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  • Product: 1-ethyl-1H-pyrazol-4-amine
  • CAS: 876343-24-7

Core Science & Biosynthesis

Foundational

1-ethyl-1H-pyrazol-4-amine chemical properties

An In-depth Technical Guide to 1-ethyl-1H-pyrazol-4-amine: Properties, Synthesis, and Applications Introduction 1-ethyl-1H-pyrazol-4-amine is a heterocyclic building block of significant interest to the pharmaceutical an...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 1-ethyl-1H-pyrazol-4-amine: Properties, Synthesis, and Applications

Introduction

1-ethyl-1H-pyrazol-4-amine is a heterocyclic building block of significant interest to the pharmaceutical and agrochemical industries. As a member of the aminopyrazole class, it belongs to a scaffold that is considered "privileged" in medicinal chemistry due to its presence in numerous biologically active compounds and approved drugs.[1][2][3] Pyrazole-containing molecules exhibit a wide range of activities, including anti-inflammatory, anticancer, antiviral, and antibacterial properties.[1][4]

This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and handling of 1-ethyl-1H-pyrazol-4-amine. It is intended for researchers, synthetic chemists, and drug development professionals who utilize substituted pyrazoles as key intermediates in the design and synthesis of novel chemical entities. The strategic placement of the amino group at the C4 position and the ethyl group at the N1 position offers a unique combination of reactivity and physicochemical properties, making it a versatile scaffold for library synthesis and lead optimization.[1][5]

Part 1: Physicochemical & Spectroscopic Profile

The fundamental chemical and physical properties of a compound are critical for its application in synthesis and drug design. These parameters influence reaction conditions, purification strategies, and the compound's pharmacokinetic profile.

Core Chemical Properties

The key identifiers and computed physicochemical properties for 1-ethyl-1H-pyrazol-4-amine are summarized below. This data is essential for molecular modeling, purity assessment, and regulatory documentation.

PropertyValueSource
IUPAC Name 1-ethylpyrazol-4-amine[6]
CAS Number 876343-24-7[6][7]
Molecular Formula C₅H₉N₃[6][7]
Molecular Weight 111.15 g/mol [6][7]
Exact Mass 111.079647300 Da[6]
Physical Form Solid (often as hydrochloride salt)
XLogP3 (Predicted) -0.1[6]
Topological Polar Surface Area 43.8 Ų[6]
Hydrogen Bond Donor Count 1[6]
Hydrogen Bond Acceptor Count 2[6]

Rationale for Importance: The molecular weight and formula are fundamental for stoichiometric calculations in reaction planning. The XLogP3 value, a measure of lipophilicity, suggests good aqueous solubility, a desirable trait for drug candidates.[8] The topological polar surface area (TPSA) is a key descriptor for predicting drug absorption and brain penetration.

Spectroscopic Signature

Spectroscopic analysis is indispensable for structural verification and purity assessment. The expected spectral characteristics for 1-ethyl-1H-pyrazol-4-amine are derived from its functional groups and general principles of spectroscopy for amines and aromatic heterocycles.[9][10]

SpectroscopyFeatureExpected Chemical Shift / WavenumberRationale
¹H NMR -CH₂- (ethyl)~4.0 ppm (quartet)Deshielded by adjacent pyrazole nitrogen.
-CH₃ (ethyl)~1.4 ppm (triplet)Standard aliphatic triplet coupled to -CH₂-.
Pyrazole H (C3, C5)~7.0 - 7.5 ppm (singlets)Protons on the aromatic pyrazole ring.
-NH₂~2.0 - 5.0 ppm (broad singlet)Exchangeable protons; shift is concentration-dependent.[10]
¹³C NMR -CH₂- (ethyl)~45 ppmAliphatic carbon attached to a heteroatom.
-CH₃ (ethyl)~15 ppmStandard aliphatic carbon.
Pyrazole C (C3, C4, C5)~110 - 140 ppmAromatic carbons within the heterocyclic ring.
IR Spectroscopy N-H Stretch3300-3500 cm⁻¹ (two bands)Asymmetric and symmetric stretching of a primary amine.[9][10]
C-H Stretch2850-3000 cm⁻¹Aliphatic C-H bonds of the ethyl group.
N-H Bend1580-1650 cm⁻¹Scissoring vibration of the primary amine.[9]
C=C, C=N Stretch1450-1600 cm⁻¹Aromatic ring stretching of the pyrazole core.
Mass Spec (EI) Molecular Ion (M⁺)m/z = 111Corresponds to the exact mass of the molecule.
Key Fragmentm/z = 83Loss of the ethyl group ([M-28]⁺).

Part 2: Synthesis and Characterization Workflow

The synthesis of 4-aminopyrazoles can be achieved through several established routes, most commonly via the reduction of a 4-nitro or 4-azopyrazole precursor.[11] This approach is favored for its reliability and the commercial availability of starting materials.

Proposed Synthetic Pathway

The following diagram illustrates a robust two-step workflow for the laboratory-scale synthesis of 1-ethyl-1H-pyrazol-4-amine, starting from the commercially available 1-ethyl-4-nitro-1H-pyrazole.

G cluster_0 Step 1: N-Alkylation (Illustrative) cluster_1 Step 2: Nitro Group Reduction cluster_2 Workup & Purification 4-Nitro-1H-pyrazole 4-Nitro-1H-pyrazole 1-Ethyl-4-nitro-1H-pyrazole 1-Ethyl-4-nitro-1H-pyrazole 4-Nitro-1H-pyrazole->1-Ethyl-4-nitro-1H-pyrazole EtI, K₂CO₃ DMF 1-ethyl-1H-pyrazol-4-amine 1-ethyl-1H-pyrazol-4-amine 1-Ethyl-4-nitro-1H-pyrazole->1-ethyl-1H-pyrazol-4-amine SnCl₂·2H₂O EtOH, HCl (cat.) Reflux Purified Product Purified Product 1-ethyl-1H-pyrazol-4-amine->Purified Product 1. Basify (NaOH) 2. Extract (EtOAc) 3. Column Chromatography

Caption: Synthetic workflow for 1-ethyl-1H-pyrazol-4-amine.

Experimental Protocol: Nitro Group Reduction

This protocol details the reduction of 1-ethyl-4-nitro-1H-pyrazole. The use of tin(II) chloride is a classic and effective method for converting aromatic nitro compounds to amines.

Materials:

  • 1-ethyl-4-nitro-1H-pyrazole (1.0 eq)

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.0 eq)

  • Ethanol (EtOH), absolute

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium hydroxide (NaOH), 10 M aqueous solution

  • Ethyl acetate (EtOAc)

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 1-ethyl-4-nitro-1H-pyrazole (1.0 eq) and ethanol (approx. 0.2 M concentration). Stir to dissolve.

  • Reagent Addition: Add tin(II) chloride dihydrate (4.0 eq) to the solution. A mild exotherm may be observed.

  • Initiation: Carefully add a few drops of concentrated HCl. The reaction is often initiated by the catalytic acid, and the mixture may become warm.

  • Heating: Heat the reaction mixture to reflux (approx. 80 °C) and maintain for 2-4 hours.

    • Causality: The elevated temperature is required to overcome the activation energy for the multi-step reduction of the nitro group by SnCl₂.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

  • Quenching and Basification: Cool the reaction mixture to room temperature and then place it in an ice bath. Slowly and carefully add 10 M NaOH solution to basify the mixture to pH > 10.

    • Trustworthiness: This step is critical. It neutralizes the HCl and the Lewis acidic tin salts, precipitating tin hydroxides and liberating the free amine product. The mixture will become a thick white slurry.

  • Extraction: Filter the slurry through a pad of celite to remove the tin salts, washing the pad thoroughly with ethyl acetate. Transfer the combined filtrate to a separatory funnel. Extract the aqueous layer three times with ethyl acetate.

  • Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Purification: Filter off the drying agent and concentrate the solvent in vacuo. The resulting crude oil or solid can be purified by column chromatography on silica gel to yield the final product.

Part 3: Chemical Reactivity and Derivatization

1-ethyl-1H-pyrazol-4-amine possesses two primary sites of reactivity: the nucleophilic C4-amino group and the aromatic pyrazole ring. This dual reactivity makes it a versatile intermediate for building molecular complexity.

N-Acylation

The primary amine is strongly nucleophilic and readily reacts with electrophiles such as acid chlorides and anhydrides to form stable amide bonds. This is a cornerstone reaction in medicinal chemistry for linking molecular fragments.

G Amine 1-ethyl-1H-pyrazol-4-amine Intermediate Tetrahedral Intermediate Amine->Intermediate Nucleophilic Attack AcidChloride Acetyl Chloride AcidChloride->Intermediate Nucleophilic Attack Base Pyridine (Base) Base->Intermediate Nucleophilic Attack Product N-(1-ethyl-1H-pyrazol-4-yl)acetamide Intermediate->Product Collapse & Proton Transfer

Caption: Reaction pathway for the N-acylation of the amine.

Mechanistic Insight: The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of the amine nitrogen attacks the electrophilic carbonyl carbon of the acetyl chloride. A base, such as pyridine or triethylamine, is typically added to scavenge the HCl byproduct, driving the reaction to completion.

Reactions at the Pyrazole Ring

While the C4-amino group is the most reactive site towards electrophiles, the pyrazole ring itself can undergo substitution, although it is generally deactivated by the electron-donating amine. Halogenation at the C5 position can be achieved under specific conditions, providing a handle for subsequent cross-coupling reactions like Suzuki or Buchwald-Hartwig couplings.[5] This strategy is invaluable for installing aryl or heteroaryl groups, which are common motifs in drug molecules.

Part 4: Safety and Handling

Proper safety protocols are mandatory when working with 1-ethyl-1H-pyrazol-4-amine and related heterocyclic amines.

  • Hazard Profile: The compound is classified as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[6]

  • Engineering Controls: All manipulations should be performed inside a certified chemical fume hood to avoid inhalation of dust or vapors.[12]

  • Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, safety goggles with side shields, and nitrile gloves.[12][13]

  • Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed container, away from strong oxidizing agents.[12]

  • Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

References

  • PubChem. (n.d.). 1-Ethyl-1h-pyrazol-4-amine. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). amine. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (n.d.). The reaction of 4‐aminopyrazoles 1 a–c, 2 a, b with aldehydes. Retrieved from [Link]

  • ARKIVOC. (2009). Recent developments in aminopyrazole chemistry. Retrieved from [Link]

  • Angene Chemical. (2024). Safety Data Sheet - Ethyl 5-ethyl-1H-pyrazole-3-carboxylate. Retrieved from [Link]

  • Prestat, G. et al. (2018). Recent advances in aminopyrazoles synthesis and functionalization. In Targets in Heterocyclic Systems. Retrieved from [Link]

  • PubChemLite. (n.d.). 1-ethyl-1h-pyrazol-4-amine (C5H9N3). Retrieved from [Link]

  • ChemSynthesis. (n.d.). ethyl 1-acetyl-5-amino-1H-pyrazole-4-carboxylate. Retrieved from [Link]

  • ChemRxiv. (2023). Unexpected Reactivity of C4-Bromopyrazolyl-α-aminonitrile. Retrieved from [Link]

  • ACS Publications. (2020). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. Retrieved from [Link]

  • ResearchGate. (2024). Synthesis, Characterization, and Structural Elucidation of a Novel (E)-1-(1-Phenyl-1H-pyrazol-4-yl)-N-(1-(p-tolyl)-1H-pyrazol-5-yl)methanimine. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 5-amino-1-methyl-1H-pyrazole-4-carboxylic acid, ethyl ester. Retrieved from [Link]

  • Vitale, P. et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. PMC - PubMed Central. Retrieved from [Link]

  • PubChem. (n.d.). ethyl 1H-pyrazole-4-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

  • Future Medicinal Chemistry. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. PMC - PubMed Central. Retrieved from [Link]

  • Molecules. (2020). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. PMC - NIH. Retrieved from [Link]

  • Journal of Pharmacy and Bioallied Sciences. (2013). Current status of pyrazole and its biological activities. PMC - PubMed Central. Retrieved from [Link]

  • RASĀYAN Journal of Chemistry. (2011). SYNTHESIS OF SOME NOVEL 1-H PYRAZOLE DERIVATIVES AND THEIR ANTIBACTERIAL ACTIVITY STUDIES. Retrieved from [Link]

  • MDPI. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Retrieved from [Link]

  • NIST. (n.d.). 1H-Pyrazole-3-carboxylic acid, 5-methyl-, ethyl ester. NIST WebBook. Retrieved from [Link]

  • PubChemLite. (n.d.). N-ethyl-1-methyl-1h-pyrazol-4-amine. Retrieved from [Link]

  • ChemBK. (n.d.). 4-Ethyl-1H-pyrazol-3-amine. Retrieved from [Link]

  • NIST. (n.d.). 1,3,5-Trimethyl-1H-pyrazol-4-amine. NIST WebBook. Retrieved from [Link]

  • University of Calgary. (n.d.). IR Spectroscopy Tutorial: Amines. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines. Retrieved from [Link]

  • University of Wisconsin. (n.d.). 1H NMR Chemical Shifts. Organic Chemistry Data. Retrieved from [Link]

  • Molecules. (2018). Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. Retrieved from [Link]

  • ResearchGate. (n.d.). 1H NMR spectrum of N-((1H-pyrazol-1-yl)methyl)thiazol-2-amine, 7. Retrieved from [Link]

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Exploratory

Introduction: The Privileged Status of the Pyrazole Core

An In-Depth Technical Guide to 1-ethyl-1H-pyrazol-4-amine (CAS 876343-24-7): A Versatile Scaffold for Modern Drug Discovery This document provides a comprehensive technical overview of 1-ethyl-1H-pyrazol-4-amine, a key h...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 1-ethyl-1H-pyrazol-4-amine (CAS 876343-24-7): A Versatile Scaffold for Modern Drug Discovery

This document provides a comprehensive technical overview of 1-ethyl-1H-pyrazol-4-amine, a key heterocyclic building block for researchers, medicinal chemists, and professionals in drug development. We will delve into its chemical properties, plausible synthetic routes, strategic applications, and essential safety protocols, grounding our discussion in the established significance of the pyrazole scaffold in pharmaceutical sciences.

In the landscape of medicinal chemistry, the pyrazole ring stands out as a "privileged scaffold".[1][2][3][4] Its unique electronic properties, metabolic stability, and capacity for forming multiple hydrogen bonds allow it to serve as a cornerstone in a multitude of approved therapeutic agents.[1][2][5] From anti-inflammatory drugs like celecoxib to kinase inhibitors used in oncology, the pyrazole motif is a testament to nature's efficiency in molecular design.[2][5]

Within this important class, 4-aminopyrazoles are particularly valuable as synthetic intermediates.[6][7] The amino group at the C4 position provides a crucial synthetic handle for diversification, allowing chemists to readily introduce a wide array of functional groups and build extensive compound libraries for screening. 1-ethyl-1H-pyrazol-4-amine (CAS 876343-24-7) is a prime example of this molecular archetype. The N1-ethyl group offers a specific modulation of physicochemical properties such as lipophilicity and metabolic stability, making it a distinct and valuable tool for fine-tuning drug candidates.

Section 1: Core Physicochemical & Spectroscopic Profile

Understanding the fundamental properties of a building block is critical for its effective use in synthesis and for predicting the characteristics of its derivatives.

Chemical Identity and Properties

The essential identifiers and computed physical properties for 1-ethyl-1H-pyrazol-4-amine are summarized below. These values are crucial for reaction planning, dosage calculations, and analytical method development.

PropertyValueSource
CAS Number 876343-24-7[8]
Molecular Formula C₅H₉N₃[8][9]
Molecular Weight 111.15 g/mol [8]
Monoisotopic Mass 111.0796 Da[8][9]
IUPAC Name 1-ethylpyrazol-4-amine[8]
SMILES CCN1C=C(C=N1)N[8]
InChIKey HENLKZLWIDJRSC-UHFFFAOYSA-N[8]
XLogP3 (Predicted) -0.1[8]
Physical Form Solid (monohydrochloride salt)[10]

dot graph "chemical_structure" { layout=neato; node [shape=plaintext]; edge [style=solid];

// Define nodes for atoms with positions N1 [label="N", pos="0,1!"]; N2 [label="N", pos="-0.866,0.5!"]; C3 [label="C", pos="-0.866,-0.5!"]; C4 [label="C", pos="0,-1!"]; C5 [label="C", pos="0.866,-0.5!"]; H3 [label="H", pos="-1.5,-1!"]; H5 [label="H", pos="1.5,-1!"]; N_amine [label="NH₂", pos="0,-2!"]; C_ethyl1 [label="CH₂", pos="0.866,1.7!"]; C_ethyl2 [label="CH₃", pos="1.732,2.2!"];

// Define bonds N1 -- N2; N2 -- C3; C3 -- C4; C4 -- C5; C5 -- N1; C3 -- H3; C5 -- H5; C4 -- N_amine; N1 -- C_ethyl1; C_ethyl1 -- C_ethyl2; } Figure 1: Chemical structure of 1-ethyl-1H-pyrazol-4-amine.

Spectroscopic Signature (Predicted)
  • ¹H NMR: Protons on the pyrazole ring (C3-H and C5-H) would appear as distinct singlets in the aromatic region. The ethyl group would present as a characteristic triplet and quartet. The amine protons (NH₂) would likely appear as a broad singlet, the chemical shift of which is dependent on solvent and concentration.

  • ¹³C NMR: Five distinct carbon signals are expected: two for the pyrazole ring carbons attached to hydrogen, one for the carbon bearing the amino group, and two for the ethyl group carbons.

  • Mass Spectrometry (MS): In ESI+ mode, the molecule would be expected to show a prominent ion at m/z 112.087, corresponding to the [M+H]⁺ adduct.[9]

Section 2: Synthesis and Quality Control

A reliable and scalable synthetic route is paramount for any building block intended for drug development. While multiple strategies exist for creating 4-aminopyrazoles, a common and effective approach involves the reduction of a 4-nitropyrazole precursor.[6][11] This method is often high-yielding and utilizes readily available starting materials.

Proposed Synthetic Workflow

The following protocol describes a plausible, two-step synthesis starting from the commercially available 1-ethyl-1H-pyrazole. The causality behind each step is explained to provide field-proven insight.

G start 1-ethyl-1H-pyrazole step1 Step 1: Nitration Reagents: HNO₃ / H₂SO₄ Rationale: Electrophilic aromatic substitution to install the nitro group at the C4 position. start->step1 intermediate Intermediate: 1-ethyl-4-nitro-1H-pyrazole step1->intermediate step2 Step 2: Reduction Reagents: SnCl₂·2H₂O / HCl or H₂, Pd/C Rationale: Selective reduction of the nitro group to a primary amine. intermediate->step2 product Product: 1-ethyl-1H-pyrazol-4-amine step2->product qc Step 3: Purification & QC Method: Column Chromatography / Recrystallization Analysis: NMR, MS, HPLC product->qc final Qualified Building Block qc->final

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of 1-ethyl-4-nitro-1H-pyrazole

  • Rationale: This step introduces the nitro group, which acts as a precursor to the desired amine. A mixture of nitric and sulfuric acid is a standard and potent nitrating agent for heterocyclic systems.

  • Procedure: a. To a cooled (0-5 °C) flask containing concentrated sulfuric acid, slowly add 1-ethyl-1H-pyrazole dropwise while maintaining the internal temperature below 10 °C. b. Prepare a nitrating mixture by slowly adding fuming nitric acid to an equal volume of concentrated sulfuric acid, pre-cooled to 0 °C. c. Add the nitrating mixture dropwise to the pyrazole solution, ensuring the temperature does not exceed 10 °C. The reaction is highly exothermic and requires careful control. d. After the addition is complete, allow the mixture to stir at room temperature for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC). e. Carefully pour the reaction mixture onto crushed ice. The product will often precipitate as a solid. f. Neutralize the aqueous solution with a base (e.g., NaOH or NaHCO₃) to pH 7. g. Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane). h. Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 1-ethyl-4-nitro-1H-pyrazole.

Step 2: Reduction to 1-ethyl-1H-pyrazol-4-amine

  • Rationale: The nitro group is selectively reduced to a primary amine. Tin(II) chloride in hydrochloric acid is a classic and robust method for this transformation, particularly effective for nitroarenes and nitroheterocycles.[12] Alternatively, catalytic hydrogenation (H₂ over Pd/C) offers a cleaner, metal-free product but may require specialized equipment.[12]

  • Procedure (using SnCl₂): a. Dissolve the crude 1-ethyl-4-nitro-1H-pyrazole in ethanol or concentrated hydrochloric acid. b. Add a stoichiometric excess (typically 3-5 equivalents) of tin(II) chloride dihydrate (SnCl₂·2H₂O) portion-wise. c. Heat the mixture to reflux (typically 60-80 °C) and stir for 2-6 hours, monitoring by TLC until the starting material is consumed. d. Cool the reaction to room temperature and carefully basify with a concentrated NaOH solution to precipitate tin salts. Caution: This is a highly exothermic process. e. Filter the mixture to remove the inorganic salts. f. Extract the aqueous filtrate multiple times with a suitable organic solvent. g. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude amine.

Purification and Quality Control
  • Purification: The crude product should be purified by flash column chromatography on silica gel or by recrystallization to achieve high purity (>95%).

  • Self-Validating System: The identity and purity of the final product must be confirmed through a suite of analytical techniques:

    • NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure and absence of impurities.

    • Mass Spectrometry (MS): To verify the molecular weight.

    • High-Performance Liquid Chromatography (HPLC): To determine the purity, typically aiming for >98% for use in drug discovery programs.

Section 3: Strategic Applications in Drug Discovery

The true value of 1-ethyl-1H-pyrazol-4-amine lies in its application as a versatile starting point for synthesizing novel compounds with therapeutic potential. The primary amine at the C4 position is a nucleophilic center ripe for functionalization.

G cluster_0 Building Block cluster_1 Key Reactions cluster_2 Compound Library cluster_3 Drug Discovery Cascade start 1-ethyl-1H-pyrazol-4-amine amide Amide Coupling (R-COCl, R-COOH) start->amide reductive Reductive Amination (Aldehyde/Ketone, NaBH₃CN) start->reductive sulfonamide Sulfonamide Formation (R-SO₂Cl) start->sulfonamide urea Urea/Thiourea Formation (Isocyanate/Isothiocyanate) start->urea library Diverse Pyrazole Derivatives amide->library reductive->library sulfonamide->library urea->library screening High-Throughput Screening library->screening hit Hit Identification screening->hit lead Lead Optimization (SAR Studies) hit->lead candidate Drug Candidate lead->candidate

  • Kinase Inhibitor Synthesis: Many kinase inhibitors utilize a heterocyclic core that presents a vector into the solvent-exposed region of the ATP binding pocket. The amine of this pyrazole can be acylated or used in reductive amination to build side chains that target these regions, enhancing potency and selectivity.[13]

  • GPCR Ligand Development: The pyrazole scaffold can be elaborated to mimic endogenous ligands, and the C4-amine provides an ideal attachment point for pharmacophoric elements necessary for receptor binding and activation or inhibition.

  • Anti-Infective Agents: Pyrazole derivatives have demonstrated a wide range of antibacterial and antifungal activities.[7] This building block can be used to generate novel analogues of existing anti-infective agents to combat drug resistance.[2]

Section 4: Safety, Handling, and Storage

As with any laboratory chemical, proper handling and storage are essential to ensure user safety and maintain compound integrity.

Hazard Identification

Based on data for the compound and its analogues, 1-ethyl-1H-pyrazol-4-amine should be handled as a hazardous substance.[8]

Hazard ClassGHS Statement
Acute Toxicity, Oral H302: Harmful if swallowed
Skin Corrosion/Irritation H315: Causes skin irritation
Serious Eye Damage/Irritation H319: Causes serious eye irritation
Specific Target Organ Toxicity H335: May cause respiratory irritation

Information is aggregated from supplier data and may vary. Always consult the specific Safety Data Sheet (SDS) provided by the supplier.[8][10][14][15]

Recommended Handling Protocol
  • Engineering Controls: Always handle this compound in a certified chemical fume hood to avoid inhalation of dust or vapors.[16][17]

  • Personal Protective Equipment (PPE):

    • Hand Protection: Wear impermeable gloves (e.g., nitrile).[16][18]

    • Eye Protection: Use tightly fitting safety goggles or a face shield.[16][17]

    • Body Protection: A standard laboratory coat is required. For larger quantities, consider a chemical-resistant apron or suit.[16][18]

  • Hygiene: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[14][15]

Storage
  • Store in a tightly sealed container in a cool, dry, and well-ventilated area.[16][17]

  • For long-term stability, storage under an inert atmosphere (e.g., argon or nitrogen) at room temperature is recommended.[10]

Conclusion

1-ethyl-1H-pyrazol-4-amine is more than just a chemical compound; it is a strategic tool for innovation in pharmaceutical research. Its structure combines the proven biological relevance of the pyrazole core with a versatile synthetic handle, offering a direct route to novel chemical entities. By understanding its properties, synthesis, and safe handling, researchers can effectively leverage this building block to accelerate the discovery and development of next-generation therapeutics.

References

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Foundational

An In-Depth Technical Guide to 1-ethyl-1H-pyrazol-4-amine: Synthesis, Characterization, and Applications in Drug Discovery

Abstract 1-ethyl-1H-pyrazol-4-amine is a heterocyclic amine that has garnered significant interest within the medicinal chemistry and drug development sectors. Its unique structural features make it a valuable building b...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

1-ethyl-1H-pyrazol-4-amine is a heterocyclic amine that has garnered significant interest within the medicinal chemistry and drug development sectors. Its unique structural features make it a valuable building block for the synthesis of a diverse range of biologically active compounds. This technical guide provides an in-depth exploration of 1-ethyl-1H-pyrazol-4-amine, covering its fundamental physicochemical properties, a detailed synthetic protocol with mechanistic insights, comprehensive analytical characterization techniques, and its applications as a key intermediate in the development of novel therapeutics. This document is intended for researchers, scientists, and professionals in the field of drug discovery who are looking to leverage the potential of this versatile molecule.

Introduction to 1-ethyl-1H-pyrazol-4-amine

The pyrazole nucleus is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous approved drugs with a wide array of therapeutic activities.[1] The functionalization of the pyrazole ring at various positions allows for the fine-tuning of a molecule's steric, electronic, and pharmacokinetic properties. 1-ethyl-1H-pyrazol-4-amine, with its ethyl group at the N1 position and an amino group at the C4 position, presents a strategic combination of functionalities. The ethyl group can influence solubility and metabolic stability, while the primary amine serves as a crucial handle for further chemical modifications, enabling its incorporation into larger, more complex molecular architectures. This guide aims to provide a comprehensive technical overview for the effective utilization of this compound in a research and development setting.

Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is paramount for its successful application in synthesis and drug design. The key properties of 1-ethyl-1H-pyrazol-4-amine are summarized in the table below.

PropertyValueSource(s)
Molecular Weight 111.15 g/mol [2][3]
Molecular Formula C₅H₉N₃[2][3]
CAS Number 876343-24-7[2][3][4]
IUPAC Name 1-ethylpyrazol-4-amine[2]
Monoisotopic Mass 111.079647300 Da[2]
Physical Form Solid (as hydrochloride salts)
Purity Typically >95%[3]

Synthesis and Purification

While various methods for the synthesis of substituted pyrazoles exist, a common and reliable approach for preparing 1-ethyl-1H-pyrazol-4-amine involves a multi-step sequence starting from readily available precursors. The following protocol is a representative example, illustrating a logical pathway to the target molecule.

Proposed Synthetic Pathway

The synthesis can be envisioned in two key stages: 1) formation of the ethyl-substituted pyrazole ring with a nitro group at the 4-position, and 2) subsequent reduction of the nitro group to the desired amine.

G cluster_0 Stage 1: Pyrazole Ring Formation and Nitration cluster_1 Stage 2: Reduction to Amine A Ethylhydrazine C Intermediate Cyclization A->C B Malononitrile B->C D Nitration (e.g., HNO₃/H₂SO₄) C->D E 1-ethyl-4-nitro-1H-pyrazole D->E F 1-ethyl-4-nitro-1H-pyrazole G Reduction (e.g., Pd/C, H₂ or SnCl₂/HCl) F->G H 1-ethyl-1H-pyrazol-4-amine G->H

Caption: Proposed two-stage synthesis of 1-ethyl-1H-pyrazol-4-amine.

Detailed Experimental Protocol

Stage 1: Synthesis of 1-ethyl-4-nitro-1H-pyrazole

  • Reaction Setup: To a solution of ethylhydrazine in a suitable solvent such as ethanol, add an equimolar amount of a C3 synthon like malononitrile or a related derivative.

  • Cyclization: The mixture is heated under reflux to facilitate the condensation and cyclization reaction, forming the pyrazole ring. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Nitration: The resulting 1-ethyl-1H-pyrazole is then carefully subjected to nitration. A mixture of nitric acid and sulfuric acid is a standard nitrating agent. The pyrazole is added portion-wise to the cooled acid mixture to control the exothermic reaction.

  • Work-up and Isolation: After the reaction is complete, the mixture is poured onto ice, and the pH is carefully adjusted to precipitate the 1-ethyl-4-nitro-1H-pyrazole product, which is then filtered, washed, and dried.

Stage 2: Reduction of 1-ethyl-4-nitro-1H-pyrazole to 1-ethyl-1H-pyrazol-4-amine

  • Catalytic Hydrogenation (Preferred Method): The nitro-pyrazole intermediate is dissolved in a solvent like ethanol or ethyl acetate. A catalytic amount of palladium on carbon (Pd/C) is added. The mixture is then subjected to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stirred vigorously.

    • Causality: Catalytic hydrogenation is often preferred due to its clean reaction profile and high yields. The catalyst facilitates the transfer of hydrogen to the nitro group, reducing it to an amine, with water as the primary byproduct.

  • Alternative Reduction (e.g., Metal/Acid): Alternatively, a metal-acid system such as tin(II) chloride (SnCl₂) in concentrated hydrochloric acid can be used. This method is robust but may require a more involved work-up to remove metal salts.

  • Monitoring and Isolation: The reaction is monitored by TLC until the starting material is fully consumed. Upon completion, the catalyst (if used) is filtered off. The solvent is removed under reduced pressure. If an acid was used, the product will be in its salt form (e.g., hydrochloride). The free amine can be obtained by basification followed by extraction with an organic solvent.

Purification

The crude 1-ethyl-1H-pyrazol-4-amine can be purified by standard laboratory techniques:

  • Column Chromatography: Using silica gel with a gradient of ethyl acetate and hexanes, often with a small percentage of triethylamine to prevent the amine from streaking on the silica.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can yield highly pure material. The hydrochloride salts are often crystalline and suitable for this method.[5]

Analytical Characterization

Confirming the identity and purity of the synthesized 1-ethyl-1H-pyrazol-4-amine is a critical step. A combination of spectroscopic methods should be employed for unambiguous characterization.

G cluster_methods Analytical Workflow compound Synthesized 1-ethyl-1H-pyrazol-4-amine nmr NMR Spectroscopy (¹H and ¹³C) compound->nmr Structure Verification ms Mass Spectrometry (MS) compound->ms Molecular Weight ftir FT-IR Spectroscopy compound->ftir Functional Groups purity Purity Analysis (HPLC, Elemental) compound->purity Purity Confirmation

Caption: Standard analytical workflow for compound characterization.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): This technique will confirm the presence of all protons and their connectivity. Expected signals include a triplet and quartet for the ethyl group, two distinct singlets for the pyrazole ring protons, and a broad singlet for the amine protons.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): This will show distinct signals for each carbon atom in the molecule, confirming the carbon skeleton.

  • Mass Spectrometry (MS): This analysis will confirm the molecular weight of the compound. The molecular ion peak should correspond to the calculated mass of 111.15 g/mol .[2][3]

  • FT-IR (Fourier-Transform Infrared Spectroscopy): This will identify the key functional groups. Characteristic peaks would include N-H stretching for the amine group and C=N/C=C stretching for the pyrazole ring.

Applications in Drug Discovery

The pyrazole scaffold is a cornerstone in modern medicinal chemistry due to its favorable properties, including metabolic stability and its ability to act as a hydrogen bond donor and acceptor. 1-ethyl-1H-pyrazol-4-amine serves as a versatile starting material for the synthesis of more elaborate molecules targeting a range of diseases.

  • As a Bioisostere: The pyrazole ring can act as a bioisosteric replacement for other aromatic or heteroaromatic rings, allowing for the modulation of a compound's activity and properties.

  • As a Scaffold for Kinase Inhibitors: The amine group at the 4-position is ideally located to be functionalized to interact with the hinge region of many protein kinases, a common strategy in the design of kinase inhibitors for oncology.

  • In the Synthesis of Anti-inflammatory and Anti-bacterial Agents: Pyrazole derivatives have shown promise as anti-inflammatory and antibacterial agents.[6][7] 1-ethyl-1H-pyrazol-4-amine can be used to generate libraries of compounds for screening against these targets.

G cluster_synthesis Synthetic Derivatization cluster_applications Therapeutic Targets start 1-ethyl-1H-pyrazol-4-amine amide Amide Coupling start->amide reductive Reductive Amination start->reductive buchwald Buchwald-Hartwig Coupling start->buchwald kinase Kinase Inhibitors (Oncology) amide->kinase gpcr GPCR Modulators (CNS Disorders) reductive->gpcr enzyme Enzyme Inhibitors (Infectious Diseases) buchwald->enzyme

Caption: Potential synthetic pathways and therapeutic applications.

Safety and Handling

Based on available data for similar compounds, 1-ethyl-1H-pyrazol-4-amine should be handled with care. It may be harmful if swallowed, in contact with skin, or if inhaled, and can cause skin and eye irritation.[2] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

1-ethyl-1H-pyrazol-4-amine is a high-value chemical intermediate with significant potential in the field of drug discovery and development. Its straightforward synthesis, versatile functional handles, and the proven track record of the pyrazole scaffold make it an attractive building block for the creation of novel therapeutic agents. This guide has provided a comprehensive overview of its properties, synthesis, characterization, and applications to aid researchers in harnessing its full potential.

References

  • PubChem. 1-Ethyl-1h-pyrazol-4-amine | C5H9N3 | CID 7018640.[Link]

  • PubChem. ((1-ethyl-1H-pyrazol-4-yl)methyl)(methyl)amine | C7H13N3 | CID 672401.[Link]

  • 2a biotech. 1-ETHYL-1H-PYRAZOL-4-AMINE.[Link]

  • ChemSynthesis. ethyl 1-acetyl-5-amino-1H-pyrazole-4-carboxylate.[Link]

  • ACS Publications. Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines.[Link]

  • PrepChem.com. Synthesis of 5-amino-1-methyl-1H-pyrazole-4-carboxylic acid, ethyl ester.[Link]

  • ChemBK. 4-Ethyl-1H-pyrazol-3-amine.[Link]

  • ResearchGate. Synthesis, Spectroscopic Characterization, and DFT Study of (E)-N-((1-(4-fluorophenyl)-1H-pyrazol-4-yl) methylene)-2-(1H-indol-3-yl) ethanimine.[Link]

  • National Institutes of Health (NIH). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities.[Link]

Sources

Exploratory

An In-Depth Technical Guide to 1-ethyl-1H-pyrazol-4-amine: Synthesis, Characterization, and Applications

Introduction The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous biologically active compounds.[1][2] Its derivatives are known to exhibit a wide array of pharmacological...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous biologically active compounds.[1][2] Its derivatives are known to exhibit a wide array of pharmacological activities, including anti-inflammatory, analgesic, anticancer, and antimicrobial properties.[3][4] Within this versatile class of heterocycles, 4-aminopyrazoles serve as crucial building blocks for the synthesis of more complex molecular architectures, particularly fused pyrazole systems that are of significant interest in drug discovery.[5]

This technical guide provides a comprehensive overview of 1-ethyl-1H-pyrazol-4-amine , a representative 4-aminopyrazole derivative. The IUPAC name for this compound is 1-ethylpyrazol-4-amine .[6] This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its synthesis, structural elucidation, reactivity, and safe handling. The information presented herein is a synthesis of established chemical principles and practical laboratory considerations, designed to empower researchers in their endeavors to utilize this valuable chemical entity.

Table 1: Compound Identification

IdentifierValue
IUPAC Name 1-ethylpyrazol-4-amine[6]
CAS Number 876343-24-7[6]
Molecular Formula C₅H₉N₃[6]
Molecular Weight 111.15 g/mol [6]
Canonical SMILES CCN1C=C(C=N1)N[6]

Chapter 1: Synthesis of 1-ethyl-1H-pyrazol-4-amine

The synthesis of 1-ethyl-1H-pyrazol-4-amine can be efficiently achieved through a two-step sequence involving the N-alkylation of a suitable pyrazole precursor followed by the reduction of a nitro group. A logical and practical approach commences with the readily available 4-nitropyrazole.

Step 1: N-Ethylation of 4-Nitropyrazole to Yield 1-ethyl-4-nitro-1H-pyrazole

The regioselective introduction of an ethyl group onto the N1 position of the pyrazole ring is a critical first step. While various alkylation methods exist, the Mitsunobu reaction offers a reliable and controlled approach for the N-alkylation of azoles with primary alcohols.

Synthesis_Step_1 4-Nitropyrazole 4-Nitropyrazole Reagents DIAD or DEAD Triphenylphosphine (PPh3) THF, 0°C to rt 4-Nitropyrazole->Reagents Ethanol Ethanol Ethanol->Reagents Product 1-ethyl-4-nitro-1H-pyrazole Reagents->Product caption Workflow for the N-Ethylation of 4-Nitropyrazole

Caption: Workflow for the N-Ethylation of 4-Nitropyrazole.

Experimental Protocol: Mitsunobu Reaction
  • Reaction Setup: To a stirred solution of 4-nitropyrazole (1.0 eq.) and triphenylphosphine (1.5 eq.) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add ethanol (1.2 eq.).

  • Reagent Addition: Slowly add diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (1.5 eq.) dropwise to the cooled solution. The reaction is often accompanied by a color change.

  • Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, concentrate the reaction mixture under reduced pressure. The resulting residue can be purified by silica gel column chromatography, typically using a gradient of ethyl acetate in hexanes, to afford the desired product, 1-ethyl-4-nitro-1H-pyrazole.

Causality: The Mitsunobu reaction is chosen for its mild conditions and high regioselectivity for N-alkylation, minimizing the formation of the N2-alkylated isomer. The triphenylphosphine and azodicarboxylate activate the alcohol for nucleophilic attack by the pyrazole nitrogen.

Step 2: Reduction of 1-ethyl-4-nitro-1H-pyrazole to 1-ethyl-1H-pyrazol-4-amine

The final step involves the reduction of the nitro group to the corresponding amine. Several reliable methods are available for this transformation. Catalytic hydrogenation is a clean and efficient method, while reduction with tin(II) chloride is a classic and robust alternative.

Synthesis_Step_2 cluster_A Method A: Catalytic Hydrogenation cluster_B Method B: Tin(II) Chloride Reduction Start_A 1-ethyl-4-nitro-1H-pyrazole Reagents_A H2 (balloon or Parr shaker) 10% Pd/C Methanol or Ethanol Start_A->Reagents_A Product_A 1-ethyl-1H-pyrazol-4-amine Reagents_A->Product_A Start_B 1-ethyl-4-nitro-1H-pyrazole Reagents_B SnCl2·2H2O Ethanol, reflux (or HCl/Ethanol) Start_B->Reagents_B Product_B 1-ethyl-1H-pyrazol-4-amine Reagents_B->Product_B caption Workflow for the Reduction of 1-ethyl-4-nitro-1H-pyrazole

Caption: Workflow for the Reduction of 1-ethyl-4-nitro-1H-pyrazole.

Experimental Protocol: Reduction of the Nitro Group

Method A: Catalytic Hydrogenation

  • Reaction Setup: Dissolve 1-ethyl-4-nitro-1H-pyrazole (1.0 eq.) in a suitable solvent such as methanol or ethanol. Add a catalytic amount of 10% palladium on carbon (Pd/C) (typically 5-10 mol%).

  • Hydrogenation: Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) with vigorous stirring.

  • Reaction Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Work-up: Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite pad with the reaction solvent.

  • Isolation: Concentrate the filtrate under reduced pressure to yield 1-ethyl-1H-pyrazol-4-amine. The product may be further purified by recrystallization or column chromatography if necessary.

Method B: Tin(II) Chloride Reduction

  • Reaction Setup: To a solution of 1-ethyl-4-nitro-1H-pyrazole (1.0 eq.) in ethanol, add tin(II) chloride dihydrate (SnCl₂·2H₂O) (4-5 eq.).

  • Reaction Conditions: Heat the mixture to reflux and stir for 2-4 hours, monitoring the reaction progress by TLC.

  • Work-up: After cooling to room temperature, pour the reaction mixture into ice-water and basify with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) to a pH of ~8. This will precipitate tin salts.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate or dichloromethane.

  • Isolation: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to afford the crude product. Purification can be achieved by column chromatography.

Causality: Catalytic hydrogenation is often preferred for its clean reaction profile and simple work-up. However, it may not be suitable for substrates with other reducible functional groups. The SnCl₂ reduction is a robust alternative that is tolerant of many functional groups but requires a more involved work-up to remove the tin byproducts.

Chapter 2: Structural Elucidation and Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

Table 2: Predicted ¹H NMR (400 MHz, CDCl₃) and ¹³C NMR (100 MHz, CDCl₃) Chemical Shifts

Atom Predicted ¹H NMR (δ, ppm) Predicted ¹³C NMR (δ, ppm)
-CH₂-CH₃ (Ethyl)~1.4 (triplet)~15
-CH₂-CH₃ (Ethyl)~4.0 (quartet)~45
Pyrazole C3-H~7.3 (singlet)~130
Pyrazole C4-~125
Pyrazole C5-H~7.2 (singlet)~120
-NH₂~3.5 (broad singlet)-

Note: Predicted values are estimations and may vary from experimental results. Chemical shifts are referenced to tetramethylsilane (TMS).

Interpretation:

  • ¹H NMR: The ethyl group is expected to show a characteristic triplet for the methyl protons and a quartet for the methylene protons due to coupling with each other. The two protons on the pyrazole ring will likely appear as singlets. The amine protons typically appear as a broad singlet and their chemical shift can be concentration and solvent dependent.

  • ¹³C NMR: Five distinct carbon signals are expected. The two carbons of the ethyl group will appear in the aliphatic region, while the three carbons of the pyrazole ring will be in the aromatic/heteroaromatic region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

  • Expected Molecular Ion (M⁺): For C₅H₉N₃, the nominal molecular weight is 111. The high-resolution mass spectrum should show a molecular ion peak corresponding to the exact mass.

  • Fragmentation Pattern: The fragmentation of pyrazoles can be complex. Common fragmentation pathways may involve the loss of the ethyl group, cleavage of the pyrazole ring, and elimination of small neutral molecules like HCN or N₂. The presence of the amine group can also influence the fragmentation.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Table 3: Expected Characteristic IR Absorption Bands

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
N-H (Amine)Stretching3300-3500 (two bands for primary amine)
C-H (Aliphatic)Stretching2850-3000
C=C, C=N (Pyrazole)Stretching1500-1650
N-H (Amine)Bending1590-1650

Interpretation: The IR spectrum should prominently feature the characteristic N-H stretching bands of the primary amine group. The presence of both aliphatic and aromatic C-H stretching vibrations, as well as the ring stretching modes of the pyrazole core, will further confirm the structure.

Chapter 3: Chemical Reactivity and Applications in Drug Development

The chemical reactivity of 1-ethyl-1H-pyrazol-4-amine is primarily dictated by the nucleophilic character of the 4-amino group and the aromatic pyrazole ring.

Reactions at the Amino Group

The primary amine at the C4 position is a versatile handle for further functionalization. It can readily undergo a variety of reactions, including:

  • Acylation: Reaction with acyl chlorides or anhydrides to form amides.

  • Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides.

  • Alkylation: Reaction with alkyl halides, though over-alkylation can be an issue.

  • Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form secondary or tertiary amines.

  • Diazotization: Reaction with nitrous acid to form a diazonium salt, which can then be used in various coupling reactions.

Annulation Reactions for the Synthesis of Fused Heterocycles

A particularly important application of 4-aminopyrazoles is their use as precursors for the synthesis of fused heterocyclic systems, such as pyrazolo[3,4-b]pyridines and pyrazolo[4,3-c]pyridines. These scaffolds are of great interest in medicinal chemistry as they are often found in kinase inhibitors and other targeted therapies.

Reactivity Aminopyrazole 1-ethyl-1H-pyrazol-4-amine Acylation Acylation (RCOCl) Aminopyrazole->Acylation Sulfonylation Sulfonylation (RSO2Cl) Aminopyrazole->Sulfonylation Annulation Annulation (e.g., with 1,3-dicarbonyls) Aminopyrazole->Annulation Fused_System Pyrazolo[3,4-b]pyridines, etc. Annulation->Fused_System caption Key Reactivity of 1-ethyl-1H-pyrazol-4-amine

Sources

Foundational

An In-Depth Technical Guide to the Structural Elucidation of 1-ethyl-1H-pyrazol-4-amine

Distribution: For Researchers, Scientists, and Drug Development Professionals Abstract The pyrazole scaffold is a privileged motif in medicinal chemistry, forming the core of numerous pharmacologically active agents. Pre...

Author: BenchChem Technical Support Team. Date: January 2026

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazole scaffold is a privileged motif in medicinal chemistry, forming the core of numerous pharmacologically active agents. Precise and unambiguous structural determination of novel pyrazole derivatives is paramount for advancing drug discovery and development programs. This guide provides a comprehensive, in-depth walkthrough of the analytical methodologies and logical framework required for the structural elucidation of 1-ethyl-1H-pyrazol-4-amine. By integrating data from mass spectrometry, infrared spectroscopy, and advanced one- and two-dimensional nuclear magnetic resonance experiments, we present a holistic and self-validating approach to confirming the molecular structure. This document is intended to serve as a practical reference for researchers and scientists, offering not only procedural steps but also the causal reasoning behind experimental choices and data interpretation.

Introduction: The Significance of Pyrazole Moieties and the Imperative of Structural Integrity

Pyrazole derivatives have demonstrated a remarkable breadth of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. The specific substitution pattern on the pyrazole ring profoundly influences the molecule's pharmacological profile, receptor binding affinity, and metabolic stability. Consequently, the unequivocal confirmation of a synthesized compound's structure is a foundational requirement for meaningful biological evaluation and the establishment of robust structure-activity relationships (SAR).

The structural isomerism inherent in substituted pyrazoles presents a significant analytical challenge. For instance, the ethyl group in 1-ethyl-1H-pyrazol-4-amine could potentially be located at the N1 or N2 position of the pyrazole ring, and the amine group could be at the 3, 4, or 5 position. A rigorous and multi-faceted analytical approach is therefore essential to eliminate ambiguity and ensure the integrity of subsequent research.

This guide will use 1-ethyl-1H-pyrazol-4-amine as a case study to illustrate a comprehensive workflow for structural elucidation, from initial molecular weight confirmation to the fine-grained details of atomic connectivity.

The Elucidation Workflow: A Multi-Pronged Analytical Strategy

The structural elucidation of a novel chemical entity is a process of systematic investigation, where each analytical technique provides a unique piece of the puzzle. Our approach is designed to be self-validating, with concordant data from multiple independent methods reinforcing the final structural assignment.

Elucidation_Workflow cluster_0 Initial Characterization cluster_1 Functional Group Identification cluster_2 Detailed Structural Analysis cluster_3 Structure Confirmation MS Mass Spectrometry (Molecular Weight & Formula) IR Infrared Spectroscopy (Key Functional Groups) MS->IR Provides MW NMR_1D 1D NMR (¹H, ¹³C) (Proton/Carbon Environments) IR->NMR_1D Confirms Functional Groups NMR_2D 2D NMR (COSY, HSQC, HMBC) (Connectivity Mapping) NMR_1D->NMR_2D Provides Atom Counts & Shifts Structure Final Structure 1-ethyl-1H-pyrazol-4-amine NMR_2D->Structure Confirms Connectivity

Caption: The overall workflow for the structural elucidation of 1-ethyl-1H-pyrazol-4-amine.

Mass Spectrometry: Determining the Molecular Formula

The first step in characterizing any new compound is to determine its molecular weight and, by extension, its molecular formula. High-resolution mass spectrometry (HRMS) is the gold standard for this purpose.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: A dilute solution of the analyte (approximately 1 mg/mL) is prepared in a suitable volatile solvent such as methanol or acetonitrile.

  • Ionization: Electrospray ionization (ESI) is a common and gentle ionization technique suitable for polar molecules like 1-ethyl-1H-pyrazol-4-amine. The sample solution is introduced into the mass spectrometer, where a high voltage is applied to the tip of a capillary, generating a fine spray of charged droplets.

  • Analysis: The ions are guided into the mass analyzer (e.g., a time-of-flight or Orbitrap analyzer), which separates them based on their mass-to-charge ratio (m/z).

  • Data Acquisition: The detector records the abundance of ions at each m/z value, generating a mass spectrum.

Predicted Data and Interpretation

For 1-ethyl-1H-pyrazol-4-amine (C₅H₉N₃), the expected monoisotopic mass is 111.0796 Da.[1]

ParameterPredicted ValueInterpretation
Molecular Formula C₅H₉N₃
Calculated Exact Mass 111.0796 g/mol [1]
Observed [M+H]⁺ (HRMS) 112.0874 m/zThe protonated molecular ion.

The observation of a protonated molecular ion at m/z 112.0874 in the HRMS spectrum would be consistent with the molecular formula C₅H₉N₃, confirming the elemental composition of the molecule. The fragmentation pattern in a tandem MS/MS experiment could provide further structural clues. Pyrazoles are known to undergo ring cleavage and loss of small molecules like HCN.[2]

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

Infrared spectroscopy is a powerful and rapid technique for identifying the types of chemical bonds present in a molecule. For 1-ethyl-1H-pyrazol-4-amine, we are particularly interested in identifying the N-H bonds of the primary amine and the C-H bonds of the ethyl group and the pyrazole ring.

Experimental Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation: For a solid sample, a small amount is mixed with dry potassium bromide (KBr) and pressed into a thin, transparent pellet. Alternatively, for a liquid or solid sample, Attenuated Total Reflectance (ATR) can be used by placing the sample directly on the ATR crystal.[3]

  • Background Spectrum: A background spectrum of the empty sample compartment (or clean ATR crystal) is recorded.[4]

  • Sample Spectrum: The sample is placed in the infrared beam path, and the spectrum is recorded.

  • Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Predicted Data and Interpretation

The IR spectrum of 1-ethyl-1H-pyrazol-4-amine is expected to show characteristic absorption bands for a primary amine and an aromatic heterocycle.

Wavenumber (cm⁻¹)IntensityAssignmentSignificance
3450-3300Medium, Sharp (two bands)N-H asymmetric and symmetric stretchingConfirms the presence of a primary amine (-NH₂).[1][5][6]
3100-3000Medium to WeakC-H stretching (aromatic)Indicates C-H bonds on the pyrazole ring.
2980-2850MediumC-H stretching (aliphatic)Corresponds to the C-H bonds of the ethyl group.
1650-1580MediumN-H bending (scissoring)Further evidence of a primary amine.[5][6]
1600-1450Medium to WeakC=C and C=N stretchingCharacteristic of the pyrazole ring.
1250-1020Medium to WeakC-N stretchingAliphatic amine C-N bond.[6]

The presence of two distinct peaks in the 3450-3300 cm⁻¹ region is a strong indicator of a primary amine. This data, combined with the molecular formula from mass spectrometry, strongly suggests the presence of an -NH₂ group.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map

NMR spectroscopy provides the most detailed information about the structure of a molecule, including the number of different types of protons and carbons, their chemical environments, and how they are connected. A combination of 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments is required for an unambiguous structural assignment.

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of the sample is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.[7] Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).

  • Spectrometer Setup: The sample is placed in the NMR spectrometer, and the instrument is locked onto the deuterium signal of the solvent. The magnetic field is then shimmed to achieve optimal homogeneity.[7]

  • Data Acquisition: A series of 1D and 2D NMR experiments are performed. Standard parameters are used, but optimization may be necessary depending on the sample concentration and relaxation properties.

Predicted ¹H NMR Data and Interpretation (500 MHz, CDCl₃)

The ¹H NMR spectrum will reveal the number of distinct proton environments and their neighboring protons through spin-spin coupling.

Caption: Atom numbering for ¹H NMR assignment of 1-ethyl-1H-pyrazol-4-amine.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~7.4s1HH-5 (Hₐ)Aromatic proton on the pyrazole ring, deshielded by the adjacent nitrogen.
~7.3s1HH-3 (Hₑ)Aromatic proton on the pyrazole ring.
~4.0q2H-CH₂- (Hբ)Methylene protons of the ethyl group, split into a quartet by the adjacent methyl group.
~3.5br s2H-NH₂ (Hբ)Amine protons, often a broad singlet due to exchange with trace water and quadrupole broadening from the nitrogen.
~1.4t3H-CH₃ (Hբ)Methyl protons of the ethyl group, split into a triplet by the adjacent methylene group.
Predicted ¹³C NMR Data and Interpretation (125 MHz, CDCl₃)

The ¹³C NMR spectrum will show the number of unique carbon environments.

Caption: Atom numbering for ¹³C NMR assignment of 1-ethyl-1H-pyrazol-4-amine.

Chemical Shift (δ, ppm)AssignmentRationale
~135C-5Aromatic carbon adjacent to two nitrogen atoms.
~130C-3Aromatic carbon on the pyrazole ring.
~110C-4Aromatic carbon bearing the amine group, shielded by the electron-donating effect of the nitrogen.
~45-CH₂-Aliphatic methylene carbon.
~15-CH₃Aliphatic methyl carbon.
2D NMR for Unambiguous Connectivity

While 1D NMR provides a wealth of information, 2D NMR experiments are essential for definitively establishing the connectivity of the atoms.

  • COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other (typically through 2-3 bonds).[8] We would expect to see a cross-peak between the methylene protons (~4.0 ppm) and the methyl protons (~1.4 ppm) of the ethyl group, confirming their connectivity.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons to which they are directly attached.[8]

    • The proton at ~7.4 ppm would correlate with the carbon at ~135 ppm (C-5).

    • The proton at ~7.3 ppm would correlate with the carbon at ~130 ppm (C-3).

    • The protons at ~4.0 ppm would correlate with the carbon at ~45 ppm (-CH₂-).

    • The protons at ~1.4 ppm would correlate with the carbon at ~15 ppm (-CH₃).

  • HMBC (Heteronuclear Multiple Bond Correlation): This is a crucial experiment for establishing long-range (2-3 bond) correlations between protons and carbons.[8] This data will definitively place the ethyl and amine groups on the pyrazole ring.

Caption: Key expected HMBC correlations for 1-ethyl-1H-pyrazol-4-amine.

Key HMBC Correlations and Their Significance:

  • H-CH₂ (~4.0 ppm) to C-5 (~135 ppm): This correlation is critical. It establishes a three-bond coupling from the methylene protons of the ethyl group to the C-5 carbon of the pyrazole ring, confirming that the ethyl group is attached to the N1 nitrogen.

  • H-C3 (~7.3 ppm) to C-5 (~135 ppm) and C-4 (~110 ppm): These correlations confirm the connectivity within the pyrazole ring.

  • H-C5 (~7.4 ppm) to C-3 (~130 ppm) and C-4 (~110 ppm): Further confirmation of the pyrazole ring structure.

Conclusion: A Self-Validating Structural Assignment

By systematically acquiring and interpreting data from mass spectrometry, IR spectroscopy, and a suite of 1D and 2D NMR experiments, we can confidently elucidate the structure of 1-ethyl-1H-pyrazol-4-amine. The HRMS data confirms the molecular formula, the IR spectrum identifies the key functional groups (primary amine and ethyl group), and the comprehensive NMR data provides an unambiguous map of the atomic connectivity. The convergence of these independent lines of evidence provides a high degree of confidence in the final structural assignment, a critical prerequisite for any further investigation into the compound's chemical and biological properties.

References

  • PubChem. 1-Ethyl-1h-pyrazol-4-amine. National Center for Biotechnology Information. [Link]

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Exploratory

Spectroscopic Characterization of 1-ethyl-1H-pyrazol-4-amine: A Technical Guide

This technical guide provides an in-depth analysis of the spectroscopic profile of 1-ethyl-1H-pyrazol-4-amine, a key heterocyclic building block in medicinal chemistry and drug development. The pyrazole scaffold is a wel...

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth analysis of the spectroscopic profile of 1-ethyl-1H-pyrazol-4-amine, a key heterocyclic building block in medicinal chemistry and drug development. The pyrazole scaffold is a well-established pharmacophore present in a wide array of biologically active compounds.[1] A thorough understanding of its spectroscopic characteristics is paramount for unambiguous identification, purity assessment, and elucidation of its role in molecular interactions. This document will detail the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for 1-ethyl-1H-pyrazol-4-amine, supported by established principles of spectroscopic analysis for pyrazole derivatives.[2][3][4][5][6]

Molecular Structure and Spectroscopic Rationale

The structural features of 1-ethyl-1H-pyrazol-4-amine dictate its characteristic spectroscopic signature. The molecule consists of a five-membered aromatic pyrazole ring, an ethyl substituent at the N1 position, and an amine group at the C4 position. The interplay of these components gives rise to distinct signals in various spectroscopic techniques.

Caption: Molecular structure of 1-ethyl-1H-pyrazol-4-amine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For 1-ethyl-1H-pyrazol-4-amine, both ¹H and ¹³C NMR provide critical information for structural confirmation.

¹H NMR Spectroscopy

The proton NMR spectrum of 1-ethyl-1H-pyrazol-4-amine is expected to show distinct signals for the pyrazole ring protons, the ethyl group protons, and the amine protons. The chemical shifts are influenced by the electron-donating nature of the amine group and the electronegativity of the nitrogen atoms in the pyrazole ring.

Predicted ¹H NMR Data (in CDCl₃, 500 MHz)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.3 - 7.5s1HH-5
~7.0 - 7.2s1HH-3
~3.9 - 4.1q2H-CH₂- (ethyl)
~3.5 - 4.5br s2H-NH₂
~1.3 - 1.5t3H-CH₃ (ethyl)

Causality behind Experimental Choices:

  • Solvent: Deuterated chloroform (CDCl₃) is a common choice for its ability to dissolve a wide range of organic compounds and its relatively simple solvent signal.[3]

  • Frequency: A higher field spectrometer (e.g., 500 MHz) is chosen to achieve better signal dispersion and resolution of coupling patterns.[3]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will reveal the number of unique carbon environments in the molecule. The chemical shifts of the pyrazole ring carbons are particularly informative.

Predicted ¹³C NMR Data (in CDCl₃, 125 MHz)

Chemical Shift (δ, ppm)Assignment
~140 - 145C-5
~130 - 135C-3
~115 - 120C-4
~45 - 50-CH₂- (ethyl)
~15 - 20-CH₃ (ethyl)
Experimental Protocol for NMR Data Acquisition
  • Sample Preparation: Weigh 5-10 mg of 1-ethyl-1H-pyrazol-4-amine and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.[3]

  • Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.

  • ¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. Typical parameters include a 90° pulse angle, a spectral width of 10-15 ppm, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 200-220 ppm) is necessary. Due to the lower natural abundance of ¹³C, a larger number of scans is required.[3]

  • Data Processing: Apply Fourier transformation to the acquired free induction decay (FID). Phase and baseline correct the resulting spectrum. Integrate the peaks in the ¹H NMR spectrum and reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. For 1-ethyl-1H-pyrazol-4-amine, the key vibrational modes are associated with the N-H bonds of the amine, C-H bonds of the ethyl group and the pyrazole ring, and the C=C and C=N bonds of the aromatic ring.

Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
3400 - 3250Medium, two bandsN-H stretching (asymmetric and symmetric) of the primary amine[7][8]
3100 - 3000WeakC-H stretching of the pyrazole ring
2980 - 2850MediumC-H stretching of the ethyl group
1650 - 1580MediumN-H bending of the primary amine[7]
1580 - 1450Medium to StrongC=C and C=N stretching of the pyrazole ring
1335 - 1250MediumC-N stretching of the aromatic amine[7][8]
Experimental Protocol for IR Data Acquisition (ATR-FTIR)

Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining IR spectra of solid samples.

  • Instrument Preparation: Ensure the ATR crystal is clean. Record a background spectrum.

  • Sample Application: Place a small amount of solid 1-ethyl-1H-pyrazol-4-amine directly onto the ATR crystal.[3]

  • Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Acquire the spectrum over the desired range (typically 4000-400 cm⁻¹).

  • Data Processing: The acquired spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Predicted Mass Spectrometry Data (Electron Ionization - EI)

m/zRelative IntensityAssignment
111High[M]⁺˙ (Molecular ion)
96Medium[M - CH₃]⁺
82High[M - C₂H₅]⁺
55MediumFragmentation of the pyrazole ring

Causality behind Fragmentation: The fragmentation pattern is a logical consequence of the molecule's structure. The ethyl group is a likely candidate for initial fragmentation, leading to the observed loss of a methyl or ethyl radical. The pyrazole ring itself can also undergo characteristic fragmentation.

Experimental Protocol for MS Data Acquisition (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique for the analysis of volatile and thermally stable compounds like 1-ethyl-1H-pyrazol-4-amine.

  • Sample Preparation: Prepare a dilute solution of the compound in a volatile organic solvent (e.g., dichloromethane, methanol).

  • GC Separation: Inject the sample into the GC. The compound will be separated from any impurities based on its boiling point and affinity for the stationary phase of the GC column.

  • Ionization: As the compound elutes from the GC column, it enters the ion source of the mass spectrometer where it is ionized, typically by electron impact (EI).

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by the mass analyzer.

  • Detection: The detector records the abundance of each ion, generating a mass spectrum.

cluster_workflow Spectroscopic Analysis Workflow Sample Preparation Sample Preparation NMR Spectroscopy NMR Spectroscopy Sample Preparation->NMR Spectroscopy ¹H & ¹³C NMR IR Spectroscopy IR Spectroscopy Sample Preparation->IR Spectroscopy ATR-FTIR Mass Spectrometry Mass Spectrometry Sample Preparation->Mass Spectrometry GC-MS Data Analysis Data Analysis NMR Spectroscopy->Data Analysis IR Spectroscopy->Data Analysis Mass Spectrometry->Data Analysis Structural Elucidation Structural Elucidation Data Analysis->Structural Elucidation

Caption: General workflow for the spectroscopic analysis of 1-ethyl-1H-pyrazol-4-amine.

Conclusion

The combination of NMR, IR, and MS provides a comprehensive spectroscopic fingerprint of 1-ethyl-1H-pyrazol-4-amine. This guide, by presenting predicted data and standardized protocols, serves as a valuable resource for researchers in the synthesis, characterization, and application of this important heterocyclic compound. The presented methodologies ensure the generation of reliable and reproducible data, which is fundamental to scientific integrity and the advancement of drug discovery and development.

References

  • Synthesis of pyrazole derivatives and their spectroscopic properties investigated using both experimental and theoretical approaches. New Journal of Chemistry (RSC Publishing). Available at: [Link]

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Foundational

An In-depth Technical Guide to the Crystal Structure Analysis of 1-ethyl-1H-pyrazol-4-amine: A Methodological Whitepaper

Abstract This technical guide provides a comprehensive methodological framework for the single-crystal X-ray diffraction analysis of 1-ethyl-1H-pyrazol-4-amine, a heterocyclic amine of significant interest in medicinal c...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive methodological framework for the single-crystal X-ray diffraction analysis of 1-ethyl-1H-pyrazol-4-amine, a heterocyclic amine of significant interest in medicinal chemistry. Pyrazole derivatives are foundational scaffolds in drug discovery, exhibiting a wide array of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][2][3] Elucidating the three-dimensional atomic arrangement of these molecules is paramount for understanding structure-activity relationships (SAR) and for the rational design of novel therapeutic agents.[1] This whitepaper details the critical steps from synthesis and crystallization to data collection, structure solution, refinement, and in-depth structural analysis, offering field-proven insights and causality behind experimental choices. It is intended for researchers, scientists, and drug development professionals engaged in the structural characterization of small organic molecules.

Introduction: The Significance of Pyrazole Scaffolds in Drug Discovery

The pyrazole nucleus is a privileged five-membered heterocyclic scaffold that has been a cornerstone in the development of numerous clinically approved drugs.[4] Compounds incorporating this moiety have demonstrated a broad spectrum of biological activities, serving as anti-inflammatory agents, kinase inhibitors for cancer therapy, and more.[3][5] The therapeutic efficacy of these molecules is intrinsically linked to their three-dimensional structure, which dictates their binding affinity and selectivity for biological targets.

1-ethyl-1H-pyrazol-4-amine (C₅H₉N₃) is a representative member of this class, featuring a core pyrazole ring functionalized with an ethyl group at the N1 position and an amino group at the C4 position.[6][7][8] The precise characterization of its crystal structure provides invaluable information on:

  • Molecular Conformation: The spatial arrangement of the ethyl and amino substituents relative to the pyrazole ring.

  • Intermolecular Interactions: The nature and geometry of hydrogen bonds, π-π stacking, and other non-covalent interactions that govern the crystal packing.

  • Supramolecular Architecture: The overall three-dimensional arrangement of molecules in the solid state.

This guide will walk through the essential protocols and analytical considerations for a thorough crystal structure analysis of this compound, providing a robust framework for similar investigations.

Experimental Workflow: From Synthesis to High-Quality Crystals

A successful crystal structure analysis begins with the synthesis of high-purity material and the growth of single crystals suitable for X-ray diffraction.

Synthesis and Purification of 1-ethyl-1H-pyrazol-4-amine

While various synthetic routes to substituted pyrazoles exist, a common approach involves the condensation of a β-dicarbonyl compound or its equivalent with a hydrazine derivative.[9][10] For 1-ethyl-1H-pyrazol-4-amine, a plausible synthesis could involve the cyclization of a suitable precursor with ethylhydrazine.

Exemplary Protocol:

  • Reaction Setup: A solution of a suitable starting material, such as a protected 4-aminopyrazole precursor, is dissolved in an appropriate solvent (e.g., ethanol, DMF).

  • Alkylation: Ethyl iodide or a similar ethylating agent is added, often in the presence of a base (e.g., K₂CO₃, NaH) to facilitate the N-alkylation.

  • Reaction Monitoring: The reaction progress is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, the reaction mixture is worked up to remove reagents and byproducts. Purification is typically achieved by column chromatography on silica gel to yield the pure 1-ethyl-1H-pyrazol-4-amine.

  • Purity Confirmation: The purity and identity of the final compound are confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Crystallization Methodologies

The growth of diffraction-quality single crystals is often the most challenging step. Several techniques should be systematically explored.

Core Principle: The goal is to achieve slow precipitation of the compound from a supersaturated solution, allowing for the ordered arrangement of molecules into a crystal lattice.

Common Crystallization Techniques:

  • Slow Evaporation: A solution of the compound in a suitable solvent (or solvent mixture) is left undisturbed in a loosely covered vial, allowing the solvent to evaporate slowly over days or weeks.

  • Vapor Diffusion (Liquid-Liquid or Solid-Liquid): A concentrated solution of the compound in a less volatile solvent is placed in a small open vial, which is then enclosed in a larger sealed container with a more volatile anti-solvent. The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.

  • Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled to room temperature or below, leading to crystallization.

Technique Principle Advantages Considerations
Slow Evaporation Gradual increase in concentrationSimple setupCan lead to rapid crystallization if evaporation is too fast.
Vapor Diffusion Gradual decrease in solubilityExcellent control over crystallization rate.Requires careful selection of solvent/anti-solvent pairs.
Slow Cooling Temperature-dependent solubilityEffective for compounds with a steep solubility curve.Requires a programmable cooling device for best results.

Single-Crystal X-ray Diffraction: Data Acquisition and Processing

Once suitable single crystals are obtained, the next phase involves collecting and processing the X-ray diffraction data.

Crystal Selection and Mounting

A suitable single crystal is selected under a polarizing microscope. Key characteristics include well-defined faces, uniform extinction under polarized light, and appropriate dimensions (typically 0.1-0.3 mm in each dimension). The selected crystal is mounted on a goniometer head using a cryoprotectant oil and flash-cooled in a stream of cold nitrogen gas (typically 100-120 K) to minimize thermal vibrations and radiation damage.[1]

Data Collection

X-ray diffraction data are collected using a diffractometer equipped with a microfocus X-ray source (e.g., Mo Kα or Cu Kα radiation) and a sensitive detector.[1] The process involves rotating the crystal and collecting a series of diffraction images at different orientations.

Data Processing Workflow

The raw diffraction images are processed to generate a list of reflection intensities, which is essential for structure solution.[11][12][13]

Data_Processing_Workflow RawImages Raw Diffraction Images Indexing Indexing & Unit Cell Determination RawImages->Indexing Spot Finding Integration Integration of Reflection Intensities Indexing->Integration Refined Crystal Parameters Scaling Scaling & Merging Integration->Scaling Measured Intensities FinalData Final Reflection File (hkl) Scaling->FinalData Averaged Intensities & Statistics

Caption: Workflow for processing raw X-ray diffraction data.

Key Steps in Data Processing:

  • Indexing: The positions of the diffraction spots are used to determine the unit cell parameters (a, b, c, α, β, γ) and the crystal's Bravais lattice.[13][14]

  • Integration: The intensity of each reflection is measured by integrating the pixel counts within the spot area and subtracting the local background.[11][13]

  • Scaling and Merging: Data from multiple images are scaled to a common reference frame to correct for experimental variations. Symmetry-related reflections are then merged to produce a final dataset with averaged intensities and quality statistics (e.g., R_int).[11][13]

Structure Solution and Refinement

With the processed diffraction data, the atomic arrangement within the crystal can be determined.

Structure Solution

For small molecules like 1-ethyl-1H-pyrazol-4-amine, direct methods are typically used to solve the phase problem of crystallography and generate an initial electron density map. This map reveals the positions of most non-hydrogen atoms.

Structure Refinement

The initial atomic model is refined against the experimental data using a least-squares minimization process.[14] This iterative process improves the agreement between the calculated and observed structure factors. Hydrogen atoms are typically located from the difference Fourier map or placed in calculated positions.

Refinement Validation: The quality of the final refined structure is assessed using several metrics, including:

  • R1: The residual factor, indicating the agreement between observed and calculated structure factor amplitudes.

  • wR2: A weighted residual factor based on F².

  • Goodness-of-Fit (Goof): Should be close to 1 for a good refinement.

In-Depth Analysis of the Crystal Structure

A comprehensive analysis of the refined crystal structure provides deep insights into the molecule's properties.

Molecular Geometry

The analysis begins with an examination of the intramolecular features.

Table of Hypothetical Crystallographic Data for 1-ethyl-1H-pyrazol-4-amine:

Parameter Value
Chemical FormulaC₅H₉N₃
Formula Weight111.15 g/mol [6]
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.5
b (Å)10.2
c (Å)7.8
α (°)90
β (°)105.5
γ (°)90
Volume (ų)650.0
Z4
T (K)100(2)
R1 [I > 2σ(I)]0.045
wR2 (all data)0.120

Note: The crystallographic data presented in this table are hypothetical and serve as a representative example for a small organic molecule. Actual experimental values would be determined from the data collection and refinement process.

Key Geometric Parameters to Analyze:

  • Bond Lengths and Angles: Comparison with standard values to identify any unusual geometric features.

  • Torsion Angles: To define the conformation of the ethyl group and the planarity of the pyrazole ring.

Intermolecular Interactions and Crystal Packing

The supramolecular assembly is dictated by non-covalent interactions.

Intermolecular_Interactions cluster_mol1 Molecule A cluster_mol2 Molecule B N1_A N-H (amine) N_Py_B N (pyrazole) N1_A->N_Py_B N-H···N Hydrogen Bond Py_A Pyrazole Ring (π-system) Py_B Pyrazole Ring (π-system) Py_A->Py_B π-π Stacking

Caption: Potential intermolecular interactions in the crystal lattice.

Analysis of Interactions:

  • Hydrogen Bonding: The amino group (-NH₂) is a potent hydrogen bond donor, while the pyrazole nitrogen atoms are potential acceptors. A detailed analysis of the N-H···N hydrogen bond network is crucial for understanding the crystal packing.

  • π-π Stacking: The aromatic pyrazole rings can engage in π-π stacking interactions, which contribute to the stability of the crystal lattice. The centroid-to-centroid distance and slip angle should be quantified.

  • van der Waals Forces: These weaker interactions also play a role in the overall packing efficiency.

Conclusion and Implications for Drug Design

A detailed crystal structure analysis of 1-ethyl-1H-pyrazol-4-amine provides a precise three-dimensional model of the molecule in the solid state. This information is not merely academic; it has profound implications for drug development. The determined conformation and intermolecular interaction patterns can inform the design of analogues with improved binding affinity, selectivity, and physicochemical properties. Understanding the preferred hydrogen bonding motifs, for instance, can guide the design of molecules that effectively interact with the active site of a target protein. Ultimately, single-crystal X-ray crystallography is an indispensable tool in the modern drug discovery pipeline, transforming chemical scaffolds into potent therapeutic agents.[1]

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Sources

Foundational

The Unseen Potential: A Technical Guide to the Biological Activity of the 1-Ethyl-1H-pyrazol-4-amine Scaffold

For the Attention of Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This guide delves into the latent biological activities and therapeutic potential of 1-ethyl-1H-...

Author: BenchChem Technical Support Team. Date: January 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide delves into the latent biological activities and therapeutic potential of 1-ethyl-1H-pyrazol-4-amine, a seemingly simple yet powerful heterocyclic amine. While direct pharmacological data on this specific molecule remains limited in publicly accessible literature, its structural motif is a cornerstone in a multitude of potent, clinically relevant compounds. This document will, therefore, serve as a technical exploration of its role as a privileged scaffold in drug discovery, drawing insights from its more complex derivatives to illuminate a path for future research and development.

We will dissect the synthetic accessibility of this core, explore the established biological targets of analogous structures, and provide actionable, field-proven experimental protocols to unlock its full potential. The underlying principle of this guide is to treat 1-ethyl-1H-pyrazol-4-amine not as a final drug entity, but as a versatile starting point for the rational design of novel therapeutics.

The 1-Ethyl-1H-pyrazol-4-amine Core: A Privileged Starting Point

The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. This arrangement confers unique physicochemical properties, including the ability to act as both a hydrogen bond donor and acceptor, and to engage in various non-covalent interactions within protein binding sites. The N-ethyl substitution provides a handle for modulating lipophilicity and metabolic stability, while the 4-amino group offers a key vector for chemical elaboration and interaction with biological targets.

The pyrazole nucleus is a well-established pharmacophore found in numerous FDA-approved drugs, demonstrating a wide spectrum of biological activities including anti-inflammatory, anticancer, and antiviral properties.[1][2] Its prevalence in successful drug candidates underscores its status as a "privileged structure" in medicinal chemistry.[1]

Inferred Biological Landscape: Learning from a Constellation of Derivatives

The true potential of 1-ethyl-1H-pyrazol-4-amine is revealed by examining the biological activities of compounds that incorporate this or a closely related scaffold. The evidence strongly suggests that this core is particularly adept at targeting protein kinases and other enzymes, making it a valuable asset in oncology, immunology, and neurology.

A Predisposition for Kinase Inhibition: The Epicenter of Anticancer Drug Design

The N-substituted aminopyrazole motif is a recurring feature in a multitude of kinase inhibitors. Kinases are a large family of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of cancer.

One of the most prominent targets for pyrazole-based inhibitors is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a key regulator of the cell cycle, and its inhibition can lead to cell cycle arrest and apoptosis in cancer cells.[3][4] Research has shown that N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amines exhibit potent CDK2 inhibitory activity, with some compounds demonstrating Ki values in the low nanomolar range.[3][4] The pyrazole core in these molecules often forms crucial hydrogen bonds with the hinge region of the kinase, a critical interaction for potent inhibition.

Furthermore, derivatives of the 1-ethyl-1H-pyrazolo[3,4-b]pyridine scaffold, a fused ring system accessible from 1-ethyl-1H-pyrazol-4-amine, have been identified as binders of the bromodomain-containing protein 9 (BRD9) , an epigenetic reader protein implicated in certain cancers.[5] This highlights the versatility of the scaffold in targeting different classes of oncology-relevant proteins.

Modulating the Inflammatory Response: Beyond Kinases

The pyrazole scaffold is also a cornerstone of many anti-inflammatory drugs. While the most famous example is the COX-2 inhibitor Celecoxib, the broader family of pyrazole derivatives has been shown to modulate other inflammatory targets. For instance, derivatives of 1H-pyrazol-3-amine have been developed as potent and selective inhibitors of Receptor-Interacting Protein Kinase 1 (RIPK1) , a key mediator of necroptosis and inflammation.[6]

Potential in Central Nervous System (CNS) Disorders

The ability of small, relatively lipophilic heterocyclic molecules to cross the blood-brain barrier opens up possibilities for their use in treating CNS disorders. While direct evidence for 1-ethyl-1H-pyrazol-4-amine is lacking, related pyrazole derivatives have been investigated for neurological conditions. For example, pyrazoline derivatives have been synthesized and evaluated for antidepressant and antioxidant activities.[7] The structural features of 1-ethyl-1H-pyrazol-4-amine suggest it could serve as a valuable fragment for designing CNS-penetrant molecules.[8][9]

Synthetic Accessibility and Derivatization: A Chemist's Playground

A key advantage of the 1-ethyl-1H-pyrazol-4-amine scaffold is its straightforward synthesis and the versatility of its amino group for further chemical modifications. The general synthesis of N-substituted aminopyrazoles can be achieved through several established routes, often involving the condensation of a hydrazine with a β-ketonitrile or a related 1,3-dicarbonyl compound.

The 4-amino group serves as a versatile handle for a wide array of chemical transformations, including:

  • Amide bond formation: Coupling with carboxylic acids or their derivatives to introduce diverse side chains.

  • Urea and thiourea formation: Reaction with isocyanates or isothiocyanates.

  • Reductive amination: Reaction with aldehydes or ketones to form secondary or tertiary amines.

  • Buchwald-Hartwig and Ullmann coupling: Formation of C-N bonds with aryl or heteroaryl halides.

This chemical tractability allows for the rapid generation of diverse compound libraries for high-throughput screening and lead optimization.

Experimental Workflows: A Practical Guide to Unlocking Potential

To systematically evaluate the biological activity of novel compounds derived from 1-ethyl-1H-pyrazol-4-amine, a tiered screening approach is recommended. The following workflows provide a starting point for researchers.

General Synthesis of a Derivative Library

The following is a generalized protocol for the synthesis of an amide library from 1-ethyl-1H-pyrazol-4-amine.

Protocol 1: Synthesis of an N-(1-ethyl-1H-pyrazol-4-yl)amide Library

  • Dissolution: In a series of reaction vials, dissolve 1-ethyl-1H-pyrazol-4-amine (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF).

  • Addition of Carboxylic Acid and Coupling Agent: To each vial, add a unique carboxylic acid (1.1 eq) from a diverse building block library, followed by a peptide coupling reagent such as HATU (1.2 eq) and a non-nucleophilic base like diisopropylethylamine (DIPEA) (2.0 eq).

  • Reaction: Stir the reaction mixtures at room temperature for 12-24 hours.

  • Work-up: Dilute each reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with a mild aqueous acid (e.g., 1M HCl), saturated aqueous sodium bicarbonate, and brine.

  • Purification: Dry the organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude products by flash column chromatography or preparative HPLC.

  • Characterization: Confirm the structure and purity of each derivative by LC-MS and ¹H NMR.

Kinase Inhibition Screening Workflow

Given the prevalence of the pyrazole scaffold in kinase inhibitors, a primary screen against a panel of cancer-relevant kinases is a logical first step.

Protocol 2: In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™ Kinase Assay)

  • Kinase Reaction Setup: In a 384-well plate, prepare a reaction mixture containing the kinase of interest (e.g., CDK2/Cyclin E), its substrate (e.g., a peptide substrate), and ATP in a suitable kinase buffer.

  • Compound Addition: Add the synthesized pyrazole derivatives at a fixed concentration (e.g., 10 µM) to the reaction wells. Include a positive control inhibitor and a DMSO vehicle control.

  • Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes) to allow the kinase reaction to proceed.

  • ATP Depletion Measurement: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

  • Luminescence Detection: Add Kinase Detection Reagent to convert the newly formed ADP to ATP, which is then used in a luciferase/luciferin reaction to generate a luminescent signal.

  • Data Analysis: Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP formed and thus to the kinase activity. Calculate the percent inhibition for each compound relative to the controls.

Kinase_Inhibition_Workflow cluster_plate_prep Plate Preparation cluster_reaction Kinase Reaction cluster_detection Signal Detection Kinase Kinase + Substrate + ATP Incubate Incubate at 30°C Kinase->Incubate Add Compounds Compound Test Compound (10 µM) Compound->Incubate Controls Positive/Negative Controls Controls->Incubate Add_ADP_Glo Add ADP-Glo™ Reagent Incubate->Add_ADP_Glo Stop Reaction Add_Kinase_Detection Add Kinase Detection Reagent Add_ADP_Glo->Add_Kinase_Detection Read_Luminescence Read Luminescence Add_Kinase_Detection->Read_Luminescence Data_Analysis Data Analysis (% Inhibition) Read_Luminescence->Data_Analysis

Caption: Workflow for in vitro kinase inhibition screening.

Cellular Antiproliferative Assay

Compounds that show activity in the biochemical kinase assay should be further evaluated for their effects on cancer cell viability.

Protocol 3: Cell Viability Assay (e.g., MTT or CellTiter-Glo®)

  • Cell Seeding: Seed cancer cells (e.g., a panel of cell lines relevant to the targeted kinases) in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the active compounds. Include a vehicle control (DMSO).

  • Incubation: Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a humidified CO₂ incubator.

  • Viability Assessment:

    • MTT Assay: Add MTT reagent to each well and incubate for 2-4 hours. The viable cells will reduce the MTT to formazan. Solubilize the formazan crystals with a solubilization buffer and measure the absorbance at 570 nm.

    • CellTiter-Glo® Assay: Add CellTiter-Glo® Reagent to the wells, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present (an indicator of cell viability).

  • Data Analysis: Plot the cell viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits cell growth by 50%).

Cell_Viability_Workflow Start Seed Cancer Cells in 96-well Plate Incubate_Adhere Incubate Overnight Start->Incubate_Adhere Treat Treat with Serial Dilutions of Compounds Incubate_Adhere->Treat Incubate_72h Incubate for 72 hours Treat->Incubate_72h Add_Reagent Add Viability Reagent (e.g., MTT) Incubate_72h->Add_Reagent Measure Measure Absorbance/Luminescence Add_Reagent->Measure Calculate_IC50 Calculate IC₅₀ Values Measure->Calculate_IC50

Sources

Exploratory

An In-depth Technical Guide to the Toxicological Profile of 1-ethyl-1H-pyrazol-4-amine

Authored by: [Your Name/Gemini], Senior Application Scientist Abstract This technical guide provides a comprehensive overview of the current toxicological data for 1-ethyl-1H-pyrazol-4-amine (CAS No. 876343-24-7).

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the current toxicological data for 1-ethyl-1H-pyrazol-4-amine (CAS No. 876343-24-7). It is intended for an audience of researchers, scientists, and drug development professionals who may be handling or investigating this compound. This document synthesizes available safety and hazard information and, importantly, identifies critical data gaps in the toxicological profile. In the absence of extensive experimental studies, this guide proposes a detailed roadmap of essential toxicological assays, including acute toxicity, genotoxicity, and mutagenicity, complete with step-by-step protocols and the scientific rationale behind them. The aim is to provide a thorough understanding of the known risks and a clear path forward for a complete safety assessment of 1-ethyl-1H-pyrazol-4-amine.

Introduction to 1-ethyl-1H-pyrazol-4-amine

1-ethyl-1H-pyrazol-4-amine is a heterocyclic amine belonging to the pyrazole class of compounds. Pyrazole derivatives are of significant interest in medicinal chemistry and drug discovery due to their wide range of biological activities, including anti-inflammatory, analgesic, and anticancer properties[1][2][3]. The specific toxicological profile of 1-ethyl-1H-pyrazol-4-amine is not extensively documented in publicly available literature. Therefore, a thorough understanding of its potential hazards is crucial for safe handling and for predicting its suitability for further development. This guide will summarize the known information and outline the necessary steps to build a comprehensive toxicological dossier.

Known Toxicological Data and Hazard Classification

The primary source of toxicological information for 1-ethyl-1H-pyrazol-4-amine comes from its Globally Harmonized System (GHS) of Classification and Labelling of Chemicals information, as provided in databases like PubChem[4].

GHS Hazard Classification

The available data indicates that 1-ethyl-1H-pyrazol-4-amine is classified with the following hazard statements[4]:

  • H302: Harmful if swallowed (Acute toxicity, oral)

  • H312: Harmful in contact with skin (Acute toxicity, dermal)

  • H315: Causes skin irritation (Skin corrosion/irritation)

  • H319: Causes serious eye irritation (Serious eye damage/eye irritation)

  • H332: Harmful if inhaled (Acute toxicity, inhalation)

  • H335: May cause respiratory irritation (Specific target organ toxicity, single exposure; Respiratory tract irritation)

A safety data sheet for a related compound, [1-(1-methyl-1H-pyrazol-4-yl)ethyl]amine, further supports the corrosive nature of similar pyrazole amines, stating that it causes severe skin burns and eye damage[5].

Summary of Acute Toxicity Data

The following table summarizes the acute toxicity classifications for 1-ethyl-1H-pyrazol-4-amine. It is important to note that these are classifications and not specific LD50/LC50 values from experimental studies.

Exposure Route GHS Hazard Classification Hazard Statement Signal Word
OralAcute Toxicity, Category 4H302: Harmful if swallowedWarning
DermalAcute Toxicity, Category 4H312: Harmful in contact with skinWarning
InhalationAcute Toxicity, Category 4H332: Harmful if inhaledWarning
Skin ContactSkin Irritation, Category 2H315: Causes skin irritationWarning
Eye ContactEye Irritation, Category 2AH319: Causes serious eye irritationWarning

Identified Data Gaps and Proposed Experimental Workflows

A thorough review of the available literature reveals significant data gaps in the toxicological profile of 1-ethyl-1H-pyrazol-4-amine. There is a lack of specific experimental data on:

  • Genotoxicity and Mutagenicity: No Ames test or other mutagenicity assay data is available.

  • Carcinogenicity: No long-term animal studies have been conducted.

  • Reproductive and Developmental Toxicity: No studies on the effects on fertility or embryonic development are available.

To address these critical gaps, the following experimental workflows are proposed.

Proposed Workflow for Comprehensive Toxicological Assessment

The following diagram outlines a logical progression of toxicological testing for 1-ethyl-1H-pyrazol-4-amine.

G cluster_0 Phase 1: In Vitro Assessment cluster_1 Phase 2: In Vivo Acute & Sub-chronic Toxicity cluster_2 Phase 3: Advanced Studies (if warranted) Ames_Test Bacterial Reverse Mutation Assay (Ames Test) (OECD 471) In_Vitro_Micronucleus In Vitro Micronucleus Test (OECD 487) Ames_Test->In_Vitro_Micronucleus If positive or equivocal Acute_Oral Acute Oral Toxicity (Up-and-Down Procedure) (OECD 425) Acute_Dermal Acute Dermal Toxicity (OECD 402) Acute_Oral->Acute_Dermal Dermal_Irritation Dermal Irritation/Corrosion (OECD 404) Acute_Dermal->Dermal_Irritation Eye_Irritation Eye Irritation/Corrosion (OECD 405) Dermal_Irritation->Eye_Irritation Sub_Chronic 28-Day Repeated Dose Oral Toxicity Study (OECD 407) Eye_Irritation->Sub_Chronic Repro_Tox Reproductive/Developmental Toxicity Screening (OECD 421) Sub_Chronic->Repro_Tox Based on findings and intended use Carcinogenicity Carcinogenicity Studies (OECD 451) Repro_Tox->Carcinogenicity If genotoxicity is positive or other concerns arise

Caption: Proposed tiered approach for the toxicological evaluation of 1-ethyl-1H-pyrazol-4-amine.

Detailed Experimental Protocols

The following sections provide detailed methodologies for key proposed experiments.

Bacterial Reverse Mutation Assay (Ames Test) - OECD 471

Rationale: The Ames test is a widely used and internationally accepted method for identifying substances that can cause gene mutations. A positive result in this assay is an indicator of potential carcinogenicity. Given that 1-ethyl-1H-pyrazol-4-amine is an aromatic amine, a class of compounds known to sometimes exhibit mutagenic properties, this test is of high importance[6].

Step-by-Step Protocol:

  • Strain Selection: Utilize a panel of Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli strains (e.g., WP2 uvrA) to detect different types of mutations.

  • Metabolic Activation: Conduct the assay both with and without a mammalian metabolic activation system (S9 fraction from induced rat liver) to determine if metabolites of the test compound are mutagenic.

  • Dose Range Finding: Perform a preliminary toxicity test to determine the appropriate concentration range of 1-ethyl-1H-pyrazol-4-amine to be tested. The highest concentration should show some evidence of toxicity.

  • Main Experiment:

    • Prepare a series of at least five different concentrations of the test substance.

    • In a test tube, combine the test substance, the bacterial culture, and either the S9 mix or a buffer (for the non-activation condition).

    • After a brief pre-incubation, add molten top agar and pour the mixture onto minimal glucose agar plates.

    • Incubate the plates at 37°C for 48-72 hours.

  • Data Analysis:

    • Count the number of revertant colonies on each plate.

    • A positive response is defined as a dose-related increase in the number of revertant colonies and/or a reproducible increase of at least two-fold over the solvent control.

In Vitro Micronucleus Test - OECD 487

Rationale: This assay detects chromosomal damage (clastogenicity) or aneuploidy. It serves as a complementary test to the Ames test to provide a more complete picture of the genotoxic potential of a substance.

Step-by-Step Protocol:

  • Cell Line Selection: Use a suitable mammalian cell line, such as human peripheral blood lymphocytes or a cell line like CHO, V79, or L5178Y.

  • Metabolic Activation: As with the Ames test, conduct the assay with and without an S9 metabolic activation system.

  • Dose Selection: Determine the appropriate dose range based on a preliminary cytotoxicity assay (e.g., by measuring relative cell count or population doubling).

  • Exposure:

    • Treat the cell cultures with at least three concentrations of 1-ethyl-1H-pyrazol-4-amine for a short duration (3-6 hours) in the presence and absence of S9 mix, followed by a recovery period.

    • Also, perform a continuous treatment (e.g., 24 hours) without S9 mix.

  • Harvesting and Staining:

    • At an appropriate time after treatment, harvest the cells.

    • Treat the cells with a cytokinesis blocker (e.g., cytochalasin B) to accumulate binucleated cells.

    • Stain the cells with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).

  • Scoring and Analysis:

    • Using a microscope, score at least 2000 binucleated cells per concentration for the presence of micronuclei.

    • A significant, dose-dependent increase in the frequency of micronucleated cells indicates a positive result.

Conclusion and Recommendations

The currently available data for 1-ethyl-1H-pyrazol-4-amine indicates that it should be handled with care, particularly concerning acute oral, dermal, and inhalation toxicity, as well as skin and eye irritation[4]. However, the lack of data on genotoxicity, carcinogenicity, and reproductive toxicity represents a significant knowledge gap.

It is strongly recommended that the proposed experimental workflows, starting with the in vitro genotoxicity assays (Ames test and micronucleus test), be initiated to build a more complete and reliable toxicological profile. The results of these foundational studies will dictate the necessity and design of further in vivo testing. This tiered approach ensures a scientifically sound and resource-efficient strategy for the comprehensive safety assessment of 1-ethyl-1H-pyrazol-4-amine.

References

  • Apollo Scientific Ltd. (2019). [1-(1-methyl-1h-pyrazol-4-yl)ethyl]amine - SAFETY DATA SHEET.
  • National Center for Biotechnology Information (n.d.). 1-Ethyl-1h-pyrazol-4-amine. PubChem.
  • National Center for Biotechnology Information (n.d.). 1H-pyrazol-4-amine. PubChem.
  • National Center for Biotechnology Information (n.d.). 1-ethyl-1H-pyrazole-4-carboxylic acid. PubChem.
  • National Center for Biotechnology Information (n.d.). 1-Ethyl-1H-pyrazol-5-amine. PubChem.
  • National Center for Biotechnology Information (n.d.). 1-Ethylpyrazole. PubChem.
  • National Center for Biotechnology Information (n.d.). ethyl 1H-pyrazole-4-carboxylate. PubChem.
  • Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2014). Synthesis and Characterization of Hetrocyclic Compounds Derived from ethyl-4-aminobenzoate. Journal of Al-Nahrain University, 17(2), 8-15.
  • Bhat, B. A., & Shah, S. (2015). Current status of pyrazole and its biological activities. World Journal of Pharmaceutical Research, 4(9), 1-28.
  • Myatt, G. J., Ahlberg, E., Akahori, Y., et al. (2016). Extending (Q)SARs to incorporate proprietary knowledge for regulatory purposes: A case study using aromatic amine mutagenicity. Regulatory Toxicology and Pharmacology, 76, 106-116.
  • Valenti, C., Miyamoto, Y., & Kojima, H. (2023). Assessing the effect of N-oxidation on the mutagenicity of 1-pyrazolines using the Ames assay. Genes and Environment, 45(1), 12.
  • Valerio, M. C., & Katz, L. M. (2013). Safety Assessment of 1-Hydroxyethyl 4,5-Diamino Pyrazole Sulfate as Used in Cosmetics. International Journal of Toxicology, 32(1_suppl), 53S-61S.

Sources

Foundational

An In-depth Technical Guide to 1-ethyl-1H-pyrazol-4-amine: Synthesis, Properties, and Applications in Modern Drug Discovery

This guide provides a comprehensive technical overview of 1-ethyl-1H-pyrazol-4-amine, a heterocyclic building block of increasing importance in medicinal chemistry. We will explore its molecular framework, delve into its...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 1-ethyl-1H-pyrazol-4-amine, a heterocyclic building block of increasing importance in medicinal chemistry. We will explore its molecular framework, delve into its synthetic routes with a focus on the underlying chemical principles, and discuss its strategic application in the development of novel therapeutics. This document is intended for researchers, chemists, and professionals in the field of drug development who seek to leverage the unique properties of this pyrazole derivative.

Introduction to the Pyrazole Scaffold and the Significance of 1-ethyl-1H-pyrazol-4-amine

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone of modern medicinal chemistry.[1][2] Its unique electronic properties and ability to act as both a hydrogen bond donor and acceptor have established it as a "privileged scaffold" in drug design.[1][3] Pyrazole-containing compounds exhibit a wide spectrum of biological activities, including anti-inflammatory, anticancer, antiviral, and analgesic properties.[2][4] Several blockbuster drugs, such as Celecoxib (Celebrex®), Sildenafil (Viagra®), and a new generation of kinase inhibitors like Ibrutinib, feature a pyrazole core, underscoring its therapeutic relevance.[1]

Within this important class of compounds, 1-ethyl-1H-pyrazol-4-amine (C₅H₉N₃, CAS 876343-24-7) has emerged as a versatile building block.[5][6] The strategic placement of the ethyl group at the N1 position and the primary amine at the C4 position offers medicinal chemists precise control over molecular design and derivatization. The N-ethyl group enhances lipophilicity and metabolic stability, while the 4-amino group provides a key vector for introducing a wide array of functional groups and building complex molecular architectures.

A Brief History of Pyrazole Synthesis and the Emergence of Aminopyrazoles

The history of pyrazole chemistry dates back to 1883 with Ludwig Knorr's synthesis of antipyrine. However, the first naturally occurring pyrazole, 1-pyrazole-alanine, was not isolated until 1959 from watermelon seeds.[2] Early synthetic methods laid the groundwork for the diverse array of pyrazole derivatives available today.

The development of substituted aminopyrazoles marked a significant advancement, as the amino group proved to be a critical pharmacophore for interacting with various biological targets. This has led to the exploration of aminopyrazole derivatives as potent inhibitors of kinases, a class of enzymes frequently implicated in cancer and inflammatory diseases.[4][7] The specific discovery and initial synthesis of 1-ethyl-1H-pyrazol-4-amine are not prominently documented in seminal literature, suggesting it likely emerged from broader synthetic explorations of functionalized pyrazoles for compound libraries in drug discovery programs.

Synthesis and Mechanistic Insights

The synthesis of 1-ethyl-1H-pyrazol-4-amine can be achieved through several established methods for constructing the pyrazole ring, followed by functional group manipulation. A common and efficient approach involves the cyclization of a suitably substituted precursor.

General Synthetic Strategy

A plausible and widely applicable synthetic route to 1-ethyl-1H-pyrazol-4-amine involves the reaction of a β-ketonitrile derivative with ethylhydrazine. This method provides a high degree of regiochemical control.

Experimental Protocol: Synthesis of 1-ethyl-1H-pyrazol-4-amine

Step 1: Synthesis of the β-ketonitrile precursor. A suitable starting material is often a derivative of cyanoacetic acid. For the synthesis of a 4-aminopyrazole, a common precursor is ethyl (ethoxymethylene)cyanoacetate.

Step 2: Cyclization with Ethylhydrazine.

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ethyl (ethoxymethylene)cyanoacetate in a suitable solvent such as ethanol.

  • Add an equimolar amount of ethylhydrazine. The reaction is often carried out in the presence of a mild base, like potassium carbonate, to facilitate the reaction.[8]

  • The reaction mixture is then heated to reflux for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

  • The resulting crude product can be purified by recrystallization or column chromatography to yield the ethyl 5-amino-1-ethyl-1H-pyrazole-4-carboxylate.

Step 3: Hydrolysis and Decarboxylation.

  • The ester from the previous step is subjected to hydrolysis, typically using a strong base like sodium hydroxide in an aqueous or alcoholic solution, followed by heating.

  • After hydrolysis, the reaction mixture is acidified, which leads to the decarboxylation of the resulting carboxylic acid, yielding 1-ethyl-1H-pyrazol-5-amine.

Step 4: Regioisomeric Separation and Final Product. It is important to note that the reaction of ethylhydrazine with asymmetric precursors can lead to the formation of regioisomers. Careful control of reaction conditions and purification are necessary to isolate the desired 1-ethyl-1H-pyrazol-4-amine. In some synthetic schemes, a subsequent functional group transformation might be required to obtain the 4-amino isomer from a more readily accessible isomer.

Causality in Experimental Choices
  • Solvent Selection: Ethanol is a common choice as it readily dissolves the reactants and is relatively inert under the reaction conditions.

  • Base Catalysis: The use of a base like potassium carbonate facilitates the deprotonation of the active methylene compound, enhancing its nucleophilicity.[8]

  • Temperature Control: Refluxing provides the necessary activation energy for the cyclization reaction to proceed at a reasonable rate.

Visualizing the Synthetic Workflow

SynthesisWorkflow cluster_step1 Step 1: Precursor Synthesis cluster_step2 Step 2: Cyclization cluster_step3 Step 3: Hydrolysis & Decarboxylation cluster_step4 Step 4: Isomer Conversion/Purification A Ethyl (ethoxymethylene)cyanoacetate C Cyclization (Ethanol, K2CO3, Reflux) A->C B Ethylhydrazine B->C D Ethyl 5-amino-1-ethyl-1H- pole-4-carboxylate C->D E Hydrolysis (NaOH) then Acidification D->E F 1-ethyl-1H-pyrazol-5-amine E->F G Isomeric Conversion/ Purification F->G H 1-ethyl-1H-pyrazol-4-amine G->H

Caption: A generalized workflow for the synthesis of 1-ethyl-1H-pyrazol-4-amine.

Applications in Drug Discovery and Development

The utility of 1-ethyl-1H-pyrazol-4-amine lies in its role as a versatile intermediate for the synthesis of more complex molecules with therapeutic potential.

Kinase Inhibitors

A primary application of aminopyrazoles is in the development of kinase inhibitors for oncology.[4] The 4-amino group can be readily acylated, alkylated, or used in coupling reactions to introduce functionalities that can interact with the ATP-binding site of various kinases. The N-ethyl group can be tailored to occupy hydrophobic pockets within the enzyme's active site, enhancing binding affinity and selectivity.

Scaffold for Combinatorial Chemistry

The dual reactivity of the amino group and the pyrazole ring makes 1-ethyl-1H-pyrazol-4-amine an excellent scaffold for generating diverse compound libraries for high-throughput screening. The pyrazole ring itself can undergo further functionalization, such as halogenation, allowing for subsequent cross-coupling reactions to introduce additional diversity.[9]

Bioisosteric Replacement

In drug design, the pyrazole ring is often used as a bioisostere for other aromatic systems like benzene or imidazole.[3] This can lead to improved physicochemical properties such as solubility and metabolic stability, while maintaining or enhancing biological activity.

Visualizing the Role in Drug Discovery

DrugDiscovery cluster_derivatization Derivatization Strategies cluster_applications Therapeutic Applications A 1-ethyl-1H-pyrazol-4-amine B Acylation/Alkylation of Amino Group A->B C Ring Functionalization (e.g., Halogenation) A->C D Kinase Inhibitors (Oncology) B->D E Anti-inflammatory Agents B->E C->D F Antiviral Compounds C->F

Caption: The central role of 1-ethyl-1H-pyrazol-4-amine in drug discovery.

Physicochemical Properties

A summary of the key physicochemical properties of 1-ethyl-1H-pyrazol-4-amine is presented in the table below.

PropertyValueSource
Molecular Formula C₅H₉N₃[5][6]
Molecular Weight 111.15 g/mol [5][6]
CAS Number 876343-24-7[5][6]
Appearance Typically an off-white to pale yellow solidGeneral observation
Solubility Soluble in organic solvents like DMF, DMSOGeneral knowledge

Conclusion

1-ethyl-1H-pyrazol-4-amine stands as a valuable and versatile building block in the arsenal of the modern medicinal chemist. Its straightforward synthesis, coupled with the strategic positioning of its functional groups, allows for the efficient construction of complex and diverse molecular architectures. As the demand for novel therapeutics continues to grow, the importance of such well-defined and adaptable scaffolds in accelerating the drug discovery process cannot be overstated. Further exploration of the synthetic utility and biological applications of this and related aminopyrazoles will undoubtedly lead to the development of new and improved medicines.

References

  • Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Arom
  • 1-[(4-Ethylphenyl)methyl]-1H-pyrazol-4-amine - Smolecule. (URL: )
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  • 1-Ethyl-4-iodo-1H-pyrazol-3-amine - Benchchem. (URL: )
  • ethyl 1-acetyl-5-amino-1H-pyrazole-4-carboxyl
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  • Synthesis of 5-amino-1-(4-methoxyphenyl)-1H-pyrazole-4-carboxylic acid, ethyl ester. (URL: )
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  • Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applic
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Exploratory

A Senior Application Scientist's Guide to Sourcing 1-ethyl-1H-pyrazol-4-amine hydrochloride

Authored for Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth technical overview for the procurement and qualification of 1-ethyl-1H-pyrazol-4-amine hydrochloride (CAS No: 94857...

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical overview for the procurement and qualification of 1-ethyl-1H-pyrazol-4-amine hydrochloride (CAS No: 948573-26-0), a heterocyclic amine building block increasingly utilized in medicinal chemistry and materials science. As a Senior Application Scientist, my objective is to equip you with the field-proven insights necessary to not just purchase, but to strategically source this reagent, ensuring the integrity and reproducibility of your research.

The Chemical Identity: Understanding What You're Sourcing

1-ethyl-1H-pyrazol-4-amine hydrochloride is a substituted pyrazole. The core pyrazole ring is a five-membered heterocycle with two adjacent nitrogen atoms, a structural motif present in numerous FDA-approved drugs. The ethyl group at the N1 position and the amine at the C4 position make it a versatile synthon for creating more complex molecules. The hydrochloride salt form is typically supplied to improve the compound's stability and handling characteristics as a solid.

Key Chemical Identifiers:

  • Chemical Name: 1-ethyl-1H-pyrazol-4-amine monohydrochloride[1][2][3]

  • CAS Number: 948573-26-0[1][2]

  • Molecular Formula: C₅H₁₀ClN₃[1][3]

  • Molecular Weight: Approximately 147.61 g/mol [3]

  • Form: Typically an off-white to yellow solid[1]

It is critical to distinguish this specific isomer from related structures. For instance, 1-ethyl-3-methyl-1H-pyrazol-4-amine dihydrochloride is a different molecule with distinct properties and reactivity. Always verify the CAS number before procurement.

The Supplier Landscape: A Comparative Analysis

The availability of 1-ethyl-1H-pyrazol-4-amine hydrochloride spans a range of suppliers, from large, well-known catalog companies to smaller, specialized chemical producers. The choice of supplier often depends on the scale of research (discovery vs. process development), required purity, and documentation needs.

Below is a comparative table of representative commercial suppliers. Please note that availability, pricing, and specifications are subject to change and should be verified directly with the supplier.

Supplier Product/Catalog No. Stated Purity Notes
Sigma-Aldrich (Merck) AMBH58064968 (Aldrich Partner)95%Marketed for research purposes. A Certificate of Analysis (CoA) is typically available.[1]
BLD Pharm BD141935Not specified on landing pageOffers online ordering and CoA inquiry.[2]
Achmem AMCS019416Not specified on landing pageProvides basic safety and storage information.[3]
Hit2Lead (Boc Sciences) BB-408791195%Focuses on providing building blocks for drug discovery.[4]
CymitQuimica 10-F359954 (Fluorochem)95.0%Distributes for Fluorochem; notes products are for lab use only.[5]

This table is for illustrative purposes. Researchers should conduct their own searches for a comprehensive list of current suppliers.

The Procurement Workflow: A Self-Validating System

Sourcing a chemical reagent is more than just placing an order. It is a systematic process to ensure the material you introduce into your experiments is verifiably what it claims to be. A breakdown in this workflow is a primary source of irreproducible results.

The following diagram outlines a robust, self-validating workflow for procuring and qualifying 1-ethyl-1H-pyrazol-4-amine hydrochloride.

G A 1. Identify Need (Scale, Purity, Application) B 2. Survey Suppliers (Compare Specs, Lead Time, Cost) A->B C 3. Request Documentation (CoA, SDS) B->C D 4. Supplier Selection & PO C->D E 5. Material Receipt (Log Lot #, Inspect) D->E F 6. Internal QC Analysis (e.g., ¹H NMR, LC-MS) E->F G 7. Compare Internal Data to Supplier CoA F->G H 8. Release to Lab (Document & Store) G->H I Discrepancy Found? Contact Supplier G->I I->D Yes (Quarantine/Return) I->H No

Caption: A workflow for robust procurement and qualification of chemical reagents.

Technical Qualification: A Protocol for Incoming Material

Trust, but verify. While a supplier's CoA provides a baseline, performing your own analytical chemistry is the cornerstone of a self-validating system. This ensures the identity and purity of the specific lot you have received.

Protocol: Incoming Quality Control (QC) for 1-ethyl-1H-pyrazol-4-amine hydrochloride

  • Documentation Review:

    • Causality: Before any bench work, confirm the received material's lot number matches the CoA and packing slip. This step prevents catastrophic mix-ups.

    • Procedure: Cross-reference the CAS number (948573-26-0) and chemical name on all documents.

  • Solubility Check:

    • Causality: A simple visual test can flag gross insolubility issues or incorrect salt forms. The hydrochloride salt should be soluble in polar protic solvents.

    • Procedure: Attempt to dissolve a small amount (1-2 mg) in ~0.5 mL of a relevant solvent (e.g., DMSO-d₆ for NMR, or Methanol for LC-MS). Note any insolubility.

  • Identity Confirmation via ¹H NMR:

    • Causality: Nuclear Magnetic Resonance (NMR) spectroscopy provides a structural fingerprint of the molecule. This is the most powerful method to confirm you have the correct isomer and structure.

    • Procedure: a. Prepare a sample by dissolving ~5 mg of the compound in a deuterated solvent (e.g., DMSO-d₆). b. Acquire a ¹H NMR spectrum. c. Expected Signals: Look for characteristic peaks: an ethyl group (a triplet and a quartet), aromatic protons on the pyrazole ring, and an amine proton signal. The chemical shifts and coupling constants should match literature values or the supplier's reference data.

  • Purity Assessment via LC-MS:

    • Causality: Liquid Chromatography-Mass Spectrometry (LC-MS) separates the main compound from impurities and confirms its molecular weight.

    • Procedure: a. Prepare a dilute solution (~1 mg/mL) in an appropriate solvent like methanol or acetonitrile/water. b. Inject onto a suitable C18 HPLC column. c. Expected Results: The chromatogram (UV trace) should show one major peak. The area of this peak relative to all other peaks provides the purity percentage (e.g., >95%). The mass spectrometer should show a primary ion corresponding to the protonated free base [M+H]⁺ at approximately m/z 112.1.

  • Final Approval:

    • Causality: Only material that passes internal QC should be released for use in experiments.

    • Procedure: If the internal data from NMR and LC-MS aligns with the expected structure and meets or exceeds the purity stated on the CoA, the material can be approved. Document the results and formally release the lot for laboratory use.

Safety, Handling, and Storage

Proper handling is paramount for both personnel safety and reagent integrity. Information is typically derived from the Safety Data Sheet (SDS).

  • Hazard Identification: This compound is generally classified as an irritant. Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[1] The GHS07 pictogram (exclamation mark) is applicable.[1]

  • Handling:

    • Work in a well-ventilated area or a chemical fume hood to avoid inhaling dust.[6][7]

    • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[6][7][8]

    • Wash hands thoroughly after handling.[6][7]

  • Storage:

    • Store in a tightly closed container in a dry, well-ventilated place.[6][7]

    • The recommended storage condition is often at room temperature under an inert atmosphere to protect from moisture and air.[1][3]

The following decision tree can guide supplier selection based on common research needs.

G Start What is the primary application? Screening Early Discovery / Screening Start->Screening Small-scale, many analogs LeadOp Lead Optimization / Med Chem Start->LeadOp Structure-Activity Relationship ScaleUp Scale-Up / Process Dev. Start->ScaleUp Grams to Kilograms Crit_Screening Key Criteria: - Speed of delivery - Cost-effectiveness - Sufficient purity (~95%) Screening->Crit_Screening Crit_LeadOp Key Criteria: - High, reliable purity (>97%) - Detailed CoA with data - Lot-to-lot consistency LeadOp->Crit_LeadOp Crit_ScaleUp Key Criteria: - Bulk availability - Process control documentation - Supplier can meet GMP needs ScaleUp->Crit_ScaleUp Sup_Screening Supplier Type: Large catalog vendors or aggregators (e.g., Sigma, Fisher) Crit_Screening->Sup_Screening Sup_LeadOp Supplier Type: Specialty chemical producers with strong analytical support Crit_LeadOp->Sup_LeadOp Sup_ScaleUp Supplier Type: Contract Manufacturing Org. (CMO) or large-scale chemical manufacturer Crit_ScaleUp->Sup_ScaleUp

Caption: A decision tree for selecting a supplier based on research phase.

References

  • 1H-pyrazol-4-amine | C3H5N3 | CID 78035. PubChem - NIH. [Link]

  • 1-Ethyl-1h-pyrazol-4-amine | C5H9N3 | CID 7018640. PubChem. [Link]

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Foundational

The Strategic Synthesis and Application of 1-ethyl-1H-pyrazol-4-amine: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals The pyrazole nucleus is a cornerstone in modern medicinal chemistry, serving as a privileged scaffold in a multitude of clinically successful drugs.[1][2][3...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The pyrazole nucleus is a cornerstone in modern medicinal chemistry, serving as a privileged scaffold in a multitude of clinically successful drugs.[1][2][3] Its unique electronic properties and ability to participate in various intermolecular interactions have made it a sought-after component in the design of targeted therapies.[4] Within this esteemed class of heterocycles, 1-ethyl-1H-pyrazol-4-amine emerges as a versatile and strategically important building block, particularly in the synthesis of kinase inhibitors and other targeted therapeutic agents.[5][6][7] This in-depth technical guide provides a comprehensive overview of the synthesis, characterization, and application of 1-ethyl-1H-pyrazol-4-amine, offering field-proven insights for researchers in drug development.

The Pyrazole Core: A Privileged Scaffold in Medicinal Chemistry

The prevalence of the pyrazole motif in approved pharmaceuticals underscores its significance in drug design.[1][2][3] From anti-inflammatory agents to anti-cancer drugs, the pyrazole ring system consistently imparts favorable pharmacokinetic and pharmacodynamic properties.[2][8] Its two adjacent nitrogen atoms provide sites for hydrogen bonding, while the aromatic ring can engage in π-stacking interactions, contributing to potent and selective binding to biological targets.[4] The ability to readily functionalize the pyrazole ring at multiple positions allows for the fine-tuning of a molecule's steric and electronic properties to optimize target engagement and ADME (absorption, distribution, metabolism, and excretion) profiles.

Synthesis of 1-ethyl-1H-pyrazol-4-amine: A Step-by-Step Protocol

The synthesis of 1-ethyl-1H-pyrazol-4-amine is a multi-step process that leverages well-established and reliable organic chemistry transformations. The most logical and efficient pathway involves the initial nitration of pyrazole, followed by N-ethylation and subsequent reduction of the nitro group to the desired amine. This approach ensures high regioselectivity and good overall yields.

Part 1: Synthesis of 4-Nitropyrazole

The foundational step is the regioselective nitration of the pyrazole ring at the C4 position. The C4 position is susceptible to electrophilic substitution.[9]

Experimental Protocol:

  • Reaction Setup: In a flask equipped with a stirrer and a dropping funnel, carefully add pyrazole to a mixture of fuming nitric acid and fuming sulfuric acid at a controlled temperature, typically between 0 and 10 °C.[10]

  • Reaction Execution: The reaction mixture is stirred at an elevated temperature (e.g., 90 °C) for several hours to ensure complete nitration.[10]

  • Work-up and Isolation: The reaction mixture is then carefully poured onto ice, leading to the precipitation of 4-nitropyrazole as a solid.

  • Purification: The crude product is collected by filtration, washed with cold water, and can be further purified by recrystallization from a suitable solvent system like ethyl ether/hexane to yield pure 4-nitropyrazole.[10]

Part 2: N-Ethylation of 4-Nitropyrazole

The next crucial step is the selective alkylation of the pyrazole nitrogen. The choice of base and electrophile is critical to ensure efficient and regioselective ethylation.

Experimental Protocol:

  • Reaction Setup: Dissolve 4-nitropyrazole in a suitable aprotic solvent such as dimethylformamide (DMF).

  • Deprotonation: Add a strong base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), to the solution to deprotonate the pyrazole nitrogen, forming the corresponding anion.

  • Alkylation: Introduce an ethylating agent, such as ethyl iodide or diethyl sulfate, to the reaction mixture. The reaction is typically stirred at room temperature or with gentle heating to drive it to completion.

  • Work-up and Isolation: After the reaction is complete, it is quenched with water and the product, 1-ethyl-4-nitro-1H-pyrazole, is extracted with an organic solvent like ethyl acetate.

  • Purification: The organic layer is washed, dried, and concentrated. The crude product can be purified by column chromatography on silica gel.

Part 3: Reduction of 1-ethyl-4-nitro-1H-pyrazole

The final step is the reduction of the nitro group to the primary amine, yielding the target compound. Catalytic hydrogenation is a clean and efficient method for this transformation.

Experimental Protocol:

  • Reaction Setup: Dissolve 1-ethyl-4-nitro-1H-pyrazole in a protic solvent such as ethanol or methanol.

  • Catalyst Addition: Add a catalytic amount of palladium on carbon (Pd/C).

  • Hydrogenation: The reaction mixture is subjected to a hydrogen atmosphere, either by using a balloon or a Parr hydrogenator, and stirred vigorously at room temperature until the starting material is consumed (monitored by TLC or LC-MS).

  • Work-up and Isolation: The catalyst is removed by filtration through a pad of Celite. The filtrate is concentrated under reduced pressure to give the crude 1-ethyl-1H-pyrazol-4-amine.

  • Purification: The product can be purified by column chromatography or by forming the hydrochloride salt, which can often be recrystallized to high purity.[11]

Characterization of 1-ethyl-1H-pyrazol-4-amine

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. A combination of spectroscopic techniques is employed for this purpose.

Property Value/Description
Molecular Formula C₅H₉N₃[12]
Molecular Weight 111.15 g/mol [12]
Appearance Expected to be a solid at room temperature.[11]
¹H NMR Expected to show a triplet for the methyl protons and a quartet for the methylene protons of the ethyl group. Two singlets in the aromatic region for the pyrazole ring protons. A broad singlet for the amine protons.
¹³C NMR Expected to show signals for the two carbons of the ethyl group and three distinct signals for the pyrazole ring carbons.
IR Spectroscopy Expected to show characteristic N-H stretching vibrations for the primary amine in the range of 3200-3500 cm⁻¹. C-H stretching and C=C/C=N stretching bands for the pyrazole ring.
Mass Spectrometry The molecular ion peak (M+) should be observed at m/z = 111.1.[13]

Applications in Drug Discovery and Development

1-ethyl-1H-pyrazol-4-amine is a valuable building block in the synthesis of a wide array of biologically active molecules, most notably as a scaffold for kinase inhibitors.[5][6]

Kinase Inhibitors

The 4-amino-1-substituted pyrazole motif is a common feature in many kinase inhibitors. The amino group serves as a key hydrogen bond donor, interacting with the hinge region of the kinase ATP-binding site. The ethyl group on the nitrogen can be strategically utilized to probe specific pockets within the active site, enhancing both potency and selectivity.

Workflow for Kinase Inhibitor Synthesis:

G cluster_start Starting Materials cluster_reaction Key Synthetic Step cluster_product Core Intermediate cluster_diversification Further Functionalization cluster_final Final Product A 1-ethyl-1H-pyrazol-4-amine C Nucleophilic Aromatic Substitution (SNAr) A->C B Heterocyclic Electrophile (e.g., 2-chloropyrimidine) B->C D N-(1-ethyl-1H-pyrazol-4-yl)-heteroarylamine C->D Formation of C-N bond E Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig) D->E Introduction of diverse substituents F Kinase Inhibitor Library E->F

Caption: Synthetic workflow for kinase inhibitors.

This modular approach allows for the rapid generation of a library of diverse kinase inhibitors for screening and lead optimization. The ethyl group on the pyrazole can influence the orientation of the molecule in the binding pocket, potentially leading to improved interactions with the target kinase.

Signaling Pathways

Given the prevalence of pyrazole-based kinase inhibitors, molecules derived from 1-ethyl-1H-pyrazol-4-amine are likely to target key signaling pathways implicated in cancer and inflammatory diseases. These include, but are not limited to:

  • MAPK/ERK Pathway: Regulates cell proliferation, differentiation, and survival.

  • PI3K/AKT/mTOR Pathway: A central regulator of cell growth, metabolism, and survival.

  • JAK/STAT Pathway: Critical for cytokine signaling and immune responses.

The specific pathway targeted would depend on the kinase for which the final inhibitor is designed.

G cluster_pathway Oncogenic Signaling Pathways cluster_inhibitor Potential Inhibition RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR JAK JAK STAT STAT JAK->STAT Inhibitor Inhibitor derived from 1-ethyl-1H-pyrazol-4-amine Inhibitor->RAF Inhibitor->PI3K Inhibitor->JAK

Caption: Potential inhibition of signaling pathways.

Conclusion

1-ethyl-1H-pyrazol-4-amine is a strategically valuable building block in the arsenal of the medicinal chemist. Its straightforward synthesis and the versatility of the 4-aminopyrazole scaffold make it an attractive starting material for the development of novel therapeutics, particularly in the highly competitive field of kinase inhibitor research. The insights and protocols provided in this guide are intended to empower researchers to effectively utilize this important intermediate in their drug discovery endeavors.

References

  • PubChem. 1-Ethyl-1h-pyrazol-4-amine. [Link].

  • Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. [Link].

  • AA Blocks. 1-ethyl-N-methyl-1H-pyrazol-4-amine. [Link].

  • PubChem. ((1-ethyl-1H-pyrazol-4-yl)methyl)(methyl)amine. [Link].

  • PubChemLite. 1-ethyl-1h-pyrazol-4-amine (C5H9N3). [Link].

  • MDPI. Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). [Link].

  • RASAYAN Journal of Chemistry. SYNTHESIS OF SOME NOVEL 1-H PYRAZOLE DERIVATIVES AND THEIR ANTIBACTERIAL ACTIVITY STUDIES. [Link].

  • PMC. Synthesis and Characterization of Azido- and Nitratoalkyl Nitropyrazoles as Potential Melt-Cast Explosives. [Link].

  • MDPI. Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation. [Link].

  • PubChem. 1-Ethyl-1H-pyrazol-5-amine. [Link].

  • PMC. Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. [Link].

  • NIH. Expedited Route to Fully Substituted Amino-Pyrazole Building Blocks and Their Further Transformations. [Link].

  • PubChemLite. N-ethyl-1-methyl-1h-pyrazol-4-amine. [Link].

  • Longdom Publishing. A simple and efficient multicomponent synthesis of novel pyrazole, N-aminopyridine and pyrazolo[3,4-b]pyridine derivatives in water. [Link].

  • ResearchGate. Diazotization and Coupling Reactions of Ethyl 3-amino-1H-pyrazole-4-carboxylate;Synthesis of some Pyrazolozaines. [Link].

  • Scholars Research Library. Rapid one-pot four component synthesis of bioactive pyranopyrazoles using citric acid as a mild organocatalyst. [Link].

  • PubMed. Discovery of N,4-Di(1 H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation. [Link].

  • Der Pharma Chemica. Synthesis of polysubstituted amino pyrazole via multicomponenet strategy using NiFe2O4 nanocatalyst. [Link].

  • MDPI. 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. [Link].

  • Organic Chemistry Portal. Pyrazole synthesis. [Link].

  • ResearchGate. Coupling of ethyl 1H-pyrazole-4-carboxylate 1 with 3-functionalized N-Boc-azetidines 2a–c. [Link].

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Protocols & Analytical Methods

Method

Application Note: A Validated Three-Step Synthesis of 1-ethyl-1H-pyrazol-4-amine

Abstract & Introduction 1-ethyl-1H-pyrazol-4-amine is a valuable heterocyclic building block in the synthesis of pharmacologically active compounds. The pyrazole scaffold is a core component in numerous approved drugs, a...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract & Introduction

1-ethyl-1H-pyrazol-4-amine is a valuable heterocyclic building block in the synthesis of pharmacologically active compounds. The pyrazole scaffold is a core component in numerous approved drugs, and the 4-amino substitution provides a key vector for further functionalization.[1] This application note provides a detailed, three-step synthetic pathway starting from the commercially available reagent ethylhydrazine.

Direct synthesis of 4-aminopyrazoles can be challenging. Therefore, a more robust and widely adopted strategy is employed here, which involves the initial construction of the pyrazole ring, followed by regioselective functionalization. The pathway is as follows:

  • Cyclocondensation: Formation of the 1-ethyl-1H-pyrazole core via the reaction of ethylhydrazine with a malondialdehyde equivalent.

  • Electrophilic Nitration: Introduction of a nitro group at the electron-rich C4 position of the pyrazole ring.

  • Reduction: Conversion of the 4-nitro group to the target 4-amino functionality.

This document provides detailed, step-by-step protocols for each stage, explains the chemical principles behind the chosen methodologies, and includes necessary safety precautions and characterization data.

Overall Synthetic Pathway

The complete transformation from ethylhydrazine to 1-ethyl-1H-pyrazol-4-amine is outlined below. This multi-step approach ensures high yields and purity of the final product.

G cluster_0 Step 1: Cyclocondensation cluster_1 Step 2: Nitration cluster_2 Step 3: Reduction A Ethylhydrazine C 1-ethyl-1H-pyrazole A->C  + B 1,1,3,3-Tetramethoxypropane B->C  HCl, H₂O, Heat D 1-ethyl-1H-pyrazole E 1-ethyl-4-nitro-1H-pyrazole D->E  HNO₃ / H₂SO₄, 0-10 °C F 1-ethyl-4-nitro-1H-pyrazole G 1-ethyl-1H-pyrazol-4-amine (Final Product) F->G  SnCl₂·2H₂O, HCl, Heat

Diagram 1: Overall three-step synthetic workflow.

Experimental Protocols & Methodological Discussion

Part 1: Synthesis of 1-ethyl-1H-pyrazole

Principle & Rationale: The initial step involves the construction of the pyrazole heterocycle using a cyclocondensation reaction, a cornerstone of pyrazole synthesis often referred to as the Knorr synthesis.[2] This reaction requires a hydrazine derivative (ethylhydrazine) and a 1,3-dicarbonyl compound.[1] Malondialdehyde is the simplest 1,3-dicarbonyl, but it is unstable. Therefore, we utilize its stable acetal, 1,1,3,3-tetramethoxypropane , as a synthetic equivalent. Under acidic conditions, it hydrolyzes in situ to generate malondialdehyde, which is immediately consumed by the ethylhydrazine, preventing its degradation and leading to a clean, high-yielding reaction.

Materials & Reagents:

  • Ethylhydrazine oxalate (or a solution of ethylhydrazine)

  • 1,1,3,3-Tetramethoxypropane

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Hydroxide (NaOH)

  • Diethyl ether or Dichloromethane (for extraction)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Protocol:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine ethylhydrazine oxalate (14.2 g, 0.1 mol) and water (50 mL).

  • Reagent Addition: Slowly add 1,1,3,3-tetramethoxypropane (16.4 g, 0.1 mol) to the stirred suspension.

  • Acidification & Reflux: Carefully add concentrated HCl (15 mL) dropwise. The mixture will warm up. Once the addition is complete, heat the reaction mixture to reflux (approx. 100-110 °C) for 2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Cool the reaction mixture to room temperature in an ice bath. Carefully basify the mixture to pH > 10 by the slow addition of 50% (w/v) aqueous NaOH solution. Caution: This is a highly exothermic process.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether or dichloromethane (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product is often of sufficient purity for the next step. If necessary, it can be purified by vacuum distillation.

Part 2: Synthesis of 1-ethyl-4-nitro-1H-pyrazole

Principle & Rationale: The pyrazole ring is an electron-rich heterocycle, susceptible to electrophilic aromatic substitution. The C4 position is the most nucleophilic and sterically accessible site for substitution.[3] Nitration is achieved using a standard nitrating mixture of concentrated nitric acid and sulfuric acid. Sulfuric acid acts as a catalyst, protonating nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent.[4] Temperature control is critical to prevent over-nitration and the formation of unwanted byproducts.[5]

Materials & Reagents:

  • 1-ethyl-1H-pyrazole (from Part 1)

  • Concentrated Sulfuric Acid (H₂SO₄, 98%)

  • Fuming Nitric Acid (HNO₃, >90%)

  • Ice

  • Sodium Bicarbonate (NaHCO₃)

Protocol:

  • Reaction Setup: In a 250 mL three-necked flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, cool concentrated H₂SO₄ (40 mL) to 0 °C in an ice-salt bath.

  • Substrate Addition: Slowly add 1-ethyl-1H-pyrazole (9.6 g, 0.1 mol) to the cold sulfuric acid while ensuring the internal temperature does not exceed 10 °C.

  • Nitration: Prepare the nitrating mixture by carefully adding fuming HNO₃ (6.0 mL, ~0.14 mol) to concentrated H₂SO₄ (10 mL) at 0 °C. Add this mixture dropwise to the pyrazole solution over 30-45 minutes, maintaining the internal temperature between 0 and 5 °C.

  • Reaction: After the addition is complete, allow the mixture to stir at 0-10 °C for an additional 1-2 hours.

  • Work-up: Carefully pour the reaction mixture onto crushed ice (approx. 200 g) with vigorous stirring. A precipitate should form.

  • Neutralization & Filtration: Allow the ice to melt, then slowly neutralize the solution with a saturated solution of NaHCO₃ until the pH is ~7. Caution: Vigorous CO₂ evolution will occur.

  • Isolation: Collect the solid product by vacuum filtration, wash it thoroughly with cold water, and air-dry. The product can be further purified by recrystallization from an ethanol/water mixture.

Part 3: Synthesis of 1-ethyl-1H-pyrazol-4-amine

Principle & Rationale: The final step is the reduction of the aromatic nitro group to an amine. A variety of methods exist, but reduction with tin(II) chloride (SnCl₂) in concentrated HCl is a classic, highly reliable, and scalable method for converting nitroarenes to anilines, and it is particularly effective for nitro-substituted heterocycles.[6] The reaction proceeds via a series of single-electron transfers from Sn(II), which is oxidized to Sn(IV). The resulting amine is initially present as its hydrochloride salt, from which the free base can be liberated by treatment with a strong base.

Materials & Reagents:

  • 1-ethyl-4-nitro-1H-pyrazole (from Part 2)

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Concentrated Hydrochloric Acid (HCl)

  • Ethanol

  • Sodium Hydroxide (NaOH)

  • Ethyl Acetate (for extraction)

Protocol:

  • Reaction Setup: In a 500 mL round-bottom flask, suspend 1-ethyl-4-nitro-1H-pyrazole (14.1 g, 0.1 mol) in ethanol (100 mL).

  • Reagent Addition: Add a solution of SnCl₂·2H₂O (67.7 g, 0.3 mol) in concentrated HCl (75 mL) to the suspension.

  • Reflux: Heat the reaction mixture to reflux (approx. 80-90 °C) for 3-4 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • Work-up: Cool the mixture to room temperature and remove the ethanol under reduced pressure.

  • Basification: Place the remaining aqueous solution in an ice bath and carefully add 50% (w/v) aqueous NaOH until the pH is > 12. A thick precipitate of tin hydroxides will form.

  • Extraction: Extract the product from the slurry with ethyl acetate (4 x 75 mL). The organic layer may need to be passed through a pad of celite to remove fine inorganic solids.

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 1-ethyl-1H-pyrazol-4-amine.

  • Purification: The product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., toluene/hexanes).

Data Summary & Characterization

The following table summarizes the key quantitative data for the synthetic protocol.

StepStarting MaterialKey ReagentsProductTheoretical Yield (g)Expected Yield (%)
1 Ethylhydrazine oxalate (14.2 g)1,1,3,3-Tetramethoxypropane1-ethyl-1H-pyrazole9.6 g80-90%
2 1-ethyl-1H-pyrazole (9.6 g)HNO₃ / H₂SO₄1-ethyl-4-nitro-1H-pyrazole14.1 g75-85%
3 1-ethyl-4-nitro-1H-pyrazole (14.1 g)SnCl₂·2H₂O / HCl1-ethyl-1H-pyrazol-4-amine11.1 g85-95%

Characterization of the Final Product (1-ethyl-1H-pyrazol-4-amine):

  • Appearance: Off-white to light brown solid.

  • ¹H NMR: Spectra should confirm the presence of the ethyl group (triplet and quartet), two distinct pyrazole ring protons (singlets), and a broad singlet for the amine protons that is exchangeable with D₂O.

  • ¹³C NMR: Signals should correspond to the two carbons of the ethyl group and the three distinct carbons of the pyrazole ring.

  • Mass Spectrometry (MS): The molecular ion peak corresponding to the calculated mass of C₅H₉N₃ should be observed.

Visualization of Chemical Transformations

The following diagram illustrates the chemical structures and reagents involved in each step of the synthesis.

Sources

Application

Knorr Pyrazole Synthesis: A Comprehensive Guide to the Synthesis of Substituted Pyrazoles for Researchers and Drug Development Professionals

Introduction: The Enduring Legacy of the Knorr Pyrazole Synthesis in Modern Chemistry First reported by Ludwig Knorr in 1883, the Knorr pyrazole synthesis has remained a cornerstone of heterocyclic chemistry for over a c...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Legacy of the Knorr Pyrazole Synthesis in Modern Chemistry

First reported by Ludwig Knorr in 1883, the Knorr pyrazole synthesis has remained a cornerstone of heterocyclic chemistry for over a century.[1] This robust and versatile reaction, involving the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative, provides a direct and efficient route to the pyrazole core. The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous blockbuster drugs, including the anti-inflammatory agent Celecoxib.[1][2] Its prevalence in pharmaceuticals, agrochemicals, and material science underscores the continued importance of mastering and adapting the Knorr synthesis.[3]

This comprehensive guide is designed for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of steps to provide a deep, mechanistic understanding of the Knorr pyrazole synthesis, detailed and field-proven protocols for the synthesis of various substituted pyrazoles, and practical guidance on troubleshooting and optimization.

Theoretical Framework: Unraveling the Mechanism of the Knorr Pyrazole Synthesis

The Knorr pyrazole synthesis is typically an acid-catalyzed cyclocondensation reaction.[4] The mechanism initiates with the nucleophilic attack of a hydrazine derivative on one of the carbonyl groups of the 1,3-dicarbonyl compound. This is followed by an intramolecular cyclization and subsequent dehydration to yield the stable, aromatic pyrazole ring.

The key steps of the mechanism are as follows:

  • Hydrazone Formation: The reaction is initiated by the acid-catalyzed formation of a hydrazone intermediate. One of the nitrogen atoms of the hydrazine attacks a carbonyl carbon of the 1,3-dicarbonyl compound.

  • Intramolecular Cyclization: The second nitrogen atom of the hydrazine then acts as a nucleophile, attacking the remaining carbonyl group in an intramolecular fashion. This step leads to the formation of a cyclic intermediate.

  • Dehydration: The cyclic intermediate readily undergoes dehydration (loss of a water molecule) to form the stable aromatic pyrazole ring.

The following diagram illustrates the generally accepted mechanism of the Knorr pyrazole synthesis:

Knorr_Mechanism cluster_start Starting Materials cluster_intermediate Reaction Intermediates cluster_product Product 1_3_Dicarbonyl 1,3-Dicarbonyl Compound Hydrazone Hydrazone Intermediate 1_3_Dicarbonyl->Hydrazone + Hydrazine (Acid Catalyst) Hydrazine Hydrazine Derivative Hydrazine->Hydrazone Cyclic_Intermediate Cyclic Intermediate (Pyrazolidine derivative) Hydrazone->Cyclic_Intermediate Intramolecular Cyclization Pyrazole Substituted Pyrazole Cyclic_Intermediate->Pyrazole - H2O (Dehydration)

Caption: Generalized mechanism of the Knorr pyrazole synthesis.

Regioselectivity in the Synthesis of Asymmetrically Substituted Pyrazoles

A critical consideration in the Knorr synthesis arises when employing unsymmetrical 1,3-dicarbonyl compounds with substituted hydrazines. In such cases, the initial nucleophilic attack can occur at either of the two distinct carbonyl groups, potentially leading to a mixture of two regioisomeric pyrazole products. The regioselectivity of the reaction is influenced by several factors, including:

  • Steric Hindrance: The hydrazine will preferentially attack the less sterically hindered carbonyl group.

  • Electronic Effects: The more electrophilic carbonyl carbon is more susceptible to nucleophilic attack.

  • Reaction Conditions: Factors such as pH, solvent, and temperature can influence the reaction pathway and, consequently, the regioselectivity.[5]

For instance, in the synthesis of pyrazolones from β-ketoesters, the hydrazine typically attacks the more reactive ketone carbonyl over the less reactive ester carbonyl.[6] Careful consideration and optimization of these factors are crucial for achieving the desired regioisomer in high purity. Recent advancements have focused on developing highly regioselective protocols to overcome this challenge.[2]

Experimental Protocols: From Simple Scaffolds to Complex Pharmaceutical Agents

The following protocols provide detailed, step-by-step methodologies for the synthesis of representative substituted pyrazoles. These are intended as robust starting points that can be adapted and optimized for specific substrates and research goals.

Safety Precautions: Hydrazine and its derivatives are toxic and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated fume hood.

Protocol 1: Synthesis of 3,5-Dimethylpyrazole

This protocol details the synthesis of a simple, symmetrically substituted pyrazole from acetylacetone and hydrazine sulfate.

Materials:

ReagentMolar Mass ( g/mol )AmountMoles
Hydrazine sulfate130.1265 g0.50
Sodium hydroxide40.0040 g1.00
Acetylacetone100.1250 g0.50
Water18.02400 mL-
Diethyl ether74.12As needed-
Anhydrous potassium carbonate138.21As needed-

Procedure:

  • In a 1 L round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, dissolve 65 g (0.50 mol) of hydrazine sulfate in 400 mL of 10% aqueous sodium hydroxide.

  • Cool the flask in an ice bath to approximately 15°C.

  • With continuous stirring, add 50 g (0.50 mol) of acetylacetone dropwise via the dropping funnel, maintaining the reaction temperature at around 15°C. The addition should take approximately 30 minutes.

  • After the addition is complete, continue stirring the mixture at 15°C for an additional hour.

  • Dilute the reaction mixture with 200 mL of water to dissolve any precipitated inorganic salts.

  • Transfer the mixture to a 1 L separatory funnel and extract with 125 mL of diethyl ether.

  • Separate the layers and extract the aqueous layer with four additional 40 mL portions of diethyl ether.

  • Combine all the ether extracts and wash once with a saturated sodium chloride solution.

  • Dry the ether solution over anhydrous potassium carbonate.

  • Remove the diethyl ether by distillation. The resulting slightly yellow crystalline residue is 3,5-dimethylpyrazole.

  • Dry the product under reduced pressure to obtain a yield of 37–39 g (77–81%). The product should have a melting point of 107–108°C.

Purification: The product is of good quality and can be further purified by recrystallization from petroleum ether (90–100°C) if desired.

Protocol 2: Synthesis of a Pyrazolone - 5-Phenyl-2,4-dihydro-3H-pyrazol-3-one

This protocol describes the synthesis of a pyrazolone, a common structural motif in pharmaceuticals, from a β-ketoester (ethyl benzoylacetate) and hydrazine hydrate.[6][7]

Materials:

ReagentMolar Mass ( g/mol )Amount (for 3 mmol scale)Moles
Ethyl benzoylacetate192.21577 mg3.0
Hydrazine hydrate (~64% hydrazine)50.06295 µL6.0
1-Propanol60.103 mL-
Glacial acetic acid60.053 dropsCatalytic
Water18.02As needed-

Procedure:

  • In a 20-mL scintillation vial equipped with a magnetic stir bar, combine ethyl benzoylacetate (3 mmol) and hydrazine hydrate (6 mmol).

  • Add 3 mL of 1-propanol and 3 drops of glacial acetic acid to the mixture.

  • Heat the reaction mixture on a hot plate with stirring at approximately 100°C for 1 hour.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of 30% ethyl acetate/70% hexane. The starting ethyl benzoylacetate should be consumed.

  • Once the reaction is complete, add 10 mL of water to the hot reaction mixture with stirring.

  • Turn off the heat and allow the mixture to cool slowly to room temperature while stirring for 30 minutes to facilitate precipitation of the product.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the collected solid with a small amount of cold water and allow it to air dry.

Purification: The crude product can be purified by recrystallization from ethanol.

Protocol 3: Synthesis of Celecoxib - A Selective COX-2 Inhibitor

This protocol outlines the synthesis of the pharmaceutical agent Celecoxib, showcasing the application of the Knorr synthesis in drug manufacturing.[6][8] The synthesis involves a Claisen condensation to form the 1,3-dicarbonyl intermediate, followed by the Knorr cyclocondensation.

Step 1: Synthesis of 4,4,4-Trifluoro-1-(4-methylphenyl)butane-1,3-dione

  • In a suitable reaction vessel, dissolve 5.7 g (0.25 mol) of sodium in 80 mL of methanol.

  • To this solution, add 22 mL (0.16 mol) of ethyl trifluoroacetate.

  • Over a period of 30 minutes, add a solution of 21 g (0.15 mol) of 4-methylacetophenone in 40 mL of methanol.

  • Heat the resulting solution at 80°C for 10 hours.

  • After cooling, evaporate the solvent to dryness.

  • Dissolve the resulting sodium salt in 50 mL of water and acidify with 120 mL of 1 N HCl.

  • Extract the product three times with 80 mL of ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the dione intermediate.

Step 2: Synthesis of Celecoxib

  • Prepare a solution of 4,4,4-trifluoro-1-(p-tolyl)butane-1,3-dione in ethanol in a reaction vessel equipped with a reflux condenser and a stirrer.

  • Add 4-sulfamoylphenylhydrazine hydrochloride to the solution.

  • Add a catalytic amount of hydrochloric acid and heat the mixture to reflux for several hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

Purification: The crude Celecoxib is purified by recrystallization from an ethyl acetate/heptane solvent system. The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.[8]

Troubleshooting and Optimization: A Practical Guide

Even with robust protocols, challenges can arise in the synthesis of substituted pyrazoles. This section addresses common issues and provides strategies for optimization.

Problem Potential Cause(s) Troubleshooting/Optimization Strategies
Low Yield Incomplete reaction, side reactions, purification losses.- Monitor the reaction closely by TLC to ensure complete consumption of the limiting reagent. - Optimize reaction temperature and time. - Ensure the purity of starting materials, as impurities can lead to side reactions. - For purification by recrystallization, carefully select the solvent system to maximize recovery.[9][10]
Formation of Regioisomers Use of an unsymmetrical 1,3-dicarbonyl compound.- Adjust reaction conditions (pH, solvent, temperature) to favor the formation of the desired isomer.[5] - Consider a regioselective synthetic strategy if separation of isomers is difficult.[2]
Product Discoloration Impurities from the hydrazine starting material or side reactions.- Use high-purity hydrazine derivatives. - Consider adding a mild base (e.g., sodium acetate) if using a hydrazine salt to neutralize the acid and potentially reduce side reactions. - Purify the product using a silica gel plug, eluting with a non-polar solvent to remove colored impurities before eluting the product with a more polar solvent.
Difficulty in Product Isolation/Crystallization Product is an oil or is highly soluble in the reaction mixture.- If the product oils out, try scratching the inside of the flask with a glass rod to induce crystallization. - Add a seed crystal of the desired product if available. - If the product is too soluble, carefully remove the solvent under reduced pressure and attempt crystallization from a different solvent system.[9]

Data Presentation: A Survey of Substituted Pyrazoles via Knorr Synthesis

The following table summarizes the synthesis of various substituted pyrazoles using the Knorr synthesis and its modifications, highlighting the versatility of this reaction.

1,3-Dicarbonyl Compound Hydrazine Derivative Catalyst/Solvent Conditions Product Yield (%) Reference
AcetylacetoneHydrazine sulfateNaOH/Water15°C, 1.5 h3,5-Dimethylpyrazole77-81Organic Syntheses
Ethyl benzoylacetateHydrazine hydrateAcetic acid/1-Propanol100°C, 1 h5-Phenyl-2,4-dihydro-3H-pyrazol-3-oneHigh[6][7]
Ethyl acetoacetatePhenylhydrazineNoneReflux, 1 h3-Methyl-1-phenyl-5-pyrazolone (Edaravone)Good[11]
4,4,4-Trifluoro-1-(p-tolyl)butane-1,3-dione4-Sulfamoylphenylhydrazine HClHCl/EthanolRefluxCelecoxibGood[8]
Propan-1,3-dialPhenyl hydrazine1-Ethyl-3-methylimidazolium ChlorideRoom Temp, 20 min1-PhenylpyrazoleModerate to Good[4]

Experimental Workflow Visualization

The following diagram provides a visual representation of the general experimental workflow for the Knorr pyrazole synthesis.

Knorr_Workflow cluster_synthesis Synthesis cluster_purification Purification & Analysis Start Reaction Setup: - Combine 1,3-dicarbonyl and hydrazine - Add solvent and catalyst Heating Heating and Stirring (Monitor by TLC) Start->Heating Workup Reaction Work-up: - Quenching - Extraction Heating->Workup Isolation Product Isolation: - Precipitation/Crystallization - Filtration Workup->Isolation Purification Purification: - Recrystallization - Column Chromatography Isolation->Purification Analysis Characterization: - NMR (1H, 13C) - Mass Spectrometry - IR Spectroscopy Purification->Analysis

Caption: General experimental workflow for the Knorr pyrazole synthesis.

Conclusion: A Timeless Reaction for Modern Innovation

The Knorr pyrazole synthesis, despite its age, remains an indispensable tool in the arsenal of synthetic chemists. Its simplicity, efficiency, and the biological significance of its products ensure its continued relevance in both academic research and industrial drug development. By understanding the underlying mechanism, mastering the experimental protocols, and being equipped to troubleshoot potential challenges, researchers can effectively leverage this powerful reaction to create novel and impactful substituted pyrazoles. The continuous exploration of new catalysts, solvent systems, and regioselective strategies will undoubtedly further expand the scope and utility of the Knorr synthesis for years to come.

References

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  • Journal of Chemical and Pharmaceutical Research. (n.d.). One-Pot Synthesis of Substituted N-Phenyl Pyrazoles Using Ionic Liquid. [Link]

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  • Jiangxi Synergy Pharma Co., Ltd. (2010). Synthesis method of celecoxib. CN101857561A.
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  • Schrecker, L., et al. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. Reaction Chemistry & Engineering, 7(11), 2439-2445. [Link]

  • Oriental Journal of Chemistry. (n.d.). One Pot Multicomponent Synthesis of Highly Commutated 1, 2, 3-Triazoles using Some Pyrazole Aldehyde through “Click” Reaction. [Link]

  • El-Faham, A., et al. (2021). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Molecules, 26(24), 7729. [Link]

  • Boyarskiy, V. P., et al. (2021). Continuous flow synthesis of Celecoxib from 2-bromo-3,3,3-trifluoropropene. Journal of Flow Chemistry, 11(4), 421-426. [Link]

  • Sadowski, B., et al. (2013). One-Pot Synthesis of 1-Aryl-3-trifluoromethylpyrazoles Using Nitrile Imines and Mercaptoacetaldehyde As a Surrogate of Acetylene. Organic letters, 15(7), 1622–1625. [Link]

  • Royal Society of Chemistry. (2020). 4.2.3.1. Knorr Pyrazole Synthesis of Edaravone. [Link]

  • Penning, T. D., et al. (1997). Synthesis and Biological Evaluation of the 1,5-Diarylpyrazole Class of Cyclooxygenase-2 Inhibitors: Identification of 4-[5-(4-Methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (Celecoxib). Journal of Medicinal Chemistry, 40(9), 1347–1365. [Link]

  • ResearchGate. (n.d.). Knorr Pyrazole Synthesis. [Link]

  • Kong, Y., et al. (2014). Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes. Organic Letters, 16(3), 576–579. [Link]

  • Kong, Y., et al. (2014). Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes. Organic Letters, 16(3), 576–579. [Link]

  • J&K Scientific LLC. (2025). Knorr Pyrazole Synthesis. [Link]

  • Pop, R., et al. (2024). Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. Molecules, 29(23), 5345. [Link]

  • Wang, Z., et al. (2020). Divergent synthesis of 1,3,5-tri and 1,3-disubstituted pyrazoles under transition metal-free conditions. Organic & Biomolecular Chemistry, 18(2), 245-249. [Link]

  • Royal Society of Chemistry. (2017). Supplementary information for Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. [Link]

  • de la Cuesta, E. J., et al. (2012). Characterization of 4,5-Dihydro-1H-Pyrazole Derivatives by 13C NMR Spectroscopy. Molecules, 17(1), 849–858. [Link]

  • Elguero, J., et al. (1969). Carbon-13 n.m.r. Spectroscopy of pyrazole and some substituted pyrazoles. Journal of the Chemical Society B: Physical Organic, 647-649. [Link]

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  • NINGBO INNO PHARMCHEM CO.,LTD. (2025). Exploring the Chemical Synthesis and Spectroscopic Characterization of 1H-Pyrazole-4-carbonitrile. [Link]

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  • Evonik Degussa GmbH. (2011). Method for purifying pyrazoles. WO2011076194A1.
  • Gomaa, A. A., et al. (2025). Synthesis, Spectroscopic Characterization, Structural Analysis, Antimycobacterial Study, Molecular Docking, DFT, and ADME Studies of Novel Hybrid Pyrrole–Pyrazole–Piperazine Chalcone. Molecules, 30(21), 4789. [Link]

  • ResearchGate. (2014). How can I purify a pyrazole compound with a N-C-N bond without using a silica column?. [Link]

  • Al-Ostoot, F. H., et al. (2024). One-Pot Synthesis of 1,3,5-Trisubstitued Pyrazoles via Immobilized Thermomyces lanuginosus Lipase (TLL) on a Metal–Organic Framework. Catalysts, 14(4), 263. [Link]

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  • Wang, Y., et al. (2019). Synthesis and bioactivity of 3,5-dimethylpyrazole derivatives as potential PDE4 inhibitors. Bioorganic & Medicinal Chemistry Letters, 29(18), 2639-2643. [Link]

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Sources

Method

The Art of the C-N Bond: A Detailed Protocol for Buchwald-Hartwig Amination of Pyrazoles

For Researchers, Scientists, and Drug Development Professionals The construction of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, particularly in the development of pharmaceuticals and functio...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The construction of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, particularly in the development of pharmaceuticals and functional materials. Among the five-membered nitrogen heterocycles, pyrazoles are a privileged scaffold due to their prevalence in a wide array of bioactive molecules.[1][2] The Buchwald-Hartwig amination has emerged as a powerful and versatile method for the formation of C-N bonds, offering significant advantages over traditional methods like nucleophilic aromatic substitution or Ullmann condensation, which often require harsh reaction conditions and have limited substrate scope.[3][4][5] This application note provides a comprehensive guide to the Buchwald-Hartwig amination of pyrazoles, delving into the mechanistic underpinnings, offering a detailed experimental protocol, and addressing common challenges to empower researchers in this critical area of synthetic chemistry.

Mechanistic Insights and Key Principles

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that facilitates the formation of a C-N bond between an aryl or heteroaryl halide (or triflate) and an amine.[3][6] The catalytic cycle, a fundamental concept in understanding and optimizing this reaction, is illustrated below.

The Catalytic Cycle

The reaction is generally understood to proceed through a series of well-defined steps:

  • Oxidative Addition: A low-valent Pd(0) species, typically generated in situ from a Pd(II) precatalyst, undergoes oxidative addition to the pyrazole halide. This step forms a Pd(II) intermediate. The reactivity of the halide follows the general trend: I > Br > Cl.[7]

  • Amine Coordination and Deprotonation: The amine substrate coordinates to the palladium center. A base is then required to deprotonate the coordinated amine, forming an amido-palladium complex. The choice of base is critical and can significantly influence the reaction outcome.[8]

  • Reductive Elimination: This is the product-forming step where the C-N bond is formed, and the desired N-arylpyrazole is released from the palladium complex. This step regenerates the active Pd(0) catalyst, allowing the catalytic cycle to continue.[3][6]

Buchwald_Hartwig_Catalytic_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants cluster_products Product Pd0 Pd(0)L_n OA_complex Pyrazole-Pd(II)(L_n)X Pd0->OA_complex Oxidative Addition (Pyrazole-X) Amine_complex [Pyrazole-Pd(II)(L_n)(Amine)]+X- OA_complex->Amine_complex Amine Coordination Amido_complex Pyrazole-Pd(II)(L_n)(Amide) Amine_complex->Amido_complex Deprotonation (Base) Amido_complex->Pd0 Reductive Elimination (Product) Product N-Arylpyrazole Amido_complex->Product Pyrazole Halogenated Pyrazole Pyrazole->OA_complex Amine Amine Amine->Amine_complex caption Fig. 1: Catalytic Cycle of the Buchwald-Hartwig Amination.

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Critical Parameters for Success:
  • Catalyst and Ligand Selection: The choice of palladium source and, more importantly, the phosphine or N-heterocyclic carbene (NHC) ligand is paramount. Bulky, electron-rich ligands are often employed to facilitate both the oxidative addition and reductive elimination steps.[4][9][10] For pyrazoles, which can act as coordinating heterocycles, specialized ligand systems may be required to prevent catalyst inhibition.[11] Pre-formed palladium catalysts, or "precatalysts," are often preferred as they can lead to more reproducible results and lower catalyst loadings.[7][12]

  • Base: A strong, non-nucleophilic base is typically required to deprotonate the amine. Common choices include sodium tert-butoxide (NaOtBu), potassium tert-butoxide (KOtBu), and lithium bis(trimethylsilyl)amide (LHMDS).[8] The choice of base can be substrate-dependent, and weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) may be necessary for substrates with base-sensitive functional groups.[6][8]

  • Solvent: Anhydrous, aprotic solvents are generally used to prevent quenching of the base and interference with the catalytic cycle. Toluene, dioxane, and tetrahydrofuran (THF) are common choices.[13]

  • Temperature: Reactions are typically run at elevated temperatures, often between 80-120 °C, to ensure a reasonable reaction rate.[14] Microwave irradiation can also be employed to accelerate the reaction.[2][14]

Experimental Protocol: General Procedure for the Amination of a Halogenated Pyrazole

This protocol provides a general starting point for the Buchwald-Hartwig amination of a halogenated pyrazole. Optimization of the reaction conditions (catalyst, ligand, base, solvent, temperature, and reaction time) is often necessary for specific substrates.

Materials:

  • Halogenated pyrazole (1.0 mmol, 1.0 equiv)

  • Amine (1.2 mmol, 1.2 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃ or a specific precatalyst, 1-5 mol%)

  • Ligand (e.g., XPhos, tBuDavePhos, or an NHC ligand, 2-10 mol%)[1]

  • Base (e.g., NaOtBu, 1.4 mmol, 1.4 equiv)

  • Anhydrous solvent (e.g., toluene, 5-10 mL)

  • Inert atmosphere (Nitrogen or Argon)

  • Standard glassware for anhydrous reactions (e.g., oven-dried Schlenk flask or reaction vial)

  • Stirring plate and magnetic stir bar

  • Heating mantle or oil bath

Procedure:

  • Reaction Setup: In a glovebox or under a stream of inert gas, add the halogenated pyrazole, amine, palladium precatalyst, ligand, and base to an oven-dried reaction vessel equipped with a magnetic stir bar.

  • Solvent Addition: Add the anhydrous solvent to the reaction vessel via syringe.

  • Reaction Execution: Seal the reaction vessel and place it in a preheated oil bath or heating mantle set to the desired temperature (typically 80-110 °C). Stir the reaction mixture vigorously for the specified time (typically 2-24 hours).

  • Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup:

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

    • Filter the mixture through a pad of celite to remove insoluble inorganic salts and the palladium catalyst.

    • Wash the filter cake with additional organic solvent.

    • Concentrate the filtrate under reduced pressure.

  • Purification: The crude product can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Table 1: Typical Reaction Conditions for Buchwald-Hartwig Amination of Pyrazoles

Pyrazole SubstrateAmine SubstrateCatalyst/LigandBaseSolventTemp (°C)Yield (%)Reference
4-Bromo-1-tritylpyrazolePiperidinePd(dba)₂ / tBuDavePhosK₂CO₃Toluene11060[1]
4-Bromo-1H-pyrazoleAnilinetBuBrettPhos Pd G3LHMDSDioxane10085[15]
4-Bromo-3-methyl-1-phenyl-5-(trifluoromethyl)pyrazolen-OctylamineBippyPhos / Pd₂(dba)₃NaOtBuToluene10075[16]

Troubleshooting Common Issues

Even with a well-defined protocol, challenges can arise. Here are some common issues and potential solutions:

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion - Inactive catalyst- Insufficiently strong base- Low reaction temperature- Sterically hindered substrates- Use a different palladium precatalyst or ligand.- Screen different bases (e.g., NaOtBu, KOtBu, LHMDS).- Increase the reaction temperature.- Increase catalyst loading and/or reaction time.
Side Product Formation - Hydrodehalogenation: Reductive cleavage of the C-X bond.- β-Hydride Elimination: Occurs with amines bearing β-hydrogens, leading to an enamine and a reduced pyrazole.[1]- Use a more active catalyst system to favor the desired C-N coupling.- For β-hydride elimination, consider using a copper-catalyzed amination as an alternative.[1][2]
Catalyst Decomposition - Presence of oxygen or moisture.- High reaction temperatures for extended periods.- Ensure rigorous inert atmosphere and use of anhydrous solvents.- Optimize the reaction time to avoid prolonged heating after completion.
Difficulty with Product Isolation - Product is highly polar or water-soluble.- Employ alternative workup procedures, such as extraction with a different solvent system or using a reverse-phase purification method.

Applications in Drug Discovery

The Buchwald-Hartwig amination of pyrazoles has become an indispensable tool in the synthesis of pharmaceutically active compounds. Many approved drugs and clinical candidates feature the N-arylpyrazole moiety.[17] For instance, this methodology has been instrumental in the synthesis of various kinase inhibitors, which are a prominent class of anti-cancer agents.[2][17] The ability to rapidly generate libraries of N-substituted pyrazoles allows for efficient structure-activity relationship (SAR) studies, accelerating the drug discovery process.

Conclusion

The Buchwald-Hartwig amination offers a robust and versatile platform for the synthesis of N-arylpyrazoles. A thorough understanding of the reaction mechanism and the critical parameters influencing its outcome is essential for success. By carefully selecting the catalyst, ligand, base, and reaction conditions, researchers can effectively construct challenging C-N bonds and access a diverse range of pyrazole-containing molecules with significant potential in medicinal chemistry and materials science. This guide provides a solid foundation for the application of this powerful transformation, empowering scientists to advance their research and development endeavors.

References

  • Buchwald–Hartwig amination - Wikipedia. Available at: [Link]

  • Buchwald‐Hartwig Amination of Coordinating Heterocycles Enabled by Large‐but‐Flexible Pd‐BIAN‐NHC Catalysts | Request PDF - ResearchGate. Available at: [Link]

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. Available at: [Link]

  • Buchwald-Hartwig coupling of 4-bromo-1H-1-tritylpyrazole (1Br) with various amines. - ResearchGate. Available at: [Link]

  • Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions | Chemical Reviews - ACS Publications. Available at: [Link]

  • The Buchwald–Hartwig Amination After 25 Years - the University of Groningen research portal. Available at: [Link]

  • Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. Available at: [Link]

  • The Buchwald–Hartwig Amination After 25 Years - OUCI. Available at: [Link]

  • Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. Available at: [Link]

  • Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - NIH. Available at: [Link]

  • Buchwald-Hartwig Amination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]

  • C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PubMed Central. Available at: [Link]

  • Buchwald-Hartwig coupling between 4-halo-1H-1-tritylpyrazoles (1) and piperidine. - ResearchGate. Available at: [Link]

  • Case Study: Ligand and Catalyst Selection for a Buchwald Hartwig Reaction - Catalysis Consulting. Available at: [Link]

  • Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides | Organic Letters - ACS Publications. Available at: [Link]

  • Selected ligands and catalysts for Buchwald‐Hartwig amination.... - ResearchGate. Available at: [Link]

  • Scope of nickel‐catalyzed C−N cross‐couplings of pyrazole‐containing... - ResearchGate. Available at: [Link]

  • Synthesis of tetra-substituted 5-trifluoromethylpyrazoles via sequential halogenation/palladium-catalyzed C–C and C–N cross-coupling - RSC Publishing. Available at: [Link]

  • Palladium-Catalyzed C–N Coupling of Pyrazole Amides with Triazolo- and Imidazopyridine Bromides in Ethanol | Request PDF - ResearchGate. Available at: [Link]

  • Palladium-Catalyzed C–N Coupling of Pyrazole Amides with Triazolo- and Imidazopyridine Bromides in Ethanol | Organic Process Research & Development - ACS Publications. Available at: [Link]

  • Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point - University of Windsor. Available at: [Link]

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Application

Application Notes and Protocols: Leveraging 1-ethyl-1H-pyrazol-4-amine as a Versatile Synthetic Building Block in Drug Discovery

Abstract The pyrazole nucleus is a cornerstone of modern medicinal chemistry, recognized as a privileged scaffold in a multitude of pharmacologically active agents.[1][2] This application note provides a comprehensive gu...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrazole nucleus is a cornerstone of modern medicinal chemistry, recognized as a privileged scaffold in a multitude of pharmacologically active agents.[1][2] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic use of 1-ethyl-1H-pyrazol-4-amine as a versatile and highly valuable synthetic building block. We delve into its fundamental reactivity and present detailed, field-proven protocols for its elaboration into more complex molecular architectures, with a focus on the synthesis of kinase inhibitor scaffolds and other key pharmaceutical intermediates. The protocols herein are designed to be self-validating, with explanations of the underlying chemical principles to empower researchers to adapt and troubleshoot these methods effectively.

Introduction: The Strategic Value of 1-ethyl-1H-pyrazol-4-amine

Substituted pyrazoles are integral to numerous FDA-approved drugs, renowned for their broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[3][4] The compound 1-ethyl-1H-pyrazol-4-amine emerges as a particularly strategic starting material for several key reasons:

  • A Nucleophilic Handle: The primary amine at the C4-position is a potent nucleophile, providing a reliable reaction site for N-acylation, N-sulfonylation, and condensation reactions.

  • Blocked N1 Position: The N1-ethyl group prevents unwanted side reactions (e.g., N-acylation) at this position, directing synthetic transformations specifically to the C4-amino group and simplifying product purification.[5] This alkyl group can also favorably modulate the physicochemical properties, such as solubility and metabolic stability, of the final compounds.

  • A Gateway to Privileged Scaffolds: As will be demonstrated, this aminopyrazole is an ideal precursor for constructing fused heterocyclic systems like pyrazolo[3,4-d]pyrimidines, which are well-established cores for potent kinase inhibitors.[6][7]

Physicochemical Properties
PropertyValueSource
IUPAC Name 1-ethylpyrazol-4-amine[8]
Molecular Formula C₅H₉N₃[8]
Molecular Weight 111.15 g/mol [8]
CAS Number 876343-24-7[8]
Canonical SMILES CCN1C=C(C=N1)N[8]

Core Application I: Synthesis of Pyrazolo[3,4-d]pyrimidine Scaffolds

The pyrazolo[3,4-d]pyrimidine core is a bioisostere of purine and is frequently employed in the design of ATP-competitive kinase inhibitors.[7] The 4-amino group of 1-ethyl-1H-pyrazol-4-amine serves as the key nucleophile for the cyclocondensation reaction required to form the fused pyrimidine ring.

General Reaction Scheme
General reaction scheme for the synthesis of pyrazolo[3,4-d]pyrimidines from 1-ethyl-1H-pyrazol-4-amine. A representative scheme for the synthesis of a 1-ethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine derivative.
Experimental Workflow

G reagents 1. Combine 1-ethyl-1H-pyrazol-4-amine, N,N-dimethylformamide dimethyl acetal (DMF-DMA), and solvent (e.g., xylene). reflux 2. Heat mixture to reflux (e.g., 140-150 °C) for 4-16 hours. reagents->reflux monitor 3. Monitor reaction progress by TLC or LC-MS. reflux->monitor cool 4. Cool reaction mixture to room temperature. monitor->cool precipitate 5. Collect precipitated solid by vacuum filtration. cool->precipitate wash 6. Wash solid with cold solvent (e.g., ethanol, diethyl ether). precipitate->wash dry 7. Dry the product under vacuum. wash->dry characterize 8. Characterize the final product (NMR, MS, HPLC). dry->characterize

Caption: Workflow for Pyrazolo[3,4-d]pyrimidine Synthesis.

Detailed Protocol: Synthesis of 1-ethyl-N,N-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

This protocol describes a common cyclization method to form the pyrazolo[3,4-d]pyrimidine core.

Materials:

  • 1-ethyl-1H-pyrazol-4-amine (1.0 eq)

  • N,N-Dimethylformamide dimethyl acetal (DMF-DMA) (1.2 eq)

  • Xylene or Dimethylformamide (DMF)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

  • Standard glassware for filtration and work-up

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 1-ethyl-1H-pyrazol-4-amine (1.0 eq).

  • Add a suitable solvent such as xylene or DMF (approx. 0.1-0.2 M concentration).

  • Add N,N-dimethylformamide dimethyl acetal (1.2 eq) to the suspension.

  • Heat the reaction mixture to reflux (typically 140-150 °C for xylene) and maintain for 4-16 hours.

  • Expertise & Experience: The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed. The intermediate amidine can often be observed.

  • Upon completion, allow the reaction mixture to cool to room temperature. The product often precipitates from the solution.

  • Collect the solid product by vacuum filtration.

  • Wash the filter cake with a cold, non-polar solvent (e.g., diethyl ether or cold ethanol) to remove residual solvent and impurities.

  • Dry the purified product under vacuum to yield the 1-ethyl-1H-pyrazolo[3,4-d]pyrimidine derivative.

Trustworthiness: This protocol is self-validating through rigorous in-process monitoring (TLC/LC-MS) and final product characterization (¹H NMR, ¹³C NMR, and HRMS) to confirm the structure and purity.

Core Application II: N-Acylation and N-Sulfonylation

The conversion of the C4-amino group into an amide or sulfonamide is a fundamental transformation. It serves not only as a protecting group strategy but also as a way to introduce new functionality and modulate the biological activity of the resulting molecule.[9][10]

General Reaction Scheme
General reaction scheme for the N-acylation and N-sulfonylation of 1-ethyl-1H-pyrazol-4-amine. General schemes for the synthesis of N-acyl and N-sulfonyl derivatives.
Experimental Workflow

G start 1. Dissolve 1-ethyl-1H-pyrazol-4-amine and base (e.g., pyridine, Et3N) in an aprotic solvent (DCM, THF). cool 2. Cool the solution to 0 °C in an ice bath. start->cool add_reagent 3. Add acyl chloride or sulfonyl chloride (1.0-1.1 eq) dropwise. cool->add_reagent react 4. Stir at 0 °C to room temperature for 1-4 hours. add_reagent->react quench 5. Quench reaction with water or saturated aq. NaHCO3. react->quench extract 6. Perform aqueous work-up. Extract with EtOAc or DCM. quench->extract purify 7. Dry, concentrate, and purify by column chromatography. extract->purify characterize 8. Characterize the final product. purify->characterize

Caption: Workflow for N-Acylation/N-Sulfonylation.

Detailed Protocol: General Procedure for N-Acylation

Materials:

  • 1-ethyl-1H-pyrazol-4-amine (1.0 eq)

  • Acyl chloride or anhydride (1.05 eq)

  • Base (e.g., Pyridine or Triethylamine, 1.5-2.0 eq)

  • Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))

  • Standard glassware for reaction and work-up

Procedure:

  • In a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Argon), dissolve 1-ethyl-1H-pyrazol-4-amine (1.0 eq) in anhydrous DCM.

  • Add the base (e.g., triethylamine, 1.5 eq).

  • Cool the mixture to 0 °C using an ice bath.

  • Slowly add the desired acyl chloride (1.05 eq) dropwise via syringe.

  • Expertise & Experience: The dropwise addition at 0 °C is crucial to control the exothermicity of the reaction and prevent the formation of side products.

  • Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1-3 hours, monitoring by TLC.

  • Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel.

  • Extract the product with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude residue by silica gel column chromatography to obtain the pure N-acylated product.

Data Presentation: Representative N-Acylation Reactions
Acylating AgentBaseSolventTypical Yield (%)
Benzoyl ChloridePyridineDCM>90%
Acetyl ChlorideTriethylamineTHF>95%
4-Methoxybenzoyl ChlorideTriethylamineDCM>90%
Benzenesulfonyl ChloridePyridineDCM>85%

Advanced Application: Derivatization for Suzuki-Miyaura Cross-Coupling

To further expand the synthetic utility of the pyrazole core, the C4-amino group can be converted into a halide (e.g., via a Sandmeyer-type reaction), creating a substrate for powerful palladium-catalyzed cross-coupling reactions. This enables the introduction of diverse aryl and heteroaryl groups at the C4-position, a key strategy in modern drug design.[11]

Synthetic Strategy
Two-step strategy for Suzuki coupling: conversion of amine to halide followed by Pd-catalyzed cross-coupling. A two-step strategy to enable Suzuki-Miyaura coupling at the C4-position.
Experimental Workflow (Suzuki-Miyaura Coupling Step)

G setup 1. To a flask, add 4-halo-1-ethyl-1H-pyrazole, boronic acid (1.2 eq), and base (e.g., K2CO3, Cs2CO3). catalyst 2. Add Palladium catalyst (e.g., Pd(PPh3)4, PdCl2(dppf)). setup->catalyst degas 3. Evacuate and backfill with inert gas (N2/Ar). Add degassed solvent (e.g., Dioxane/H2O). catalyst->degas heat 4. Heat reaction to 80-100 °C for 2-12 hours. degas->heat workup 5. Cool, dilute with EtOAc, and perform aqueous work-up. heat->workup purify 6. Dry, concentrate, and purify by column chromatography. workup->purify product 7. Obtain C4-arylated pyrazole product. purify->product

Caption: Workflow for Suzuki-Miyaura Cross-Coupling.

Detailed Protocol: Suzuki-Miyaura Coupling of 4-Bromo-1-ethyl-1H-pyrazole

Materials:

  • 4-Bromo-1-ethyl-1H-pyrazole (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq)

  • Base (e.g., K₂CO₃, 2.0 eq)

  • Degassed solvent system (e.g., 1,4-Dioxane and Water, 4:1)

  • Schlenk flask or microwave vial

Procedure:

  • To a Schlenk flask, add 4-bromo-1-ethyl-1H-pyrazole (1.0 eq), the arylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • Add the palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), 0.05 eq).

  • Expertise & Experience: The choice of palladium catalyst and ligand is critical and can significantly impact reaction efficiency.[12][13] For challenging couplings, more advanced phosphine ligands may be required.

  • Seal the flask, then evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.

  • Add the degassed solvent system (e.g., 5 mL of 4:1 Dioxane:H₂O per 1 mmol of halide) via syringe.

  • Heat the reaction mixture to 90-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the 4-aryl-1-ethyl-1H-pyrazole.

Conclusion

1-ethyl-1H-pyrazol-4-amine is a high-value, versatile building block for the synthesis of complex nitrogen-containing heterocycles. Its defined reactivity allows for predictable and high-yielding transformations into key pharmaceutical scaffolds. The protocols detailed in this guide for the synthesis of pyrazolo[3,4-d]pyrimidines, N-acylated derivatives, and precursors for C-C bond formation provide a robust foundation for researchers engaged in drug discovery and medicinal chemistry programs.

References

  • Moustafa, A. H., et al. (2022). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. PubMed Central. [Link]

  • Unknown Author. An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. Der Pharma Chemica. [Link]

  • Fouad, M., et al. (2021). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules. [Link]

  • Patel, H., et al. (2015). Synthesis of some novel pyrazolo[3,4-d] pyrimidin-4(5H)-one derivatives as potential antimicrobial agent. National Institutes of Health. [Link]

  • Gouda, M. A., et al. (2016). Synthesis of Some Novel Pyrazolo[3,4-d] pyrimidine Derivatives and Evaluation of their In vitro Antiproliferative and Antioxidant Activity. ResearchGate. [Link]

  • Unknown Author. (2012). Synthesis of 1H-pyrazolo[3,4-d]pyrimidines via solid-phase Aza-Wittig/electrocyclic ring closure reaction. ResearchGate. [Link]

  • Charoen, S., et al. (2023). Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation. PubMed. [Link]

  • Vitale, P., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. PubMed Central. [Link]

  • Charoen, S., et al. (2023). Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation. National Institutes of Health. [Link]

  • PrepChem. (2023). Synthesis of 5-amino-1-methyl-1H-pyrazole-4-carboxylic acid, ethyl ester. PrepChem.com. [Link]

  • Unknown Author. (2011). SYNTHESIS OF SOME NOVEL 1-H PYRAZOLE DERIVATIVES AND THEIR ANTIBACTERIAL ACTIVITY STUDIES. RASĀYAN J. Chem. [Link]

  • Wang, Z., et al. (2014). An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. National Institutes of Health. [Link]

  • Zhang, Y., et al. (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. RSC Medicinal Chemistry. [Link]

  • Sławiński, J., et al. (2013). The synthesis, structure and properties of N-acetylated derivatives of ethyl 3-amino-1H-pyrazole-4-carboxylate. PubMed. [Link]

  • Youssef, A. M. S., et al. (2001). Diazotization and Coupling Reactions of Ethyl 3-amino-1H-pyrazole-4-carboxylate;Synthesis of some Pyrazolozaines. ResearchGate. [Link]

  • Usui, K., et al. (2016). Ligand-Dependent Site-Selective Suzuki Cross-Coupling of 4-Bromopyrazol-5-yl Triflates. Organic Letters. [Link]

  • National Center for Biotechnology Information. (2024). 1-Ethyl-1h-pyrazol-4-amine. PubChem Compound Database. [Link]

  • Longdom Publishing. (2024). A simple and efficient multicomponent synthesis of novel pyrazole, Naminopyridine and pyrazolo[3,4-b]pyridine derivatives. Longdom Publishing. [Link]

  • Avanthay, M., et al. (2020). Amine-catalysed Suzuki–Miyaura-type coupling? The identification and isolation of the palladium culprits. ChemRxiv. [Link]

  • Majumdar, S., et al. (2021). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. The Journal of Organic Chemistry. [Link]

  • Kumar, A., et al. (2018). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. MDPI. [Link]

  • Pawłowski, G., et al. (2024). Eco-friendly methods for the synthesis of N-acyl pyrazole derivatives with luminescent properties. Scientific Reports. [Link]

  • Bawazir, W. (2020). A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. International Journal of Organic Chemistry. [Link]

  • Unknown Author. (2004). Pyrazole-based P,N-ligand for palladium catalyst: Applications in Suzuki coupling and amination reactions. ResearchGate. [Link]

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Method

Preparation of Pyrazolo[3,4-b]pyridines from Aminopyrazoles: A Detailed Guide to Synthetic Strategies and Protocols

Abstract The pyrazolo[3,4-b]pyridine scaffold is a privileged heterocyclic motif renowned for its significant and diverse biological activities, forming the core of numerous therapeutic agents. This comprehensive guide p...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrazolo[3,4-b]pyridine scaffold is a privileged heterocyclic motif renowned for its significant and diverse biological activities, forming the core of numerous therapeutic agents. This comprehensive guide provides researchers, scientists, and drug development professionals with an in-depth exploration of the primary synthetic routes to this valuable scaffold, commencing from readily accessible aminopyrazole precursors. This document moves beyond a mere recitation of procedures, delving into the mechanistic underpinnings of each synthetic strategy and the rationale behind key experimental choices. Detailed, field-tested protocols for the most robust and versatile methods are presented, including classical condensations, multicomponent reactions, and modern microwave-assisted syntheses. Visual aids in the form of mechanistic diagrams and workflow charts are provided to enhance understanding and facilitate practical application.

Introduction: The Significance of the Pyrazolo[3,4-b]pyridine Core

The fusion of pyrazole and pyridine rings to form the pyrazolo[3,4-b]pyridine system creates a unique chemical architecture that has proven to be a fertile ground for the discovery of potent bioactive molecules.[1][2] This heterocyclic core is a key structural component in a variety of compounds that exhibit a wide spectrum of pharmacological activities, including but not limited to, kinase inhibitors for anticancer therapy, antimalarial agents, and antienteroviral compounds.[1][3] The versatility of the pyrazolo[3,4-b]pyridine scaffold, with its multiple points for substitution, allows for the fine-tuning of steric and electronic properties to optimize biological activity and pharmacokinetic profiles.

The strategic importance of this scaffold in medicinal chemistry has driven the development of numerous synthetic methodologies for its construction.[4] Among the most common and efficient approaches is the annulation of a pyridine ring onto a pre-existing aminopyrazole. This guide will focus on these methods, providing both the theoretical foundation and practical protocols necessary for their successful implementation in a research setting.

Foundational Synthetic Strategies

The synthesis of pyrazolo[3,4-b]pyridines from aminopyrazoles generally involves the reaction of the aminopyrazole, acting as a binucleophile, with a three-carbon electrophilic partner to construct the pyridine ring. The primary strategies can be broadly categorized as follows:

  • Condensation with 1,3-Dicarbonyl Compounds and their Equivalents: This represents one of the most traditional and reliable methods.

  • Multicomponent Reactions (MCRs): These highly efficient one-pot reactions offer significant advantages in terms of atom economy and operational simplicity.

  • Modern Synthetic Technologies: The application of microwave irradiation has been shown to dramatically improve reaction times and yields for many of these transformations.

The choice of synthetic route is often dictated by the desired substitution pattern on the final pyrazolo[3,4-b]pyridine product and the availability of starting materials.

Detailed Synthetic Protocols and Mechanistic Insights

This section provides detailed, step-by-step protocols for the most effective and widely used methods for the synthesis of pyrazolo[3,4-b]pyridines from aminopyrazoles. The causality behind experimental choices is explained to provide a deeper understanding of each protocol.

The Classical Approach: Condensation with 1,3-Dicarbonyl Compounds

The reaction of a 5-aminopyrazole with a 1,3-dicarbonyl compound is a robust and straightforward method for the synthesis of pyrazolo[3,4-b]pyridines.[2][5] The reaction proceeds via an initial condensation to form an enaminone intermediate, followed by an intramolecular cyclization and dehydration to yield the final aromatic product.

A critical consideration in this synthesis is the potential for the formation of regioisomers when an unsymmetrical 1,3-dicarbonyl compound is used. The regioselectivity is governed by the relative electrophilicity of the two carbonyl groups.[2][5] The initial nucleophilic attack by the amino group of the pyrazole will preferentially occur at the more electrophilic carbonyl carbon. For instance, in the case of 1,1,1-trifluoropentane-2,4-dione, the carbonyl group adjacent to the trifluoromethyl group is significantly more electrophilic, leading to a high degree of regioselectivity.[5]

Protocol 1: Synthesis of 3-Methyl-1-phenyl-6-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine

This protocol details the regioselective synthesis using an unsymmetrical β-diketone.

Materials:

  • 5-Amino-3-methyl-1-phenylpyrazole

  • 1,1,1-Trifluoro-2,4-pentanedione

  • Glacial Acetic Acid

  • Ethanol

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve 5-amino-3-methyl-1-phenylpyrazole (1.0 eq) in glacial acetic acid.

  • Add 1,1,1-trifluoro-2,4-pentanedione (1.1 eq) to the solution.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Pour the cooled mixture into ice-water with stirring.

  • Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water.

  • Recrystallize the crude product from ethanol to afford the pure 3-methyl-1-phenyl-6-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine.

Expected Outcome: This procedure typically affords the desired product in good to excellent yields (75-90%).

Table 1: Representative Examples of Pyrazolo[3,4-b]pyridines from 1,3-Dicarbonyls

Aminopyrazole1,3-Dicarbonyl CompoundSolventConditionsYield (%)Reference
5-Amino-3-methyl-1-phenylpyrazoleAcetylacetoneAcetic AcidReflux, 4h85[6]
5-Amino-1,3-diphenylpyrazoleDibenzoylmethaneAcetic AcidReflux, 6h82[5]
5-Amino-3-(4-chlorophenyl)pyrazoleEthyl AcetoacetateAcetic Acid/HClReflux, 8h78[5]
The Efficiency of Multicomponent Reactions (MCRs)

Multicomponent reactions (MCRs) have emerged as a powerful tool in synthetic chemistry, allowing for the construction of complex molecules in a single, convergent step.[6] For the synthesis of pyrazolo[3,4-b]pyridines, a common MCR strategy involves the one-pot reaction of an aminopyrazole, an aldehyde, and an active methylene compound such as a β-ketoester or malononitrile.[7][8]

The mechanism of this reaction typically begins with a Knoevenagel condensation between the aldehyde and the active methylene compound to generate an electron-deficient alkene in situ.[2][5] This is followed by a Michael addition of the aminopyrazole to the alkene, and subsequent intramolecular cyclization and aromatization to furnish the pyrazolo[3,4-b]pyridine core.

Protocol 2: One-Pot Synthesis of Ethyl 6-amino-4-(4-methoxyphenyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate

This protocol exemplifies a microwave-assisted multicomponent synthesis, which significantly reduces reaction times.[6]

Materials:

  • 5-Amino-1,3-dimethylpyrazole

  • 4-Anisaldehyde

  • Ethyl Cyanoacetate

  • Triethylamine (TEA)

  • Water

Procedure:

  • In a 10 mL microwave reaction vessel, combine 5-amino-1,3-dimethylpyrazole (1.0 mmol), 4-anisaldehyde (1.0 mmol), ethyl cyanoacetate (1.0 mmol), and water (4 mL).

  • Add triethylamine (0.5 eq) as a basic catalyst.

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate the mixture at 110 W and 40°C for 20 minutes.

  • After the reaction is complete, cool the vessel to room temperature.

  • The solid product that precipitates is collected by filtration, washed with cold water, and dried to yield the pure product.

Expected Outcome: This green chemistry approach typically provides high yields (often exceeding 90%) of the desired product with high purity, often without the need for column chromatography.[6]

Table 2: Comparison of Conventional vs. Microwave-Assisted MCR

MethodTemperature (°C)TimeYield (%)Reference
Conventional4010-14 hours~75[6]
Microwave4020 minutes>90[6]

Visualization of Key Mechanisms and Workflows

To further clarify the synthetic processes, the following diagrams illustrate the core reaction mechanisms and a generalized experimental workflow.

Reaction Mechanisms

G cluster_0 Condensation with 1,3-Dicarbonyl cluster_1 Multicomponent Reaction (MCR) AP 5-Aminopyrazole EN Enaminone Intermediate AP->EN + Dicarbonyl - H2O DC 1,3-Dicarbonyl DC->EN PY Pyrazolo[3,4-b]pyridine EN->PY Cyclization - H2O AP2 5-Aminopyrazole MI Michael Adduct AP2->MI + Alkene ALD Aldehyde EA Electron-Deficient Alkene ALD->EA + AMC - H2O AMC Active Methylene Compound AMC->EA EA->MI PY2 Pyrazolo[3,4-b]pyridine MI->PY2 Cyclization & Aromatization

Caption: Key reaction mechanisms for pyrazolo[3,4-b]pyridine synthesis.

General Experimental Workflow

G start Start reactants Combine Aminopyrazole and Electrophile(s) in Solvent start->reactants reaction Heat (Conventional or Microwave) Monitor by TLC reactants->reaction workup Cool and Precipitate or Extract Product reaction->workup purification Filter and Wash Solid or Purify by Chromatography workup->purification characterization Characterize by NMR, MS, and IR purification->characterization end End characterization->end

Caption: Generalized experimental workflow for pyrazolo[3,4-b]pyridine synthesis.

Conclusion and Future Perspectives

The synthesis of pyrazolo[3,4-b]pyridines from aminopyrazoles remains a cornerstone of medicinal chemistry research. The classical condensation with 1,3-dicarbonyls offers a reliable and well-understood route, while modern multicomponent reactions, particularly when enhanced by microwave irradiation, provide a more efficient, rapid, and environmentally benign alternative.[6][9] The choice of methodology will ultimately depend on the specific target molecule and the resources available. As the demand for novel therapeutics continues to grow, the development of even more efficient and versatile methods for the synthesis of this important heterocyclic scaffold will undoubtedly remain an active area of research. Future efforts may focus on flow chemistry applications, the development of novel catalysts, and the expansion of the substrate scope to access even greater chemical diversity.

References

  • Abdel-Wahab, B. F., Abdel-Latif, E., & Mohamed, H. A. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 27(7), 2178. [Link]

  • El-ziaty, A. K., Hosni, H. M., & El-Ghandour, A. H. (2012). Synthesis of pyrazolo[3,4-b]pyridines under microwave irradiation in multi-component reactions and their antitumor and antimicrobial activities - Part 1. European Journal of Medicinal Chemistry, 48, 92–96. [Link]

  • Reddy, C. R., Kumar, A., & Sridhar, B. (2021). Microwave-Assisted, Multicomponent Synthesis of Pyrazolo[3,4-b]Pyridines Under Green Conditions. ChemistrySelect, 6(34), 9035-9039. [Link]

  • Gomaa, A. M. (2019). A Simple and Efficient Multicomponent Synthesis of Novel Pyrazole, N-Aminopyridine and Pyrazolo[3,4-b]Pyridine Derivatives in Water. Journal of Heterocyclic Chemistry, 56(6), 1836-1842. [Link]

  • Wang, X., Li, Y., & Zhang, H. (2022). Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches. Molecules, 27(19), 6485. [Link]

  • Orlov, V. D., Kolos, N. N., & Tverdokhlebov, A. V. (2018). New Synthesis of Pyrazolo[3,4-b]pyridine Derivatives Based on 5-Aminopyrazole and Azlactones. Chemistry of Heterocyclic Compounds, 54(5), 493-498. [Link]

  • Gomaa, A. M. (2023). A Simple and Efficient Multicomponent Synthesis of Novel Pyrazole, N-aminopyridine and Pyrazolo[3,4-b]Pyridine Derivatives in Water. Preprints.org. [Link]

  • El-Sayed, M. A. A., Abdel-Aziz, A. A.-M., & El-Azab, A. S. (2021). 3-Aminopyrazolo[3,4-b]pyridine: Effective Precursor for Barium Hydroxide-Mediated Three Components Synthesis of New Mono- and Bis(pyrimidines) with Potential Cytotoxic Activity. Helvetica Chimica Acta, 104(6), e2100062. [Link]

  • Ríos-Gutiérrez, M., & Domingo, L. R. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 27(7), 2178. [Link]

  • Hayes, M. A., & Lange, J. H. M. (2010). Microwave-assisted synthesis of 3- and 5-aminopyrazole, pyrazolo[3,4-d]pyrimidine, pyrazolo[3,4-b]pyridine and pyrazolo[3,4-b]quinolin-4-one scaffolds for MAPK inhibition. Tetrahedron Letters, 51(40), 5304-5307. [Link]

  • Abdel-Wahab, B. F., & Mohamed, H. A. (2018). Synthesis of pyrazolo[3,4-b]pyridines and pyrazolo[3,4-b]pyrrolo[4,3,2-de]quinolones. In 5-Amino-pyrazoles: potent reagents in organic and medicinal synthesis. [Link]

  • Zakhary, A. W. (2020). MICROWAVE-ASSISTED SYNTHESIS OF PYRAZOLO[3,4-b]PYRIDINE DERIVATIVES. Chemistry of Heterocyclic Compounds, 56(11), 1364-1365. [Link]

  • Szlachcic, P., & Kwiecień, H. (2022). 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. Molecules, 27(3), 1035. [Link]

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Application

The Strategic Role of 1-Ethyl-1H-pyrazol-4-amine in Modern Medicinal Chemistry: Application Notes and Protocols

Abstract The pyrazole nucleus is a cornerstone in contemporary drug discovery, recognized as a "privileged scaffold" due to its versatile biological activities and synthetic accessibility.[1][2] Within this important cla...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrazole nucleus is a cornerstone in contemporary drug discovery, recognized as a "privileged scaffold" due to its versatile biological activities and synthetic accessibility.[1][2] Within this important class of heterocycles, 1-ethyl-1H-pyrazol-4-amine has emerged as a particularly valuable building block for the synthesis of targeted therapeutics. Its specific substitution pattern—an ethyl group at the N1 position and an amine at the C4 position—offers a unique combination of physicochemical properties and synthetic handles that are highly advantageous for designing potent and selective modulators of various biological targets, most notably protein kinases.[3][4] This technical guide provides an in-depth exploration of the role of 1-ethyl-1H-pyrazol-4-amine in medicinal chemistry, complete with detailed synthetic protocols and the scientific rationale behind its application.

Introduction: The Pyrazole Scaffold in Drug Design

Pyrazoles are five-membered aromatic heterocycles containing two adjacent nitrogen atoms. This arrangement imparts a unique electronic and structural profile, making them capable of engaging in a variety of non-covalent interactions with biological macromolecules.[3] The pyrazole ring can act as a bioisosteric replacement for other aromatic systems, such as benzene, offering improved physicochemical properties like solubility and metabolic stability.[5] Consequently, pyrazole-containing compounds have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and analgesic properties.[6][7][8]

The strategic importance of the pyrazole scaffold is underscored by its presence in numerous FDA-approved drugs, such as the kinase inhibitors Crizotinib, Ruxolitinib, and Encorafenib.[3] In many of these drugs, the pyrazole core serves as a central scaffold from which various functional groups are appended to achieve high-affinity and selective binding to the target protein.

The Unique Advantages of 1-Ethyl-1H-pyrazol-4-amine

The specific substitution pattern of 1-ethyl-1H-pyrazol-4-amine provides distinct advantages in drug design, particularly in the context of kinase inhibition.

  • The N1-Ethyl Group: The substituent at the N1 position of the pyrazole ring plays a crucial role in modulating a compound's potency, selectivity, and pharmacokinetic profile. The ethyl group is relatively small and lipophilic, allowing it to form favorable hydrophobic interactions with amino acid residues in the ATP-binding pocket of kinases, such as with the phenyl ring of a tyrosine residue.[6] This can contribute significantly to the overall binding affinity of the inhibitor. Furthermore, the N-alkylation prevents the formation of alternative tautomers and provides a metabolically more stable entity compared to N-unsubstituted pyrazoles.

  • The C4-Amino Group: The amino group at the C4 position is a versatile synthetic handle. It can be readily functionalized to introduce a wide range of substituents or to construct fused heterocyclic ring systems. This is particularly relevant for the synthesis of pyrazolo[3,4-d]pyrimidines, a common scaffold in many potent kinase inhibitors. The C4-amino group can act as a key hydrogen bond donor, interacting with the hinge region of the kinase active site, which is a critical interaction for many ATP-competitive inhibitors.

The combination of these features makes 1-ethyl-1H-pyrazol-4-amine a highly sought-after intermediate for the construction of compound libraries for high-throughput screening and for the rational design of targeted therapeutics.

Synthetic Protocols

Synthesis of 1-Ethyl-1H-pyrazol-4-amine

While various methods exist for the synthesis of substituted pyrazoles, a common and reliable approach for 4-aminopyrazoles involves the cyclization of a suitably substituted hydrazine with a derivative of cyanoacetic acid. The following protocol is a representative method for the synthesis of 1-ethyl-1H-pyrazol-4-amine.

Workflow for the Synthesis of 1-Ethyl-1H-pyrazol-4-amine:

cluster_0 Step 1: Formation of Ethyl Cyanoacetate Derivative cluster_1 Step 2: Cyclization with Ethylhydrazine cluster_2 Step 3: Hydrolysis and Decarboxylation A Ethyl Cyanoacetate D Ethyl (ethoxymethylene)cyanoacetate A->D Reaction B Triethyl Orthoformate B->D C Acetic Anhydride (catalyst) C->D G Ethyl 5-amino-1-ethyl-1H-pyrazole-4-carboxylate D->G Condensation/Cyclization D_ref Ethyl (ethoxymethylene)cyanoacetate E Ethylhydrazine E->G F Ethanol (solvent) F->G J 1-Ethyl-1H-pyrazol-4-amine G->J Saponification & Decarboxylation G_ref Ethyl 5-amino-1-ethyl-1H-pyrazole-4-carboxylate H Aqueous NaOH H->J I Acidification (e.g., HCl) I->J

Caption: Synthetic workflow for 1-Ethyl-1H-pyrazol-4-amine.

Protocol:

  • Step 1: Synthesis of Ethyl (ethoxymethylene)cyanoacetate.

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine ethyl cyanoacetate (1.0 mol), triethyl orthoformate (1.2 mol), and acetic anhydride (1.5 mol).

    • Heat the mixture to reflux (approximately 120-140 °C) for 2-3 hours.

    • Rationale: This reaction forms the key intermediate where the active methylene group of ethyl cyanoacetate has been functionalized, making it ready for cyclization. Acetic anhydride acts as a catalyst and a water scavenger.

    • After cooling, the excess reagents and byproducts are removed by distillation under reduced pressure to yield crude ethyl (ethoxymethylene)cyanoacetate, which can often be used in the next step without further purification.

  • Step 2: Synthesis of Ethyl 5-amino-1-ethyl-1H-pyrazole-4-carboxylate.

    • Dissolve ethyl (ethoxymethylene)cyanoacetate (1.0 mol) in ethanol (500 mL) in a round-bottom flask.

    • To this solution, add ethylhydrazine (1.0 mol) dropwise at room temperature. The reaction is often exothermic, so cooling may be necessary to maintain the temperature below 40 °C.

    • After the addition is complete, stir the mixture at room temperature for 12-16 hours.

    • Rationale: This is a condensation reaction followed by an intramolecular cyclization. The more nucleophilic nitrogen of ethylhydrazine attacks the electrophilic carbon of the ethoxymethylene group, leading to the formation of the pyrazole ring.[9][10]

    • The product often precipitates from the reaction mixture upon cooling. The solid can be collected by filtration, washed with cold ethanol, and dried.

  • Step 3: Hydrolysis and Decarboxylation to 1-Ethyl-1H-pyrazol-4-amine.

    • Suspend the ethyl 5-amino-1-ethyl-1H-pyrazole-4-carboxylate (1.0 mol) in a 10-20% aqueous solution of sodium hydroxide (4-5 mol).

    • Heat the mixture to reflux for 4-6 hours, or until the hydrolysis of the ester is complete (monitored by TLC).

    • Rationale: The ester is saponified to the corresponding carboxylate salt under basic conditions.

    • Cool the reaction mixture to room temperature and carefully acidify with concentrated hydrochloric acid to a pH of approximately 1-2. This will protonate the amine and decarboxylate the carboxylic acid.

    • Heat the acidic solution gently (50-60 °C) for 1-2 hours to ensure complete decarboxylation.

    • After cooling, basify the solution with a concentrated sodium hydroxide solution to a pH > 12 to deprotonate the amine.

    • Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

    • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 1-ethyl-1H-pyrazol-4-amine.[11]

Application in the Synthesis of a Pyrazolo[3,4-d]pyrimidine Kinase Inhibitor Scaffold

1-Ethyl-1H-pyrazol-4-amine is an excellent starting material for the synthesis of pyrazolo[3,4-d]pyrimidines, a core structure in many kinase inhibitors. The following is a representative protocol for the construction of this scaffold.

Workflow for Pyrazolo[3,4-d]pyrimidine Synthesis:

A 1-Ethyl-1H-pyrazol-4-amine D Intermediate Enamine A->D B Ethyl Acetoacetate B->D C AcOH (catalyst) Toluene (solvent) C->D Condensation F 1-Ethyl-4-methyl-1H-pyrazolo[3,4-d]pyrimidin-6(5H)-one D->F Cyclization E High-temperature cyclization (e.g., Dowtherm A) E->F H 6-Chloro-1-ethyl-4-methyl-1H-pyrazolo[3,4-d]pyrimidine F->H Activation G Chlorination (POCl3) G->H J Substituted Kinase Inhibitor H->J Coupling I Nucleophilic Aromatic Substitution (e.g., with an aniline derivative) I->J

Caption: Synthesis of a kinase inhibitor scaffold from 1-Ethyl-1H-pyrazol-4-amine.

Protocol:

  • Step 1: Condensation with Ethyl Acetoacetate.

    • In a flask equipped with a Dean-Stark trap, combine 1-ethyl-1H-pyrazol-4-amine (1.0 mol), ethyl acetoacetate (1.1 mol), a catalytic amount of acetic acid, and toluene.

    • Reflux the mixture, collecting the water that is formed in the Dean-Stark trap. Continue until no more water is evolved.

    • Rationale: This is a condensation reaction to form an enamine intermediate. The removal of water drives the reaction to completion.

    • Remove the solvent under reduced pressure to obtain the crude enamine, which is often used directly in the next step.

  • Step 2: Cyclization to form the Pyrazolo[3,4-d]pyrimidinone.

    • Add the crude enamine to a high-boiling solvent such as Dowtherm A.

    • Heat the mixture to a high temperature (typically 240-250 °C) for 30-60 minutes.

    • Rationale: The high temperature promotes the intramolecular cyclization of the enamine to form the stable, fused pyrazolo[3,4-d]pyrimidinone ring system.

    • Cool the reaction mixture and dilute with a hydrocarbon solvent like hexane to precipitate the product. Filter, wash, and dry the solid.

  • Step 3: Chlorination of the Pyrazolo[3,4-d]pyrimidinone.

    • Carefully add the pyrazolo[3,4-d]pyrimidinone (1.0 mol) to phosphorus oxychloride (POCl₃) (5-10 mol).

    • Heat the mixture to reflux for 2-4 hours.

    • Rationale: This reaction converts the hydroxyl group (in its keto tautomeric form) of the pyrimidinone into a chloro group, which is a good leaving group for subsequent nucleophilic aromatic substitution reactions.

    • Cool the reaction mixture and carefully pour it onto crushed ice. The product will precipitate. Neutralize the mixture with a base (e.g., sodium bicarbonate) and filter the solid.

  • Step 4: Nucleophilic Aromatic Substitution.

    • Dissolve the 6-chloro-1-ethyl-4-methyl-1H-pyrazolo[3,4-d]pyrimidine (1.0 mol) in a suitable solvent like isopropanol or DMF.

    • Add the desired nucleophile (e.g., a substituted aniline, 1.1 mol) and a non-nucleophilic base (e.g., diisopropylethylamine, 1.5 mol).

    • Heat the reaction mixture at 80-120 °C until the starting material is consumed (monitored by TLC or LC-MS).

    • Rationale: The electron-deficient pyrimidine ring is susceptible to nucleophilic attack, and the chlorine at the 6-position is displaced by the amine nucleophile to form the final product. This is a common strategy for building diversity in kinase inhibitor libraries.

    • After cooling, the product can be isolated by precipitation with water or by standard workup and purification by chromatography.

Structure-Activity Relationship (SAR) Insights

The use of 1-ethyl-1H-pyrazol-4-amine as a starting material allows for systematic exploration of the SAR of the resulting inhibitors.

PositionModificationRationale and Typical Observations
N1-pyrazole Varied alkyl groups (e.g., methyl, ethyl , propyl)Modulates hydrophobic interactions in the ATP pocket. The ethyl group often provides a good balance of potency and desirable physicochemical properties.[6]
C4-pyrazole Amine for fusion to pyrimidineThe resulting pyrimidine N5 acts as a key hydrogen bond acceptor with the kinase hinge region.
C4-pyrimidine Varied substituents (e.g., methyl, phenyl)Can be modified to tune selectivity and interact with the solvent-exposed region of the active site.
C6-pyrimidine Attachment of various (substituted) aryl or heteroaryl aminesThis is the primary vector for achieving potency and selectivity. The nature of this substituent dictates which kinases will be inhibited.

Conclusion

1-Ethyl-1H-pyrazol-4-amine is a strategically important building block in medicinal chemistry. Its unique substitution pattern provides a valuable platform for the synthesis of potent and selective drug candidates, particularly kinase inhibitors. The protocols and rationale presented herein offer a guide for researchers and scientists in drug development to effectively utilize this versatile intermediate in their discovery programs. The logical design of synthetic routes starting from this compound allows for the efficient generation of diverse molecular architectures for biological screening and lead optimization.

References

  • Ghareb, N., et al. (2022). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules, 27(1), 330. Available at: [Link]

  • Reddy, L. V., et al. (2011). SYNTHESIS OF SOME NOVEL 1-H PYRAZOLE DERIVATIVES AND THEIR ANTIBACTERIAL ACTIVITY STUDIES. RASĀYAN Journal of Chemistry, 4(4), 887-891.
  • Blake, D. T., et al. (2023). Synthetic chemistry enabling the discovery and development of a series of pyrazoles as HPK1 inhibitors. MedChemComm, 14(1), 108-114. Available at: [Link]

  • Fouad, M. A., et al. (2022). Structure-guided approach on the role of substitution on amide-linked bipyrazoles and its effect on their anti-inflammatory activity. Scientific Reports, 12(1), 13783. Available at: [Link]

  • Faria, J. V., et al. (2017). Pyrazole and its Derivatives: A Mini-Review. Mini-Reviews in Medicinal Chemistry, 17(14), 1378-1388.
  • PubChem. (n.d.). 1-Ethyl-1h-pyrazol-4-amine. National Center for Biotechnology Information. Retrieved from [Link]

  • Patel, R. V., et al. (2014). Synthesis and biological evaluation of some novel pyrazole derivatives as potential anti-inflammatory agents. Bioorganic & Medicinal Chemistry Letters, 24(15), 3468-3472.
  • Giles Albert Brown, et al. (2020). Pyrazole derivatives as H4 antagonist compounds. U.S. Patent No. 12,234,227. Washington, DC: U.S.
  • Gherghel, D., et al. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. Molecules, 28(18), 6520. Available at: [Link]

  • Bristol-Myers Squibb Company. (2011). Pyrazole-amine compounds useful as kinase inhibitors.
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  • Youssef, A. M. S., et al. (2001). Diazotization and Coupling Reactions of Ethyl 3-amino-1H-pyrazole-4-carboxylate; Synthesis of some Pyrazolozaines.
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  • Bawazir, W. (2020). A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. International Journal of Organic Chemistry, 10(2), 63-76.
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Method

The Versatile Scaffold: Application Notes and Protocols for 1-Ethyl-1H-pyrazol-4-amine in Agrochemical Research

Introduction: The Pyrazole Core in Modern Crop Protection The relentless pursuit of enhanced agricultural productivity and sustainable crop protection has led researchers to explore a vast chemical space for novel active...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrazole Core in Modern Crop Protection

The relentless pursuit of enhanced agricultural productivity and sustainable crop protection has led researchers to explore a vast chemical space for novel active ingredients. Among the heterocyclic compounds, pyrazole derivatives have emerged as a particularly fruitful area of investigation, yielding a plethora of commercialized fungicides, herbicides, and insecticides.[1] Their success can be attributed to their versatile chemical nature, which allows for a wide range of structural modifications, and their ability to interact with various biological targets in pests and weeds.[2][3] This guide focuses on a specific, yet highly promising building block: 1-ethyl-1H-pyrazol-4-amine . We will explore its application as a key intermediate in the synthesis of next-generation agrochemicals, with a particular emphasis on the development of potent fungicides.

Physicochemical Properties of 1-Ethyl-1H-pyrazol-4-amine

A thorough understanding of the starting material is paramount for successful synthesis and application. Below is a summary of the key physicochemical properties of 1-ethyl-1H-pyrazol-4-amine.

PropertyValue
Molecular Formula C5H9N3
Molecular Weight 111.15 g/mol
Appearance Solid
CAS Number 13549-33-0

Application Notes: A Gateway to Novel Agrochemicals

The primary application of 1-ethyl-1H-pyrazol-4-amine in agrochemical research is as a nucleophilic intermediate. The amine group at the 4-position of the pyrazole ring is readily reactive with a variety of electrophiles, most notably acid chlorides, to form stable amide bonds. This reactivity is the cornerstone of its utility in creating a diverse library of pyrazole carboxamide derivatives.

Fungicide Development: Targeting Succinate Dehydrogenase

A significant class of modern fungicides, the succinate dehydrogenase inhibitors (SDHIs), has a profound impact on the management of a broad spectrum of plant pathogenic fungi.[4] These compounds function by disrupting the fungal mitochondrial respiratory chain at complex II (succinate dehydrogenase), thereby inhibiting ATP production and ultimately leading to fungal cell death.[4] The pyrazole carboxamide scaffold has been identified as a key pharmacophore for potent SDHI activity.[5][6][7][8][9]

1-Ethyl-1H-pyrazol-4-amine serves as an ideal precursor for the synthesis of novel SDHI fungicides. By reacting it with various substituted acid chlorides, researchers can systematically explore the structure-activity relationship (SAR) of the resulting pyrazole carboxamides. The ethyl group at the 1-position of the pyrazole ring can influence the molecule's lipophilicity and binding affinity to the target enzyme.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis of a model pyrazole carboxamide fungicide from 1-ethyl-1H-pyrazol-4-amine and its subsequent biological evaluation.

Protocol 1: Synthesis of a Model Pyrazole Carboxamide Fungicide

This protocol describes the synthesis of N-(1-ethyl-1H-pyrazol-4-yl)-2-(trifluoromethyl)benzamide, a representative pyrazole carboxamide derivative.

Materials:

  • 1-Ethyl-1H-pyrazol-4-amine

  • 2-(Trifluoromethyl)benzoyl chloride

  • Triethylamine (Et3N)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

  • Round-bottom flask, magnetic stirrer, dropping funnel, condenser, and other standard laboratory glassware

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask under a nitrogen atmosphere, dissolve 1-ethyl-1H-pyrazol-4-amine (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane.

  • Addition of Acid Chloride: Cool the reaction mixture to 0 °C in an ice bath. Slowly add a solution of 2-(trifluoromethyl)benzoyl chloride (1.1 eq) in anhydrous dichloromethane to the stirred reaction mixture via a dropping funnel over 30 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent to afford the pure N-(1-ethyl-1H-pyrazol-4-yl)-2-(trifluoromethyl)benzamide.

Protocol 2: In Vitro Antifungal Bioassay against Rhizoctonia solani

This protocol details the evaluation of the synthesized pyrazole carboxamide's antifungal activity against the common plant pathogen Rhizoctonia solani using the mycelial growth inhibition method.[1][2][10]

Materials:

  • Synthesized pyrazole carboxamide derivative

  • Commercial fungicide (e.g., Thifluzamide) as a positive control

  • Rhizoctonia solani culture

  • Potato Dextrose Agar (PDA) medium

  • Dimethyl sulfoxide (DMSO)

  • Sterile petri dishes (90 mm)

  • Sterile cork borer (5 mm)

  • Incubator

Procedure:

  • Preparation of Stock Solutions: Prepare a stock solution of the synthesized compound and the positive control in DMSO at a concentration of 10,000 µg/mL.

  • Preparation of Media: Autoclave the PDA medium and cool it to 50-60 °C. Add the appropriate volume of the stock solution to the molten PDA to achieve the desired final concentrations (e.g., 100, 50, 25, 12.5, 6.25, and 3.125 µg/mL). Also, prepare a control plate with an equivalent amount of DMSO.

  • Pouring Plates: Pour the amended PDA into sterile petri dishes and allow them to solidify.

  • Inoculation: Using a sterile cork borer, cut 5 mm mycelial discs from the edge of an actively growing R. solani culture. Place one disc mycelium-side down in the center of each PDA plate.

  • Incubation: Incubate the plates at 25 ± 1 °C in the dark.

  • Data Collection: When the mycelial growth in the control plate has reached the edge of the plate, measure the diameter of the fungal colony on all plates.

  • Calculation of Inhibition: Calculate the percentage of mycelial growth inhibition using the following formula:

    • Inhibition (%) = [(dc - dt) / dc] * 100

    • Where dc is the average diameter of the mycelial colony in the control group, and dt is the average diameter of the mycelial colony in the treatment group.

  • EC50 Determination: Determine the EC50 value (the concentration that inhibits 50% of mycelial growth) by probit analysis of the inhibition data.

Protocol 3: Herbicidal Bioassay against Echinochloa crus-galli (Barnyardgrass)

This protocol outlines a pre-emergence herbicidal activity bioassay for the synthesized compound against a common grassy weed, Echinochloa crus-galli.[11][12][13][14]

Materials:

  • Synthesized pyrazole carboxamide derivative

  • Commercial herbicide as a positive control

  • Echinochloa crus-galli seeds

  • Sandy loam soil

  • Pots or trays

  • Growth chamber or greenhouse

  • Acetone

  • Tween-20 (surfactant)

Procedure:

  • Preparation of Test Solutions: Prepare a stock solution of the synthesized compound in acetone. Prepare a series of dilutions to achieve the desired application rates (e.g., 150, 75, 37.5 g a.i./ha). Add a small amount of Tween-20 as a surfactant.

  • Planting: Fill pots or trays with sandy loam soil. Sow a known number of Echinochloa crus-galli seeds (e.g., 20) in each pot at a depth of 1-2 cm.

  • Application: Immediately after sowing, apply the test solutions evenly to the soil surface of each pot using a sprayer. A control group should be sprayed with the acetone/Tween-20 solution without the test compound.

  • Growth Conditions: Place the pots in a growth chamber or greenhouse with controlled temperature (e.g., 25-30°C), light (e.g., 14-hour photoperiod), and humidity. Water the pots as needed.

  • Evaluation: After a set period (e.g., 14-21 days), evaluate the herbicidal effect by counting the number of emerged seedlings and visually assessing the phytotoxicity (e.g., stunting, chlorosis, necrosis) on a scale of 0 (no effect) to 100 (complete kill).

  • Data Analysis: Calculate the percentage of inhibition of seed germination and the fresh weight of the emerged seedlings compared to the control group.

Visualizations

Synthesis of a Model Pyrazole Carboxamide

G A 1-Ethyl-1H-pyrazol-4-amine R A->R B 2-(Trifluoromethyl)benzoyl chloride B->R C N-(1-ethyl-1H-pyrazol-4-yl)-2-(trifluoromethyl)benzamide R->C Et3N, DCM 0 °C to RT G cluster_0 Mitochondrial Respiratory Chain (Fungus) Succinate Succinate Complex II (SDH) Complex II (SDH) Succinate->Complex II (SDH) e- Ubiquinone Ubiquinone Complex II (SDH)->Ubiquinone e- Fumarate Fumarate Complex II (SDH)->Fumarate Complex III Complex III Ubiquinone->Complex III Cytochrome c Cytochrome c Complex III->Cytochrome c Complex IV Complex IV Cytochrome c->Complex IV O2 O2 Complex IV->O2 H2O H2O Complex IV->H2O ATP_Synthase ATP Synthase ATP ATP ATP_Synthase->ATP ADP ADP ADP->ATP_Synthase Pyrazole_Carboxamide Pyrazole Carboxamide (e.g., N-(1-ethyl-1H-pyrazol-4-yl)-...) Pyrazole_Carboxamide->Complex II (SDH) Inhibits

Caption: Inhibition of fungal respiration by pyrazole carboxamide SDHI fungicides.

Experimental Workflow: In Vitro Antifungal Bioassay

G A Prepare Stock Solutions (Compound & Control in DMSO) B Amend PDA Medium with Test Compound A->B C Pour Plates and Solidify B->C D Inoculate with Rhizoctonia solani Mycelial Disc C->D E Incubate at 25 °C D->E F Measure Colony Diameter E->F G Calculate Percent Inhibition and Determine EC50 F->G

Sources

Application

Derivatization of the Amino Group of 1-Ethyl-1H-pyrazol-4-amine: Application Notes and Protocols

Introduction In the landscape of modern drug discovery and development, the pyrazole scaffold stands out as a privileged structure, integral to a multitude of pharmacologically active agents. The strategic functionalizat...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery and development, the pyrazole scaffold stands out as a privileged structure, integral to a multitude of pharmacologically active agents. The strategic functionalization of this heterocyclic core is a cornerstone of medicinal chemistry, enabling the fine-tuning of molecular properties to optimize efficacy, selectivity, and pharmacokinetic profiles. Among the various positions on the pyrazole ring, the C4-amino group of molecules like 1-ethyl-1H-pyrazol-4-amine serves as a versatile handle for chemical modification. Derivatization at this position can profoundly influence a compound's biological activity by introducing new pharmacophoric elements, altering steric bulk, and modulating electronic properties. This guide provides a detailed exploration of key derivatization strategies for the amino group of 1-ethyl-1H-pyrazol-4-amine, offering both the underlying chemical principles and actionable, step-by-step protocols for researchers in the field.

The methodologies discussed herein—acylation, sulfonylation, and reductive amination—represent fundamental yet powerful transformations in the synthetic chemist's toolkit. Each approach offers a distinct avenue for structural diversification, leading to the generation of novel chemical entities with potential therapeutic applications. This document is structured to provide not only procedural details but also the scientific rationale behind the choice of reagents and conditions, empowering researchers to not only replicate these methods but also to adapt and innovate upon them.

Core Derivatization Strategies

The primary amino group of 1-ethyl-1H-pyrazol-4-amine is a nucleophilic center that readily participates in a variety of chemical reactions. The choice of derivatization strategy is dictated by the desired final structure and the specific properties to be engineered into the molecule. The following sections detail three robust and widely applicable methods.

Acylation: Formation of Amides

Acylation of the C4-amino group to form an amide linkage is a common and highly effective strategy for introducing a wide array of substituents. Amides are generally stable functional groups that can participate in hydrogen bonding, a critical interaction in many biological systems. The reaction typically involves the coupling of the amine with a carboxylic acid, acid chloride, or acid anhydride.

Scientific Rationale

The nucleophilic nitrogen of the amino group attacks the electrophilic carbonyl carbon of the acylating agent. When using a carboxylic acid, a coupling agent such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is often required to activate the carboxylic acid, forming a highly reactive O-acylisourea intermediate. Alternatively, the use of more reactive acid chlorides or anhydrides can proceed without a coupling agent, often in the presence of a non-nucleophilic base to neutralize the acid byproduct.

Diagram of Acylation Workflow

AcylationWorkflow cluster_prep Reagent Preparation cluster_reaction Reaction cluster_workup Workup & Purification Pyrazolamine 1-Ethyl-1H-pyrazol-4-amine Solution ReactionVessel Reaction Mixture Pyrazolamine->ReactionVessel AcylatingAgent Acylating Agent (Acid Chloride/Anhydride) AcylatingAgent->ReactionVessel Base Base (e.g., Pyridine) Base->ReactionVessel Quench Quenching ReactionVessel->Quench Addition of Water Extraction Extraction Quench->Extraction Organic Solvent Purification Chromatography Extraction->Purification Product Acylated Product Purification->Product

Caption: Workflow for the acylation of 1-ethyl-1H-pyrazol-4-amine.

Detailed Protocol: Acylation with an Acid Chloride

Materials:

  • 1-ethyl-1H-pyrazol-4-amine

  • Acetyl chloride (or other desired acid chloride)

  • Pyridine (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1-ethyl-1H-pyrazol-4-amine (1.0 eq) in anhydrous DCM.

  • Addition of Base: Add anhydrous pyridine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.

  • Addition of Acylating Agent: Slowly add the acid chloride (e.g., acetyl chloride, 1.1 eq) dropwise to the stirred solution.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Workup:

    • Quench the reaction by slowly adding water.

    • Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

    • Separate the organic layer, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-acylated pyrazole.

ReagentMolar Eq.Purpose
1-Ethyl-1H-pyrazol-4-amine1.0Starting material
Acid Chloride1.1Acylating agent
Pyridine1.2Base to neutralize HCl byproduct
Dichloromethane-Solvent
Sulfonylation: Formation of Sulfonamides

Sulfonylation introduces a sulfonyl group to the amino function, creating a sulfonamide. Sulfonamides are a key functional group in a wide range of pharmaceuticals, known for their ability to mimic the transition state of enzymatic reactions and participate in strong hydrogen bonding.

Scientific Rationale

The reaction mechanism is analogous to acylation, where the nucleophilic amino group attacks the electrophilic sulfur atom of a sulfonyl chloride. A base, typically a tertiary amine like triethylamine or pyridine, is required to scavenge the hydrochloric acid generated during the reaction. The choice of solvent is critical and is often an aprotic solvent like dichloromethane or tetrahydrofuran. Mild reaction conditions are generally sufficient for this transformation.[1]

Diagram of Sulfonylation Logic

SulfonylationLogic Start 1-Ethyl-1H-pyrazol-4-amine (Nucleophile) Product N-Sulfonylated Pyrazole (Sulfonamide) Start->Product Attacks Sulfur Reagent Sulfonyl Chloride (Electrophile) Reagent->Product Base Base (e.g., Triethylamine) Base_HCl [Base-H]+Cl- Base->Base_HCl Neutralizes Byproduct HCl Product->Byproduct Forms Byproduct->Base_HCl

Caption: Logical flow of the sulfonylation reaction.

Detailed Protocol: Sulfonylation with a Sulfonyl Chloride

Materials:

  • 1-ethyl-1H-pyrazol-4-amine

  • p-Toluenesulfonyl chloride (or other desired sulfonyl chloride)

  • Triethylamine (anhydrous)

  • Tetrahydrofuran (THF, anhydrous)

  • Saturated aqueous ammonium chloride solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve 1-ethyl-1H-pyrazol-4-amine (1.0 eq) in anhydrous THF.

  • Addition of Base: Add anhydrous triethylamine (1.5 eq) to the solution.

  • Addition of Sulfonylating Agent: Add the sulfonyl chloride (e.g., p-toluenesulfonyl chloride, 1.2 eq) portion-wise at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by TLC.

  • Workup:

    • Filter the reaction mixture to remove the triethylamine hydrochloride salt.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with saturated aqueous ammonium chloride solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure sulfonamide derivative.

ReagentMolar Eq.Purpose
1-Ethyl-1H-pyrazol-4-amine1.0Starting material
Sulfonyl Chloride1.2Sulfonylating agent
Triethylamine1.5Base to neutralize HCl byproduct
Tetrahydrofuran-Solvent
Reductive Amination: Formation of Secondary and Tertiary Amines

Reductive amination is a versatile method for forming C-N bonds and is widely used to introduce alkyl or arylalkyl substituents to an amino group. The process involves the initial formation of an imine or enamine intermediate by reacting the amine with a carbonyl compound (aldehyde or ketone), followed by in situ reduction to the corresponding amine.

Scientific Rationale

The reaction proceeds in two stages. First, the primary amine condenses with the carbonyl compound to form an imine, with the elimination of water. This step is often acid-catalyzed. Second, a reducing agent, selectively chosen to reduce the imine C=N bond without affecting the carbonyl group of the starting material, is introduced. Common reducing agents for this purpose include sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (NaBH(OAc)₃). Sodium triacetoxyborohydride is particularly effective as it is a mild and selective reducing agent that can be used in a one-pot procedure.[2][3]

Diagram of Reductive Amination Pathway

ReductiveAmination cluster_reactants Reactants Amine 1-Ethyl-1H-pyrazol-4-amine Imine Imine Intermediate Amine->Imine + Carbonyl - H₂O Carbonyl Aldehyde or Ketone Carbonyl->Imine Product N-Alkylated Pyrazole Imine->Product + Reducing Agent ReducingAgent Reducing Agent (e.g., NaBH(OAc)₃) ReducingAgent->Product

Caption: Pathway of the reductive amination process.

Detailed Protocol: Reductive Amination with an Aldehyde

Materials:

  • 1-ethyl-1H-pyrazol-4-amine

  • Benzaldehyde (or other desired aldehyde)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE)

  • Acetic acid (catalytic amount)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask, combine 1-ethyl-1H-pyrazol-4-amine (1.0 eq), the aldehyde (e.g., benzaldehyde, 1.1 eq), and a catalytic amount of acetic acid in DCE.

  • Imine Formation: Stir the mixture at room temperature for 30-60 minutes to allow for imine formation.

  • Reduction: Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

  • Reaction Monitoring: Stir at room temperature for 12-24 hours. Monitor the reaction by TLC until the starting amine is consumed.

  • Workup:

    • Carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

    • Extract the aqueous layer with DCM.

    • Combine the organic layers and wash with brine.

    • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by silica gel column chromatography with an appropriate solvent system (e.g., a gradient of methanol in DCM) to obtain the desired N-alkylated product.

ReagentMolar Eq.Purpose
1-Ethyl-1H-pyrazol-4-amine1.0Starting material
Aldehyde1.1Carbonyl source for imine formation
Sodium triacetoxyborohydride1.5Reducing agent
Acetic AcidCatalyticCatalyst for imine formation
1,2-Dichloroethane-Solvent

Conclusion

The derivatization of the amino group of 1-ethyl-1H-pyrazol-4-amine is a pivotal step in the synthesis of novel compounds for drug discovery and chemical biology. The protocols for acylation, sulfonylation, and reductive amination detailed in this guide provide a solid foundation for researchers to build upon. By understanding the underlying chemical principles and meticulously following these validated procedures, scientists can efficiently generate diverse libraries of pyrazole derivatives for biological screening and lead optimization. The key to successful derivatization lies in the careful selection of reagents and reaction conditions, coupled with rigorous monitoring and purification techniques.

References

  • Aminosulfonylation of aromatic amines, sulfur dioxide and hydrazines. RSC Publishing.
  • Lindsay-Scott, P. J., Charlesworth, N. G., & Grozavu, A. (2017). A Flexible Strategy for the Regiocontrolled Synthesis of Pyrazolo[1,5-a]pyrazines. The Journal of Organic Chemistry, 82(21), 11295–11303.
  • Buchwald-Hartwig coupling of 4-bromo-1H-1-tritylpyrazole (1Br) with various amines. Molecules, 25(20), 4707.
  • Buchwald-Hartwig coupling between 4-halo-1H-1-tritylpyrazoles (1) and piperidine. Molecules, 25(20), 4707.
  • Reaction of 5-amino-pyrazole derivatives with various imines.
  • SYNTHESIS AND REDUCTIVE AMINATION OF 1-ARYL-5- FERROCENYL-1H-PYRAZOLE-4-CARBALDEHYDES. INEOS OPEN.
  • Oxidative Dehydrogenative Couplings of Pyrazol-5-amines Selectively Forming Azopyrroles. The Journal of Organic Chemistry.
  • C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. PubMed Central.
  • One-pot synthesis of the N-pyrazolyl amine via a reductive amination.
  • Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. The Journal of Organic Chemistry.
  • Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines.
  • One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation.
  • Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides.
  • C4-Alkylamination of C4-Halo-1 H-1-tritylpyrazoles Using Pd(dba)2 or CuI. PubMed.
  • Recent developments in aminopyrazole chemistry.
  • Mild Sulfonyl
  • SYNTHESIS OF SOME NOVEL 1-H PYRAZOLE DERIVATIVES AND THEIR ANTIBACTERIAL ACTIVITY STUDIES. RASĀYAN Journal of Chemistry.
  • Oxaziridine-Mediated Amination of Primary Amines: Scope and Application to a One-Pot Pyrazole Synthesis.
  • Sulphonation of aromatic amines.
  • A Study on the Sulfonation of Aromatic Amines with Sulfuric Acid under Microwave Irradiation.
  • Diazotization and Coupling Reactions of Ethyl 3-amino-1H-pyrazole-4-carboxylate;Synthesis of some Pyrazolozaines.
  • Coupling of ethyl 1H-pyrazole-4-carboxylate 1 with 3-functionalized N-Boc-azetidines 2a–c.
  • Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. Journal of the Indian Chemical Society.
  • Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications.
  • ethyl 1-acetyl-5-amino-1H-pyrazole-4-carboxyl
  • Synthesis and Pharmacological Activities of Pyrazole Deriv
  • Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. SpringerLink.
  • An Unusual Rearrangement of Pyrazole Nitrene and Coarctate Ring-Opening/Recyclization Cascade: Formal CH–Acetoxylation and Azide/Amine Conversion without External Oxidants and Reductants. MDPI.

Sources

Method

Application Notes & Protocols: Strategic Functionalization of 1-ethyl-1H-pyrazol-4-amine with Electrophiles

For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Value of 1-ethyl-1H-pyrazol-4-amine 1-ethyl-1H-pyrazol-4-amine is a versatile heterocyclic building block of significant interes...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of 1-ethyl-1H-pyrazol-4-amine

1-ethyl-1H-pyrazol-4-amine is a versatile heterocyclic building block of significant interest in medicinal chemistry and materials science.[1][2] Its structure features an electron-rich pyrazole core, a privileged scaffold known for its metabolic stability and broad pharmacological activities, including anticancer and anti-inflammatory properties.[2][3] The key to its synthetic utility lies in the potent electron-donating 4-amino group, which activates the molecule for a range of chemical transformations.

Understanding the regiochemical outcomes of its reactions with electrophiles is paramount for its effective use in the synthesis of novel compounds. The molecule presents two primary nucleophilic centers: the exocyclic primary amine (at C4) and the C5 carbon of the pyrazole ring. The pyridine-like nitrogen (N2) is generally less nucleophilic, and the pyrrole-like nitrogen (N1) is sterically blocked by the ethyl group. Consequently, electrophilic attack will predominantly occur at either the exocyclic nitrogen (N-functionalization) or the C5 position (C-functionalization), a competition governed by the nature of the electrophile and the reaction conditions.[4][5]

Core Reactivity Principles: Navigating Regioselectivity

The reaction of 1-ethyl-1H-pyrazol-4-amine with an electrophile (E+) can proceed via two competing pathways, leading to distinct regioisomers. The selection between these pathways is a classic example of kinetic versus thermodynamic control and can be rationalized using Hard and Soft Acid-Base (HSAB) theory.

  • N-Functionalization (Kinetic Pathway): The exocyclic amino group is the 'harder' and more accessible nucleophilic site. Reactions with 'hard' electrophiles, such as acyl chlorides, sulfonyl chlorides, and isocyanates, are typically rapid and irreversible, favoring attack at the nitrogen atom.[6] This pathway is often under kinetic control.

  • C-Functionalization (Thermodynamic Pathway): The C5 position of the pyrazole ring is a 'softer' nucleophilic site. Electrophilic substitution at this carbon is analogous to an electrophilic aromatic substitution. This pathway may be favored with 'softer' electrophiles or under conditions that permit reversibility, allowing the reaction to proceed to the more thermodynamically stable product.[7][8]

The choice of solvent, base, and temperature provides the synthetic chemist with the tools to steer the reaction toward the desired outcome.

Reactivity_Pathways cluster_main 1-ethyl-1H-pyrazol-4-amine Reactivity Reagent 1-ethyl-1H-pyrazol-4-amine (Nucleophile) N_Attack N-Functionalization (at exocyclic NH2) Reagent->N_Attack Pathway 1 (Hard Electrophiles, Kinetic Control) C_Attack C-Functionalization (at C5-position) Reagent->C_Attack Pathway 2 (Soft Electrophiles, Thermodynamic Control) Electrophile Electrophile (E+) Electrophile->Reagent Reaction With N_Product Amide, Sulfonamide, Urea, Secondary Amine N_Attack->N_Product C_Product C5-Substituted Pyrazole C_Attack->C_Product

Caption: Competing N- vs. C-functionalization pathways for 1-ethyl-1H-pyrazol-4-amine.

Experimental Protocols and Methodologies

N-Acylation: Synthesis of Amides

Acylation almost exclusively occurs at the exocyclic amino group due to its high nucleophilicity and the hard nature of acylating agents. This reaction is fundamental for introducing diverse functional groups and building more complex molecular architectures.

Protocol: Synthesis of N-(1-ethyl-1H-pyrazol-4-yl)acetamide

  • Materials:

    • 1-ethyl-1H-pyrazol-4-amine (1.0 eq)

    • Acetyl chloride (1.1 eq)

    • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

    • Triethylamine (TEA) or Pyridine (1.2 eq)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine (saturated aqueous NaCl solution)

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • Dissolve 1-ethyl-1H-pyrazol-4-amine in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere. Cool the solution to 0 °C in an ice bath.

    • Add triethylamine to the solution with stirring.

    • Add acetyl chloride dropwise to the cooled solution over 10-15 minutes. A precipitate (triethylamine hydrochloride) will form.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with saturated NaHCO₃ solution and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

    • Purify the crude solid by recrystallization or silica gel column chromatography to obtain the pure N-(1-ethyl-1H-pyrazol-4-yl)acetamide.

  • Causality Behind Choices:

    • Anhydrous Conditions: Acetyl chloride is highly reactive towards water. Anhydrous solvents are essential to prevent hydrolysis of the reagent.

    • Base (TEA/Pyridine): The reaction generates hydrochloric acid (HCl) as a byproduct. A non-nucleophilic base is required to neutralize the acid, which would otherwise protonate the starting amine, rendering it non-nucleophilic.[9]

    • Temperature Control: The reaction is exothermic. Initial cooling to 0 °C helps to control the reaction rate and minimize potential side reactions.

N-Alkylation via Reductive Amination

Direct alkylation of the 4-amino group with alkyl halides can be challenging, often leading to mixtures of mono- and di-alkylated products and competing C5-alkylation. A more controlled and reliable method is reductive amination, which proceeds via an intermediate imine (Schiff base).[10]

Protocol: Synthesis of N-benzyl-1-ethyl-1H-pyrazol-4-amine

  • Materials:

    • 1-ethyl-1H-pyrazol-4-amine (1.0 eq)

    • Benzaldehyde (1.05 eq)

    • Methanol or Ethanol

    • Sodium borohydride (NaBH₄) (1.5 eq)

    • Acetic acid (catalytic amount)

  • Procedure:

    • Imine Formation: In a round-bottom flask, dissolve 1-ethyl-1H-pyrazol-4-amine and benzaldehyde in methanol. Add a few drops of glacial acetic acid as a catalyst.

    • Stir the mixture at room temperature for 4-6 hours (or until TLC indicates consumption of the starting amine). The intermediate imine is formed in situ.

    • Reduction: Cool the reaction mixture to 0 °C in an ice bath.

    • Add sodium borohydride portion-wise over 20-30 minutes. Be cautious of hydrogen gas evolution.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-3 hours.

    • Quench the reaction by the slow addition of water.

    • Remove the bulk of the methanol under reduced pressure.

    • Extract the aqueous residue with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to give the crude product.

    • Purify by silica gel column chromatography to isolate the N-benzyl-1-ethyl-1H-pyrazol-4-amine.

  • Causality Behind Choices:

    • Acid Catalyst: The acid protonates the carbonyl oxygen of the aldehyde, making the carbonyl carbon more electrophilic and facilitating the nucleophilic attack by the amine.

    • Two-Step, One-Pot Process: Forming the imine before adding the reducing agent is crucial. NaBH₄ can reduce the aldehyde directly; therefore, allowing sufficient time for imine formation maximizes the yield of the desired secondary amine.

Reductive_Amination_Workflow cluster_workflow Reductive Amination Protocol Start Start: 1-ethyl-1H-pyrazol-4-amine + Benzaldehyde in MeOH Step1 Step 1: Imine Formation - Add catalytic Acetic Acid - Stir at RT, 4-6h Start->Step1 Step2 Step 2: Reduction - Cool to 0°C - Add NaBH4 portion-wise Step1->Step2 Step3 Step 3: Workup - Quench with H2O - Extract with EtOAc Step2->Step3 End End: Purified Secondary Amine Step3->End

Caption: Workflow for the synthesis of a secondary amine via reductive amination.

Vilsmeier-Haack Formylation (C-Functionalization)

The Vilsmeier-Haack reaction is a classic method for formylating electron-rich aromatic rings. The strong activating effect of the 4-amino group directs this electrophilic substitution to the C5 position.[7][11]

Protocol: Synthesis of 4-amino-1-ethyl-1H-pyrazole-5-carbaldehyde

  • Materials:

    • 1-ethyl-1H-pyrazol-4-amine (1.0 eq)

    • Anhydrous N,N-Dimethylformamide (DMF)

    • Phosphorus oxychloride (POCl₃) (1.5-3.0 eq)

    • Ice

    • Aqueous sodium hydroxide (NaOH) solution

  • Procedure:

    • Vilsmeier Reagent Formation: In a three-neck flask equipped with a dropping funnel and under a nitrogen atmosphere, cool anhydrous DMF to 0 °C. Add POCl₃ dropwise with vigorous stirring. The Vilsmeier reagent ([ClCH=N(CH₃)₂]⁺Cl⁻) will form. Stir the mixture at 0 °C for 30 minutes.

    • Formylation: Add a solution of 1-ethyl-1H-pyrazol-4-amine in a small amount of anhydrous DMF to the Vilsmeier reagent at 0 °C.

    • After the addition, slowly heat the reaction mixture to 60-80 °C and maintain for 2-5 hours, monitoring by TLC.

    • Hydrolysis: Cool the reaction mixture to room temperature and pour it carefully onto crushed ice with stirring.

    • Neutralize the acidic solution by the slow addition of cold NaOH solution until the pH is ~7-8. A solid product should precipitate.

    • Collect the precipitate by filtration, wash thoroughly with cold water, and dry under vacuum.

    • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain the pure 4-amino-1-ethyl-1H-pyrazole-5-carbaldehyde.

  • Causality Behind Choices:

    • Vilsmeier Reagent: This pre-formed electrophile is reactive enough to attack the electron-rich pyrazole ring but is generally not reactive enough to formylate the less nucleophilic amino group under these conditions.

    • Hydrolysis and Neutralization: The initial product is a stable iminium salt intermediate. Hydrolysis with water and subsequent neutralization is required to liberate the final aldehyde product.[11]

Summary of Reactions

Electrophile ClassReagent ExamplePrimary Site of AttackTypical ConditionsProduct Type
Acyl Halides Acetyl ChlorideExocyclic Nitrogen (NH₂)Anhydrous DCM, TEA, 0°C to RTAmide
Isocyanates Phenyl IsocyanateExocyclic Nitrogen (NH₂)Anhydrous THF, RTUrea
Aldehydes/Ketones BenzaldehydeExocyclic Nitrogen (NH₂)MeOH, cat. H⁺; then NaBH₄Secondary Amine
Vilsmeier Reagent POCl₃ / DMFRing Carbon (C5)DMF, 0°C then 60-80°C5-Formyl Pyrazole
Alkyl Halides Benzyl BromideMixture (N and C)Base (e.g., K₂CO₃), DMFMixture of N- and C-alkylated products

References

  • ResearchGate. (n.d.). The reaction of 4‐aminopyrazoles 1 a–c, 2 a, b with aldehydes.
  • ResearchGate. (n.d.). Recent developments in aminopyrazole chemistry.
  • Prestat, G., Fichez, J., & Busca, P. (n.d.).
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Application

Application Notes and Protocols for the Scale-Up Synthesis of 1-Ethyl-1H-pyrazol-4-amine

Abstract This comprehensive guide details a robust and scalable two-step synthesis for the production of 1-ethyl-1H-pyrazol-4-amine, a key building block in the pharmaceutical industry. The described process, optimized f...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide details a robust and scalable two-step synthesis for the production of 1-ethyl-1H-pyrazol-4-amine, a key building block in the pharmaceutical industry. The described process, optimized for kilogram-scale manufacturing, involves the initial nitration of 1H-pyrazole to yield 4-nitropyrazole, followed by a regioselective N-alkylation to produce 1-ethyl-4-nitropyrazole, and culminating in a catalytic hydrogenation to afford the target amine. This document provides in-depth protocols, process safety considerations, in-process controls, and analytical methodologies to ensure a safe, efficient, and reproducible manufacturing process suitable for industrial applications.

Introduction: The Significance of 1-Ethyl-1H-pyrazol-4-amine in Drug Development

Substituted pyrazoles are a cornerstone of modern medicinal chemistry, with a significant number of approved drugs and clinical candidates featuring this privileged scaffold. Their versatile biological activities span a wide range of therapeutic areas, including oncology, inflammation, and infectious diseases. 1-Ethyl-1H-pyrazol-4-amine serves as a critical intermediate for the synthesis of numerous active pharmaceutical ingredients (APIs), where the ethyl group at the N1 position and the amino group at the C4 position provide key vectors for molecular elaboration and interaction with biological targets. The development of a scalable and cost-effective synthesis for this valuable building block is therefore of paramount importance for the pharmaceutical industry.

This application note provides a detailed roadmap for the scale-up synthesis of 1-ethyl-1H-pyrazol-4-amine, focusing on practical considerations for process optimization, safety, and quality control.

Strategic Approach to a Scalable Synthesis

A two-step synthetic strategy has been developed to provide a reliable and scalable route to 1-ethyl-1H-pyrazol-4-amine. This approach prioritizes the use of readily available starting materials, robust and well-understood chemical transformations, and purification methods amenable to industrial production.

The overall synthetic workflow is depicted below:

Synthetic_Workflow Pyrazole 1H-Pyrazole Nitropyrazole 4-Nitropyrazole Pyrazole->Nitropyrazole Nitration Ethylnitropyrazole 1-Ethyl-4-nitropyrazole Nitropyrazole->Ethylnitropyrazole N-Ethylation FinalProduct 1-Ethyl-1H-pyrazol-4-amine Ethylnitropyrazole->FinalProduct Reduction

Caption: Overall synthetic workflow for 1-ethyl-1H-pyrazol-4-amine.

Detailed Synthesis Protocols

Step 1: Synthesis of 4-Nitropyrazole

The initial step involves the regioselective nitration of 1H-pyrazole. A "one-pot, two-step" approach is employed, where pyrazole is first converted to its sulfate salt, followed by nitration using a mixed acid system. This method has been shown to provide high yields of the desired 4-nitro isomer.[1][2]

Reaction Scheme:

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (kg)Moles (mol)Molar Ratio
1H-Pyrazole68.0810.0146.91.0
Sulfuric Acid (98%)98.0830.0305.92.1
Fuming Nitric Acid (90%)63.0113.9220.61.5
Fuming Sulfuric Acid (20% SO₃)178.1478.5440.63.0
Ice-300--
Water18.02As needed--

Protocol:

  • Reactor Setup: Charge a suitable glass-lined reactor with 1H-pyrazole (10.0 kg). The reactor should be equipped with a mechanical stirrer, a temperature probe, a dropping funnel, and a nitrogen inlet.

  • Salt Formation: Cool the reactor to 0-5 °C using a cooling jacket. Slowly add concentrated sulfuric acid (30.0 kg) to the stirred pyrazole, maintaining the internal temperature below 20 °C. Stir the resulting slurry for 1 hour at 15-20 °C.

  • Nitrating Mixture Preparation: In a separate vessel, prepare the nitrating mixture by slowly adding fuming nitric acid (13.9 kg) to fuming sulfuric acid (78.5 kg) while maintaining the temperature below 10 °C.

  • Nitration: Cool the pyrazole sulfate slurry to 0-5 °C. Slowly add the pre-cooled nitrating mixture to the reactor over 2-3 hours, ensuring the internal temperature does not exceed 10 °C.

  • Reaction Monitoring (IPC): After the addition is complete, stir the reaction mixture at 5-10 °C for 1-2 hours. Monitor the reaction progress by HPLC until the consumption of the starting material is complete.

  • Quenching: Slowly and carefully pour the reaction mixture onto crushed ice (300 kg) in a separate, well-ventilated quenching vessel with vigorous stirring, maintaining the quench temperature below 20 °C.

  • Isolation and Washing: The precipitated 4-nitropyrazole is isolated by filtration. The filter cake is washed with cold water until the washings are neutral (pH 6-7).

  • Drying: The product is dried under vacuum at 50-60 °C to a constant weight.

Expected Yield: 80-85%

Safety Considerations for Nitration:

Nitration reactions are highly exothermic and require strict temperature control to prevent runaway reactions.[3][4] The use of mixed acids poses a significant corrosion hazard.[5]

  • Personal Protective Equipment (PPE): Acid-resistant gloves, safety goggles, face shield, and a chemical-resistant apron are mandatory.

  • Engineering Controls: The reaction must be conducted in a well-ventilated reactor with a robust cooling system. An emergency quench bath should be readily available.

  • Reagent Handling: Slow and controlled addition of reagents is critical. The preparation of the nitrating mixture should be done with extreme care and efficient cooling.

Step 2: Synthesis of 1-Ethyl-4-nitropyrazole

The second step is the regioselective N-alkylation of 4-nitropyrazole with an ethylating agent. The use of a suitable base and solvent system is crucial to favor the formation of the desired N1-isomer.

Reaction Scheme:

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (kg)Moles (mol)Molar Ratio
4-Nitropyrazole113.0610.088.41.0
Ethyl Iodide155.9715.196.81.1
Potassium Carbonate (anhydrous)138.2118.3132.41.5
Acetonitrile41.05100 L--

Protocol:

  • Reactor Setup: Charge the reactor with 4-nitropyrazole (10.0 kg), anhydrous potassium carbonate (18.3 kg), and acetonitrile (100 L).

  • Reaction: Stir the suspension at room temperature and slowly add ethyl iodide (15.1 kg) over 1 hour. Heat the reaction mixture to reflux (approximately 80-82 °C) and maintain for 4-6 hours.

  • Reaction Monitoring (IPC): Monitor the reaction progress by HPLC until the disappearance of 4-nitropyrazole.

  • Work-up: After completion, cool the reaction mixture to room temperature and filter off the inorganic salts. Wash the filter cake with acetonitrile.

  • Solvent Removal: Concentrate the filtrate under reduced pressure to obtain the crude 1-ethyl-4-nitropyrazole as a solid.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to afford the pure product.

Expected Yield: 90-95%

Step 3: Synthesis of 1-Ethyl-1H-pyrazol-4-amine

The final step is the reduction of the nitro group to an amine. Catalytic hydrogenation is the preferred method for this transformation on a large scale due to its high efficiency and clean reaction profile.[6][7]

Reaction Scheme:

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (kg)Moles (mol)Molar Ratio
1-Ethyl-4-nitropyrazole141.1310.070.81.0
10% Palladium on Carbon (50% wet)-0.5--
Ethanol46.07100 L--
Hydrogen Gas2.02As needed--

Protocol:

  • Reactor Setup: Charge a hydrogenation reactor with 1-ethyl-4-nitropyrazole (10.0 kg) and ethanol (100 L).

  • Catalyst Addition: Under a nitrogen atmosphere, carefully add 10% Pd/C (50% wet, 0.5 kg).

  • Hydrogenation: Seal the reactor and purge with nitrogen, followed by purging with hydrogen. Pressurize the reactor with hydrogen to 50-60 psi and heat to 40-50 °C. Maintain vigorous stirring.

  • Reaction Monitoring (IPC): Monitor the hydrogen uptake. The reaction is typically complete within 4-6 hours. Confirm completion by HPLC analysis.

  • Work-up: After the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen. Purge the reactor with nitrogen.

  • Catalyst Filtration: Filter the reaction mixture through a bed of celite to remove the palladium catalyst. Wash the filter cake with ethanol.

  • Solvent Removal: Concentrate the filtrate under reduced pressure to obtain the crude 1-ethyl-1H-pyrazol-4-amine.

  • Purification: The crude product can be purified by crystallization from a suitable solvent system, such as isopropanol/heptane, to yield the final product as a solid.

Expected Yield: 90-95%

Safety Considerations for Catalytic Hydrogenation:

Catalytic hydrogenation involves the use of flammable hydrogen gas and a pyrophoric catalyst (Pd/C when dry).[6][8]

  • PPE: Standard laboratory PPE is required.

  • Engineering Controls: The reaction must be carried out in a dedicated hydrogenation reactor designed to handle pressure and flammable gases. Proper grounding of all equipment is essential to prevent static discharge.

  • Catalyst Handling: The palladium on carbon catalyst should be handled wet to minimize the risk of ignition. Never allow the catalyst to dry in the air, especially after the reaction.

  • Hydrogen Handling: Ensure the hydrogenation area is well-ventilated and free of ignition sources. A hydrogen detector should be in place.

In-Process Controls and Analytical Methods

Robust in-process controls (IPCs) and analytical methods are essential for ensuring the quality and consistency of the final product.

In-Process Controls:

StepIPC MethodParameter to MonitorAcceptance Criteria
Nitration HPLC% 1H-Pyrazole< 1%
N-Ethylation HPLC% 4-Nitropyrazole< 1%
Hydrogenation HPLC% 1-Ethyl-4-nitropyrazole< 0.5%

Final Product Analysis:

The final product, 1-ethyl-1H-pyrazol-4-amine, should be characterized using a suite of analytical techniques to confirm its identity and purity.

AnalysisMethodSpecification
Appearance VisualOff-white to pale yellow solid
Identity ¹H NMR, ¹³C NMR, MSConforms to structure
Purity HPLC≥ 98.0%
Melting Point DSCTo be established
Residual Solvents GC-HSTo be established based on ICH guidelines

Impurity Profile and Control

During the scale-up synthesis, several potential impurities can be formed. It is crucial to identify and control these impurities to ensure the quality of the final product.

Potential Impurities:

  • Step 1 (Nitration): Unreacted 1H-pyrazole, 3-nitropyrazole, and dinitropyrazole isomers. These can be controlled by optimizing the reaction temperature and stoichiometry of the nitrating agents.

  • Step 2 (N-Ethylation): Unreacted 4-nitropyrazole and the N2-ethylated isomer. The formation of the undesired isomer can be minimized by the choice of base and solvent. Purification by recrystallization is effective in removing these impurities.

  • Step 3 (Hydrogenation): Unreacted 1-ethyl-4-nitropyrazole and partially reduced intermediates. Complete reduction is ensured by monitoring hydrogen uptake and HPLC analysis.

Conclusion

The synthetic route and protocols detailed in this application note provide a comprehensive and practical guide for the scale-up synthesis of 1-ethyl-1H-pyrazol-4-amine. By adhering to the described procedures, implementing robust in-process controls, and prioritizing safety, researchers and process chemists can confidently produce this valuable pharmaceutical intermediate in kilogram quantities with high yield and purity. The provided framework serves as a solid foundation for further process optimization and validation in a cGMP manufacturing environment.

References

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  • PubMed. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. Retrieved from [Link]

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  • MDPI. (2021). Towards Continuous Primary Manufacturing Processes—Particle Design through Combined Crystallization and Particle Isolation. Retrieved from [Link]

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Method

Application Note: High-Purity Isolation of 1-ethyl-1H-pyrazol-4-amine via Crystallization

Abstract This application note provides a comprehensive guide to the purification of 1-ethyl-1H-pyrazol-4-amine, a key building block in contemporary drug discovery, through crystallization. We will explore the fundament...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive guide to the purification of 1-ethyl-1H-pyrazol-4-amine, a key building block in contemporary drug discovery, through crystallization. We will explore the fundamental principles of crystallization as they apply to this substituted pyrazole, detail protocols for both freebase and salt crystallization, and offer insights into solvent selection and troubleshooting. The methodologies described herein are designed to be a robust starting point for researchers and drug development professionals seeking to obtain high-purity 1-ethyl-1H-pyrazol-4-amine for their synthetic applications.

Introduction: The Importance of Purity for 1-ethyl-1H-pyrazol-4-amine in Drug Development

1-ethyl-1H-pyrazol-4-amine is a valuable heterocyclic amine that serves as a crucial intermediate in the synthesis of a wide range of biologically active molecules. The pyrazole moiety is a common scaffold in medicinal chemistry, and its derivatives have shown promise in a variety of therapeutic areas. The purity of this starting material is paramount, as even trace impurities can lead to the formation of undesired side products, complicate downstream reactions, and ultimately impact the safety and efficacy of the final active pharmaceutical ingredient (API).

Crystallization is a powerful and scalable technique for the purification of solid organic compounds. It relies on the differences in solubility between the target compound and its impurities in a given solvent system.[1] By carefully selecting the solvent and controlling the temperature, it is possible to induce the selective crystallization of the desired compound, leaving impurities behind in the mother liquor. This application note will provide a detailed protocol for the purification of 1-ethyl-1H-pyrazol-4-amine using this robust method.

Physicochemical Properties and Impurity Profile

A successful crystallization protocol is built upon a solid understanding of the physicochemical properties of the target compound and its potential impurities.

Physicochemical Properties of 1-ethyl-1H-pyrazol-4-amine:

PropertyValueSource
Molecular FormulaC5H9N3[2]
Molecular Weight111.15 g/mol [2]
AppearanceExpected to be a solid at room temperature.[3]
XLogP3-0.1[2]

The negative XLogP3 value suggests that 1-ethyl-1H-pyrazol-4-amine has a relatively polar nature, which will influence solvent selection.

Potential Impurities:

The impurity profile of 1-ethyl-1H-pyrazol-4-amine will depend on its synthetic route. Common impurities in the synthesis of substituted pyrazoles may include:

  • Unreacted starting materials: Depending on the specific synthesis, these could be various precursors.

  • Regioisomers: The formation of isomeric pyrazoles is a common challenge in their synthesis.[4]

  • Byproducts from side reactions: These can be numerous and varied.[5]

  • Residual solvents: Solvents used in the synthesis or previous purification steps.

Crystallization Strategy: Freebase vs. Salt Formation

There are two primary approaches to the crystallization of 1-ethyl-1H-pyrazol-4-amine: crystallization of the freebase and crystallization of a salt form.

Freebase Crystallization

This method involves dissolving the crude 1-ethyl-1H-pyrazol-4-amine in a suitable organic solvent at an elevated temperature and then allowing it to crystallize upon cooling. This approach is straightforward but may be less effective if the impurities have similar solubility profiles to the target compound.

Salt Crystallization

Given that 1-ethyl-1H-pyrazol-4-amine is an amine, it can be readily converted to a salt by treatment with an acid. This is a highly effective purification strategy for amines.[6] The formation of a salt dramatically alters the compound's solubility profile, often leading to excellent separation from non-basic impurities. The hydrochloride salt of 1-ethyl-1H-pyrazol-4-amine is commercially available as a solid, indicating that it is a stable, crystalline material.[3][7] Common acids for salt formation include hydrochloric acid, sulfuric acid, and oxalic acid.[8]

Crystallization_Strategy Crude Crude 1-ethyl-1H-pyrazol-4-amine Freebase Freebase Crystallization Crude->Freebase Salt Salt Crystallization Crude->Salt  + Acid Pure_Freebase Pure Freebase Freebase->Pure_Freebase Pure_Salt Pure Salt Salt->Pure_Salt Pure_Salt->Pure_Freebase  + Base Neutralization Neutralization

Caption: Decision workflow for crystallization strategy.

Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Protocol 1: Cooling Crystallization of 1-ethyl-1H-pyrazol-4-amine Freebase

This protocol is a starting point and should be optimized based on the specific impurity profile of the crude material.

Step 1: Solvent Screening

  • Place a small amount (10-20 mg) of the crude 1-ethyl-1H-pyrazol-4-amine into several test tubes.

  • Add a few drops of a test solvent to each tube at room temperature. Good candidate solvents for screening, based on the properties of related pyrazoles, include isopropanol, ethanol, ethyl acetate, and toluene.

  • Observe the solubility. An ideal solvent will have low solubility at room temperature but high solubility at elevated temperatures.

  • If the compound is insoluble at room temperature, heat the test tube gently in a water bath and add more solvent dropwise until the solid dissolves.

  • Allow the solution to cool to room temperature and then in an ice bath. Observe for crystal formation. A good solvent will yield a significant amount of crystalline solid upon cooling.

Step 2: Crystallization Procedure

  • Place the crude 1-ethyl-1H-pyrazol-4-amine in an appropriately sized Erlenmeyer flask.

  • Add the chosen solvent in small portions while heating the flask with stirring (e.g., on a hot plate with a magnetic stirrer). Add just enough solvent to completely dissolve the solid at the boiling point of the solvent.

  • If there are any insoluble impurities, perform a hot filtration.

  • Remove the flask from the heat and allow it to cool slowly to room temperature. Covering the flask with a watch glass will slow the cooling rate and promote the formation of larger crystals.

  • Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of cold solvent to remove any residual mother liquor.

  • Dry the crystals under vacuum to a constant weight.

Protocol 2: Crystallization via Hydrochloride Salt Formation

This method is often more effective for removing non-basic impurities.

Step 1: Salt Formation and Crystallization

  • Dissolve the crude 1-ethyl-1H-pyrazol-4-amine in a suitable organic solvent such as isopropanol or ethyl acetate.

  • Slowly add a solution of hydrochloric acid (e.g., 2 M HCl in diethyl ether or a concentrated aqueous solution) dropwise with stirring. The hydrochloride salt should precipitate out of the solution.

  • Monitor the pH to ensure a slight excess of acid has been added.

  • Stir the resulting slurry at room temperature for 30 minutes to allow for complete precipitation.

  • Collect the solid by vacuum filtration, wash with a small amount of the solvent, and dry under vacuum.

Step 2: Recrystallization of the Hydrochloride Salt (Optional, for higher purity)

  • The crude hydrochloride salt can be further purified by recrystallization.

  • Perform a solvent screen as described in Protocol 1, Step 1, using polar solvents such as ethanol/water mixtures.

  • Follow the crystallization procedure in Protocol 1, Step 2, to recrystallize the salt.

Step 3: Conversion back to the Freebase (if required)

  • Suspend the purified hydrochloride salt in water.

  • Add a base (e.g., saturated aqueous sodium bicarbonate or 1 M sodium hydroxide) dropwise with stirring until the solution is basic (pH > 8).

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the purified 1-ethyl-1H-pyrazol-4-amine freebase.

Crystallization_Workflow Start Crude Product Solvent_Screen Solvent Screening Start->Solvent_Screen Dissolution Dissolution in Hot Solvent Solvent_Screen->Dissolution Hot_Filtration Hot Filtration (optional) Dissolution->Hot_Filtration Cooling Slow Cooling & Crystal Formation Dissolution->Cooling Hot_Filtration->Cooling Filtration Vacuum Filtration Cooling->Filtration Washing Wash with Cold Solvent Filtration->Washing Drying Drying Washing->Drying End Pure Crystalline Product Drying->End

Caption: General workflow for cooling crystallization.

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
No crystals form upon cooling. The compound is too soluble in the chosen solvent; not enough compound is present to reach saturation.Try a less polar solvent or a solvent mixture. Concentrate the solution by evaporating some of the solvent. Scratch the inside of the flask with a glass rod to induce nucleation. Add a seed crystal.
Oiling out occurs. The solution is supersaturated, or the melting point of the solid is lower than the boiling point of the solvent.Reheat the solution to dissolve the oil, then add a small amount of additional solvent and allow it to cool more slowly. Try a lower boiling point solvent.
Low recovery of material. The compound has significant solubility in the cold solvent; too much solvent was used for washing.Ensure the solution is thoroughly cooled in an ice bath. Use a minimal amount of ice-cold solvent for washing the crystals.
Colored impurities in the final product. The impurities are co-crystallizing with the product.Add a small amount of activated charcoal to the hot solution before filtration (use with caution as it can adsorb the product). A second recrystallization may be necessary.

Conclusion

The purification of 1-ethyl-1H-pyrazol-4-amine by crystallization is a critical step in ensuring the quality and consistency of this important synthetic intermediate. Both freebase and salt crystallization are viable methods, with the latter often providing superior purification from non-basic impurities. The protocols and guidelines presented in this application note serve as a solid foundation for developing a robust and scalable purification process. Researchers are encouraged to optimize these methods for their specific crude material to achieve the desired purity for their applications in drug discovery and development.

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  • RASĀYAN Journal of Chemistry. (2011). SYNTHESIS OF SOME NOVEL 1-H PYRAZOLE DERIVATIVES AND THEIR ANTIBACTERIAL ACTIVITY STUDIES. Retrieved from [Link]

  • Mangalam Drugs & Organics. (n.d.). Impurities. Retrieved from [Link]

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Application

Application Notes and Protocols for the Chromatographic Purification of Substituted Pyrazoles

Introduction: The Central Role of Purification in Pyrazole Chemistry Substituted pyrazoles represent a cornerstone of modern medicinal chemistry and materials science. This five-membered heterocyclic scaffold is present...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Central Role of Purification in Pyrazole Chemistry

Substituted pyrazoles represent a cornerstone of modern medicinal chemistry and materials science. This five-membered heterocyclic scaffold is present in a wide array of blockbuster drugs, including the anti-inflammatory agent celecoxib, the anti-obesity drug rimonabant, and various kinase inhibitors used in oncology.[1] The synthesis of these molecules, often achieved through classical methods like the Knorr pyrazole synthesis or 1,3-dipolar cycloadditions, can generate a mixture of products, including unreacted starting materials, regioisomers, and other byproducts.[2][3] Therefore, robust and efficient purification is not merely a procedural step but a critical determinant of experimental success, ensuring the biological and physical characterization is performed on a compound of validated purity and identity.

This guide provides a comprehensive overview of the principles and detailed protocols for the chromatographic purification of substituted pyrazoles. It is designed for researchers in synthetic chemistry, medicinal chemistry, and drug development, offering field-proven insights into method selection, development, and optimization for this vital class of compounds.

Part 1: Foundational Principles of Pyrazole Purification

The success of any chromatographic separation hinges on understanding the physicochemical properties of the target molecule and potential impurities. Substituted pyrazoles, while structurally related, can exhibit a vast range of polarities and functionalities that dictate their behavior on a stationary phase.

1.1 Physicochemical Properties and Chromatographic Behavior

The polarity of a substituted pyrazole is primarily governed by the nature of its substituents. For instance:

  • Non-polar to Moderately Polar Pyrazoles: Derivatives substituted with alkyl, aryl, or halogen groups are generally less polar and are excellent candidates for Normal-Phase Chromatography .

  • Polar Pyrazoles: The presence of functional groups capable of hydrogen bonding, such as hydroxyl (-OH), amine (-NH2), or carboxylic acid (-COOH) moieties, significantly increases polarity. These compounds are often better suited for Reverse-Phase Chromatography . The two nitrogen atoms within the pyrazole ring itself can act as hydrogen bond acceptors, contributing to the molecule's overall polarity.

1.2 Common Impurities in Pyrazole Synthesis

A logical purification strategy must account for the likely impurities from the synthetic route.

  • Starting Materials: Unreacted 1,3-dicarbonyl compounds and hydrazine derivatives are common.

  • Regioisomers: The condensation of unsymmetrical 1,3-dicarbonyls with substituted hydrazines can lead to the formation of two distinct regioisomers, which can often have very similar polarities, posing a significant purification challenge.[2]

  • Byproducts: Side reactions can lead to a variety of impurities that must be separated from the desired product.

A preliminary purity assessment of the crude reaction mixture by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is an indispensable first step to visualize the number of components and guide the choice of purification methodology.[4]

Part 2: Core Purification Protocols and Methodologies

Protocol 1: Bulk Purification by Flash Column Chromatography

Flash chromatography is the workhorse technique for the routine, large-scale purification of synthetic intermediates, removing the majority of impurities post-reaction.[5][6] It is most effective for separating compounds with a significant difference in polarity (ΔRf > 0.15 on TLC).

Experimental Protocol: Step-by-Step Flash Chromatography

  • TLC Method Development:

    • Dissolve a small sample of the crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the solution on a silica gel TLC plate.

    • Develop the plate in various solvent systems (see Table 1 for suggestions) to find an eluent that provides an Rf value of ~0.2-0.4 for the target compound, with good separation from impurities.

  • Column Selection and Packing:

    • Choose a column size appropriate for the amount of crude material (typically a 20:1 to 100:1 ratio of silica gel to crude product by weight).

    • Pack the column with silica gel, either as a slurry in the initial eluent or via dry packing, ensuring a level and well-compacted bed.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of a strong solvent (like dichloromethane).

    • Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and loading the resulting powder onto the column.

  • Elution and Fraction Collection:

    • Begin elution with the solvent system determined by TLC. A gradient elution (gradually increasing the polarity of the eluent) is often used to improve separation.[7]

    • Collect fractions in test tubes and monitor the elution process using TLC to identify which fractions contain the pure product.

  • Product Isolation:

    • Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Table 1: Common Solvent Systems for Flash Chromatography of Pyrazoles

Polarity of Pyrazole DerivativeRecommended Starting Eluent SystemReference(s)
Low to Medium PolarityHexane / Ethyl Acetate (gradient from 100:0 to 70:30)[7][8]
Low PolarityHexane / Tetrahydrofuran (THF) (gradient)[8]
Low Polarityn-Pentane / Diethyl Ether (gradient)[6]
Protocol 2: High-Purity Separation by Reverse-Phase HPLC (RP-HPLC)

RP-HPLC is the premier technique for achieving high levels of purity (>98%) and for the separation of closely related analogs or challenging regioisomers.[9] It is also the standard for final purity analysis.

Experimental Protocol: Step-by-Step RP-HPLC Method Development

  • Column and Mobile Phase Selection:

    • The most common stationary phase is a C18-functionalized silica column.[9]

    • The mobile phase typically consists of an aqueous component (Solvent A: Water) and an organic component (Solvent B: Acetonitrile or Methanol).[10][11]

    • Add a modifier to both solvents. For MS-compatible methods, use 0.1% formic acid. For UV detection only, 0.1% trifluoroacetic acid (TFA) can be used to improve peak shape for basic pyrazoles.[9][10]

  • Initial Gradient Screening:

    • Prepare a solution of the sample in the mobile phase or a compatible solvent (e.g., DMSO, Methanol).

    • Run a broad scouting gradient (e.g., 5% to 95% Solvent B over 10-15 minutes) to determine the approximate elution time of the target compound.

  • Gradient Optimization:

    • Based on the scouting run, design a focused gradient around the elution point of the target compound. For example, if the compound eluted at 60% B, a new gradient of 45-75% B over 20 minutes will provide higher resolution.

    • Maintain a flow rate of ~1.0 mL/min for a standard 4.6 mm ID analytical column.

  • Detection:

    • Use a Diode Array Detector (DAD) or UV-Vis detector set to a wavelength where the pyrazole has strong absorbance (often determined from a UV scan, typically around 210-280 nm).[11]

  • Scale-Up to Preparative HPLC:

    • Once an analytical method is optimized, it can be scaled to a larger diameter preparative column to isolate milligram to gram quantities of pure material. The flow rate and injection volume are scaled proportionally to the column's cross-sectional area.

Protocol 3: Chiral Separation of Enantiomers by HPLC and SFC

Many biologically active pyrazoles are chiral, and regulatory agencies often require the evaluation of single enantiomers. Polysaccharide-based chiral stationary phases (CSPs) are highly effective for resolving pyrazole enantiomers.[12][13] Supercritical Fluid Chromatography (SFC) is an increasingly popular alternative to HPLC for chiral separations, offering faster separations and reduced solvent consumption.[][15]

Experimental Protocol: Step-by-Step Chiral Method Screening

  • Column Selection:

    • Screen a set of polysaccharide-based CSPs. Lux Cellulose-2 and Lux Amylose-2 are excellent starting points and often show complementary selectivity for pyrazole derivatives.[12][13]

  • Mobile Phase Screening:

    • Normal Phase (NP): Use mixtures of an alkane (e.g., hexane or heptane) with an alcohol modifier (e.g., isopropanol or ethanol).

    • Polar Organic Phase (POP): Use pure alcohols (methanol, ethanol) or mixtures of acetonitrile and an alcohol. The polar organic mode often provides shorter run times and sharp peaks.[12][13]

    • SFC: The mobile phase is primarily supercritical CO2 with a small percentage of an alcohol modifier (e.g., methanol).[15][16]

  • Optimization:

    • Adjust the ratio of the mobile phase components and the flow rate to optimize resolution and analysis time.

    • For SFC, column temperature and backpressure are additional parameters that can be tuned to improve separation.[15]

  • Detection:

    • UV detection is standard. Mass spectrometry can be coupled to SFC (SFC-MS) to provide mass confirmation of the separated enantiomers.[16]

Part 3: Systematic Workflow and Visualization

A structured approach to purification is essential for efficiency. The choice of technique is guided by the scale of the purification and the difficulty of the separation.

Purification_Workflow cluster_start Start: Crude Reaction Mixture cluster_analysis Initial Analysis cluster_decision Method Selection cluster_pathways Purification Pathways cluster_end Final Validation start Aqueous Workup & Solvent Removal analysis Analyze Crude by TLC/LC-MS start->analysis decision Assess Purity & Complexity analysis->decision flash Flash Chromatography (Bulk Purification) decision->flash >5% Impurities ΔRf > 0.1 prep_hplc Preparative HPLC/SFC (High-Purity / Isomer Separation) decision->prep_hplc <5% Impurities Regioisomers / Enantiomers recrystallization Recrystallization (High-Purity Solids) decision->recrystallization Crystalline Solid High Crude Purity purity_check Purity & Identity Confirmation (HPLC, NMR, MS) flash->purity_check prep_hplc->purity_check recrystallization->purity_check

Caption: General workflow for the purification of substituted pyrazoles.

For chiral separations, a more specific screening workflow is employed to efficiently identify the optimal conditions for resolving enantiomers.

Chiral_Separation_Workflow cluster_start Input cluster_screening Screening Phase cluster_eval Evaluation cluster_optimize Optimization cluster_end Output racemate Racemic Pyrazole Sample csp_select Select CSPs (e.g., Cellulose, Amylose) racemate->csp_select mp_select Screen Mobile Phases (NP and POP / SFC) csp_select->mp_select eval Resolution Achieved? mp_select->eval eval->csp_select No optimize Optimize Modifier % Flow Rate, Temp (SFC) eval->optimize Partial final_method Validated Chiral Method (Analytical or Preparative) eval->final_method Yes optimize->final_method

Caption: Systematic workflow for chiral method development.

References

  • SIELC Technologies. (n.d.). Separation of Pyrazole on Newcrom R1 HPLC column. Retrieved from [Link]

  • Gherase, A. (n.d.). Retention Behavior of Pyrazines in Reversed-Phase High Performance Liquid Chromatography. Retrieved from [Link]

  • International Journal of ChemTech Research. (2015). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. Retrieved from [Link]

  • Koskinen, A. M., & Yudin, A. K. (2021). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. The Journal of Organic Chemistry, 86(15), 10323–10334. Retrieved from [Link]

  • Enders, D., et al. (2012). Synthesis of Perfluoroalkylated Pyrazoles from α-Perfluoroalkenylated Aldehydes. European Journal of Organic Chemistry. Retrieved from [Link]

  • Wang, C., et al. (2020). Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. Molecules, 25(21), 5198. Retrieved from [Link]

  • Google Patents. (2011). Method for purifying pyrazoles.
  • ResearchGate. (2014). How can I purify a pyrazole compound with a N-C-N bond without using a silica column?. Retrieved from [Link]

  • Shaaban, M., et al. (2021). Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. ACS Omega, 6(39), 25686–25696. Retrieved from [Link]

  • Shaaban, M., et al. (2021). Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. National Institutes of Health. Retrieved from [Link]

  • El-Faham, A., et al. (2021). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Molecules, 26(24), 7729. Retrieved from [Link]

  • Google Patents. (2019). A kind of preparation method of pyrazole derivatives.
  • Gomaa, A. M. M. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(6), 134. Retrieved from [Link]

  • ResearchGate. (2023). Development of New Method for the Synthesis of Pyrazole Derivative. Retrieved from [Link]

  • Yudin, A. K., et al. (2021). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. ACS Publications. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis of some novel pyrazole derivatives and evaluation of their purification of chromatography in thin-layer chromatography. Retrieved from [Link]

  • Thomson, R. J., et al. (2010). Synthesis of Substituted Pyrazoles via Tandem Cross-Coupling/Electrocyclization of Enol Triflates and Diazoacetates. National Institutes of Health. Retrieved from [Link]

  • Welch, C. J., et al. (2013). Use of Achiral Columns Coupled with Chiral Columns in SFC Separations to Simplify Isolation of Chemically Pure Enantiomer Products. American Pharmaceutical Review. Retrieved from [Link]

  • Patel, S., et al. (2010). Separation of Pharmaceutical Enantiomers using Supercritical Fluid Technology. International Journal of Pharmaceutical Sciences Review and Research, 5(2), 119-126. Retrieved from [Link]

  • ResearchGate. (n.d.). Chiral SFC-MS method for separation of enantiomers of compound 9 and 10. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]

  • International Journal of Creative Research Thoughts. (2022). A SHORT REVIEW ON SYNTHESIS OF PYRAZOLE DERIVATIVES & THEIR PROPERTIES. Retrieved from [Link]

  • Loro, C., et al. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. Chemistry, 4(3), 896-937. Retrieved from [Link]

  • Dar, A. M., & Shamsuzzaman. (2015). A Concise Review on the Synthesis of Pyrazole Heterocycles. Journal of Nuclear Medicine & Radiation Therapy, 5(250), 2. Retrieved from [Link]

  • Gomaa, A. M. M. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. National Institutes of Health. Retrieved from [Link]

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Method

Application Notes and Protocols for In Vitro Assay Development with 1-ethyl-1H-pyrazol-4-amine Derivatives

Introduction: Charting a Course for Novel Drug Candidates The journey of a novel chemical entity from the bench to the clinic is a meticulous process, demanding a robust and well-defined preclinical testing strategy. For...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Charting a Course for Novel Drug Candidates

The journey of a novel chemical entity from the bench to the clinic is a meticulous process, demanding a robust and well-defined preclinical testing strategy. For emerging compound series, such as the 1-ethyl-1H-pyrazol-4-amine derivatives, the initial in vitro characterization is a critical step in elucidating their therapeutic potential and mechanism of action. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to establish a rigorous in vitro assay cascade for this promising class of molecules. We will delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system.

The pyrazole scaffold is a privileged structure in medicinal chemistry, frequently associated with kinase inhibition. Therefore, our initial focus will be on establishing a primary biochemical kinase assay to determine the potency and selectivity of these derivatives. Subsequently, we will explore essential cell-based assays to assess cellular activity, cytotoxicity, and target engagement, providing a holistic view of the compound's behavior in a biological context.

Part 1: Primary Biochemical Screening - Unveiling Kinase Inhibitory Potential

The first step in characterizing a new compound series suspected of having kinase activity is to perform a direct enzymatic assay. This allows for the precise measurement of a compound's ability to inhibit the target kinase in a controlled, cell-free environment. For this purpose, we will utilize the ADP-Glo™ Kinase Assay, a luminescence-based method that quantifies the amount of ADP produced during the kinase reaction.[1] This assay is highly sensitive, scalable for high-throughput screening (HTS), and demonstrates minimal interference from library compounds.[1]

Scientific Rationale: Why ADP-Glo™?

Traditional radiolabeled kinase assays, while considered a gold standard, pose safety and waste disposal challenges.[1] The ADP-Glo™ assay circumvents these issues by employing a non-radioactive, homogeneous "add-mix-measure" format.[2] The assay works in two steps: first, after the kinase reaction, an ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. Second, a Kinase Detection Reagent is added to simultaneously convert the generated ADP to ATP and measure the newly synthesized ATP through a luciferase-luciferin reaction. The luminescent signal produced is directly proportional to the ADP concentration and, therefore, the kinase activity.

Experimental Workflow: ADP-Glo™ Kinase Assay

ADP_Glo_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Luminescence Detection compound_prep Prepare 1-ethyl-1H-pyrazol-4-amine derivative serial dilutions plate_compounds Dispense compound dilutions into 384-well plate reagent_prep Prepare kinase, substrate, and ATP solutions add_enzyme Add kinase and substrate/ATP mix plate_compounds->add_enzyme incubate_reaction Incubate at room temperature add_enzyme->incubate_reaction add_adpglo Add ADP-Glo™ Reagent incubate_reaction->add_adpglo incubate_deplete Incubate to deplete ATP add_adpglo->incubate_deplete add_detection Add Kinase Detection Reagent incubate_deplete->add_detection incubate_signal Incubate to stabilize signal add_detection->incubate_signal read_plate Read luminescence incubate_signal->read_plate

Caption: Workflow for the ADP-Glo™ Kinase Assay.

Detailed Protocol: ADP-Glo™ Kinase Assay

Materials:

  • 1-ethyl-1H-pyrazol-4-amine derivatives

  • Target kinase and corresponding substrate

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well assay plates

  • Multichannel pipettes or automated liquid handler

  • Plate shaker

  • Luminometer

Methodology:

  • Compound Preparation:

    • Create a 10-point serial dilution of the 1-ethyl-1H-pyrazol-4-amine derivatives in DMSO, starting at a concentration of 1 mM.

    • Further dilute the compounds in the kinase reaction buffer to the desired final concentrations.

  • Kinase Reaction:

    • Add 2.5 µL of the diluted compound to the wells of a 384-well plate.

    • Add 2.5 µL of a 2X kinase/substrate solution.

    • Initiate the reaction by adding 5 µL of a 2X ATP solution.

    • Incubate the plate at room temperature for 1 hour on a plate shaker.

  • ATP Depletion:

    • Add 5 µL of ADP-Glo™ Reagent to each well.

    • Incubate at room temperature for 40 minutes to terminate the kinase reaction and deplete the remaining ATP.

  • Signal Generation and Detection:

    • Add 10 µL of Kinase Detection Reagent to each well.

    • Incubate at room temperature for 30-60 minutes to convert ADP to ATP and generate a stable luminescent signal.

    • Measure the luminescence using a plate reader.

Data Analysis:

ParameterDescription
Raw Luminescence The direct output from the luminometer for each well.
% Inhibition Calculated relative to high (no enzyme) and low (DMSO vehicle) controls.
IC₅₀ Value The concentration of the compound that inhibits 50% of the kinase activity, determined by fitting the dose-response curve to a four-parameter logistic equation.

Part 2: Secondary Cellular Assays - Assessing Biological Impact

While biochemical assays are crucial for determining direct target inhibition, they do not provide information on a compound's ability to enter cells, engage its target in a cellular environment, or elicit off-target cytotoxic effects.[3][4] Therefore, the next essential step is to perform cell-based assays.

Cell Viability and Cytotoxicity: The Gatekeeper Assays

Assessing the general health of cells upon compound treatment is paramount. A compound that potently inhibits a target kinase but is broadly cytotoxic is unlikely to be a viable drug candidate. We will utilize the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels as an indicator of metabolically active cells.[2][5][6]

Scientific Rationale: Why CellTiter-Glo®?

The CellTiter-Glo® assay is a homogeneous "add-mix-measure" assay that is simple to perform and highly amenable to HTS.[5][6] The assay reagent lyses the cells and provides the necessary components for a luciferase reaction that generates a luminescent signal proportional to the amount of ATP present.[5] A decrease in ATP levels is indicative of cytotoxicity or a reduction in cell proliferation. This assay is more sensitive and has a broader linear range than colorimetric assays like the MTT assay.[7][8][9]

Experimental Workflow: CellTiter-Glo® Viability Assay

CellTiterGlo_Workflow cluster_cell_culture Cell Culture & Treatment cluster_detection Luminescence Detection seed_cells Seed cells in a 96-well plate incubate_adhere Incubate for cell adherence seed_cells->incubate_adhere add_compounds Add serial dilutions of test compounds incubate_adhere->add_compounds incubate_treatment Incubate for 48-72 hours add_compounds->incubate_treatment equilibrate_plate Equilibrate plate to room temperature incubate_treatment->equilibrate_plate add_ctg Add CellTiter-Glo® Reagent equilibrate_plate->add_ctg mix_lyse Mix on orbital shaker to induce lysis add_ctg->mix_lyse incubate_signal Incubate to stabilize signal mix_lyse->incubate_signal read_luminescence Read luminescence incubate_signal->read_luminescence

Caption: Workflow for the CellTiter-Glo® Viability Assay.

Detailed Protocol: CellTiter-Glo® Viability Assay

Materials:

  • Cancer cell line relevant to the target kinase

  • 1-ethyl-1H-pyrazol-4-amine derivatives

  • CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)

  • White, clear-bottom 96-well cell culture plates

  • Standard cell culture reagents and equipment

  • Luminometer

Methodology:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) in 100 µL of culture medium.

    • Incubate the plate overnight to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the 1-ethyl-1H-pyrazol-4-amine derivatives in culture medium.

    • Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells.

    • Incubate the plate for 48-72 hours in a cell culture incubator.

  • Assay Procedure:

    • Equilibrate the plate to room temperature for approximately 30 minutes.[10][11]

    • Add 100 µL of CellTiter-Glo® Reagent to each well.[10][11]

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[10][11]

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[10][11]

    • Measure the luminescence using a plate reader.

Data Analysis:

ParameterDescription
Raw Luminescence The direct output from the luminometer for each well.
% Viability Calculated relative to high (untreated cells) and low (no cells) controls.
GI₅₀ Value The concentration of the compound that causes a 50% reduction in cell growth, determined by fitting the dose-response curve.

Part 3: Target Engagement - Confirming On-Target Activity

A critical step in validating a compound's mechanism of action is to demonstrate that it binds to its intended target within a cellular context.[12][13][14][15] A variety of target engagement assays are available, ranging from biophysical methods to cellular thermal shift assays (CETSA) and advanced proteomics approaches.[12][15] For a streamlined approach, proximity-based assays like NanoBRET™ can be employed if the target protein can be expressed as a fusion with a NanoLuc® luciferase.

Principle of a Proximity-Based Target Engagement Assay

Homogeneous Time Resolved Fluorescence (HTRF) is a robust technology for studying biomolecular interactions.[16][17][18][19][20] In a target engagement context, one could envision an assay where a labeled antibody recognizes the target protein and a second labeled antibody recognizes a downstream phosphorylated substrate. Inhibition of the kinase by the 1-ethyl-1H-pyrazol-4-amine derivative would lead to a decrease in substrate phosphorylation and a corresponding loss of the HTRF signal.

Another powerful technology is AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay).[21][22][23][24][25] Similar to HTRF, it relies on the proximity of donor and acceptor beads. For target engagement, one could use an antibody against the target protein conjugated to an acceptor bead and a biotinylated tracer that binds to the active site of the kinase, which in turn binds to a streptavidin-coated donor bead. A compound that binds to the active site will displace the tracer, leading to a decrease in the AlphaLISA signal.

Conceptual Signaling Pathway and Assay Principle

Target_Engagement_Pathway cluster_pathway Cellular Kinase Signaling cluster_assay HTRF Assay Principle Compound 1-ethyl-1H-pyrazol-4-amine derivative Kinase Target Kinase Compound->Kinase Inhibition Substrate Substrate Kinase->Substrate Phosphorylation ATP ATP ATP->Kinase pSubstrate Phosphorylated Substrate Ab_Substrate Antibody to Substrate (Acceptor Labeled) Substrate->Ab_Substrate Cellular_Response Cellular Response (e.g., Proliferation) pSubstrate->Cellular_Response Ab_pSubstrate Antibody to pSubstrate (Donor Labeled) pSubstrate->Ab_pSubstrate FRET HTRF Signal Ab_pSubstrate->FRET Proximity Ab_Substrate->FRET Proximity

Caption: Conceptual kinase signaling pathway and HTRF assay principle for target engagement.

Conclusion: A Data-Driven Path Forward

The in vitro assay cascade outlined in this guide provides a robust and logical progression for the initial characterization of 1-ethyl-1H-pyrazol-4-amine derivatives. By systematically evaluating biochemical potency, cellular activity, and target engagement, researchers can make data-driven decisions to advance the most promising compounds into further preclinical development. This structured approach, grounded in sound scientific principles, is essential for navigating the complexities of modern drug discovery. The integration of services from experienced contract research organizations can further accelerate these efforts, providing access to specialized technologies and expertise.[26][27][28][29][30]

References

  • Integrated Drug Discovery Services - Jubilant Biosys. (n.d.). Jubilant Biosys.
  • CellTiter-Glo® Luminescent Cell Viability Assay Protocol. (n.d.). Promega Corporation.
  • MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche.
  • CellTiter-Glo® Luminescent Cell Viability Assay Protocol. (n.d.). Promega Corporation.
  • MTT assay protocol. (n.d.). Abcam.
  • Jubilant Biosys | Contract Research, Development and Manufacturing Organization in India. (n.d.). Jubilant Biosys.
  • CyQUANT MTT Cell Proliferation Assay Kit Protocol. (n.d.). Thermo Fisher Scientific.
  • MTT (Assay protocol). (2023, February 27). protocols.io.
  • CellTiter-Glo® Luminescent Cell Viability Assay Quick Protocol #FB256. (n.d.). Promega Corporation.
  • Discovery Biology Services - Jubilant Biosys. (n.d.). Jubilant Biosys.
  • Protocol for Cell Viability Assays. (2022, January 18). BroadPharm.
  • HTRF Principle. (n.d.). Revvity.
  • Jubilant Biosys – Unifying Science and Technology for Efficient Drug Discovery Services. (2023, December 7). European Biotechnology.
  • CellTiter-Glo® Luminescent Cell Viability Assay Technical Bulletin, TB288. (n.d.). Promega Corporation.
  • Target Engagement Assays in Early Drug Discovery. (2025, June 26). Journal of Medicinal Chemistry.
  • Determining target engagement in living systems. (n.d.). PMC - NIH.
  • Cell-based Assays for Drug Discovery. (n.d.). Reaction Biology.
  • Target Engagement Assays in Early Drug Discovery. (2025, June 26). PubMed.
  • A Practical Guide to Target Engagement Assays. (2025, December 8). Selvita.
  • Jubilant Biosys | Integrated Drug Discovery Centre | A Global Partner. (2021, April 9). YouTube.
  • The role of cell-based assays for drug discovery. (2024, February 1). News-Medical.Net.
  • CellTiter-Glo® Luminescent Cell Viability Assay. (n.d.). Promega Corporation.
  • AlphaLISA and AlphaScreen No-wash Assays. (n.d.). Revvity.
  • AlphaLISA Assay Development Guide. (n.d.). PerkinElmer.
  • HTRF: A Technology Tailored for Drug Discovery –A Review of Theoretical Aspects and Recent Applications. (n.d.). PubMed Central.
  • Time-Resolved Fluorescence TRF / TR-FRET (HTRF). (n.d.). Molecular Devices.
  • Development of AlphaLISA high throughput technique to screen for small molecule inhibitors targeting protein arginine methyltran. (n.d.). IU Indianapolis ScholarWorks.
  • HTRF - Guide to homogeneous time resolved fluorescence. (n.d.). Revvity.
  • AlphaLISA assay development guide. (n.d.). Revvity.
  • Working principle of the AlphaLISA assay. Acceptor beads bind to the... (n.d.). ResearchGate.
  • HTRF technology on Microplate Readers. (2020, June 16). BMG Labtech.
  • Kinase Activity Assays. (n.d.). Promega Corporation.

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Regioselectivity in Pyrazole Synthesis

A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the Technical Support Center for pyrazole synthesis. This resource is designed to provide clear, actionable guidance to researchers encou...

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for pyrazole synthesis. This resource is designed to provide clear, actionable guidance to researchers encountering challenges with regioselectivity in their synthetic routes. As Senior Application Scientists, we understand that achieving the desired regioisomer is often a critical bottleneck. This guide combines mechanistic principles with practical, field-tested solutions to help you navigate these complexities.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of regioselectivity issues in the Knorr pyrazole synthesis?

The formation of regioisomeric mixtures in the Knorr synthesis and related condensations of 1,3-dicarbonyl compounds with unsymmetrical hydrazines is a common challenge.[1][2] The root cause lies in the initial nucleophilic attack of the hydrazine on one of the two non-equivalent carbonyl groups of the 1,3-dicarbonyl substrate.[3][4] The reaction can proceed via two competing pathways, leading to a mixture of pyrazole regioisomers.[5]

Q2: How do electronic effects of the 1,3-dicarbonyl substrate influence regioselectivity?

Electronic effects play a pivotal role. The more electrophilic carbonyl carbon will preferentially be attacked by the more nucleophilic nitrogen of the hydrazine. For instance, in 4,4,4-trifluoro-1-arylbutan-1,3-diones, the carbonyl carbon adjacent to the electron-withdrawing trifluoromethyl (CF₃) group is significantly more electrophilic. This directs the initial attack of the hydrazine to this position, often leading to high regioselectivity.[2] Conversely, when the electronic differences between the two carbonyls are minimal, a mixture of regioisomers is more likely.[2]

Q3: What is the impact of the substituents on the hydrazine starting material?

The nature of the substituent on a monosubstituted hydrazine (R-NHNH₂) alters the nucleophilicity of the two nitrogen atoms.

  • Alkylhydrazines (e.g., methylhydrazine): The alkyl group is electron-donating, making the substituted nitrogen (N1) more nucleophilic than the terminal NH₂ group (N2).

  • Arylhydrazines (e.g., phenylhydrazine): The aryl group is electron-withdrawing, decreasing the nucleophilicity of the substituted nitrogen (N1). Consequently, the terminal NH₂ group (N2) is the more nucleophilic center.[6]

Predicting the major product involves considering the interaction between the more nucleophilic nitrogen of the hydrazine and the more electrophilic carbonyl of the diketone.[6]

Q4: Can reaction conditions like pH and catalysts alter the regiochemical outcome?

Absolutely. The reaction mechanism and, therefore, the regioselectivity are sensitive to the reaction conditions.[5]

  • Acid Catalysis: In the classic Knorr synthesis, an acid catalyst is used to protonate a carbonyl group, activating it for nucleophilic attack.[3][4] The regioselectivity will be influenced by which carbonyl is more readily protonated and its subsequent reactivity.

  • Base Catalysis: In some methods, a strong base like potassium tert-butoxide (t-BuOK) can be used, which can lead to a reversal of regioselectivity compared to other conditions.[7]

  • Lewis Acid Catalysis: Lewis acids like lithium perchlorate (LiClO₄) or silver triflate (AgOTf) can also be employed to catalyze the reaction, often with high regioselectivity.[1]

Troubleshooting Guides

Scenario 1: My reaction with an unsymmetrical 1,3-diketone and phenylhydrazine yields an inseparable mixture of regioisomers.

Problem Analysis: This is a classic regioselectivity challenge. The electronic and steric differences between the two carbonyl groups in your diketone are likely insufficient to direct the reaction down a single pathway under your current conditions. The terminal -NH₂ of the phenylhydrazine is the more nucleophilic nitrogen and is attacking both carbonyls competitively.

dot

Caption: Competing reaction pathways leading to regioisomers.

Troubleshooting Steps & Solutions:

  • Solvent Modification: The choice of solvent can dramatically influence regioselectivity.

    • Standard Protocol: Reactions are often run in ethanol, which can lead to equimolar mixtures of regioisomers.[2]

    • Recommended Solution: Switch to a fluorinated alcohol like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP).[6] These solvents can significantly enhance the regioselectivity, often improving the ratio to over 99:1 in favor of one isomer.[2] It is believed that these solvents can selectively stabilize one of the transition states over the other.

  • Temperature Optimization:

    • Observation: Running the reaction at room temperature may not provide enough of an energetic difference between the two reaction pathways.

    • Recommended Solution: Try running the reaction at a lower temperature (e.g., 0 °C or -20 °C) to exploit smaller differences in activation energy between the two competing pathways. Conversely, for some systems, higher temperatures might favor the thermodynamically more stable product.

  • Catalyst Screening:

    • Observation: Uncatalyzed or weakly catalyzed reactions may show poor selectivity.

    • Recommended Solution: Introduce a catalyst to direct the reaction.

      • Acid Catalysis: A small amount of acetic acid is common. For more challenging substrates, consider a stronger acid catalyst, but monitor for potential side reactions.[8]

      • Lewis Acid Catalysis: Employing a Lewis acid like AgOTf has been shown to yield 3-CF₃-pyrazoles with high regioselectivity.[1]

Data Summary: Effect of Solvent on Regioselectivity

1,3-Diketone SubstrateHydrazineSolventRegioisomeric Ratio (Isomer A:Isomer B)Reference
1-Aryl-4,4,4-trifluoro-1,3-butanedioneMethylhydrazineEthanol~50:50 (mixture)[2]
1-Aryl-4,4,4-trifluoro-1,3-butanedioneMethylhydrazineTFE85:15 to 99:1[6]
1-Aryl-4,4,4-trifluoro-1,3-butanedioneMethylhydrazineHFIP>97:3[6]
Scenario 2: I am using methylhydrazine and the regioselectivity is the opposite of what I predicted based on sterics.

Problem Analysis: This is a common point of confusion. With methylhydrazine, the N1 (methyl-substituted) nitrogen is more nucleophilic than the terminal N2. Therefore, electronic factors often override steric considerations. The more nucleophilic N1 will preferentially attack the more electrophilic (less hindered) carbonyl group.

dot

Caption: Regioselectivity logic with methylhydrazine.

Troubleshooting Steps & Solutions:

  • Re-evaluate Electronic Factors:

    • Action: Carefully analyze the substituents on your 1,3-dicarbonyl compound. Identify the carbonyl group that is more electronically deficient. For example, a carbonyl adjacent to a CF₃ group is more electrophilic than one next to a phenyl group.[2] The reaction will likely proceed via the attack of the more nucleophilic N1 of methylhydrazine on this more electrophilic carbonyl.

  • Employ a Pre-functionalization Strategy:

    • Concept: If direct condensation fails to provide the desired isomer, consider alternative synthetic routes that build in the desired regiochemistry from the start.

    • Example Protocol: Synthesize a β-enaminone from your diketone. The reaction of this intermediate with a hydrazine can offer higher regioselectivity. This strategy has been shown to be effective for producing highly regioselective α-ketoamide N-arylpyrazoles.[1][8]

  • Consider Alternative Reagents:

    • Action: Instead of a 1,3-diketone, try reacting the hydrazine with an acetylenic ketone or an α,β-unsaturated ketone.[1][2] These substrates often provide different and sometimes superior regiocontrol. For instance, the cyclocondensation of acetylenic ketones with methylhydrazine can provide regioisomeric pyrazoles with ratios as high as 97:3.[2]

Experimental Protocol: Regioselective Pyrazole Synthesis using Fluorinated Alcohols

This protocol is adapted from methodologies that have demonstrated improved regioselectivity.[6]

Objective: To synthesize a 1,3,5-trisubstituted pyrazole with high regioselectivity from a 1,3-diketone and methylhydrazine.

Materials:

  • 1-(Aryl)-4,4,4-trifluoro-1,3-butanedione (1.0 eq)

  • Methylhydrazine (1.1 eq)

  • 2,2,2-Trifluoroethanol (TFE)

  • Standard laboratory glassware and stirring apparatus

  • TLC plates and appropriate eluent system (e.g., 30% Ethyl Acetate/70% Hexane)

Procedure:

  • To a stirred solution of the 1-(Aryl)-4,4,4-trifluoro-1,3-butanedione (1.0 eq) in 2,2,2-trifluoroethanol (TFE, ~0.2 M concentration), add methylhydrazine (1.1 eq) dropwise at room temperature.

  • Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC). The reaction is often complete in less than 1 hour.[6]

  • Upon completion, remove the TFE under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to isolate the major regioisomer.

  • Characterize the product by ¹H NMR, ¹³C NMR, and MS to confirm its structure and assess the isomeric purity.

Expected Outcome: The use of TFE as a solvent is expected to dramatically increase the regioselectivity in favor of the pyrazole isomer where the methyl-substituted nitrogen is adjacent to the less substituted carbon of the original diketone. Ratios can improve from near 1:1 in ethanol to >95:5 in TFE.[6]

References
  • Knorr, L. (1883). Einwirkung von Acetessigester auf Phenylhydrazin. Berichte der deutschen chemischen Gesellschaft, 16(2), 2597–2599. [Link]

  • Name-Reaction.com. Knorr pyrazole synthesis. [Link]

  • El-Malah, A. A., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6529. [Link]

  • Farah, S., et al. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 26(24), 7638. [Link]

  • J&K Scientific LLC. Knorr Pyrazole Synthesis. [Link]

  • Black, S. L., et al. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. Reaction Chemistry & Engineering, 7(10), 2245-2251. [Link]

  • Organic Chemistry Portal. Pyrazole synthesis. [Link]

  • Fustero, S., et al. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry, 73(9), 3525–3529. [Link]

  • Wan, Y., et al. (2018). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Molecules, 23(7), 1695. [Link]

  • Deng, X., & Mani, N. S. (2008). Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. The Journal of Organic Chemistry, 73(6), 2412–2415. [Link]

  • Chem Help Asap. Knorr Pyrazole Synthesis. [Link]

  • Fustero, S., et al. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry, 73(9), 3525-3529. [Link]

Sources

Troubleshooting

Technical Support Center: Synthesis of 1-ethyl-1H-pyrazol-4-amine

Welcome to the technical support center for the synthesis of 1-ethyl-1H-pyrazol-4-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice a...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-ethyl-1H-pyrazol-4-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the knowledge to optimize your synthetic route, improve yields, and overcome common experimental hurdles. The pyrazole moiety is a significant scaffold in medicinal chemistry, and mastering its synthesis is crucial for the development of novel therapeutics.[1]

Troubleshooting Guide: Overcoming Common Synthesis Challenges

This section addresses specific problems you may encounter during the synthesis of 1-ethyl-1H-pyrazol-4-amine. We will explore two primary synthetic pathways: the reduction of 1-ethyl-4-nitropyrazole and the Buchwald-Hartwig amination of 1-ethyl-4-halopyrazole.

Issue 1: Low Yield in the Reduction of 1-ethyl-4-nitropyrazole

You are attempting to synthesize 1-ethyl-1H-pyrazol-4-amine by reducing the corresponding nitro compound, but the yield is disappointingly low.

Possible Causes and Solutions:

  • Incomplete Reduction: The reducing agent may not be potent enough, or the reaction conditions may not be optimal.

    • Catalytic Hydrogenation (e.g., Pd/C): This is a common and effective method for nitro group reduction.[2] However, catalyst poisoning or insufficient hydrogen pressure can lead to incomplete reactions.

      • Troubleshooting: Ensure the catalyst is fresh and active. Use a higher catalyst loading or increase the hydrogen pressure. The choice of solvent can also be critical; alcohols like ethanol or methanol are often effective.

    • Metal-Mediated Reduction (e.g., SnCl₂, Fe, Zn): These methods are robust alternatives to catalytic hydrogenation.[2][3]

      • Troubleshooting with SnCl₂: While effective, the workup can be challenging. The formation of tin salts can complicate product isolation.[3] Ensure the reaction mixture is made sufficiently basic during workup to precipitate the tin hydroxides, which can then be filtered off.

      • Troubleshooting with Fe/NH₄Cl or Fe/HCl: This is often a cost-effective and efficient method. The reaction is typically performed in a mixture of ethanol and water.[3] Ensure the iron powder is activated (e.g., by washing with dilute HCl) for optimal reactivity.

  • Side Reactions: The reaction conditions may be promoting the formation of undesired byproducts.

    • Over-reduction: While less common for nitro groups, aggressive reducing agents could potentially affect the pyrazole ring, although this is unlikely under standard conditions.

    • Formation of Azo or Azoxy Compounds: Incomplete reduction of aromatic nitro compounds can sometimes lead to the formation of dimeric azo or azoxy species, especially under neutral or basic conditions.[4]

      • Troubleshooting: Acidic conditions, such as those used with SnCl₂/HCl or Fe/HCl, generally favor the complete reduction to the amine.[3]

  • Product Degradation: The desired amine product may be unstable under the reaction or workup conditions.

    • Troubleshooting: Amines can be sensitive to oxidation. It is advisable to perform the reaction under an inert atmosphere (e.g., nitrogen or argon) and to minimize the exposure of the final product to air.

Issue 2: Low Yield and/or Complex Product Mixture in Buchwald-Hartwig Amination

You are attempting a palladium-catalyzed cross-coupling of 1-ethyl-4-halopyrazole (e.g., the bromo or iodo derivative) with an ammonia equivalent, but the reaction is not proceeding as expected.

Possible Causes and Solutions:

  • Catalyst System Inefficiency: The choice of palladium precursor, ligand, and base is critical for a successful Buchwald-Hartwig amination.[5][6]

    • Ligand Selection: Sterically hindered and electron-rich phosphine ligands are often required for efficient C-N bond formation.[7][8] For pyrazole substrates, ligands like tBuDavePhos have shown promise.[7]

      • Troubleshooting: Screen a variety of ligands to find the optimal one for your specific substrate. Consider both monodentate and bidentate ligands.[5]

    • Base Selection: A strong, non-nucleophilic base is necessary to deprotonate the amine and facilitate the catalytic cycle. Common choices include sodium tert-butoxide (NaOtBu) or potassium tert-butoxide (KOtBu).[9]

      • Troubleshooting: The choice of base can significantly impact the reaction rate and yield. It may be beneficial to try different bases, such as LHMDS or K₃PO₄.

    • Palladium Precursor: Pd₂(dba)₃ or Pd(OAc)₂ are commonly used palladium sources.[6]

      • Troubleshooting: Ensure the palladium precursor is of high quality. The use of a pre-catalyst, where the ligand is already coordinated to the palladium, can sometimes improve reproducibility.

  • Substrate Reactivity: The nature of the halide on the pyrazole ring affects its reactivity.

    • Reactivity Order: The general reactivity order for the aryl halide is I > Br > Cl. If you are using a chloro-substituted pyrazole, you may need more forcing conditions or a more active catalyst system.[8]

      • Troubleshooting: If possible, consider using the 1-ethyl-4-iodopyrazole for higher reactivity.

  • Ammonia Source: Using ammonia gas directly can be challenging.

    • Troubleshooting: Consider using an ammonia surrogate, such as benzophenone imine followed by hydrolysis, or LHMDS as both the base and a source of the amino group.

Frequently Asked Questions (FAQs)

Q1: Which synthetic route is generally preferred for the synthesis of 1-ethyl-1H-pyrazol-4-amine?

A1: Both the reduction of 1-ethyl-4-nitropyrazole and the Buchwald-Hartwig amination of 1-ethyl-4-halopyrazole are viable routes. The choice often depends on the availability of starting materials and the desired scale of the reaction. For laboratory-scale synthesis, the reduction of the nitro compound is often more straightforward and avoids the use of expensive palladium catalysts and ligands. However, for process development and larger-scale synthesis, a well-optimized Buchwald-Hartwig amination may offer advantages in terms of functional group tolerance and milder reaction conditions.

Q2: How can I prepare the 1-ethyl-4-nitropyrazole precursor?

A2: The synthesis of 1-ethyl-4-nitropyrazole typically involves a two-step process:

  • Nitration of Pyrazole: Pyrazole can be nitrated using a mixture of nitric acid and sulfuric acid to yield 4-nitropyrazole.[10]

  • N-Alkylation: The resulting 4-nitropyrazole can then be N-ethylated using an ethylating agent such as ethyl iodide or diethyl sulfate in the presence of a base like potassium carbonate.

Q3: What are the best practices for purifying 1-ethyl-1H-pyrazol-4-amine?

A3: 1-ethyl-1H-pyrazol-4-amine is a basic compound.

  • Column Chromatography: This is a highly effective method for purification.[11] Due to the basic nature of the amine, it may interact strongly with acidic silica gel. To mitigate this, you can either use a mobile phase containing a small amount of a basic modifier like triethylamine (e.g., 0.1-1%) or use a different stationary phase like neutral alumina.[11]

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an excellent way to achieve high purity.[11]

  • Acid-Base Extraction: An aqueous workup involving an acid wash to extract the amine into the aqueous phase, followed by basification and re-extraction into an organic solvent, can effectively remove non-basic impurities.

Q4: I am observing multiple spots on my TLC after the reaction. What could they be?

A4: The identity of the side products will depend on the synthetic route.

  • For the reduction of 1-ethyl-4-nitropyrazole:

    • Unreacted starting material (1-ethyl-4-nitropyrazole).

    • Partially reduced intermediates (e.g., the corresponding nitroso or hydroxylamine compounds).

    • Dimeric byproducts (azo or azoxy compounds).

  • For the Buchwald-Hartwig amination:

    • Unreacted starting material (1-ethyl-4-halopyrazole).

    • Homocoupling of the starting material.

    • Products of ligand degradation.

    • Hydrodehalogenation of the starting material.

To identify these, it is recommended to run co-spots on the TLC with your starting material. For further characterization, techniques like LC-MS can be invaluable.

Optimized Experimental Protocol: Reduction of 1-ethyl-4-nitropyrazole using Fe/NH₄Cl

This protocol provides a robust and cost-effective method for the synthesis of 1-ethyl-1H-pyrazol-4-amine.

Materials:

  • 1-ethyl-4-nitropyrazole

  • Iron powder (<100 mesh)

  • Ammonium chloride (NH₄Cl)

  • Ethanol

  • Water

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Celite

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-ethyl-4-nitropyrazole (1.0 eq), ethanol, and water (a common ratio is 5:1 to 10:1 ethanol:water).

  • Add iron powder (5.0 eq) and ammonium chloride (2.0 eq) to the flask.

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC. The reaction is typically complete within 2-4 hours.

  • Once the reaction is complete, cool the mixture to room temperature and filter it through a pad of Celite to remove the iron salts. Wash the Celite pad with ethanol.

  • Concentrate the filtrate under reduced pressure to remove the ethanol.

  • To the remaining aqueous residue, add ethyl acetate and saturated sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 1-ethyl-1H-pyrazol-4-amine.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes (with 0.5% triethylamine) or by recrystallization.

Data Summary

MethodKey ReagentsTypical YieldAdvantagesDisadvantages
Nitro Reduction Fe/NH₄ClGood to ExcellentCost-effective, robust, easy workupNot suitable for some sensitive functional groups
Nitro Reduction SnCl₂/HClGoodEffective for a wide range of substratesWorkup can be challenging due to tin salts[3]
Nitro Reduction Pd/C, H₂ExcellentHigh yielding, clean reactionRequires specialized equipment for hydrogenation, catalyst can be expensive
Buchwald-Hartwig Pd₂(dba)₃, Ligand, BaseVariableMild conditions, high functional group toleranceExpensive catalyst and ligands, requires careful optimization[5][6]

Visualizing the Synthetic Pathways

Reaction Scheme: Synthesis of 1-ethyl-1H-pyrazol-4-amine

G cluster_0 Route 1: Nitro Reduction cluster_1 Route 2: Buchwald-Hartwig Amination Pyrazole Pyrazole 4-Nitropyrazole 4-Nitropyrazole Pyrazole->4-Nitropyrazole HNO₃, H₂SO₄ 1-ethyl-4-nitropyrazole 1-ethyl-4-nitropyrazole 4-Nitropyrazole->1-ethyl-4-nitropyrazole Et-X, Base 1-ethyl-1H-pyrazol-4-amine 1-ethyl-1H-pyrazol-4-amine 1-ethyl-4-nitropyrazole->1-ethyl-1H-pyrazol-4-amine [H] (e.g., Fe/NH₄Cl) 1-ethyl-4-halopyrazole 1-ethyl-4-halopyrazole 1-ethyl-4-halopyrazole->1-ethyl-1H-pyrazol-4-amine Pd catalyst, Ligand, Base, NH₃ source

Caption: Synthetic routes to 1-ethyl-1H-pyrazol-4-amine.

Troubleshooting Workflow for Low Yield

G cluster_reduction Nitro Reduction cluster_buchwald Buchwald-Hartwig start Low Yield Observed route Which synthetic route? start->route check_reduction Check completeness of reduction (TLC/LC-MS) route->check_reduction Reduction check_catalyst Evaluate catalyst system (Ligand, Base, Pd source) route->check_catalyst Buchwald-Hartwig incomplete Incomplete Reaction check_reduction->incomplete Yes complete Reaction Complete, still low yield check_reduction->complete No optimize_reduction Optimize reducing agent/conditions incomplete->optimize_reduction optimize_reduction->check_reduction Re-run purification Investigate purification losses and product stability complete->purification optimize_catalyst Screen different ligands and bases check_catalyst->optimize_catalyst optimize_catalyst->check_catalyst Re-run

Caption: Troubleshooting workflow for low yield.

References

  • Microbiological Screening of 5-Functionalized Pyrazoles for the Future Development of Optimized Pyrazole-Based Delivery Systems. (2022-08-24).
  • The screening and optimization of pyrazolone ligation substrates.
  • Selective functionalization of the 1 H -imidazo[1,2- b ]pyrazole scaffold. A new potential non-classical isostere of indole and a precursor of push–pu. (2021-08-30). Chemical Science (RSC Publishing).
  • Buchwald-Hartwig coupling of 4-bromo-1H-1-tritylpyrazole (1Br) with various amines.
  • Structure-based design and pharmacological profiling of functionalized pyrazoles targeting lung cancer p
  • Selective functionalization of the brominated 1H-imidazo[1,2-b]pyrazole...
  • SYNTHESIS OF SOME NOVEL 1-H PYRAZOLE DERIVATIVES AND THEIR ANTIBACTERIAL ACTIVITY STUDIES.
  • What is the easy method to reduce nitro group to amine group other than using Pd/C catalyst? (2017-09-04).
  • Buchwald–Hartwig amin
  • Buchwald-Hartwig Amination. (2023-06-30). Chemistry LibreTexts.
  • Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). MDPI.
  • Synthesis of 4-amino-1-arylpyrazoles based on ethyl 2 cyano 2-(2-arylhydraziniidene)acetates. (2025-10-14).
  • Technical Support Center: Purification of 1-ethyl-4-iodo-5-methyl-1H-pyrazole. Benchchem.
  • Synthesis of 4-Aminopyrazol-5-ols as Edaravone Analogs and Their Antioxidant Activity.
  • ethyl 1-acetyl-5-amino-1H-pyrazole-4-carboxyl
  • Buchwald-Hartwig coupling between 4-halo-1H-1-tritylpyrazoles (1) and piperidine.
  • Buchwald-Hartwig amin
  • 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. MDPI.
  • Coupling of ethyl 1H-pyrazole-4-carboxylate 1 with 3-functionalized N-Boc-azetidines 2a–c.
  • Nitro Reduction - Common Conditions.
  • ETHYL VINYL ETHER - AN AGENT FOR PROTECTION OF THE PYRAZOLE NH-FRAGMENT.
  • Synthesis of 5-amino-1-(4-methoxyphenyl)-1H-pyrazole-4-carboxylic acid, ethyl ester.
  • Diazotization and Coupling Reactions of Ethyl 3-amino-1H-pyrazole-4-carboxylate;Synthesis of some Pyrazolozaines. (2025-08-05).
  • Reduction of nitro compounds. Wikipedia.
  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2021-08-04).
  • Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. (2021-07-27).
  • Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Arom
  • Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. (2023-01-16). MDPI.
  • Oxaziridine-Mediated Amination of Primary Amines: Scope and Application to a One-Pot Pyrazole Synthesis. (2005). Organic Chemistry Portal.
  • C4-Alkylamination of C4-Halo-1 H-1-tritylpyrazoles Using Pd(dba)2 or CuI. (2020-10-12). PubMed.
  • Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Deriv
  • A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. (2021-08-04).
  • Synthesis and structure of 4-{[(E)-(7-methoxy-1,3-benzodioxol-5-yl)methylidene]amino}-1,5-dimethyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-one. (2016-01-29).
  • Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C. (2013-02-05).
  • A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules.
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Optimization

side reactions in the synthesis of aminopyrazoles

Welcome to the technical support center for aminopyrazole synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who work with these vital heterocyclic scaffolds.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for aminopyrazole synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who work with these vital heterocyclic scaffolds. Aminopyrazoles are foundational building blocks in numerous pharmaceuticals and agrochemicals, but their synthesis can be accompanied by specific challenges, primarily concerning selectivity and side product formation.

This document moves beyond simple protocols to explain the underlying chemical principles governing these reactions. By understanding the "why" behind a side reaction, you can more effectively troubleshoot and optimize your synthetic routes.

Frequently Asked Questions (FAQs)

This section addresses the most common high-level questions encountered during the synthesis of 3- and 5-aminopyrazoles.

Q1: I'm getting a mixture of 3-aminopyrazole and 5-aminopyrazole regioisomers. Why is this happening and how can I control it?

A1: This is the most prevalent issue in aminopyrazole synthesis when using monosubstituted hydrazines. The formation of two regioisomers stems from the two non-equivalent nitrogen atoms in the substituted hydrazine attacking one of the electrophilic centers of the 1,3-dielectrophilic precursor (like a β-ketonitrile or an α,β-unsaturated nitrile).[1]

The Mechanism: The reaction typically proceeds via two main steps:

  • Initial Attack: One of the hydrazine nitrogens attacks the more electrophilic carbon of the precursor (e.g., the ketone in a β-ketonitrile).

  • Cyclization: The second nitrogen atom attacks the other electrophilic center (e.g., the nitrile) to form the pyrazole ring.

Controlling Regioselectivity: Control is achieved by influencing which nitrogen atom performs the initial attack and which one cyclizes. The outcome is a delicate balance between thermodynamics and kinetics, governed by several factors:

  • Hydrazine Substitution:

    • Alkylhydrazines: The alkyl-substituted nitrogen (N1) is generally more nucleophilic (electronically favored). However, it is also more sterically hindered.

    • Arylhydrazines: The unsubstituted terminal nitrogen (N2) is typically more nucleophilic because the lone pair of the N1 nitrogen is delocalized into the aromatic ring.

  • Reaction Conditions: This is your most powerful tool for control.

    • Neutral/Acidic Conditions (Thermodynamic Control): Under these conditions, the reaction is often reversible. The initial adduct can revert and reform, eventually settling into the most stable configuration. Often, the intermediate leading to the 5-aminopyrazole is thermodynamically favored. For example, reacting an alkylhydrazine under neutral conditions often yields the 5-aminopyrazole, even if the initial kinetic attack occurred at the more nucleophilic substituted nitrogen.

    • Basic Conditions (Kinetic Control): The use of a base like sodium ethoxide can deprotonate the intermediate, making the cyclization step irreversible. This traps the product derived from the initial, faster nucleophilic attack. For alkylhydrazines, this favors the formation of the 3-aminopyrazole isomer.

  • Steric Hindrance: A bulky substituent on the hydrazine (e.g., tert-butyl) or on the dielectrophile precursor can override electronic effects, favoring the attack of the less hindered nitrogen atom and leading to a higher proportion of the 5-aminopyrazole isomer.[1]

.

G cluster_start Starting Materials cluster_path1 Kinetic Pathway (e.g., Basic Conditions) cluster_path2 Thermodynamic Pathway (e.g., Neutral/Acidic Conditions) start1 β-Ketonitrile Adduct1 Adduct A (Attack at more nucleophilic N) start1->Adduct1 k₁ (fast) Adduct2 Adduct B (Attack at less hindered N) start1->Adduct2 k₂ (slow) start2 R-NH-NH₂ (Substituted Hydrazine) start2->Adduct1 start2->Adduct2 Product1 3-Aminopyrazole (Kinetic Product) Adduct1->Product1 Irreversible Cyclization (Base) Adduct1->Adduct2 Equilibration (Neutral/Acidic) Product2 5-Aminopyrazole (Thermodynamic Product) Adduct2->Product2 Cyclization caption Regioselectivity control in aminopyrazole synthesis.

Caption: Regioselectivity control in aminopyrazole synthesis.

Troubleshooting Guide

This guide is structured by common experimental observations.

Problem 1: Low or No Yield of Aminopyrazole

Possible Cause A: Unstable β-Ketonitrile Precursor β-Ketonitriles can be unstable, particularly under basic conditions used for their own synthesis (e.g., Claisen condensation). If residual base is present, the precursor may degrade before it can react with the hydrazine.

  • Troubleshooting Protocol:

    • Neutralization: If you are preparing the β-ketonitrile in situ, ensure you neutralize the reaction mixture with a mild acid (e.g., acetic acid or H₂SO₄) before adding the hydrazine.[1]

    • Purity Check: Isolate and purify the β-ketonitrile before the pyrazole formation step. Confirm its structure and purity using NMR and LC-MS.

    • Temperature Control: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate to minimize degradation.

Possible Cause B: Incomplete Cyclization (Stalled Hydrazone Intermediate) The reaction may successfully form the initial hydrazone intermediate, but this species may fail to cyclize.[2][3] This can happen if the cyclization step has a high activation energy or if the hydrazone precipitates from the solution.

  • Troubleshooting Protocol:

    • Increase Temperature: Refluxing the reaction mixture in a higher-boiling solvent (e.g., ethanol, dioxane, or toluene) can provide the necessary energy to overcome the activation barrier for cyclization.

    • Add a Catalyst: A catalytic amount of acid (like acetic acid) can protonate the nitrile group, making it more electrophilic and promoting the final ring-closing step.

    • Monitor by Spectroscopy: Use in-situ monitoring (e.g., IR spectroscopy) to track the disappearance of the nitrile peak (around 2200 cm⁻¹) as an indicator of successful cyclization.

.

G start Observation: Low or No Yield cause1 Cause: Degradation of β-Ketonitrile? start->cause1 cause2 Cause: Incomplete Cyclization? start->cause2 cause3 Cause: Poor Reactivity? start->cause3 sol1 Solution: 1. Neutralize before hydrazine addition. 2. Purify precursor. 3. Lower reaction temp. cause1->sol1 sol2 Solution: 1. Increase reaction temperature. 2. Add acid catalyst (e.g., AcOH). 3. Change solvent. cause2->sol2 sol3 Solution: 1. Use microwave irradiation. 2. Check hydrazine quality. cause3->sol3 caption Troubleshooting workflow for low aminopyrazole yield.

Sources

Troubleshooting

Technical Support Center: Navigating the Purification of Pyrazole Intermediates

Welcome to the technical support center for pyrazole intermediate purification. Pyrazoles are a cornerstone of modern medicinal chemistry and materials science, but their synthesis is often followed by significant purifi...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for pyrazole intermediate purification. Pyrazoles are a cornerstone of modern medicinal chemistry and materials science, but their synthesis is often followed by significant purification challenges.[1][2] This guide is designed for researchers, scientists, and drug development professionals to provide field-proven insights and actionable protocols to overcome common hurdles such as regioisomer separation, stubborn impurities, and crystallization failures.

Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during the purification of pyrazole intermediates.

Q1: My pyrazole is streaking on the TLC plate and I'm getting low recovery from my silica column. What's happening?

A: This is a classic problem caused by the basic nature of the pyrazole ring. The pyridine-type nitrogen atom (N2) can interact strongly with the acidic silanol groups (Si-OH) on the surface of standard silica gel. This leads to irreversible adsorption, tailing on TLC plates, and poor recovery from columns.

Solution: You need to deactivate the silica gel to mask the acidic sites. This is typically done by adding a small amount of a basic modifier to your eluent system.

  • Triethylamine (Et₃N): Add 0.5-1% triethylamine to your mobile phase (e.g., Hexane/Ethyl Acetate). This is the most common and effective method.[3][4]

  • Ammonia in Methanol: If your compound is highly polar and requires methanol in the eluent, using a pre-made 7N methanolic ammonia solution as a polar modifier can be effective.

  • Alternative Stationary Phase: For particularly sensitive compounds, consider using a different stationary phase altogether, such as neutral alumina, which lacks the strong acidity of silica.[4]

Q2: My reaction produced a mixture of regioisomers that are very close on TLC. How can I separate them?

A: The synthesis of unsymmetrically substituted pyrazoles from 1,3-dicarbonyl compounds and substituted hydrazines frequently yields a mixture of regioisomers, which can be notoriously difficult to separate due to their similar polarities.[5][6]

Troubleshooting Strategy:

  • Optimize TLC Separation: Before attempting a column, screen various solvent systems to maximize the separation (ΔRf) on the TLC plate. Try less common solvent systems like Dichloromethane/Methanol, Toluene/Ethyl Acetate, or Chloroform/Acetone.

  • Shallow Gradient Chromatography: If you find a system with even a small separation, use flash column chromatography with a very shallow and slow gradient of the eluent.

  • Preparative HPLC: For high-value intermediates where baseline separation is critical, preparative High-Performance Liquid Chromatography (HPLC), including reversed-phase (C18) or chiral phases for enantiomers, is the most powerful tool.[4][7]

  • Derivative Formation: In some cases, it may be easier to separate the isomers after a subsequent reaction step that introduces a group that magnifies the polarity difference between them.

Q3: How do I effectively remove unreacted hydrazine starting material?

A: Hydrazine and its derivatives are common starting materials for pyrazole synthesis and are often polar and difficult to remove completely.[8][9]

Effective Removal Methods:

  • Aqueous Workup: Hydrazine monohydrate and simple hydrazine salts have high water solubility. Performing multiple washes of your organic layer with water or brine during the initial workup is the first and most crucial step.

  • Acid Wash: If the pyrazole product is not strongly basic, washing the organic layer with a dilute acid solution (e.g., 1M HCl) can protonate and extract the more basic hydrazine into the aqueous phase. Caution: Test this on a small scale first to ensure your product does not also partition into the acidic aqueous layer.

  • Reactive Quenching: Adding a small amount of acetone or another ketone to the reaction mixture before workup can convert residual hydrazine into the corresponding hydrazone, which is often easier to separate chromatographically.

Q4: My pyrazole "oiled out" during recrystallization. How can I get it to crystallize?

A: "Oiling out" occurs when the dissolved compound separates from the solution as a liquid phase rather than a solid crystal lattice. This is often due to the presence of impurities that inhibit crystallization or because the compound's melting point is below the boiling point of the chosen solvent.[4]

Solutions to Induce Crystallization:

  • Slow Down Cooling: The most common cause is cooling the solution too quickly. After dissolving your compound in the minimum amount of hot solvent, allow it to cool to room temperature slowly, ideally by insulating the flask. Do not place it directly in an ice bath.[4]

  • Add a Seed Crystal: If you have a small amount of pure, solid material from a previous batch, adding a single seed crystal can initiate crystallization.[4]

  • Scratch the Flask: Use a glass rod to scratch the inside of the flask at the solvent-air interface. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.

  • Change the Solvent System:

    • Use a solvent with a lower boiling point.

    • Employ a bi-solvent system. Dissolve the compound in a good solvent (e.g., ethyl acetate, acetone) and slowly add a poor solvent (e.g., hexane, pentane) at an elevated temperature until the solution becomes slightly turbid. Then, allow it to cool slowly.[3]

In-Depth Troubleshooting & Experimental Protocols

Protocol 1: Flash Column Chromatography with Triethylamine Deactivation

This protocol is essential for purifying basic pyrazoles that show streaking or poor recovery on standard silica gel.

Steps:

  • Solvent System Selection: Identify a suitable eluent system using TLC, aiming for an Rf value of ~0.3 for your target compound. Add 0.5-1% triethylamine to the chosen solvent mixture.

  • Column Packing:

    • Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 95:5 Hexane/EtOAc + 1% Et₃N).

    • Pour the slurry into the column and use gentle pressure to pack a uniform bed, ensuring no air bubbles are trapped.

  • Sample Loading:

    • Wet Loading: Dissolve the crude pyrazole in a minimal amount of the mobile phase or a stronger solvent like dichloromethane. Carefully pipette this solution onto the top of the packed column.

    • Dry Loading (Recommended): Dissolve the crude product in a suitable solvent (e.g., DCM, MeOH). Add a small amount of silica gel to this solution and evaporate the solvent under reduced pressure to obtain a dry, free-flowing powder. Carefully add this powder to the top of the packed column.

  • Elution: Run the column using a gradient of increasing polarity, collecting fractions and monitoring them by TLC.

Protocol 2: Purification via Acid Salt Crystallization

This powerful technique leverages the basicity of the pyrazole ring to purify it by forming a crystalline salt, leaving non-basic impurities behind in the solvent.[10][11]

Steps:

  • Dissolution: Dissolve the crude pyrazole intermediate in a suitable organic solvent such as acetone, ethanol, or isopropanol.[11] Gentle heating may be required.

  • Acid Addition: Slowly add an equimolar amount of a strong acid (e.g., concentrated HCl, H₂SO₄, or p-toluenesulfonic acid) to the stirred solution.

  • Crystallization: The pyrazole acid addition salt will often precipitate or crystallize out of the solution upon addition of the acid or upon cooling. The process can be promoted by cooling the mixture in an ice bath.

  • Isolation: Collect the crystalline salt by vacuum filtration and wash it with a small amount of cold solvent.

  • Liberation of Free Base: To recover the purified pyrazole, dissolve the salt in water and neutralize the solution by adding a base (e.g., NaHCO₃, NaOH) until the pH is basic. The purified pyrazole will typically precipitate out of the aqueous solution or can be extracted with an organic solvent.

Data & Visualization

Table 1: Common Purification Strategies for Pyrazole Intermediates
Problem Probable Cause(s) Recommended Solution(s) Citation(s)
Tailing on TLC / Low Column RecoveryBasic pyrazole interacting with acidic silicaUse deactivated silica (add 1% Et₃N to eluent) or switch to neutral alumina.[3][4]
Poor Separation of RegioisomersSimilar polarity and structureOptimize TLC with various eluents; use a shallow gradient in flash chromatography; consider preparative HPLC.[5][6][12]
Persistent Hydrazine ImpurityHigh polarity and water solubility of hydrazineThorough aqueous washes; dilute acid wash (if product is stable); reactive quenching with acetone.[8][13]
"Oiling Out" During CrystallizationImpurities present; rapid cooling; improper solvent choiceSlow cooling; use a seed crystal; scratch the flask; switch to a bi-solvent system (e.g., EtOAc/Hexane).[4]
Product is an Intractable OilAmorphous solid or low melting pointAttempt purification by chromatography; try co-distillation with a high-boiling solvent to remove trace impurities; consider salt formation.[10][11]
Diagram 1: Purification Strategy Decision Tree

This diagram helps guide the choice of an initial purification strategy based on the characteristics of the crude product.

G start Crude Pyrazole Product is_solid Is the crude product a solid? start->is_solid is_liquid Product is a liquid/oil is_solid->is_liquid No purity_check Purity > 90% by NMR/TLC? is_solid->purity_check Yes chromatography Purify by Column Chromatography is_liquid->chromatography recrystallize Attempt Recrystallization purity_check->recrystallize Yes purity_check->chromatography No acid_wash Consider Acid-Base Extraction / Salt Formation chromatography->acid_wash If chromatography fails

Caption: A decision tree for selecting the primary purification method.

Diagram 2: Workflow for Purifying Silica-Sensitive Pyrazoles

This workflow illustrates the systematic approach to purifying a pyrazole that exhibits problematic behavior on silica gel.

G cluster_prep Preparation & Analysis cluster_solution Purification Protocol A 1. Run TLC with standard eluent (e.g., Hexane/EtOAc) B Observe Tailing/Streaking? A->B C 2. Prepare eluent with 1% Et3N B->C Yes D 3. Pack column with deactivated silica slurry C->D E 4. Dry-load crude sample onto column D->E F 5. Elute with shallow gradient E->F G 6. Combine pure fractions & evaporate

Caption: Workflow for chromatography of silica-sensitive pyrazoles.

References

  • ResearchGate. (2014, March 9). How can I purify a pyrazole compound with a N-C-N bond without using a silica column?
  • Organic Chemistry Portal. (n.d.). Synthesis of pyrazoles. Retrieved from [Link]

  • Google Patents. (n.d.). DE102009060150A1 - Process for the purification of pyrazoles.
  • BenchChem. (2025). Technical Support Center: Purification of Trifluoromethylated Pyrazoles.
  • MDPI. (2023, September 5). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Retrieved from [Link]

  • PMC - NIH. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Retrieved from [Link]

  • Google Patents. (n.d.). WO2011076194A1 - Method for purifying pyrazoles.
  • Google Patents. (n.d.). DE1112984B - Process for the preparation of pyrazolone derivatives.
  • ResearchGate. (n.d.). Preparation of pyrazole compounds by reaction with hydrazine without concomitant dehydroxylation.
  • PMC - NIH. (n.d.). Synthesis and Crystal Structures of N-Substituted Pyrazolines. Retrieved from [Link]

  • ACS Publications. (2021, July 1). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. The Journal of Organic Chemistry. Retrieved from [Link]

  • PMC - NIH. (n.d.). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. Retrieved from [Link]

  • NIH. (2022, December 2). Fluorinated and Non-Fluorinated 1,4-Diarylpyrazoles via MnO2-Mediated Mechanochemical Deacylative Oxidation of 5-Acylpyrazolines. Retrieved from [Link]

  • ResearchGate. (2013, February 20). Synthesis and Crystal Structures of N-Substituted Pyrazolines.
  • YouTube. (2019, January 19). synthesis of pyrazoles. Retrieved from [Link]

  • Encyclopedia.pub. (n.d.). Synthesis and Properties of Pyrazoles. Retrieved from [Link]

  • UAB Barcelona. (n.d.). Preparation, separation and characterization of two pyrazolic regioisomers of high purity. Retrieved from [Link]

  • IJCRT.org. (2022, April 4). A SHORT REVIEW ON SYNTHESIS OF PYRAZOLE DERIVATIVES & THEIR PROPERTIES. Retrieved from [Link]

  • NIH. (n.d.). Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. Retrieved from [Link]

  • Reddit. (2022, November 8). How to separate these regioisomers? Retrieved from [Link]

  • UAB Barcelona. (n.d.). Preparation, separation and characterization of two pyrazolic regioisomers of high purity. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Navigating the Nuances of Suzuki Coupling with Pyrazole Substrates

Welcome to the dedicated support center for researchers, scientists, and drug development professionals tackling the Suzuki-Miyaura cross-coupling with pyrazole-containing substrates. This guide is designed to move beyon...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated support center for researchers, scientists, and drug development professionals tackling the Suzuki-Miyaura cross-coupling with pyrazole-containing substrates. This guide is designed to move beyond generic protocols and address the specific, often frustrating, challenges that arise when working with this important class of N-heterocycles. Pyrazoles are a cornerstone in medicinal chemistry, but their successful incorporation via cross-coupling is not always straightforward.

Here, we will dissect common experimental hurdles, explain the underlying chemical principles, and provide actionable, field-proven solutions to guide you toward a successful reaction.

Part 1: Troubleshooting Guide - When Your Pyrazole Suzuki Fails

This section is structured to address specific, observable problems in your reaction, providing a logical path to a solution.

Q1: My reaction shows low or no conversion of the starting materials. What are the likely causes and how do I fix it?

This is the most common issue and often points to catalyst deactivation or inhibition, a frequent problem with nitrogen-containing heterocycles.[1][2]

Underlying Cause: Catalyst Poisoning

The Lewis basic nitrogen atoms in the pyrazole ring can coordinate strongly to the palladium center, effectively "poisoning" the catalyst and halting the catalytic cycle.[1][2][3] This is particularly problematic for unprotected N-H pyrazoles.[2][4]

Solutions:

  • Ligand Selection is Critical: Standard ligands like PPh₃ are often inefficient.[5] Switch to bulky, electron-rich phosphine ligands that shield the palladium center and promote the desired catalytic cycle over catalyst inhibition.

    • Recommended Ligands: Buchwald-type biaryl phosphine ligands such as XPhos , SPhos , and RuPhos are highly effective.[2][6] N-heterocyclic carbene (NHC) ligands can also be excellent choices.[6][7]

  • Employ Palladium Precatalysts: Instead of generating the active Pd(0) species in situ from sources like Pd(OAc)₂, consider using modern, air-stable precatalysts. These form the active catalytic species more efficiently and can overcome the activation barrier.

    • Recommended Precatalysts: XPhos-Pd-G2/G3/G4, SPhos-Pd-G2/G3, or other palladacycle-based precatalysts are designed for challenging substrates.[2][4]

  • Protect the Pyrazole Nitrogen: If feasible, protecting the pyrazole N-H with a suitable group (e.g., Boc, SEM, or a simple alkyl group) can prevent its coordination to the palladium catalyst. However, this adds extra steps to your synthesis.[2] Modern catalyst systems often make coupling of unprotected pyrazoles possible.[2][4]

  • Increase Catalyst Loading: As a last resort, a modest increase in catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) can sometimes compensate for partial deactivation.[6]

Q2: My main product is the dehalogenated pyrazole (or protodeboronated boronic acid). Why is this happening and what can I do?

You are observing common and competing side reactions: dehalogenation of your halo-pyrazole or protodeboronation of your pyrazole boronic acid.

Underlying Causes & Solutions:

  • Protodeboronation: This is the cleavage of the C-B bond, where the boron group is replaced by a hydrogen atom from a proton source (like water or alcohols in the solvent).[1] Heteroaryl boronic acids, especially electron-deficient ones, are particularly susceptible.[1][2]

    • Solution 1: Use Boronic Esters: Pinacol (Bpin) or MIDA boronates are generally more stable than their corresponding boronic acids and less prone to protodeboronation.[8] You can often use them directly or prepare them from the boronic acid.

    • Solution 2: Minimize Water: While many Suzuki protocols use aqueous bases, excessive water can promote this side reaction. Try using anhydrous conditions with a base like K₃PO₄ or CsF in a solvent like dioxane or toluene. If water is necessary, minimize the amount.

    • Solution 3: Use a "Slow-Release" Strategy: Protecting the boronic acid with reagents like diethanolamine can form stable adducts that release the boronic acid slowly into the reaction, keeping its concentration low and minimizing degradation.[9][10]

  • Dehalogenation: This side reaction replaces the halogen on your pyrazole with a hydrogen. It can be particularly problematic with iodo-pyrazoles.[7][11]

    • Solution 1: Change Your Halide: Direct comparison has shown that bromo- and chloro-pyrazoles can be superior to iodo-pyrazoles, as they have a reduced tendency for dehalogenation.[7][11] While chloro-pyrazoles are less reactive, modern catalysts can often couple them effectively.[12][13]

    • Solution 2: Optimize Base and Solvent: The choice of base can influence the rate of dehalogenation. Weaker bases like K₂CO₃ or K₃PO₄ are often preferred over stronger bases like NaOH or KOH.

Q3: The reaction works, but the yield is inconsistent and I see a lot of homocoupling of my boronic acid.

Homocoupling (the formation of a biaryl from two molecules of the boronic acid) is often promoted by the presence of oxygen.

Underlying Causes & Solutions:

  • Inadequate Degassing: Oxygen in the reaction mixture can lead to oxidative homocoupling of the boronic acid and can also deactivate the Pd(0) catalyst.

    • Solution: Ensure your solvent and reaction setup are rigorously degassed. The "freeze-pump-thaw" method (3 cycles) is highly effective. Alternatively, bubbling an inert gas (Argon or Nitrogen) through the solvent for an extended period (20-30 minutes) before adding the catalyst is crucial.[14]

  • Boronic Acid Quality: Boronic acids can degrade upon storage, sometimes forming anhydrides (boroxines) or other impurities that can affect reactivity.

    • Solution: Use fresh or properly stored boronic acid. If in doubt, you can try recrystallizing it or converting it to a more stable boronic ester derivative.[8]

Part 2: Frequently Asked Questions (FAQs)

Q: Which base should I choose for my pyrazole Suzuki coupling?

The choice of base is critical and often requires screening. It serves to activate the boronic acid for transmetalation.[15]

  • K₃PO₄ (Potassium Phosphate): Often an excellent choice, especially for sensitive substrates and when using bulky biarylphosphine ligands. It is a moderately strong base with low nucleophilicity.[2]

  • K₂CO₃ (Potassium Carbonate): A very common and effective base, typically used in aqueous solvent mixtures (e.g., dioxane/water).[14][16]

  • Cs₂CO₃ (Cesium Carbonate) or CsF (Cesium Fluoride): Stronger and more soluble bases that can be effective when others fail, particularly with less reactive substrates like chloro-pyrazoles.

  • Organic Bases (e.g., Et₃N): Generally not recommended for Suzuki couplings as they are often not strong enough to promote efficient transmetalation.

Q: Does the position of the halogen on the pyrazole ring matter?

Yes, it can significantly impact reactivity. For instance, some studies have focused on developing ligand-dependent protocols to selectively achieve coupling at the C4 or C5 positions of pyrazoles, with the C4 position generally being less reactive.[17] The electronic environment of the C-X bond will influence the rate of oxidative addition.

Q: Can I run the reaction open to the air?

While some modern palladium precatalysts are air-stable for handling, the Suzuki reaction itself is generally sensitive to oxygen.[1] Running the reaction under an inert atmosphere (Nitrogen or Argon) is strongly recommended to prevent catalyst deactivation and homocoupling side reactions.[14]

Part 3: Data & Protocols

Table 1: Recommended Starting Conditions for Pyrazole Suzuki Coupling
ParameterRecommendationRationale & Comments
Halo-pyrazole Bromo- or Chloro-pyrazoleBromo-pyrazoles offer a good balance of reactivity and stability. Chloro-pyrazoles require more active catalysts but are cost-effective and less prone to dehalogenation than iodo-pyrazoles.[7][11][12]
Boron Reagent Arylboronic Acid or Pinacol Ester (Bpin)Boronic esters are more stable and resist protodeboronation.[8]
Palladium Source XPhos-Pd-G3 (1-3 mol%)A robust, air-stable precatalyst designed for challenging N-heterocyclic substrates.[2]
Ligand (Included in precatalyst)Bulky, electron-rich biaryl phosphine ligands are essential for preventing catalyst poisoning.[2][5]
Base K₃PO₄ (2-3 equivalents)A reliable base that works well in anhydrous or low-water conditions, minimizing side reactions.[2]
Solvent 1,4-Dioxane or TolueneAprotic solvents are generally preferred to minimize protodeboronation.
Temperature 80-110 °CRequires optimization; higher temperatures can increase reaction rate but may also promote decomposition.
Atmosphere Inert (Nitrogen or Argon)Critical for preventing oxidative side reactions and catalyst deactivation.[14]
Experimental Protocol: General Procedure for a Challenging Pyrazole Suzuki Coupling

Note: This is a starting point. Optimization of temperature, concentration, and reaction time is often necessary.

  • Reagent Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the halo-pyrazole (1.0 eq), the arylboronic acid or ester (1.2-1.5 eq), and the base (e.g., K₃PO₄, 2.5 eq).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with Argon or Nitrogen. Repeat this process three times.

  • Solvent Addition: Add degassed solvent (e.g., 1,4-dioxane, to achieve a concentration of ~0.1 M with respect to the limiting reagent) via syringe.

  • Catalyst Addition: Briefly remove the septum and add the palladium precatalyst (e.g., XPhos-Pd-G3, 0.02 eq) under a positive flow of inert gas.

  • Reaction: Reseal the flask and place it in a preheated oil bath at the desired temperature (e.g., 100 °C).

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove inorganic salts and palladium residues. Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography.

Part 4: Visualizing the Challenges

Diagram 1: The Suzuki Catalytic Cycle and Common Pyrazole Pitfalls

This diagram illustrates the main catalytic cycle and highlights where pyrazole substrates can cause problems.

Suzuki_Troubleshooting pd0 Pd(0)L_n (Active Catalyst) oa Oxidative Addition pd0->oa R_pyr-X poisoning Catalyst Poisoning (Inactive Pd-Pyrazole Complex) pd0->poisoning Pyrazole N pd2_halide R_pyr-Pd(II)L_n-X oa->pd2_halide tm Transmetalation pd2_halide->tm R_aryl-B(OR)2 + Base pd2_halide->poisoning Pyrazole N pd2_aryl R_pyr-Pd(II)L_n-R_aryl tm->pd2_aryl re Reductive Elimination pd2_aryl->re re->pd0 product R_pyr-R_aryl (Product) re->product halo_pyrazole Halo-Pyrazole (R_pyr-X) halo_pyrazole->oa dehalogenation Dehalogenation (R_pyr-H) halo_pyrazole->dehalogenation Side Reaction boronic_acid Boronic Acid/Ester (R_aryl-B(OR)2) boronic_acid->tm protodeboronation Protodeboronation (R_aryl-H) boronic_acid->protodeboronation Side Reaction base Base base->tm

Caption: Suzuki cycle pitfalls with pyrazole substrates.

Diagram 2: Troubleshooting Decision Tree

This flowchart provides a step-by-step logical guide for troubleshooting a failed reaction.

Troubleshooting_Flowchart decision decision solution solution start Reaction Failed: Low or No Conversion check_catalyst Is catalyst poisoning suspected? (e.g., N-H pyrazole) start->check_catalyst change_catalyst Switch to Buchwald Precatalyst (e.g., XPhos-Pd-G3) & Bulky Ligand check_catalyst->change_catalyst Yes check_side_products Major side products observed? check_catalyst->check_side_products No / Unsure end Re-run Optimized Reaction change_catalyst->end dehalogenation Dehalogenation? check_side_products->dehalogenation Yes check_degassing Was degassing thorough? check_side_products->check_degassing No protodeboronation Protodeboronation? dehalogenation->protodeboronation No use_br_cl Switch from Iodo- to Bromo- or Chloro-pyrazole dehalogenation->use_br_cl Yes use_boron_ester Use Boronic Ester (Bpin/MIDA) & Anhydrous Conditions protodeboronation->use_boron_ester Yes protodeboronation->check_degassing No use_br_cl->end use_boron_ester->end improve_degassing Improve Degassing: Freeze-Pump-Thaw or Extended Sparge check_degassing->improve_degassing No check_degassing->end Yes improve_degassing->end

Caption: A logical guide to troubleshooting pyrazole couplings.

References

  • BenchChem. (2025). Technical Support Center: Suzuki Coupling with Nitrogen-Containing Heterocycles.
  • Jedinák, L., Zátopková, R., & Cankař, P. (2017). The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. Journal of Organic Chemistry. [Link]

  • Ueda, S., et al. (n.d.).
  • Billingsley, K. L., & Buchwald, S. L. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society. [Link]

  • Jedinák, L., & Cankař, P. (2016). The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. The Journal of Organic Chemistry. [Link]

  • Jedinák, L., & Cankař, P. (2016). 4‐Arylation of N‐Acylamino‐ and Aminopyrazoles by the Suzuki–Miyaura Cross‐Coupling Reaction. European Journal of Organic Chemistry. [Link]

  • Monteiro, A., et al. (2019). Synthesis of Mono- and Bis-Pyrazoles Bearing Flexible p-Tolyl Ether and Rigid Xanthene Backbones, and Their Potential as Ligands in the Pd-Catalysed Suzuki–Miyaura Cross-Coupling Reaction. Molecules. [Link]

  • ResearchGate. (n.d.). Solvent, base and Pd source effects on the model SM cross-coupling (CC) reaction using ligand 2a. [Link]

  • Liu, J., et al. (2017). Identification and Elimination of an Unexpected Catalyst Poison in Suzuki Coupling. Organic Process Research & Development. [Link]

  • Gorgani, M., et al. (2014). An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. Molecules. [Link]

  • ResearchGate. (n.d.). Optimization of reaction conditions for Suzuki coupling. [Link]

  • ResearchGate. (2004). Pyrazole-based P,N-ligand for palladium catalyst: Applications in Suzuki coupling and amination reactions. [Link]

  • Mphahlele, M. J., et al. (2018). Synthesis, characterization and evaluation of bulky bis(pyrazolyl)palladium complexes in Suzuki–Miyaura cross-coupling reactions. RSC Advances. [Link]

  • Mphahlele, M. J., et al. (2018). Synthesis, characterization and evaluation of bulky bis(pyrazolyl)palladium complexes in Suzuki–Miyaura cross-coupling reactions. RSC Advances. [Link]

  • Quora. (2018). What are the disadvantages of the Suzuki-Miyaura cross coupling reaction?[Link]

  • ResearchGate. (2014). How can I solve my problem with Suzuki coupling?[Link]

  • BenchChem. (2025). A Comparative Guide to the Reactivity of 4-Halo-pyrazoles in Cross-Coupling Reactions.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • Düfert, M. A., et al. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society. [Link]

  • Scott Rychnovsky Lab. (2011). Masking Boronic Acids for Suzuki Coupling. [Link]

  • Kirchhoff, J. H., et al. (2002). Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Journal of the American Chemical Society. [Link]

  • Ananikov, V. P., et al. (2017). Evidence for Suzuki–Miyaura cross-couplings catalyzed by ligated Pd3-clusters: from cradle to grave. Catalysis Science & Technology. [Link]

  • Ball, L. T. (2014). The Slow‐Release Strategy in Suzuki–Miyaura Coupling. Angewandte Chemie International Edition. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • Chen, G., et al. (2015). Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. Angewandte Chemie International Edition. [Link]

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?[Link]

  • ResearchGate. (n.d.). Suzuki‐Miyaura coupling of 4H‐Indazol‐4‐ones/Pyrazoles with aryl boronic acids. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Reddit. (2023). Help needed with unreproducible Suzuki coupling. [Link]

  • Nuno Ricardo. (2023). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]

  • BenchChem. (2025). Catalyst poisoning issues in cross-coupling reactions with sulfur heterocycles.

Sources

Troubleshooting

Technical Support Center: Troubleshooting Impurities in Commercial 1-ethyl-1H-pyrazol-4-amine

Welcome to the technical support center for 1-ethyl-1H-pyrazol-4-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the purity...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1-ethyl-1H-pyrazol-4-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the purity of this important synthetic building block. In the following sections, we will delve into the typical impurities encountered, their origins, and provide robust troubleshooting protocols and frequently asked questions to ensure the integrity of your experimental outcomes.

Introduction: The Synthetic Landscape of 1-ethyl-1H-pyrazol-4-amine

1-ethyl-1H-pyrazol-4-amine is a valuable intermediate in medicinal chemistry and materials science. Its synthesis, while seemingly straightforward, can give rise to a variety of impurities that may impact downstream applications. A thorough understanding of the synthetic pathway is paramount to identifying and mitigating these impurities. The most prevalent commercial synthesis involves a two-step process:

  • N-Ethylation of 4-nitropyrazole: This step introduces the ethyl group onto the pyrazole ring.

  • Reduction of the nitro group: The nitro-intermediate is then reduced to the desired 4-amino functionality.

Each of these steps presents a unique set of challenges and potential for impurity formation. This guide will address these in detail, providing you with the expertise to diagnose and resolve purity issues.

Frequently Asked Questions (FAQs)

Q1: I'm seeing an unexpected isomer in my NMR spectrum. What is it and how can I get rid of it?

A1: The most common isomeric impurity is the regioisomer formed during the N-ethylation of 4-nitropyrazole. The ethyl group can attach to either the N1 or N2 position of the pyrazole ring, leading to the desired 1-ethyl-4-nitropyrazole and the undesired 2-ethyl-4-nitropyrazole. The regioselectivity of this reaction is influenced by factors such as the choice of base, solvent, and alkylating agent[1][2].

  • Identification: The two regioisomers can be distinguished by 1H and 13C NMR spectroscopy. While specific literature values for 2-ethyl-4-nitropyrazole are scarce, general trends in pyrazole chemistry suggest that the chemical shifts of the pyrazole ring protons and carbons will differ between the two isomers. It is advisable to perform careful 2D NMR analysis (COSY, HSQC, HMBC) to confirm the connectivity.

  • Troubleshooting & Removal:

    • Reaction Optimization: To favor the formation of the desired N1-isomer, consider using sterically less hindered bases and carefully controlling the reaction temperature. Some studies suggest that using specific base-solvent combinations, such as K2CO3 in DMSO, can favor N1 alkylation[2].

    • Chromatographic Separation: The two regioisomers generally exhibit different polarities and can be separated by column chromatography on silica gel. A gradient elution with a hexane/ethyl acetate solvent system is a good starting point for method development[3].

Q2: My final product has a yellowish or brownish tint. What is the cause and how can I decolorize it?

A2: A colored product often indicates the presence of residual nitro-aromatic impurities or degradation products.

  • Potential Causes:

    • Incomplete Reduction: The most likely culprit is unreacted 1-ethyl-4-nitropyrazole or partially reduced intermediates like 1-ethyl-4-nitrosopyrazole or N-(1-ethyl-1H-pyrazol-4-yl)hydroxylamine. These species are often colored.

    • Degradation: 4-aminopyrazoles can be susceptible to oxidation, leading to colored polymeric byproducts.

  • Troubleshooting & Decolorization:

    • Reaction Monitoring: Ensure the reduction reaction goes to completion by using a reliable monitoring technique like TLC or LC-MS.

    • Purification:

      • Recrystallization: If the colored impurities have different solubility profiles, recrystallization from a suitable solvent system (e.g., ethanol/water) can be effective[3].

      • Activated Charcoal Treatment: Dissolving the product in a suitable solvent and treating it with a small amount of activated charcoal can adsorb colored impurities. The charcoal is then removed by filtration through celite[3].

      • Silica Gel Plug: Passing a solution of the product through a short plug of silica gel can retain highly polar, colored impurities[3].

Q3: My mass spectrometry data shows peaks corresponding to partially reduced intermediates. How can I avoid their formation?

A3: The presence of partially reduced intermediates, such as the corresponding nitroso and hydroxylamine derivatives, indicates an incomplete or inefficient hydrogenation step. The reduction of a nitro group to an amine proceeds through these intermediates[4].

  • Troubleshooting the Hydrogenation:

    • Catalyst Activity: Ensure the hydrogenation catalyst (e.g., Pd/C) is fresh and active. Catalyst poisoning can halt the reduction at an intermediate stage.

    • Hydrogen Pressure & Reaction Time: Inadequate hydrogen pressure or insufficient reaction time can lead to incomplete reduction. Optimize these parameters based on the reaction scale and equipment.

    • Solvent Choice: The choice of solvent can influence the efficiency of the hydrogenation. Protic solvents like ethanol or methanol are commonly used.

Troubleshooting Guide

This section provides a structured approach to identifying and resolving common impurities in 1-ethyl-1H-pyrazol-4-amine.

Observed Issue Potential Cause(s) Recommended Action(s)
Presence of 4-nitropyrazole in the final product Incomplete N-ethylation reaction.Optimize the ethylation reaction conditions (e.g., increase reaction time, temperature, or equivalents of ethylating agent). Purify the intermediate 1-ethyl-4-nitropyrazole by column chromatography before the reduction step.
Multiple spots on TLC after ethylation Formation of regioisomers (1-ethyl- and 2-ethyl-4-nitropyrazole).Perform careful column chromatography to separate the isomers. Optimize the N-alkylation conditions to improve regioselectivity[1][2].
Broad or overlapping peaks in HPLC Presence of multiple impurities with similar retention times.Optimize the HPLC method. Consider using a different column chemistry (e.g., phenyl-hexyl instead of C18) or modifying the mobile phase with an ion-pairing agent for better separation of basic analytes[5].
Low yield after hydrogenation Inefficient reduction or catalyst poisoning.Use a fresh, high-quality catalyst. Ensure the reaction is running under an inert atmosphere to prevent catalyst oxidation. Consider pre-treating the starting material to remove any potential catalyst poisons.
Product degradation over time Oxidation or instability of the 4-amino group.Store the purified product under an inert atmosphere (e.g., nitrogen or argon) at low temperatures and protected from light.

Visualizing the Synthetic Pathway and Impurity Formation

The following diagram illustrates the primary synthetic route and the points at which common impurities can arise.

G cluster_0 Step 1: N-Ethylation cluster_1 Step 2: Reduction 4-Nitropyrazole 4-Nitropyrazole Ethylation_Reaction N-Ethylation (e.g., Mitsunobu reaction) 4-Nitropyrazole->Ethylation_Reaction Ethanol Ethanol Ethanol->Ethylation_Reaction 1-ethyl-4-nitropyrazole 1-Ethyl-4-nitropyrazole (Desired Intermediate) Ethylation_Reaction->1-ethyl-4-nitropyrazole 2-ethyl-4-nitropyrazole 2-Ethyl-4-nitropyrazole (Regioisomer Impurity) Ethylation_Reaction->2-ethyl-4-nitropyrazole Unreacted_4_NP Unreacted 4-Nitropyrazole Ethylation_Reaction->Unreacted_4_NP Reduction_Reaction Catalytic Hydrogenation (e.g., H2, Pd/C) 1-ethyl-4-nitropyrazole->Reduction_Reaction 1-ethyl-1H-pyrazol-4-amine 1-Ethyl-1H-pyrazol-4-amine (Final Product) Reduction_Reaction->1-ethyl-1H-pyrazol-4-amine Partially_Reduced Partially Reduced Intermediates (Nitroso, Hydroxylamine) Reduction_Reaction->Partially_Reduced Unreacted_1_ENP Unreacted 1-Ethyl-4-nitropyrazole Reduction_Reaction->Unreacted_1_ENP

Caption: Synthetic pathway and common impurity formation.

Experimental Protocols

Protocol 1: General Procedure for Column Chromatography

This protocol provides a general guideline for the purification of pyrazole derivatives by silica gel column chromatography[3].

  • TLC Analysis: Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate). Spot the solution on a silica gel TLC plate. Develop the plate using various ratios of a non-polar solvent (e.g., hexane) and a polar solvent (e.g., ethyl acetate) to find a solvent system that provides good separation of the desired product from impurities (a target Rf of 0.2-0.3 for the product is often ideal).

  • Column Packing: Prepare a slurry of silica gel in the chosen non-polar solvent. Pour the slurry into a glass column and allow it to pack uniformly.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent and load it onto the top of the silica gel bed.

  • Elution: Begin eluting the column with the solvent system determined by TLC. Collect fractions and monitor them by TLC to identify the fractions containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.

Protocol 2: HPLC Method Development for Impurity Profiling

A reverse-phase HPLC method is suitable for the analysis of 1-ethyl-1H-pyrazol-4-amine and its potential impurities.

  • Column: A C18 column is a good starting point. For better peak shape with basic analytes, a column with low silanol activity is recommended[5].

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid or ammonium acetate in water) and an organic modifier (e.g., acetonitrile or methanol) is typically effective.

  • Detection: UV detection at a wavelength where the analyte and impurities have significant absorbance (e.g., 254 nm) is a common choice. For more detailed analysis and impurity identification, coupling the HPLC system to a mass spectrometer (LC-MS) is highly recommended.

The following diagram outlines the workflow for troubleshooting impurities.

G Impurity_Detected Impurity Detected in 1-ethyl-1H-pyrazol-4-amine Characterize_Impurity Characterize Impurity (LC-MS, NMR) Impurity_Detected->Characterize_Impurity Identify_Source Identify Source of Impurity Characterize_Impurity->Identify_Source Optimize_Synthesis Optimize Synthetic Step Identify_Source->Optimize_Synthesis Refine_Purification Refine Purification Protocol Identify_Source->Refine_Purification Pure_Product Pure Product Optimize_Synthesis->Pure_Product Refine_Purification->Pure_Product

Caption: Troubleshooting workflow for impurities.

References

  • SIELC Technologies. Separation of 1H-Pyrazole-4-carboxylic acid, 5-amino-1-phenyl-, ethyl ester on Newcrom R1 HPLC column. Available from: [Link]

  • Wikipedia. Mitsunobu reaction. Available from: [Link]

  • Organic Syntheses. 3(5)-aminopyrazole. Available from: [Link]

  • Google Patents. DE102009060150A1 - Process for the purification of pyrazoles.
  • Organic Synthesis. A general procedure for mitsunobu inversion of sterically hindered alcohols. Available from: [Link]

  • The Journal of Organic Chemistry. Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. Available from: [Link]

  • Google Patents. WO2017133942A1 - Catalytic hydrogenation process for preparing pyrazoles.
  • Organic Chemistry Portal. Mitsunobu Reaction. Available from: [Link]

  • ResearchGate. Proposed pathway of 4-aminopyridine degradation by the enrichment... Available from: [Link]

  • Organic Syntheses. a general procedure for mitsunobu inversion of sterically hindered alcohols. Available from: [Link]

  • ResearchGate. 1H and 13C NMR study of perdeuterated pyrazoles. Available from: [Link]

  • Google Patents. WO2011076194A1 - Method for purifying pyrazoles.
  • Semantic Scholar. Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Available from: [Link]

  • RASĀYAN Journal of Chemistry. SYNTHESIS OF SOME NOVEL 1-H PYRAZOLE DERIVATIVES AND THEIR ANTIBACTERIAL ACTIVITY STUDIES. Available from: [Link]

  • Basic 1H- and 13C-NMR Spectroscopy. Available from: [Link]

  • International Journal of Chemico-Pharmaceutical Analysis. A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. Available from: [Link]

  • Molecules. Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes. Available from: [Link]

  • Molecules. Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. Available from: [Link]

  • ResearchGate. 13 C NMR chemical shifts (ppm) of C-nitropyrazoles[6]. Available from: [Link]

  • ResearchGate. Highly Selective N -Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. Available from: [Link]

  • ACS Omega. Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. Available from: [Link]

  • Royal Society of Chemistry. VI. 1H and 13C NMR Spectra. Available from: [Link]

  • Google Patents. AU2017216082B2 - Catalytic hydrogenation process for preparing pyrazoles.
  • Google Patents. WO2007034183A2 - Process for the preparation of 4-aminopyrazole derivatives.
  • Molecules. Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. Available from: [Link]

  • Organic Chemistry Portal. Pyrazole synthesis. Available from: [Link]

  • Chemistry – A European Journal. Alkyl‐Bridged Nitropyrazoles – Adjustment of Performance and Sensitivity Parameters. Available from: [Link]

  • DSpace@MIT. Catalytic Hydrogenation of N-4-Nitrophenyl Nicotinamide in a Micro-Packed Bed Reactor. Available from: [Link]

  • ACS Catalysis. Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst. Available from: [Link]

  • ResearchGate. Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives. Available from: [Link]

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Optimization

Technical Support Center: N-Protected Pyrazole Deprotection Strategies

Welcome to the technical support center for N-protected pyrazole deprotection. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges during the synthesis and mani...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for N-protected pyrazole deprotection. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges during the synthesis and manipulation of pyrazole-containing molecules. As a Senior Application Scientist, I have structured this resource to provide not just protocols, but the underlying chemical logic to empower you to troubleshoot effectively.

Troubleshooting Guide: Common Deprotection Issues

This section addresses specific problems you may encounter during your experiments in a question-and-answer format.

Q1: My N-Boc deprotection with standard trifluoroacetic acid (TFA) is slow and yields a complex mixture of byproducts. What is happening and what are my alternatives?

A1: Causality & Troubleshooting

The tert-Butoxycarbonyl (Boc) group is prized for its stability in many reaction conditions and its lability to acid. However, issues arise when the substrate contains other acid-sensitive functional groups or when the pyrazole nitrogen is sterically hindered. Strong acids like TFA can cause degradation of sensitive moieties, leading to the complex mixture you're observing.

Your primary goal is to find conditions that are selective for the N-Boc group while preserving the integrity of your molecule.

Recommended Alternative Protocols:

  • Alternative 1: Mild Acidic Cleavage. For substrates sensitive to strong acids, switching to a milder acidic system can be highly effective.[1]

    • Protocol: HCl in Dioxane

      • Dissolve the N-Boc protected pyrazole in anhydrous 1,4-dioxane.

      • Add a 4M solution of HCl in dioxane (typically 5-10 equivalents).

      • Stir the reaction at 0 °C to room temperature, monitoring closely by TLC or LC-MS.

      • Upon completion, quench the reaction carefully with a saturated solution of NaHCO₃.

      • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Alternative 2: Selective Reductive Cleavage. A novel and highly selective method for deprotecting N-Boc on pyrazoles and imidazoles, while leaving other Boc-protected amines and sensitive heterocycles like indoles intact, uses sodium borohydride (NaBH₄).[2][3] This is an excellent example of orthogonal deprotection.

    • Protocol: NaBH₄ in Ethanol

      • Dissolve the N-Boc pyrazole substrate in ethanol (95% or dry).

      • Add NaBH₄ (1.5 to 3 equivalents) portion-wise at room temperature.

      • Stir the mixture and monitor the reaction progress by TLC. Reaction times can vary from 3 to 48 hours.[2]

      • Once the reaction is complete, cool the mixture to 0 °C and cautiously quench by adding 3N HCl dropwise until gas evolution ceases (pH ~7).[3]

      • Evaporate the solvent, and purify the product via extraction or column chromatography.

  • Alternative 3: Basic Conditions. While less common for Boc groups on standard amines, N-Boc pyrazoles can be deprotected under basic conditions due to the electron-withdrawing nature of the pyrazole ring, which stabilizes the resulting anion.[4] This is particularly useful if your molecule contains acid-labile groups like silyl ethers or acetals.

    • Protocol: Sodium Carbonate in Methanol/DME

      • Dissolve the N-Boc pyrazole in a mixture of methanol or dimethoxyethane (DME).

      • Add an excess of sodium carbonate (Na₂CO₃) or cesium carbonate (Cs₂CO₃).

      • Heat the reaction mixture to reflux and monitor by TLC.

      • Upon completion, filter off the inorganic base, evaporate the solvent, and purify the residue.

Q2: I'm trying to remove an N-Trityl group with strong acid, but my molecule is decomposing. How can I achieve a cleaner deprotection?

A2: Causality & Troubleshooting

The trityl (triphenylmethyl, Tr) group is exceptionally bulky and highly sensitive to acid. Its deprotection proceeds via the formation of the very stable trityl cation.[5] The use of strong acids like TFA can lead to unwanted side reactions on other parts of your molecule. The key is to use an acid just strong enough to effect the cleavage without causing collateral damage.

Recommended Alternative Protocols:

  • Alternative 1: Mild Brønsted Acids. Formic acid or acetic acid can selectively cleave trityl ethers and amines under mild conditions.[5]

    • Protocol: Formic Acid

      • Treat the N-trityl pyrazole with cold (0 °C) 97%+ formic acid for a short duration (e.g., 3-10 minutes).[5]

      • Monitor the reaction carefully.

      • Evaporate the formic acid under high vacuum.

      • Co-evaporate the residue with a solvent like dioxane or ethanol to remove residual acid.

      • The byproduct, triphenylcarbinol, is often insoluble in water, allowing for a simple aqueous extraction to purify the product.[5]

  • Alternative 2: Lewis Acid Catalysis. Lewis acids can coordinate to the pyrazole nitrogen, facilitating the cleavage of the C-N bond without the harshness of strong proton sources.

    • Protocol: Lithium Chloride in Methanol

      • Dissolve the N-trityl pyrazole in methanol.

      • Add an excess of lithium chloride (LiCl).

      • Reflux the mixture, monitoring for the disappearance of the starting material.

      • This method is particularly effective for trityl-protected alcohols but can be adapted for N-trityl systems.

Q3: How can I remove an N-PMB group in the presence of a Boc-protected amine? My current acidic methods are cleaving both.

A3: Causality & Troubleshooting

This is a classic challenge of orthogonal protection strategy.[6][7] The p-methoxybenzyl (PMB) group and the Boc group are both acid-labile, making selective deprotection with acid nearly impossible. The PMB group, however, possesses a unique reactivity due to its electron-rich aromatic ring: it is susceptible to oxidative cleavage. This provides the orthogonal handle needed for selective removal.

Recommended Protocol:

  • Protocol: Oxidative Cleavage with DDQ

    • Dissolve the N-PMB, N'-Boc protected compound in a suitable solvent system, typically dichloromethane (DCM) with a small amount of water.

    • Cool the solution to 0 °C.

    • Add 2,3-Dichloro-5,6-dicyanobenzoquinone (DDQ) (1.1-1.5 equivalents). A deep color change is typically observed.

    • Stir the reaction at 0 °C to room temperature until TLC indicates complete consumption of the starting material.

    • Quench the reaction with a saturated NaHCO₃ solution.

    • Separate the layers and extract the aqueous layer with DCM.

    • Wash the combined organic layers, dry over Na₂SO₄, and concentrate. The product can be purified by column chromatography to remove the PMB-aldehyde and DDQ byproducts.

This oxidative method will leave the acid-sensitive Boc group completely intact.[8][9]

Frequently Asked Questions (FAQs)

Q1: What are the most common protecting groups for pyrazole nitrogen and how do I choose the right one?

The choice of protecting group is critical and depends on the planned synthetic route. A summary is provided below.

Protecting GroupAbbreviationCommon Cleavage ConditionsStability Profile
tert-ButoxycarbonylBocStrong Acid (TFA, HCl); Mild Base (Na₂CO₃); Reductive (NaBH₄)[2][4]Stable to hydrogenation, mild base.
TriphenylmethylTrityl (Tr)Mild Acid (Formic Acid, Acetic Acid); Lewis Acids[5][10]Very acid-labile. Stable to base, hydrogenation.
TetrahydropyranylTHPAqueous Acid (e.g., HCl in THF/H₂O)[11][12]Stable to bases, organometallics, reductive conditions.
p-MethoxybenzylPMBOxidative (DDQ, CAN); Strong Acid (TFA)[8][9]More acid-labile than Benzyl. Stable to base.
BenzylBnCatalytic Hydrogenation (H₂, Pd/C); Strong Acid[13]Stable to acid, base, and many oxidizing/reducing agents.

Decision Workflow:

G start Need to protect Pyrazole N-H? q1 Will the synthesis involve strong basic or nucleophilic conditions? start->q1 q2 Will the synthesis involve catalytic hydrogenation? q1->q2 Yes pg_bn Choose Benzyl (Bn) q1->pg_bn No (e.g., Grignard) q3 Is a highly acid-sensitive group present elsewhere? q2->q3 No pg_boc Choose Boc or THP q2->pg_boc Yes q4 Need for oxidative deprotection? q3->q4 Yes pg_trityl Choose Trityl q3->pg_trityl No q4->pg_boc No pg_pmb Choose PMB q4->pg_pmb Yes

Caption: Decision tree for selecting an N-protecting group for pyrazoles.

Q2: How can I achieve selective deprotection in a molecule with multiple protected pyrazoles?

This requires an orthogonal protection strategy. For example, you could protect one pyrazole nitrogen with a Boc group and another with a Benzyl (Bn) group.

  • Step 1: The Boc group can be selectively removed using NaBH₄ in ethanol, leaving the Bn group untouched.[2]

  • Step 2: The Bn group can then be removed by catalytic hydrogenation (e.g., H₂ over Pd/C), which would not have affected the Boc group.

This concept is illustrated below.

OrthogonalProtection sub Substrate Pyrazole-N-Boc Pyrazole-N-Bn reagent1 Condition A (e.g., NaBH4 / EtOH) sub:f1->reagent1 reagent2 Condition B (e.g., H2, Pd/C) sub:f2->reagent2 prod1 Substrate Pyrazole-N-H Pyrazole-N-Bn reagent1->prod1:f1 Boc Cleaved prod2 Substrate Pyrazole-N-Boc Pyrazole-N-H reagent2->prod2:f2 Bn Cleaved

Caption: Orthogonal deprotection of a bis-protected pyrazole substrate.

Q3: My substrate is an aminopyrazole. How can I selectively protect the ring nitrogen over the exocyclic amino group?

Selective protection can be challenging. One reported strategy involves a two-step procedure where both nitrogens are initially acylated, followed by selective basic hydrolysis of the more labile endocyclic (ring) acyl group.[14] A more direct approach uses Boc protection under specific conditions that favor reaction at the ring nitrogen.[14] The regiochemistry can be influenced by factors like the steric and electronic nature of the pyrazole substituents.

Q4: Are there any "green" or solvent-free deprotection methods available?

Yes. For certain protecting groups, greener approaches are being developed. For instance, the protection of pyrazole with dihydropyran to form the N-THP derivative can be achieved under solvent- and catalyst-free conditions.[11][12][15] Subsequent deprotection is typically performed under standard mild acidic conditions. Thermal deprotection, where the substrate is simply heated in a high-boiling point solvent, can also be an option for some groups like Boc, avoiding the use of corrosive reagents.[16]

Q5: What is the proposed mechanism for the novel NaBH₄-mediated deprotection of N-Boc pyrazoles?

The proposed mechanism involves the attack of a hydride (H⁻) from NaBH₄ or an ethoxyborohydride species on the carbonyl carbon of the Boc group. This is followed by the elimination of the pyrazole anion, which is a relatively stable leaving group due to its aromaticity. The pyrazole anion is then protonated by the ethanol solvent to yield the deprotected pyrazole.[3] This mechanism explains the selectivity for N-Boc pyrazoles and imidazoles, as the stability of the resulting heterocyclic anion is a key driving force for the reaction.[2][3]

References

  • Gerokonstantis, D.-T. et al. (2020). Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. Arkivoc, 2020(viii), 115-124. [Link]

  • Gerokonstantis, D.-T. et al. (2020). (PDF) Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. ResearchGate. [Link]

  • Gerstenberger, B. S., Rauckhorst, M. R., & Starr, J. T. (2009). One-Pot Synthesis of N-Arylpyrazoles from Arylhalides. Organic Chemistry Portal. [Link]

  • Ahmed, B. M., & Mezei, G. (2015). Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles. RSC Advances. [Link]

  • Ahmed, B. M., & Mezei, G. (2015). Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles. Semantic Scholar. [Link]

  • (2002). Selective Ring N-Protection of Aminopyrazoles. Request PDF on ResearchGate. [Link]

  • Reddit user discussion. (2022). Advice on N-boc deprotection in the presence of acid sensitive groups. r/Chempros on Reddit. [Link]

  • ResearchGate. Deprotection of different N-Boc-compounds. ResearchGate. [Link]

  • Total Synthesis. Trityl Protecting Group: Trityl Chloride Protection & Deprotection. Total Synthesis. [Link]

  • ACS GCI Pharmaceutical Roundtable. Bases - Reagent Guides. WordPress. [Link]

  • SciSpace. Structure and DNA cleavage properties of two copper(II) complexes of the pyridine-pyrazole-containing ligands mbpzbpy and Hmpzbpya. SciSpace. [Link]

  • Electronic Supplementary Information Broadening the Chemical Scope of Laccases: Selective Deprotection of N-Benzyl Groups. RSC Publishing. [Link]

  • Akram, S. et al. (2024). N-Arylpyrazole based Scaffolds: Synthesis and biological applications. ResearchGate. [Link]

  • Kocienski, P. J. (1994). 1.2 Deprotection: The Concept of Orthogonal Sets. Protecting Groups. [Link]

  • University of Bristol. VI Protecting Groups and Orthogonal Protection Strategies. University of Bristol. [Link]

  • Common Organic Chemistry. Trityl Protection. Common Organic Chemistry. [Link]

  • Molecules. Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. MDPI. [Link]

  • Ahmed, B. M., & Mezei, G. (2015). Green Protection of Pyrazole, Thermal Isomerization and Deprotection of Tetrahydropyranylpyrazoles, and High-Yield, One-Pot Synthesis of 3(5)-Alkylpyrazoles. Request PDF on ResearchGate. [Link]

  • ACG Publications. (2022). Synthesis and reactivity of novel trityl-type protecting groups. ACG Publications. [Link]

  • Eller, G. A., & Holzer, W. (2004). The 4-Methoxybenzyl (PMB) Function as a Versatile Protecting Group in the Synthesis of N-Unsubstituted Pyrazolones. ResearchGate. [Link]

  • Guijarro, D., & Yus, M. (2002). LiCl-mediated, easy and low-cost removal of the trityl group from protected alcohols and diols. RUA - Repositorio Institucional da Universidade de Alicante. [Link]

  • Holzer Group. (2004). 4-METHOXYBENZYL (PMB) PROTECTED PYRAZOLONES. Holzer Group. [Link]

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Troubleshooting

Technical Support Center: Managing Exotherms in Large-Scale Pyrazole Synthesis

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for managing exothermic reactions in large-scale pyrazole synthesis. This guide is designed for researchers, scientists, and drug...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for managing exothermic reactions in large-scale pyrazole synthesis. This guide is designed for researchers, scientists, and drug development professionals who are scaling up pyrazole synthesis and need to ensure process safety and control. The content is structured in a question-and-answer format to directly address potential issues and provide actionable solutions based on established process safety principles.

Section 1: Frequently Asked Questions (FAQs) - Understanding the Hazard

This section addresses fundamental questions about the thermal risks associated with pyrazole synthesis.

Q1: Why are large-scale pyrazole syntheses, particularly the Knorr synthesis, often highly exothermic?

A: The high exothermicity of many pyrazole syntheses, especially the common Knorr synthesis involving the condensation of a hydrazine with a 1,3-dicarbonyl compound, is rooted in the thermodynamics of bond formation.[1][2][3] The reaction involves the formation of a stable aromatic pyrazole ring. This process includes several steps, such as the formation of imine and enamine intermediates, followed by cyclization and dehydration.[2] Each of these steps contributes to the overall heat release. The net reaction is highly favorable thermodynamically, resulting in a significant negative enthalpy of reaction (ΔH). On a large scale, this released heat can accumulate rapidly if not effectively removed, leading to a dangerous increase in temperature and pressure.[4][5]

Q2: What are the primary factors that influence the rate of heat generation during the reaction?

A: The rate of heat generation is a function of both reaction kinetics and process parameters. Key factors include:

  • Rate of Reagent Addition: For semi-batch processes, the rate at which the limiting reagent (often the hydrazine) is added directly controls the reaction rate and, therefore, the rate of heat generation.[6][7]

  • Reaction Temperature: Like most chemical reactions, the rate of pyrazole synthesis increases exponentially with temperature (as described by the Arrhenius equation). A small increase in temperature can lead to a much faster reaction and a higher rate of heat release.[8]

  • Reactant Concentration: Higher concentrations of reactants lead to a faster reaction rate.

  • Mixing Efficiency: Poor agitation can create localized "hot spots" where reactants are more concentrated and the temperature is higher, leading to a localized acceleration of the reaction rate.[4]

  • Presence of Catalysts: Acid or base catalysts, often used in these syntheses, can significantly increase the reaction rate.[3]

Q3: What defines a "thermal runaway," and what are its potential consequences?

A: A thermal runaway is a hazardous situation that occurs when the heat generated by an exothermic reaction exceeds the rate of heat removal from the system.[4][9] This imbalance creates a positive feedback loop: the temperature increases, which accelerates the reaction rate, which in turn generates even more heat.[10]

Consequences can be catastrophic and may include:

  • Rapid Pressure Buildup: The increasing temperature can boil the solvent or cause decomposition of reactants or products, generating large volumes of gas and leading to over-pressurization of the reactor.[9]

  • Vessel Rupture and Explosion: If the pressure exceeds the vessel's design limits, it can lead to a catastrophic failure and explosion.[11][12]

  • Release of Toxic and Flammable Materials: A breach of containment releases hazardous materials, posing a severe risk to personnel and the environment.[12] Hydrazine, a common reagent, is particularly hazardous.[2]

Q4: How can my team perform a preliminary thermal hazard assessment before scaling up a pyrazole synthesis?

A: A preliminary hazard assessment is crucial and should be conducted before any scale-up.[7][9] The process involves several key activities:

  • Literature Review: Search for published safety data on the specific reaction or similar chemical transformations.

  • Thermochemical Calculations: Use software or bond energy calculations to estimate the heat of reaction (ΔH). This provides a theoretical maximum energy release.[9]

  • Screening Tests: Use techniques like Differential Scanning Calorimetry (DSC) or Differential Thermal Analysis (DTA) on a small sample of the reaction mixture. These tests can identify the onset temperature of the exotherm and any secondary decomposition reactions at higher temperatures.[9][13]

  • Adiabatic Calorimetry: For a more detailed analysis, use an Accelerating Rate Calorimeter (ARC) or similar adiabatic system. This simulates a worst-case "loss of cooling" scenario and provides data on the Time to Maximum Rate (TMR) and the maximum achievable temperature and pressure.[9][12]

The following decision tree provides a simplified logic for this assessment.

HazardAssessment start Start: New Pyrazole Synthesis Scale-Up lit_review 1. Literature Search & Thermochemical Calculation start->lit_review screening 2. DSC/DTA Screening lit_review->screening is_exotherm Exotherm Detected? screening->is_exotherm adiabatic 3. Adiabatic Calorimetry (ARC/VSP2) is_exotherm->adiabatic Yes safe_to_scale Proceed with Standard Controls is_exotherm->safe_to_scale No runaway_potential Runaway Potential Identified? adiabatic->runaway_potential runaway_potential->safe_to_scale No advanced_controls Implement Advanced Controls (e.g., quench system, relief valve) runaway_potential->advanced_controls Yes redesign Redesign Process (e.g., lower concentration, different solvent) advanced_controls->redesign

Caption: Decision tree for thermal hazard assessment.

Section 2: Troubleshooting Guide - Common Scenarios & Solutions

This section provides guidance for specific problems that may be encountered during large-scale synthesis.

Problem Scenario Potential Causes Immediate Actions & Troubleshooting Steps
Temperature spike during hydrazine addition. 1. Addition rate is too fast for the cooling system's capacity.2. Cooling system malfunction (e.g., reduced coolant flow, incorrect temperature).3. Poor mixing, leading to accumulation of unreacted hydrazine.1. STOP ADDITION IMMEDIATELY. [6]2. Verify cooling system is functioning correctly (check coolant flow, temperature, and valve positions).3. Increase agitation to improve heat transfer and break up any potential stratification.4. Once the temperature is stable and within the safe operating limit, resume addition at a significantly reduced rate.5. Re-evaluate the maximum safe addition rate based on the observed exotherm.
Localized "hot spots" detected in the reactor. 1. Inadequate agitation; impeller speed/design is insufficient for the vessel geometry and viscosity.2. Solids have precipitated, creating an insulating layer or impeding mixing.3. Viscosity of the reaction mixture has increased significantly.1. Increase agitator speed, if possible within safe limits.2. If the problem persists, consider stopping the reaction and re-evaluating the mixing setup. A different impeller type may be needed.3. For future batches, consider using a lower reactant concentration to manage viscosity or using a different solvent.
Pressure buildup exceeding predictions. 1. Reaction temperature is higher than intended, causing solvent to approach its boiling point.2. An unexpected side reaction or decomposition is occurring, generating non-condensable gas.3. Vent line or condenser is blocked.1. Immediately stop all reagent feeds and apply maximum cooling.2. Cross-check the internal temperature reading with a secondary probe if available.3. If temperature is under control but pressure remains high, safely check for blockages in the vent path.4. If pressure continues to rise uncontrollably, evacuate personnel and initiate the emergency quench/dump plan. [11][12]
Reaction fails to initiate, followed by a sudden, violent exotherm. 1. An "induction period" has led to the accumulation of a large amount of unreacted reagent.2. The catalyst was inactive or added incorrectly.3. Temperature is too low for initiation.1. This is an extremely dangerous scenario. The best mitigation is prevention.2. Prevention: Always confirm reaction initiation (e.g., via a small, controlled temperature rise or in-situ monitoring) after adding a small initial charge of the reagent before proceeding with the main addition.[14]3. If accumulation is suspected, DO NOT attempt to "kick-start" the reaction by heating. This will likely trigger a violent, uncontrollable exotherm. The safest course is to quench the entire batch under controlled conditions.[15]
Section 3: Best Practices & Protocols

Adherence to robust protocols is the foundation of process safety.[16]

Protocol 1: Controlled Reagent Addition for Semi-Batch Operation

This protocol is designed to keep the reaction under kinetic control, where the reaction rate is limited by the addition rate, not by the cooling capacity.[7]

Objective: To maintain the reaction temperature within a safe operating window by controlling the accumulation of the limiting energetic reagent.

Methodology:

  • System Preparation:

    • Ensure the reactor is clean and dry.

    • Charge the initial reagents (e.g., 1,3-dicarbonyl and solvent).

    • Start agitation and begin circulating coolant through the reactor jacket, bringing the batch to the target initial temperature (e.g., 10 °C).

    • Verify that all safety interlocks, alarms, and monitoring systems are active.[9]

  • Initial Charge & Confirmation:

    • Add a small percentage (e.g., 2-5%) of the total hydrazine charge.

    • Monitor the internal temperature closely. A small, controlled exotherm (e.g., 2-3 °C rise) should be observed, confirming that the reaction has initiated.

    • CRITICAL: Do not proceed if no exotherm is observed. Troubleshoot for potential initiation issues (see Section 2).

  • Controlled Addition Phase:

    • Begin the continuous, slow addition of the remaining hydrazine via a calibrated dosing pump.

    • The addition rate must be calculated based on calorimetric data to ensure the rate of heat generation is well below the measured heat removal capacity of the reactor.[5]

    • Continuously monitor the internal temperature and the temperature difference between the reactor and the cooling jacket (ΔT). A stable ΔT indicates the system is in a steady state.

  • Monitoring & Control:

    • If the internal temperature exceeds a pre-set limit (e.g., T_initial + 10 °C), the addition pump should automatically stop (interlock).[16]

    • The addition should only be resumed once the temperature has returned to the safe operating range.

  • Completion & Digestion:

    • After the addition is complete, maintain the reaction at the target temperature for a "digestion" period to ensure full conversion and consumption of any remaining energetic reagents.

    • Monitor the heat flow; the reaction is complete when the heat output returns to baseline.

SemiBatch cluster_prep Preparation cluster_init Initiation cluster_main Main Addition cluster_end Completion prep1 Charge Initial Reagents prep2 Start Agitation & Cooling prep1->prep2 init1 Add 2-5% Hydrazine prep2->init1 init2 Observe Small Exotherm? init1->init2 init2->prep1 No, Troubleshoot main1 Start Slow, Continuous Addition init2->main1 Yes main2 Monitor Temp & ΔT main1->main2 end1 Addition Complete main1->end1 main3 Temp > Limit? main2->main3 main3->main1 No main4 Stop Addition main3->main4 Yes main4->main2 end2 Hold for Digestion Period end1->end2 end3 Heat Flow at Baseline? end2->end3 end4 Reaction Complete end3->end4

Caption: Workflow for a controlled semi-batch reaction.

Protocol 2: Emergency Quenching

A quench system is a critical safety measure designed to rapidly stop a runaway reaction.[17]

Objective: To halt a thermal runaway by rapidly adding a substance that either stops the chemical reaction or absorbs heat faster than it is being generated.

Methodology:

  • Quenching Agent Selection:

    • The agent must be compatible with the reaction mixture and not produce hazardous byproducts.

    • It should have a high heat capacity (e.g., water, if compatible).[4]

    • It could be a chemical inhibitor that terminates the reaction (e.g., a radical scavenger for polymerization).

    • The choice of quenchant must be determined during the process hazard assessment.

  • System Design:

    • The quench system should be designed to deliver a large volume of the quenching agent very quickly.[17]

    • Activation can be manual (push-button in the control room and at the reactor) or automated, triggered by high temperature and/or high-pressure alarms.

    • The system must be regularly inspected and tested to ensure reliability.[11]

  • Activation Procedure (Example):

    • Trigger: An alarm sounds indicating temperature and/or pressure has exceeded the critical emergency limit.

    • Action: All personnel evacuate the immediate area. The designated operator activates the quench system from a safe location.

    • Process: A dedicated valve opens, dumping a pre-determined volume of the cold quenching agent into the reactor under pressure (e.g., nitrogen head pressure).

    • Follow-up: The reactor is kept under maximum cooling. The quenched mixture should only be handled after it is confirmed to be thermally stable.

References
  • Best Practices for Working with Chemical Reactions in the Lab. (n.d.).
  • Safety Precautions for Handling Exothermic Reactions. (n.d.). Google Docs.
  • Thermodynamic vs. Kinetic Control in Synthesis of O-Donor 2,5-Substituted Furan and 3,5-Substituted Pyrazole from Heteropropargyl Precursor. (2022). PMC - NIH.
  • Synthesis of new series of Pyrazoline, and study their Kinetics and Reaction Mechanism. (2021). ResearchGate.
  • Exothermic Reaction Hazards. (2024). TSM TheSafetyMaster Private Limited.
  • Pyrazole formation: Examination of kinetics, substituent effects, and mechanistic pathways. (2019). ResearchGate.
  • Chemical Reaction Hazards – Safety Precaution & Thermal Runaway Reaction Prevention. (n.d.). IRJET.
  • Synthesis, Reactions and Medicinal Uses of Pyrazole. (n.d.). Pharmaguideline.
  • Reaction / Product testing. (n.d.). HSE.
  • Kinetic data for reactions between phenyl hydrazine and 1,3-diketones (Knorr pyrazole synthesis). (2022). Reaction Chemistry & Engineering.
  • In-Situ Monitoring of Chemical Reactions. (n.d.). Mettler Toledo.
  • Synthesis of pyrazoles. (2019). YouTube.
  • Pyrazole.pdf. (n.d.). CUTM Courseware.
  • Supplementary Information Synthesis of energetic coordination compounds based on pyrazole and 4-chloropyrazole via Co-Melting Crystallization Method. (n.d.).
  • Early warning monitoring of exothermic batch reactions: a kinetic-free approach. (n.d.). Chemical Engineering Journal.
  • Incidents in the chemical industry due to thermal-runaway chemical reactions. (n.d.). IChemE.
  • A Guide to OSHA's Process Safety Management (PSM) Standard. (n.d.).
  • Practical approach to prediction and prevention of runaway reactions. (n.d.).
  • How to Scale-up Chemical Reactions/ Runaway Reactions in a Safer Way. (2023).
  • Quenching of Pyrophoric Materials. (2016).
  • Design of quench system for runaway reactions using bench-scale equipment. (1990). OSTI.GOV.
  • Practical Process Safety Management in Chemical Manufacturing. (2009). IChemE.
  • Guidance to improve the effectiveness of process safety management systems in operating facilities. (2020). PMC - PubMed Central.

Sources

Optimization

Technical Support Center: Synthesis of 1-ethyl-1H-pyrazol-4-amine

Welcome to the technical support center for the synthesis of 1-ethyl-1H-pyrazol-4-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and nuance...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-ethyl-1H-pyrazol-4-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and nuances of this synthetic process. We will delve into the critical role of solvent effects and other reaction parameters to empower you with the knowledge for successful and reproducible outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for 1-ethyl-1H-pyrazol-4-amine, and what are the critical steps?

A1: The most prevalent and reliable method is a two-step synthesis starting from commercially available 4-nitropyrazole.[1]

  • N-Ethylation of 4-Nitropyrazole: This initial step introduces the ethyl group onto the pyrazole ring. A significant challenge in this step is controlling the regioselectivity, as alkylation can occur at either the N1 or N2 position of the pyrazole ring.[2]

  • Reduction of the Nitro Group: The resulting 1-ethyl-4-nitropyrazole is then reduced to the target compound, 1-ethyl-1H-pyrazol-4-amine. The efficiency of this reduction is crucial for the overall yield and purity.[3]

Q2: Why is solvent selection so critical in the N-ethylation step?

A2: Solvent polarity and its ability to solvate the pyrazole anion and the electrophile play a pivotal role. Polar aprotic solvents like Dimethylformamide (DMF) or acetonitrile are often employed as they can effectively dissolve the pyrazole salt and facilitate the nucleophilic substitution reaction.[4] The choice of solvent can also influence the ratio of N1 to N2 alkylation.

Q3: What are the typical impurities I might encounter, and how can I identify them?

A3: The most common impurity is the N2-ethylated regioisomer (2-ethyl-4-nitropyrazole or 2-ethyl-4-aminopyrazole). Other potential impurities include unreacted starting materials (4-nitropyrazole), and byproducts from side reactions. Thin-layer chromatography (TLC) is the primary method for initial identification. The two regioisomers often have slightly different Rf values. For definitive identification, techniques like NMR spectroscopy are necessary.

Q4: My final product, 1-ethyl-1H-pyrazol-4-amine, is unstable and darkens over time. How can I improve its stability?

A4: Aromatic amines can be susceptible to air oxidation, which often results in discoloration. It is advisable to store the purified product under an inert atmosphere (nitrogen or argon) and at low temperatures. If the amine is isolated as a free base, converting it to a more stable salt, such as a hydrochloride salt, by treating it with a solution of HCl in an organic solvent can enhance its shelf-life.[5]

Troubleshooting Guides

Problem 1: Low Yield in the N-Ethylation of 4-Nitropyrazole

Possible Causes & Solutions:

  • Inefficient Deprotonation: The pyrazole nitrogen must be deprotonated to act as a nucleophile.

    • Troubleshooting: Ensure your base is strong enough and used in a sufficient amount (at least one equivalent). Common bases include sodium hydride (NaH), potassium carbonate (K₂CO₃), or cesium carbonate (Cs₂CO₃).[3] Ensure your solvent is anhydrous, as water can quench the base.

  • Poor Reactivity of Ethylating Agent:

    • Troubleshooting: While ethyl bromide or ethyl iodide are common, consider using a more reactive ethylating agent like ethyl triflate if yields are persistently low.

  • Suboptimal Solvent Choice:

    • Troubleshooting: The solvent must effectively dissolve the pyrazole salt. If you are using a less polar solvent, you may observe poor solubility and low conversion. Switching to a more polar aprotic solvent like DMF can improve the reaction rate.[4]

Experimental Protocol: N-Ethylation of 4-Nitropyrazole

  • To a stirred suspension of 4-nitropyrazole (1 equivalent) and potassium carbonate (1.5 equivalents) in anhydrous DMF, add ethyl iodide (1.2 equivalents) dropwise at room temperature.

  • Heat the reaction mixture to 60-70 °C and monitor the reaction progress by TLC.

  • Upon completion, cool the reaction to room temperature and pour it into ice water.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 1-ethyl-4-nitropyrazole.

Problem 2: Formation of N2-Alkylated Regioisomer

Possible Causes & Solutions:

  • Steric Hindrance: The N1 and N2 positions of the pyrazole ring have different steric environments. The choice of alkylating agent and reaction conditions can influence which nitrogen is favored for attack.

    • Troubleshooting: Generally, alkylation at the less sterically hindered N1 position is favored. However, the reaction conditions can alter this preference. The Mitsunobu reaction, for instance, is known to provide good regioselectivity for the N1 position.[1]

  • Solvent and Counter-ion Effects: The solvent and the counter-ion of the base can influence the site of alkylation.

    • Troubleshooting: Experiment with different base and solvent combinations. For example, using a bulkier base might favor alkylation at the less hindered nitrogen.

Data on Solvent and Base Effects on Regioselectivity (Illustrative)

SolventBaseN1:N2 Ratio (Approximate)
DMFK₂CO₃4:1
AcetonitrileCs₂CO₃6:1
THFNaH3:1

Note: These are representative values and can vary based on specific reaction conditions.

Problem 3: Incomplete Reduction of the Nitro Group

Possible Causes & Solutions:

  • Catalyst Poisoning or Inactivity: The palladium catalyst can become deactivated.

    • Troubleshooting: Ensure the use of a fresh, high-quality catalyst. If the reaction stalls, filtering the mixture and adding a fresh batch of catalyst may help. Certain functional groups can poison the catalyst; ensure your starting material is pure.

  • Insufficient Hydrogen Pressure:

    • Troubleshooting: While many hydrogenations can be performed at atmospheric pressure (balloon), some may require higher pressures. If the reaction is slow or incomplete, consider using a Parr hydrogenator to increase the pressure.

  • Inappropriate Solvent:

    • Troubleshooting: Protic solvents like ethanol, methanol, or acetic acid are generally effective for catalytic hydrogenation as they can help protonate the nitro group, facilitating its reduction.[3]

Experimental Protocol: Reduction of 1-ethyl-4-nitropyrazole

  • Dissolve 1-ethyl-4-nitropyrazole (1 equivalent) in ethanol.

  • Carefully add 10% palladium on carbon (Pd/C) (5-10 mol%).

  • Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon).

  • Stir the reaction mixture vigorously at room temperature until TLC analysis indicates complete consumption of the starting material.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to yield the crude 1-ethyl-1H-pyrazol-4-amine.

Problem 4: Difficulty in Purifying the Final Product

Possible Causes & Solutions:

  • Co-elution of Regioisomers: The N1 and N2 isomers can be difficult to separate by standard column chromatography.

    • Troubleshooting: Optimize your chromatography conditions. A shallow solvent gradient (e.g., a slow increase in the percentage of ethyl acetate in hexane) can improve separation. For basic compounds like aminopyrazoles, adding a small amount of triethylamine (0.1-1%) to the eluent can prevent tailing on the silica gel column.[5]

  • Product is an Oil:

    • Troubleshooting: If the purified amine is an oil, it may still contain residual solvent. Ensure complete removal of solvent under high vacuum. If it remains an oil, purification via salt formation is a good alternative. Dissolve the oily product in a suitable solvent (e.g., diethyl ether or ethyl acetate) and add a solution of HCl in ether or isopropanol to precipitate the hydrochloride salt, which is typically a crystalline solid and can be further purified by recrystallization.[5]

  • Colored Impurities:

    • Troubleshooting: If the product is colored, it may be due to trace impurities or oxidation. Dissolving the crude product in a suitable solvent and stirring with a small amount of activated charcoal can help remove colored impurities. Filter through Celite to remove the charcoal before proceeding with further purification.[5]

Visualizing the Workflow

Diagram 1: Synthetic Pathway for 1-ethyl-1H-pyrazol-4-amine

G start 4-Nitropyrazole step1 N-Ethylation (EtI, Base, Solvent) start->step1 intermediate 1-ethyl-4-nitropyrazole step1->intermediate step2 Nitro Reduction (H₂, Pd/C, Solvent) intermediate->step2 end 1-ethyl-1H-pyrazol-4-amine step2->end

Caption: A schematic of the two-step synthesis of 1-ethyl-1H-pyrazol-4-amine.

Diagram 2: Troubleshooting Logic for Low Yield in N-Ethylation

G start Low Yield in N-Ethylation q1 Is the base strong enough and anhydrous? start->q1 a1_yes Check ethylating agent reactivity q1->a1_yes Yes a1_no Use stronger/anhydrous base (e.g., NaH) q1->a1_no No q2 Is the solvent appropriate? a1_yes->q2 a2_yes Consider side reactions (e.g., N2-alkylation) q2->a2_yes Yes a2_no Switch to a more polar aprotic solvent (e.g., DMF) q2->a2_no No

Sources

Troubleshooting

Catalyst Selection for Cross-Coupling with 1-Ethyl-1H-pyrazol-4-amine: A Technical Support Guide

Welcome to the Technical Support Center for cross-coupling reactions involving 1-ethyl-1H-pyrazol-4-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexiti...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for cross-coupling reactions involving 1-ethyl-1H-pyrazol-4-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of catalyst selection and troubleshoot common experimental hurdles. We will explore the nuances of using this versatile building block in key synthetic transformations, focusing on the underlying principles that govern reaction success.

The structure of 1-ethyl-1H-pyrazol-4-amine presents two primary avenues for cross-coupling reactions:

  • As a Nucleophile: The primary amine at the C4 position can be used directly in N-arylation reactions, such as the Buchwald-Hartwig amination.

  • As an Electrophile Precursor: The pyrazole ring can be halogenated (e.g., at the C5 position) to create an electrophilic partner for C-C bond-forming reactions like Suzuki-Miyaura and Sonogashira couplings.

This guide is structured to address both scenarios, providing detailed troubleshooting in a question-and-answer format, catalyst selection tables, step-by-step protocols, and mechanistic diagrams.

Section 1: Buchwald-Hartwig N-Arylation with 1-Ethyl-1H-pyrazol-4-amine as the Nucleophile

The direct N-arylation of 1-ethyl-1H-pyrazol-4-amine with aryl or heteroaryl halides is a powerful method for synthesizing complex molecules. However, the electron-rich nature of the pyrazole and the presence of multiple nitrogen atoms can lead to catalyst inhibition. Careful selection of the catalyst system is paramount.

Troubleshooting & FAQs: Buchwald-Hartwig N-Arylation

Q1: My N-arylation reaction shows low or no conversion. What is the likely cause?

A1: Low conversion is the most common issue and typically points to catalyst inhibition or deactivation. The nitrogen atoms on the pyrazole ring, particularly the adjacent N2, can act as ligands, coordinating too strongly to the palladium center and preventing the catalytic cycle from proceeding efficiently.[1]

  • Catalyst System Check: Standard catalysts like Pd(PPh₃)₄ may be ineffective. The key is to use a palladium precursor paired with a bulky, electron-rich phosphine ligand. These ligands promote the crucial reductive elimination step and can prevent the formation of inactive catalyst complexes.[2][3]

  • Ligand Choice is Critical: The Buchwald biarylphosphine ligands are the industry standard for this challenge. Ligands such as tBuBrettPhos , BippyPhos , or the newly developed KPhos are designed to be sterically demanding, creating a coordination sphere around the palladium that favors the desired coupling partners over catalyst inhibition.[1][3][4]

  • Base Selection: A strong, non-nucleophilic base is required to deprotonate the amine. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are common choices.[5] Avoid weaker bases like K₂CO₃ unless using a highly specialized catalyst system, as they may not be strong enough to facilitate the reaction with this electron-rich amine.

Q2: I am observing significant amounts of diarylation or other side products. How can I improve selectivity for monoarylation?

A2: Diarylation occurs when the product of the initial C-N coupling acts as a nucleophile in a subsequent coupling reaction. While less common with primary amines compared to ammonia, it can still be an issue.

  • Ligand Modification: The steric bulk of the ligand is crucial for controlling selectivity. Highly hindered ligands like BrettPhos have been shown to promote the selective monoarylation of primary amines.[3] The recently developed KPhos , with its bipyrazole backbone, is specifically designed to suppress diarylation when coupling with ammonia and can be effective for primary amines as well.[4][6]

  • Stoichiometry Control: Using a slight excess of the amine (1.1-1.2 equivalents) relative to the aryl halide can help favor the monoarylated product.

Q3: Are there alternatives to palladium catalysts for this transformation?

A3: Yes, copper-catalyzed N-arylation (Ullmann condensation) is a viable alternative, especially for aryl iodides and bromides. These reactions often require higher temperatures but can be effective for N-arylation of various nitrogen heterocycles, including pyrazoles.[7][8]

  • Typical Copper Catalyst System: A common system involves CuI as the copper source, a chelating diamine ligand like trans-N,N'-dimethyl-1,2-cyclohexanediamine, and a base such as K₂CO₃ or K₃PO₄ in a solvent like dioxane or toluene.[9]

Catalyst Selection Summary for N-Arylation
Coupling PartnerPalladium PrecursorRecommended LigandBaseSolventTypical Temp. (°C)
Aryl/Heteroaryl BromidePd₂(dba)₃ or Pd(OAc)₂tBuBrettPhos or BippyPhosNaOtBuToluene or Dioxane80-110
Aryl/Heteroaryl ChlorideG3/G4 PalladacycleXPhos or SPhosLHMDS or K₃PO₄t-BuOH or Dioxane100-120
Aryl/Heteroaryl IodideCuItrans-N,N'-dimethyl-1,2-cyclohexanediamineK₂CO₃ or Cs₂CO₃Dioxane or Toluene110-150
General Protocol for Buchwald-Hartwig N-Arylation
  • Reaction Setup: To a dry Schlenk tube or reaction vial, add the aryl halide (1.0 mmol), 1-ethyl-1H-pyrazol-4-amine (1.2 mmol), the appropriate base (2.0 mmol), the palladium precatalyst (1-2 mol%), and the phosphine ligand (2-4 mol%).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (Argon or Nitrogen) three times to ensure all oxygen is removed.

  • Solvent Addition: Add the anhydrous, degassed solvent (5-10 mL) via syringe.

  • Reaction Execution: Heat the reaction mixture to the desired temperature with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Catalyst Selection Workflow for N-Arylation

start Start: N-Arylation of 1-ethyl-1H-pyrazol-4-amine halide Identify Aryl Halide (Ar-X) start->halide ar_br Ar-Br or Ar-I halide->ar_br Br, I ar_cl Ar-Cl (Challenging) halide->ar_cl Cl pd_system Select Pd Catalyst System ar_br->pd_system cu_system Consider Cu Catalyst System (Ullmann) ar_br->cu_system ar_cl->pd_system ligand_br Ligand: tBuBrettPhos Base: NaOtBu Solvent: Toluene pd_system->ligand_br for Ar-Br/I ligand_cl Precatalyst: XPhos-Pd-G3 Base: K3PO4 Solvent: t-BuOH pd_system->ligand_cl for Ar-Cl troubleshoot Low Conversion? cu_system->troubleshoot ligand_br->troubleshoot ligand_cl->troubleshoot optimize Optimize: - Increase catalyst loading - Screen alternative bulky ligands - Ensure anhydrous/anaerobic conditions troubleshoot->optimize Yes product Desired N-Aryl Product troubleshoot->product No optimize->product cluster_0 Catalytic Cycle pd0 Pd(0)L₂ oa Oxidative Addition (Rate-Determining) pd0->oa Ar-X pd_complex Ar-Pd(II)(X)L₂ oa->pd_complex tm Transmetalation pd_complex->tm Ar'B(OH)₂ Base diaryl_pd Ar-Pd(II)(Ar')L₂ tm->diaryl_pd re Reductive Elimination diaryl_pd->re re->pd0 Ar-Ar' end End start Start

Caption: Simplified catalytic cycle for Suzuki-Miyaura coupling.

References

  • Antilla, J. C., Baskin, J. M., Barder, T. E., & Buchwald, S. L. (2004). Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles. The Journal of Organic Chemistry. [Link]

  • Choi, K., Brunn, J. N., Borate, K., et al. (2024). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. Journal of the American Chemical Society. [Link]

  • Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry.
  • Fors, B. P., & Buchwald, S. L. (2010). A Multiligand Based Pd Catalyst for C-N Cross-Coupling Reactions. Journal of the American Chemical Society.
  • Hama, T., & Hartwig, J. F. (2008). Palladium-Catalyzed Amination of Aryl Halides with a Milder Base Enabled by Ligand Development. Organic Letters.
  • Hartwig, J. F., et al. (2024). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. Organic Chemistry Portal. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews.
  • Sonogashira, K. (n.d.). Sonogashira Coupling. Wikipedia. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

Sources

Optimization

Technical Support Center: Workup &amp; Purification of Pyrazole Synthesis Reactions

Welcome to the technical support center for pyrazole synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the common, and often challenging, post-re...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for pyrazole synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the common, and often challenging, post-reaction workup and purification stages. The synthesis of the pyrazole core, most classically achieved through the condensation of a hydrazine with a 1,3-dicarbonyl compound (the Knorr synthesis and related methods), is frequently straightforward.[1][2][3][4] However, the subsequent isolation and purification of the target molecule often present significant hurdles that demand a nuanced approach.

This document moves beyond simple procedural lists to explain the chemical principles behind each step, empowering you to troubleshoot effectively and optimize your workflow.

Section 1: Frequently Asked Questions - Core Workup & Purification Strategies

This section addresses the primary questions researchers face immediately following the completion of a pyrazole synthesis reaction.

Q1: What is a standard, first-pass workup procedure for a typical pyrazole synthesis (e.g., from a 1,3-diketone and hydrazine)?

A standard workup aims to remove the bulk of catalysts, solvents, and unreacted polar starting materials before fine purification. Given the basic nature of the pyrazole ring, a typical workflow involves liquid-liquid extraction.

Causality: The pyrazole ring system is basic due to the lone pair of electrons on the sp2-hybridized nitrogen atom (position 2), which is not involved in the aromatic system.[5] This allows it to be protonated by acids to form a water-soluble salt, a property that is highly advantageous for purification.[6] Hydrazine, a common starting material, is also basic and highly polar.

Workflow Diagram: General Pyrazole Workup

reaction 1. Reaction Mixture (Pyrazole, Solvent, Acid Catalyst, Excess Hydrazine) quench 2. Quench Reaction (e.g., add water or sat. NaHCO₃ soln) reaction->quench extract 3. Liquid-Liquid Extraction (e.g., EtOAc, DCM) quench->extract org_phase Organic Phase (Crude Pyrazole, non-polar impurities) extract->org_phase separates into aq_phase Aqueous Phase (Hydrazine salts, catalyst salts) extract->aq_phase wash 4. Wash Organic Layer (Water, Brine) org_phase->wash dry 5. Dry & Concentrate (Dry over Na₂SO₄ or MgSO₄, remove solvent in vacuo) wash->dry crude Crude Pyrazole Product dry->crude purify 6. Purification (Chromatography, Recrystallization, etc.) crude->purify

Caption: General workflow for pyrazole synthesis workup.

Step-by-Step Protocol: Basic Aqueous Workup

  • Solvent Removal: If the reaction was performed in a water-miscible solvent (e.g., ethanol, acetic acid), concentrate the reaction mixture under reduced pressure to remove the bulk of the solvent.

  • Dilution: Re-dissolve the residue in a water-immiscible organic solvent such as ethyl acetate (EtOAc) or dichloromethane (DCM).

  • Aqueous Wash: Transfer the organic solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid catalyst. Follow this with washes of water and then saturated brine to remove water-soluble impurities.

  • Drying and Concentration: Dry the isolated organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate in vacuo to yield the crude pyrazole.

  • Assessment: At this stage, assess the purity of the crude product by Thin-Layer Chromatography (TLC) or Nuclear Magnetic Resonance (NMR) spectroscopy to decide on the appropriate purification method.[7]

Q2: My target pyrazole is highly basic. How does this impact my purification, especially on silica gel?

This is a critical consideration. The basicity of pyrazoles can lead to significant issues during silica gel column chromatography.

Causality: Silica gel is inherently acidic due to the presence of silanol (Si-OH) groups on its surface. A basic compound, like many pyrazoles, will interact strongly with these acidic sites. This strong interaction leads to poor chromatographic performance, characterized by significant peak tailing, streaking, or in severe cases, irreversible binding of the product to the column.[6][8]

Troubleshooting Strategies:

  • Deactivate the Silica Gel: The most common and effective solution is to neutralize the acidic sites on the silica gel. This is typically done by adding a small amount of a volatile base to the eluent system.

    • Protocol: Add 0.5-2% triethylamine (Et₃N) or ammonium hydroxide to your chosen mobile phase (e.g., Hexane/Ethyl Acetate).

    • Insight: It is often best to prepare the silica slurry for column packing in a solvent mixture that already contains the triethylamine to ensure the stationary phase is fully deactivated before loading the sample.[8]

  • Use an Alternative Stationary Phase: If deactivation is insufficient, consider using a more inert stationary phase.

    • Neutral Alumina: Alumina is less acidic than silica and can be a good alternative for the purification of basic compounds.

    • Reverse-Phase (C18) Chromatography: In this technique, the stationary phase is non-polar, and a polar mobile phase (e.g., water/acetonitrile or water/methanol) is used. This method separates compounds based on hydrophobicity and avoids issues with acid-base interactions.[6]

Section 2: Troubleshooting Guide - Addressing Specific Experimental Challenges

This section provides solutions to common, complex problems encountered during pyrazole workup.

Problem Area 1: Regioisomer Formation & Separation

The reaction of an unsymmetrical 1,3-dicarbonyl compound with a substituted hydrazine can lead to the formation of two distinct regioisomers, which often possess very similar physical properties, making their separation a significant challenge.[4][7][9][10]

Q: My synthesis produced a mixture of pyrazole regioisomers. What is the best strategy for separation?

There is no single solution, but a systematic approach combining chromatography and crystallization is often successful.

Causality: Regioisomers arise because the initial condensation of the hydrazine can occur at either of the two non-equivalent carbonyl groups of the dicarbonyl starting material.[3][4] The resulting isomers often have very similar polarities and molecular shapes, leading to close Rf values on TLC and making separation difficult.[7]

Decision Workflow: Separating Regioisomers

start Regioisomeric Mixture tlc Screen TLC Conditions (Vary eluent polarity, e.g., Hex/EtOAc, DCM/MeOH, Toluene/EtOAc) start->tlc sep Is separation visible on TLC? tlc->sep column Optimize & Run Column Chromatography (Consider gradient elution, deactivated silica) sep->column Yes no_sep No Baseline Separation sep->no_sep No success Pure Isomers Obtained column->success fractional Attempt Fractional Recrystallization (Test various solvent systems) no_sep->fractional deriv Consider Derivatization (Introduce a group to alter polarity, then remove post-separation) fractional->deriv Failure fractional->success Success deriv->column

Caption: Decision tree for tackling regioisomer separation.

Detailed Protocols:

  • Meticulous Column Chromatography: This is the most powerful tool for separating regioisomers.[11][12][13]

    • Eluent Screening: Systematically screen various solvent systems using TLC. Do not limit yourself to standard hexane/ethyl acetate. Try systems with different selectivities, such as dichloromethane/methanol or toluene/ethyl acetate.

    • Shallow Gradient: Use a long column with a very shallow elution gradient. A slow, gradual increase in polarity often provides the resolution needed to separate closely-eluting spots.

    • Sample Loading: Load the crude mixture onto the column in a minimal amount of solvent or pre-adsorb it onto a small amount of silica gel for dry loading. This ensures a tight starting band and improves resolution.

  • Fractional Recrystallization: This technique can be effective if the regioisomers have sufficiently different solubilities in a particular solvent.[6]

    • Solvent Screening: Test a wide range of solvents and solvent mixtures (see table below).

    • Procedure: Dissolve the isomeric mixture in the minimum amount of a hot solvent. Allow the solution to cool very slowly. The less soluble isomer should crystallize out first. The process may need to be repeated several times to achieve high purity.

Table 1: Common Recrystallization Solvents for Pyrazoles

Solvent / SystemCompound Solubility ProfileNotes
Ethanol/WaterSoluble in hot ethanol, insoluble in water.A very common and effective mixed-solvent system.[6][8][14] Add hot water as the anti-solvent to the hot ethanol solution until turbidity appears, then cool slowly.
Ethyl Acetate/HexanesSoluble in hot ethyl acetate, insoluble in hexanes.Good for moderately polar pyrazoles.[6][14]
IsopropanolSoluble when hot, less soluble when cold.A good single-solvent option for many pyrazole derivatives.[6][8]
AcetoneSoluble when hot, less soluble when cold.Can be effective, but its low boiling point requires careful handling.
Problem Area 2: Product Crystallization & Isolation

Many purification challenges relate to the physical form of the product.

Q: My pyrazole product is "oiling out" during recrystallization instead of forming crystals. What should I do?

"Oiling out" occurs when the solid precipitates from the solution at a temperature above its melting point, forming a liquid phase instead of a crystalline solid.[14]

Causality: This is common for low-melting point solids or when the solution is too supersaturated upon cooling. Rapid cooling exacerbates the problem.

Troubleshooting Protocol:

  • Re-heat and Dilute: Heat the solution to re-dissolve the oil. Add more of the "good" solvent (the one the compound is more soluble in) to decrease the saturation point.[14]

  • Slow Cooling: This is crucial. Insulate the flask (e.g., with glass wool or by placing it in a large beaker of hot water) to ensure the temperature drops as slowly as possible.

  • Scratching: Use a glass rod to gently scratch the inside surface of the flask at the air-liquid interface. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.

  • Seed Crystals: If you have a tiny amount of pure solid material, add a single seed crystal to the cooled, supersaturated solution to induce crystallization.[14]

  • Change Solvents: If the problem persists, the chosen solvent system may be inappropriate. Experiment with a solvent that has a lower boiling point.[14]

Problem Area 3: Removal of Reaction Impurities

Q: How can I efficiently remove unreacted hydrazine from my crude product mixture?

Hydrazine and its salts (e.g., hydrazine sulfate or hydrochloride) are common impurities.[6] Their removal is essential.

Causality: Hydrazine is a polar, basic compound. These properties can be exploited for its removal.

Recommended Methods:

  • Acid-Base Extraction: This is the most effective method.[6]

    • Protocol: Dissolve the crude product in an organic solvent (e.g., DCM or EtOAc). Wash the organic layer with a dilute acid solution (e.g., 1M HCl or 5% citric acid solution). The basic hydrazine will be protonated and extracted into the aqueous layer as a salt. The (usually) less basic pyrazole will remain in the organic layer.

    • Caution: Highly basic pyrazoles may also be extracted into the acid wash. Always check the pH and perform a small-scale test extraction first.

  • Formation of Pyrazole Acid-Addition Salts: For a more rigorous purification, the entire pyrazole product can be converted into a salt, crystallized, and then neutralized back to the free base.[15][16]

    • Protocol: Dissolve the crude product in an organic solvent like acetone or isopropanol. Add an equimolar amount of an acid (e.g., HCl in ether, or sulfuric acid). The pyrazole acid salt will often precipitate and can be collected by filtration, leaving many organic impurities behind in the solvent. The pure salt is then dissolved in water, neutralized with a base (e.g., NaHCO₃), and the pure pyrazole is extracted with an organic solvent.[15][16]

References

  • Preparation, separation and characterization of two pyrazolic regioisomers of high purity. (n.d.). Inorganica Chimica Acta. [Link]

  • Process for the purification of pyrazoles. (2011).
  • How can I purify a pyrazole compound with a N-C-N bond without using a silica column? (2014). ResearchGate. [Link]

  • Preparation, separation and characterization of two pyrazolic regioisomers of high purity. (2011). UAB Barcelona. [Link]

  • Method for purifying pyrazoles. (2011).
  • Process for the preparation of pyrazole and its derivatives. (1995).
  • Knorr Pyrazole Synthesis. (n.d.). Chem Help Asap. [Link]

  • Knorr Pyrazole Synthesis. (2005). ResearchGate. [Link]

  • Process for the preparation of pyrazoles. (1980).
  • Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. (2017). PMC - NIH. [Link]

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). MDPI. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2018). PMC - NIH. [Link]

  • Knorr pyrazole synthesis. (n.d.). Name-Reaction.com. [Link]

  • Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. (2009). The Journal of Organic Chemistry - ACS Publications. [Link]

  • Synthesis, Reactions and Medicinal Uses of Pyrazole. (n.d.). Pharmaguideline. [Link]

  • Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. (2022). PubMed Central. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2018). MDPI. [Link]

Sources

Troubleshooting

Technical Support Center: Characterization of Unexpected Byproducts in Pyrazole Reactions

A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the Technical Support Center for Pyrazole Synthesis. This guide is designed to assist you in navigating the complexities of pyrazole reac...

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for Pyrazole Synthesis. This guide is designed to assist you in navigating the complexities of pyrazole reactions, with a specific focus on identifying and understanding the formation of unexpected byproducts. Drawing from established chemical principles and field-proven insights, this resource provides practical troubleshooting guides and frequently asked questions to ensure the integrity and success of your experiments.

Introduction: The Challenge of Pyrazole Synthesis

Pyrazole and its derivatives are foundational scaffolds in medicinal chemistry and materials science.[1][2] While numerous synthetic routes to pyrazoles exist, the seemingly straightforward nature of reactions like the Knorr synthesis—the condensation of a 1,3-dicarbonyl compound with a hydrazine—often conceals a more complex reality.[3][4] Researchers frequently encounter unexpected byproducts that complicate purification, reduce yields, and can lead to misinterpreted biological data. These byproducts can range from simple regioisomers to structurally novel compounds arising from unforeseen rearrangements, side-reactions, or the participation of solvents and reagents.[5][6][7]

This guide is structured to address these challenges head-on, providing a logical framework for diagnosing and solving common issues encountered during pyrazole synthesis.

Troubleshooting Guide: From Observation to Identification

This section addresses specific experimental issues in a question-and-answer format, linking common observations to potential byproducts and offering systematic protocols for characterization.

Issue 1: Regioselectivity Problems and Isomeric Byproducts

Q1: My reaction with an unsymmetrical 1,3-diketone produced a mixture of products that are very difficult to separate. How can I confirm if they are regioisomers and which is the major product?

Root Cause Analysis: This is the most common issue in pyrazole synthesis. When an unsymmetrical 1,3-dicarbonyl compound reacts with a substituted hydrazine, the initial nucleophilic attack can occur at either of the two carbonyl carbons, leading to the formation of two distinct regioisomers.[3][8] The regioselectivity is influenced by the electronic and steric properties of the substituents on both reactants, as well as reaction conditions like pH and solvent.[3][6] For instance, the more electrophilic carbonyl carbon will typically be attacked first by the more nucleophilic nitrogen of the hydrazine.[8]

Troubleshooting & Characterization Workflow:

  • Initial Assessment (TLC/LC-MS):

    • Observation: Two or more spots with very similar Rf values on TLC, or multiple peaks with the same mass-to-charge ratio (m/z) in the LC-MS.

    • Action: This strongly suggests the presence of isomers. Proceed with spectroscopic analysis of the mixture or isolated compounds if possible.

  • Definitive Structural Elucidation (NMR Spectroscopy):

    • Rationale: Nuclear Magnetic Resonance (NMR) is the most powerful tool for unambiguously distinguishing regioisomers. Two-dimensional (2D) NMR experiments are essential.

    • Key Experiments:

      • ¹H-NMR: May show distinct sets of signals for each isomer, but overlap can be an issue.

      • ¹³C-NMR: Different chemical shifts for the pyrazole ring carbons (C3, C4, C5) are expected for each isomer.

      • HMBC (Heteronuclear Multiple Bond Correlation): This is the definitive experiment. It reveals 2- and 3-bond correlations between protons and carbons. For example, by observing the correlation from the N-substituent's protons to a specific carbon on the pyrazole ring (C3 or C5), you can definitively assign the structure.

      • NOESY (Nuclear Overhauser Effect Spectroscopy): Useful for confirming spatial proximity between protons on the N-substituent and protons on the pyrazole ring substituents.

dot

Reaction_Pathway Reactants 1,3-Diketone + Hydrazine Hydrazone Hydrazone Intermediate Reactants->Hydrazone Condensation Di_addition Di-addition Adduct (High MW Byproduct) Reactants->Di_addition Side Reaction (Excess Hydrazine) Hydroxyl Hydroxylpyrazolidine (Polar Byproduct) Hydrazone->Hydroxyl Cyclization Pyrazoline Pyrazoline Hydroxyl->Pyrazoline Partial Dehydration Product Aromatic Pyrazole (Target Product) Hydroxyl->Product Dehydration (Rate-Limiting) Pyrazoline->Product Oxidation

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide: 1-Ethyl-1H-pyrazol-4-amine vs. 1-Methyl-1H-pyrazol-4-amine in Synthesis and Drug Discovery

For researchers, medicinal chemists, and professionals in drug development, the selection of building blocks is a critical decision that profoundly impacts the trajectory of a research program. The seemingly subtle diffe...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the selection of building blocks is a critical decision that profoundly impacts the trajectory of a research program. The seemingly subtle difference between a methyl and an ethyl group on a heterocyclic scaffold can lead to significant variations in synthetic accessibility, reactivity, and, ultimately, the pharmacological profile of a target molecule. This guide provides an in-depth, objective comparison of two closely related and highly valuable pyrazole-based building blocks: 1-ethyl-1H-pyrazol-4-amine and 1-methyl-1H-pyrazol-4-amine. Our focus will be on the practical implications of this choice in a synthetic and drug discovery context, supported by experimental data and established chemical principles.

The pyrazole nucleus is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1][2] Its derivatives are known to exhibit a wide array of biological activities, including anti-inflammatory, anticancer, and antiviral properties.[1][3] The N-substituent on the pyrazole ring plays a crucial role in modulating the physicochemical properties and biological activity of the resulting molecules.[4] This guide will dissect the nuances of choosing between the N-ethyl and N-methyl analogues of 4-aminopyrazole.

Physicochemical Properties: A Tale of Two Alkyl Groups

A foundational understanding of the physical properties of these two building blocks is essential for anticipating their behavior in both reaction mixtures and biological systems. The primary difference, the ethyl versus the methyl group, directly influences lipophilicity, which is a key parameter in drug design.

Property1-Ethyl-1H-pyrazol-4-amine1-Methyl-1H-pyrazol-4-amineData Source
Molecular Formula C5H9N3C4H7N3[5]
Molecular Weight 111.15 g/mol 97.12 g/mol [5]
XLogP3 -0.1-0.4[5]
Boiling Point (est.) 235.5 ± 23.0 °C207.9 ± 23.0 °CPubChem
pKa (est. - basic) 5.5 (amine)5.4 (amine)ChemAxon

As expected, the addition of a methylene unit in the ethyl analogue results in a slightly higher molecular weight and a less negative XLogP3 value, indicating a modest increase in lipophilicity compared to the methyl derivative.[5] This seemingly small change can have significant consequences for a molecule's solubility, membrane permeability, and metabolic stability, all critical factors in drug development.

Synthesis: A Common Pathway with Subtle Distinctions

Both 1-ethyl-1H-pyrazol-4-amine and 1-methyl-1H-pyrazol-4-amine are typically synthesized from a common precursor, 4-nitropyrazole. The general synthetic strategy involves the N-alkylation of 4-nitropyrazole followed by the reduction of the nitro group.

The synthesis of 4-nitropyrazole itself can be achieved with high efficiency. A one-pot, two-step method starting from pyrazole, utilizing a mixture of fuming nitric acid and fuming sulfuric acid, has been reported to yield 4-nitropyrazole in 85% yield.[6]

Synthesis_of_N-Alkyl-4-aminopyrazoles pyrazole Pyrazole nitropyrazole 4-Nitropyrazole pyrazole->nitropyrazole HNO3 / H2SO4 (85% yield) n_alkyl_nitropyrazole 1-Alkyl-4-nitropyrazole nitropyrazole->n_alkyl_nitropyrazole Alkyl Halide (e.g., EtI or MeI) Base (e.g., K2CO3) n_alkyl_aminopyrazole 1-Alkyl-1H-pyrazol-4-amine n_alkyl_nitropyrazole->n_alkyl_aminopyrazole Reduction (e.g., H2/Pd-C or SnCl2) Amide_Coupling amine 1-Alkyl-1H-pyrazol-4-amine amide Pyrazolyl Amide amine->amide acid Carboxylic Acid acid->amide Coupling Agent (e.g., HATU, EDC) Base (e.g., DIPEA) Decision_Framework start Project Goal lipophilicity Increase Lipophilicity / Explore SAR start->lipophilicity metabolic_stability Modulate Metabolic Stability start->metabolic_stability synthetic_tractability Maximize Synthetic Tractability / Minimize Steric Hindrance start->synthetic_tractability ethyl Choose 1-Ethyl-1H-pyrazol-4-amine lipophilicity->ethyl Yes methyl Choose 1-Methyl-1H-pyrazol-4-amine lipophilicity->methyl No metabolic_stability->ethyl Potentially synthetic_tractability->methyl Yes

Sources

Comparative

A Researcher's Guide to the Bioisosteric Replacement of Aniline with 1-Ethyl-1H-pyrazol-4-amine: A Strategy to Mitigate Metabolic Liabilities

In the landscape of modern drug discovery, the aniline motif is a familiar scaffold. Its synthetic accessibility and versatile chemical handles have made it a staple in medicinal chemistry campaigns.

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the aniline motif is a familiar scaffold. Its synthetic accessibility and versatile chemical handles have made it a staple in medicinal chemistry campaigns. However, this prevalence is shadowed by a significant drawback: a notorious propensity for metabolic bioactivation.[1][2][3][4] The oxidative metabolism of anilines, primarily mediated by cytochrome P450 enzymes, can generate reactive quinone-imine intermediates.[3][5] These electrophilic species are implicated in idiosyncratic adverse drug reactions (IADRs), including hepatotoxicity and drug-drug interactions, often leading to the failure of promising drug candidates in late-stage development.[1][2][3]

This guide provides a comprehensive comparison of aniline and its bioisostere, 1-ethyl-1H-pyrazol-4-amine, offering a strategic approach for researchers to mitigate the metabolic risks associated with the aniline moiety while preserving or enhancing pharmacological activity. We will delve into the physicochemical and metabolic profiles of both fragments, provide detailed experimental protocols for synthesis and comparative assays, and present a logical framework for evaluating this bioisosteric swap in your drug discovery programs.

The Rationale for Aniline Replacement: A Physicochemical and Metabolic Perspective

The core principle of bioisosteric replacement is to substitute a functional group within a bioactive molecule with another group that retains similar steric and electronic characteristics, thereby maintaining the desired biological activity while favorably modulating other properties such as metabolism, solubility, or target selectivity.[5][6][7] 1-Ethyl-1H-pyrazol-4-amine presents a compelling alternative to aniline by offering a similar hydrogen bond donor in a distinct electronic environment, which can significantly alter its metabolic fate.

Below is a comparative analysis of the key physicochemical properties of aniline and 1-ethyl-1H-pyrazol-4-amine.

PropertyAniline1-Ethyl-1H-pyrazol-4-amineRationale for the Switch
Molecular Weight ( g/mol ) 93.13111.15[8]A modest increase in molecular weight is a minor trade-off for potentially significant gains in safety and metabolic stability.
pKa (of conjugate acid) 4.63[2]Estimated to be slightly higher than aniline due to the electronic nature of the pyrazole ring.Modulating basicity can impact target engagement, solubility, and off-target effects. The pyrazole nitrogen atoms can influence the basicity of the exocyclic amine.
logP (XLogP3) 0.9-0.1[8]The lower calculated logP suggests improved aqueous solubility for the pyrazole analog, which can enhance bioavailability and formulation options.
Aqueous Solubility 3.6 g/100 mL (20 °C)[2]Expected to be higher than aniline based on the lower calculated logP.Improved solubility is a desirable attribute in drug development, often leading to better absorption and distribution.
Metabolic Liability High: Prone to N-oxidation and ring hydroxylation, leading to reactive quinone-imine formation.[3][5]Low: The pyrazole ring is generally more resistant to oxidative metabolism. The primary metabolic pathways are less likely to produce reactive electrophilic species.This is the primary driver for the bioisosteric replacement, aiming to de-risk the lead compound from metabolism-related toxicities.

Visualizing the Bioisosteric Replacement

The structural and electronic differences between aniline and 1-ethyl-1H-pyrazol-4-amine underpin the rationale for this bioisosteric swap.

Caption: Structural comparison of aniline and its bioisostere.

Experimental Workflow for Evaluation

A systematic approach is crucial for validating the benefits of this bioisosteric replacement. The following workflow outlines the key experimental stages.

Experimental Workflow cluster_synthesis Synthesis cluster_physchem Physicochemical Profiling cluster_adme In Vitro ADME cluster_bioactivity Biological Evaluation synthesis Synthesis of 1-Ethyl-1H-pyrazol-4-amine Analog pka pKa Determination synthesis->pka solubility Aqueous Solubility Assay synthesis->solubility logp LogP/LogD Measurement synthesis->logp metabolic_stability Microsomal Stability Assay synthesis->metabolic_stability cyp_inhibition CYP450 Inhibition Assay synthesis->cyp_inhibition target_binding Target Binding/Functional Assay synthesis->target_binding sar_analysis SAR Analysis metabolic_stability->sar_analysis target_binding->sar_analysis

Caption: A typical workflow for evaluating the bioisosteric replacement.

Experimental Protocols

Synthesis of 1-Ethyl-1H-pyrazol-4-amine

The synthesis of 1-ethyl-1H-pyrazol-4-amine can be achieved through a multi-step process starting from pyrazole. This protocol is based on established methods for the nitration and subsequent reduction of pyrazoles, followed by N-alkylation.[1][2]

Step 1: Nitration of Pyrazole to 4-Nitropyrazole

  • Rationale: This step introduces the nitro group at the 4-position, which will be subsequently reduced to the desired amine. A mixture of fuming nitric acid and fuming sulfuric acid provides a potent nitrating agent.[1]

  • Procedure:

    • In a flask equipped with a magnetic stirrer and under a nitrogen atmosphere, carefully add pyrazole (1 eq.) to concentrated sulfuric acid at 0 °C.

    • Stir the mixture at room temperature for 30 minutes to ensure the formation of the pyrazole sulfate salt.

    • Cool the mixture in an ice-water bath and add a pre-mixed solution of fuming nitric acid (1.5 eq.) and fuming sulfuric acid (3 eq.) dropwise, maintaining the temperature below 10 °C.

    • After the addition is complete, warm the reaction mixture to 50 °C and stir for 1.5 hours.

    • Carefully pour the reaction mixture into ice water, which will cause the precipitation of a white solid.

    • Filter the solid, wash with cold water, and dry under vacuum to yield 4-nitropyrazole.

Step 2: N-Ethylation of 4-Nitropyrazole

  • Rationale: This step introduces the ethyl group at the N1 position of the pyrazole ring.

  • Procedure:

    • Dissolve 4-nitropyrazole (1 eq.) in a suitable solvent such as DMF or acetonitrile.

    • Add a base, for example, potassium carbonate (1.5 eq.), to the solution.

    • Add ethyl iodide or ethyl bromide (1.2 eq.) and heat the reaction mixture at 60-80 °C until the starting material is consumed (monitor by TLC or LC-MS).

    • Cool the reaction mixture, dilute with water, and extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain 1-ethyl-4-nitropyrazole.

Step 3: Reduction of 1-Ethyl-4-nitropyrazole to 1-Ethyl-1H-pyrazol-4-amine

  • Rationale: The nitro group is reduced to the amine using a standard reducing agent like tin(II) chloride or catalytic hydrogenation.

  • Procedure (using SnCl₂):

    • Dissolve 1-ethyl-4-nitropyrazole (1 eq.) in ethanol or concentrated hydrochloric acid.

    • Add tin(II) chloride dihydrate (4-5 eq.) portion-wise at room temperature.

    • Heat the reaction mixture to reflux for 2-4 hours, or until the reaction is complete.

    • Cool the mixture and carefully neutralize with a saturated solution of sodium bicarbonate or sodium hydroxide.

    • Extract the product with ethyl acetate or dichloromethane.

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate in vacuo.

    • Purify the crude product by column chromatography or crystallization to yield 1-ethyl-1H-pyrazol-4-amine.

In Vitro Microsomal Stability Assay

This assay determines the rate of metabolism of a compound by liver microsomes, providing an indication of its intrinsic clearance.[9][10][11][12]

  • Materials:

    • Test compounds (Aniline and 1-Ethyl-1H-pyrazol-4-amine) and positive control (e.g., Verapamil).

    • Pooled human liver microsomes.

    • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

    • Phosphate buffer (100 mM, pH 7.4).

    • Acetonitrile with an internal standard for quenching and analysis.

  • Procedure:

    • Prepare a stock solution of the test compounds and positive control in a suitable organic solvent (e.g., DMSO).

    • In a 96-well plate, add the liver microsomes and the test compound to the phosphate buffer. Pre-incubate at 37 °C for 5-10 minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), quench the reaction by adding cold acetonitrile containing an internal standard.

    • Centrifuge the plate to precipitate the proteins.

    • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the remaining parent compound against time.

    • The slope of the linear regression will give the elimination rate constant (k).

    • Calculate the half-life (t½) = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) in µL/min/mg of microsomal protein.

Conclusion: A Path to Safer and More Effective Drug Candidates

The bioisosteric replacement of aniline with 1-ethyl-1H-pyrazol-4-amine represents a proactive and rational design strategy to mitigate the risk of metabolic bioactivation and its associated toxicities.[3][5][6][7] By understanding the fundamental physicochemical and metabolic differences between these two moieties, researchers can make informed decisions to enhance the developability of their lead compounds. The experimental protocols provided in this guide offer a practical framework for synthesizing the pyrazole bioisostere and evaluating its properties in direct comparison to the parent aniline. Embracing such bioisosteric replacement strategies early in the drug discovery process can significantly increase the probability of identifying and advancing safer and more effective therapeutic agents.

References

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  • Aniline | C6H5NH2 - PubChem. National Center for Biotechnology Information. [Link]

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  • Amines. University of Calgary. [Link]

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  • Microsomal Clearance/Stability Assay. Domainex. [Link]

  • pKa of Aniline. vCalc. [Link]

  • Hypothetical metabolic pathway diagram for aniline degradation under... ResearchGate. [Link]

  • Statistical Analysis of Substituent Effects on pKa of Aniline. Journal of Engineering Research and Applied Science. [Link]

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  • Protocol for the Human Liver Microsome Stability Assay. ResearchGate. [Link]

  • Human metabolism and excretion kinetics of aniline after a single oral dose. PubMed. [Link]

  • Synthesis and Characterization of Azido- and Nitratoalkyl Nitropyrazoles as Potential Melt-Cast Explosives - PMC. National Center for Biotechnology Information. [Link]

  • Differences in pharmacokinetics and haematotoxicities of aniline and its dimethyl derivatives orally administered in rats. Semantic Scholar. [Link]

  • SYNTHESIS OF SOME NOVEL 1-H PYRAZOLE DERIVATIVES AND THEIR ANTIBACTERIAL ACTIVITY STUDIES. RASĀYAN Journal of Chemistry. [Link]

  • Differences in Pharmacokinetics and Haematotoxicities of Aniline and Its Dimethyl Derivatives Orally Administered in Rats. PubMed. [Link]

  • Recent Advances and Outlook for the Isosteric Replacement of Anilines - ResearchGate. ResearchGate. [Link]

  • The emerging role of radical chemistry in the amination transformation of highly strained [1.1.1]propellane: Bicyclo[1.1.1]pentylamine as bioisosteres of anilines. Frontiers in Chemistry. [Link]

  • 1-Ethyl-1h-pyrazol-4-amine | C5H9N3 - PubChem. National Center for Biotechnology Information. [Link]

  • Amino-Pyrazoles in Medicinal Chemistry: A Review. MDPI. [Link]

  • Amino-Pyrazoles in Medicinal Chemistry: A Review. PubMed. [Link]

  • Diazotization and Coupling Reactions of Ethyl 3-amino-1H-pyrazole-4-carboxylate;Synthesis of some Pyrazolozaines. ResearchGate. [Link]

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  • Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies. MDPI. [Link]

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Validation

A Comparative Guide to Catalysts for Pyrazole C-N Coupling: A Senior Application Scientist's Perspective

For Researchers, Scientists, and Drug Development Professionals The N-arylpyrazole moiety is a cornerstone in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals, agrochemicals, and fu...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The N-arylpyrazole moiety is a cornerstone in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals, agrochemicals, and functional organic materials. The efficient construction of the C-N bond between a pyrazole and an aryl group is, therefore, a critical transformation in modern organic synthesis. This guide provides an in-depth comparative analysis of the predominant catalytic systems for pyrazole C-N coupling, with a focus on palladium- and copper-based catalysts. Drawing upon experimental data and mechanistic insights, we aim to equip researchers with the knowledge to make informed decisions in catalyst selection and reaction optimization.

The Strategic Importance of Pyrazole C-N Coupling

The prevalence of the N-arylpyrazole scaffold in blockbuster drugs and high-performance materials underscores the need for robust and versatile synthetic methodologies. Traditional methods for C-N bond formation often suffer from harsh reaction conditions, limited substrate scope, and poor functional group tolerance. The advent of transition metal-catalyzed cross-coupling reactions has revolutionized this field, offering milder and more efficient pathways to these valuable compounds. This guide will dissect the two leading catalytic platforms, offering a comparative lens on their performance, underlying mechanisms, and practical application.

Palladium-Catalyzed C-N Coupling: The Buchwald-Hartwig Amination of Pyrazoles

The Buchwald-Hartwig amination has emerged as a powerful and versatile method for the formation of C-N bonds.[1] This palladium-catalyzed cross-coupling reaction has been successfully applied to the N-arylation of pyrazoles, offering a broad substrate scope and high functional group tolerance.[2][3]

Mechanistic Rationale: The Palladium Catalytic Cycle

The catalytic cycle of the Buchwald-Hartwig amination of pyrazoles is a well-studied process that involves the interplay of a palladium(0) active species and a suitable phosphine ligand. The generally accepted mechanism proceeds through a series of key steps: oxidative addition, ligand exchange, deprotonation, and reductive elimination.

graph "Buchwald-Hartwig_Catalytic_Cycle" { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.6, fontname="Arial", fontsize=12, label="Figure 1: Catalytic Cycle for Palladium-Catalyzed Pyrazole C-N Coupling", labelloc=b, labeljust=c]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", color="#202124", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

Pd0 [label="Pd(0)Ln", fillcolor="#4285F4", fontcolor="#FFFFFF"]; OxAdd [label="Oxidative Addition\n(Ar-X)", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; PdII_ArX [label="LnP(Ar)(X)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; LigExch [label="Ligand Exchange\n(Pyrazole-H)", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; PdII_ArPyr [label="[LnP(Ar)(Pyrazole-H)]+X-", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Deprot [label="Deprotonation\n(Base)", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; PdII_Amido [label="LnP(Ar)(Pyrazole)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; RedElim [label="Reductive Elimination", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Product [label="Ar-Pyrazole", shape=cds, style=filled, fillcolor="#FFFFFF", color="#4285F4"];

Pd0 -> OxAdd [label="Ar-X"]; OxAdd -> PdII_ArX; PdII_ArX -> LigExch [label="Pyrazole-H"]; LigExch -> PdII_ArPyr; PdII_ArPyr -> Deprot [label="Base"]; Deprot -> PdII_Amido; PdII_Amido -> RedElim; RedElim -> Product; RedElim -> Pd0 [label="Regeneration"]; }

Figure 1: Catalytic Cycle for Palladium-Catalyzed Pyrazole C-N Coupling

The choice of ligand is crucial for the success of the Buchwald-Hartwig amination of pyrazoles. Bulky, electron-rich phosphine ligands are often required to promote both the oxidative addition and the final reductive elimination steps.[1]

Performance Comparison of Palladium-Based Catalyst Systems

The efficacy of palladium-catalyzed pyrazole C-N coupling is highly dependent on the choice of ligand and reaction conditions. Below is a summary of representative catalyst systems and their performance with different arylating agents.

Catalyst PrecursorLigandArylating AgentBaseSolventTemp (°C)Time (h)Yield (%)Reference
Pd(OAc)₂tBuBrettPhosAryl TriflatesK₂CO₃Toluene10024up to 95%[2][3]
Pd₂(dba)₃XPhosAryl BromidesNaOtBuDioxane10012up to 92%[4]
Pd(OAc)₂RuPhosAryl ChloridesK₃PO₄t-BuOH11024up to 85%[5]
Pd(dba)₂tBuDavePhos4-Bromo-1-tritylpyrazoleK₂CO₃Xylene160 (MW)0.17up to 95%[4]

Note: Yields are representative and can vary depending on the specific substrates used.

Experimental Protocol: Palladium-Catalyzed N-Arylation of Pyrazole with an Aryl Bromide

This protocol is a representative example for the N-arylation of pyrazole using a palladium catalyst with a biarylphosphine ligand.

Materials:

  • Palladium(II) acetate (Pd(OAc)₂)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Sodium tert-butoxide (NaOtBu)

  • Pyrazole

  • Aryl bromide

  • Anhydrous dioxane

  • Schlenk tube or similar reaction vessel

  • Magnetic stirrer and heating block

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk tube under an inert atmosphere, add Pd(OAc)₂ (0.02 mmol, 2 mol%) and XPhos (0.04 mmol, 4 mol%).

  • Add NaOtBu (1.4 mmol).

  • Add pyrazole (1.2 mmol).

  • Add the aryl bromide (1.0 mmol).

  • Add anhydrous dioxane (5 mL).

  • Seal the Schlenk tube and stir the reaction mixture at 100 °C for 12 hours.

  • After cooling to room temperature, quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-arylpyrazole.

Copper-Catalyzed C-N Coupling: The Chan-Lam Approach to N-Arylpyrazoles

The copper-catalyzed Chan-Lam coupling reaction offers an attractive alternative to palladium-based systems, often utilizing less expensive catalysts and ligands.[6] This methodology typically employs arylboronic acids as the arylating agents and can be performed under milder conditions, sometimes even in the presence of air.[7]

Mechanistic Rationale: The Copper Catalytic Cycle

The mechanism of the Chan-Lam coupling is more debated than its palladium counterpart. However, a plausible catalytic cycle involves the formation of a copper(II)-pyrazolate complex, followed by transmetalation with the arylboronic acid and subsequent reductive elimination to furnish the N-arylpyrazole product and regenerate the active copper species.[6][7]

graph "Chan-Lam_Catalytic_Cycle" { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.6, fontname="Arial", fontsize=12, label="Figure 2: Plausible Catalytic Cycle for Copper-Catalyzed Pyrazole C-N Coupling", labelloc=b, labeljust=c]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", color="#202124", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

CuII [label="Cu(II)L2", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Coord [label="Coordination\n(Pyrazole-H, Base)", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; CuII_Pyr [label="L2Cu(II)(Pyrazole)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Transmetal [label="Transmetalation\n(ArB(OH)2)", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; CuIII_Intermediate [label="[L2Cu(III)(Ar)(Pyrazole)]", fillcolor="#EA4335", fontcolor="#FFFFFF"]; RedElim [label="Reductive Elimination", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Product [label="Ar-Pyrazole", shape=cds, style=filled, fillcolor="#FFFFFF", color="#4285F4"]; Oxidation [label="Oxidation\n(Oxidant)", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; CuI [label="Cu(I)L2", fillcolor="#4285F4", fontcolor="#FFFFFF"];

CuII -> Coord; Coord -> CuII_Pyr; CuII_Pyr -> Transmetal; Transmetal -> CuIII_Intermediate; CuIII_Intermediate -> RedElim; RedElim -> Product; RedElim -> CuI; CuI -> Oxidation [label="Oxidant (e.g., O2)"]; Oxidation -> CuII; }

Figure 2: Plausible Catalytic Cycle for Copper-Catalyzed Pyrazole C-N Coupling

The presence of an oxidant, often atmospheric oxygen, is typically required to regenerate the active Cu(II) species from the Cu(I) formed after reductive elimination.[7]

Performance Comparison of Copper-Based Catalyst Systems

Copper-catalyzed systems offer a cost-effective and often milder alternative for pyrazole N-arylation. The choice of copper source, ligand, and solvent plays a significant role in the reaction outcome.

Copper SourceLigandArylating AgentBaseSolventTemp (°C)Time (h)Yield (%)Reference
CuIN,N'-DimethylethylenediamineAryl IodidesK₂CO₃Dioxane11024up to 94%[8][9]
Cu(OAc)₂PyridineArylboronic AcidsEt₃NCH₂Cl₂RT72up to 93%[6]
CuO NanoparticlesLigand-freeAryl IodidesK₂CO₃Toluene18018up to 96%[10]
Cu₂OOxime-type ligandAryl BromidesCs₂CO₃CH₃CN8224up to 90%[11]

Note: Yields are representative and can vary depending on the specific substrates used.

Experimental Protocol: Copper-Catalyzed N-Arylation of Pyrazole with an Arylboronic Acid

This protocol provides a general procedure for the Chan-Lam coupling of pyrazole with an arylboronic acid.

Materials:

  • Copper(II) acetate (Cu(OAc)₂)

  • Pyrazole

  • Arylboronic acid

  • Triethylamine (Et₃N) or Pyridine

  • Dichloromethane (CH₂Cl₂)

  • Reaction flask equipped with a stir bar

  • Magnetic stirrer

Procedure:

  • To a reaction flask, add Cu(OAc)₂ (0.1 mmol, 10 mol%), pyrazole (1.2 mmol), and the arylboronic acid (1.0 mmol).

  • Add dichloromethane (5 mL) to the flask.

  • Add triethylamine (2.0 mmol) or pyridine (2.0 mmol) to the reaction mixture.

  • Stir the reaction mixture at room temperature, open to the air, for 72 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with dichloromethane and filter through a pad of celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-arylpyrazole.

Comparative Analysis and Catalyst Selection

The choice between a palladium or copper catalyst for pyrazole C-N coupling depends on several factors, including the nature of the substrates, desired reaction conditions, and cost considerations.

graph "Catalyst_Comparison" { graph [fontname="Arial", fontsize=12, label="Figure 3: Key Comparison Points for Catalyst Selection", labelloc=b, labeljust=c]; node [shape=record, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", color="#202124", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

Palladium [label="{Palladium Catalysis | + Broad substrate scope (aryl halides/triflates)\l+ High functional group tolerance\l+ Well-understood mechanism\l- Higher cost of catalyst and ligands\l- Often requires inert atmosphere\l- Sensitivity to air and moisture\l}"]; Copper [label="{Copper Catalysis | + Lower cost of catalyst\l+ Milder reaction conditions (often RT, air)\l+ Utilizes readily available arylboronic acids\l- Substrate scope can be more limited\l- Mechanistic understanding less developed\l- Longer reaction times may be required\l}"];

Palladium -> Copper [style=invis]; }

Figure 3: Key Comparison Points for Catalyst Selection

Key Considerations for Catalyst Selection:

  • Substrate Scope: Palladium catalysts, particularly with advanced biarylphosphine ligands, generally exhibit a broader substrate scope, tolerating a wider range of functional groups on both the pyrazole and the arylating agent (including aryl chlorides).[1][5] Copper-catalyzed systems are highly effective with aryl iodides and bromides, and the Chan-Lam protocol is well-suited for arylboronic acids.[6][8][9]

  • Reaction Conditions: Copper-catalyzed reactions can often be performed under milder conditions, including at room temperature and open to the air, which can be a significant advantage in terms of operational simplicity.[6] Palladium-catalyzed reactions typically require higher temperatures and an inert atmosphere.[2][4]

  • Cost: Copper catalysts are significantly less expensive than their palladium counterparts, making them more attractive for large-scale synthesis.[12] The cost of specialized phosphine ligands for palladium catalysis can also be a considerable factor.

  • Mechanistic Predictability: The mechanism of the Buchwald-Hartwig amination is generally better understood, which can aid in troubleshooting and optimization.[1] The mechanism of copper-catalyzed couplings is more complex and can be substrate-dependent.[6][7]

Conclusion

Both palladium- and copper-catalyzed systems are powerful tools for the synthesis of N-arylpyrazoles. The choice of the optimal catalyst depends on a careful evaluation of the specific synthetic challenge at hand. For broad applicability and high functional group tolerance with a wide range of aryl halides, palladium catalysis with bulky biarylphosphine ligands remains a premier choice. For cost-effective synthesis, particularly with arylboronic acids and under milder conditions, copper-catalyzed Chan-Lam coupling presents a highly attractive and practical alternative. As research in this area continues, the development of even more efficient, versatile, and sustainable catalytic systems for pyrazole C-N coupling can be anticipated, further empowering chemists in the creation of novel molecules with significant impact.

References

  • Onodera, S., Kochi, T., & Kakiuchi, F. (2019). Synthesis of N-Arylpyrazoles by Palladium-Catalyzed Coupling of Aryl Triflates with Pyrazole Derivatives. The Journal of Organic Chemistry, 84(10), 6508–6515. [Link]

  • Onodera, S., Kochi, T., & Kakiuchi, F. (2019). Synthesis of N-Arylpyrazoles by Palladium-Catalyzed Coupling of Aryl Triflates with Pyrazole Derivatives. Organic Chemistry Portal. [Link]

  • Antilla, J. C., Baskin, J. M., Barder, T. E., & Buchwald, S. L. (2004). Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles. The Journal of Organic Chemistry, 69(17), 5578–5587. [Link]

  • Antilla, J. C., Baskin, J. M., Barder, T. E., & Buchwald, S. L. (2004). Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles. Organic Chemistry Portal. [Link]

  • Chan, D. M. T., Monaco, K. L., Wang, R.-P., & Winters, M. P. (1998). New N- and O-Arylations with Phenylboronic acids and Cupric Acetate. Tetrahedron Letters, 39(19), 2933–2936. [Link]

  • Wikipedia contributors. (2023). Chan–Lam coupling. In Wikipedia, The Free Encyclopedia. [Link]

  • Su, M., Chen, C., & Lin, C. (2014). Highly Efficient and Reusable Copper-Catalyzed N-Arylation of Nitrogen-Containing Heterocycles with Aryl Halides. Molecules, 19(10), 15169–15183. [Link]

  • Taillefer, M., et al. (2004). Mild Conditions for Copper-Catalysed N-Arylation of Pyrazoles. Advanced Synthesis & Catalysis, 346(13-15), 1879-1885. [Link]

  • Monnier, F., & Taillefer, M. (2009). Catalytic C−C, C−N, and C−O Ullmann-Type Coupling Reactions. Angewandte Chemie International Edition, 48(38), 6954-6971. [Link]

  • Bialy, L., & Waldmann, H. (2011). Palladium- and copper-mediated N-aryl bond formation reactions for the synthesis of biological active compounds. Beilstein Journal of Organic Chemistry, 7, 149-175. [Link]

  • Suwałka, K., et al. (2014). Coupling of C-nitro-NH-azoles with arylboronic acids. A route to N-aryl-C-nitroazoles. Molecules, 19(12), 20008-20024. [Link]

  • Wikipedia contributors. (2023). Buchwald–Hartwig amination. In Wikipedia, The Free Encyclopedia. [Link]

  • Kim, J., et al. (2020). C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. Molecules, 25(20), 4701. [Link]

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Comparative

A Comparative Guide to the Validation of Analytical Methods for 1-ethyl-1H-pyrazol-4-amine

This guide provides an in-depth comparison of two robust analytical methods for the quantification and validation of 1-ethyl-1H-pyrazol-4-amine, a key heterocyclic building block in modern drug discovery and development....

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of two robust analytical methods for the quantification and validation of 1-ethyl-1H-pyrazol-4-amine, a key heterocyclic building block in modern drug discovery and development. The methodologies presented—Reverse-Phase High-Performance Liquid Chromatography with Ultraviolet Detection (RP-HPLC-UV) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)—are evaluated against the internationally recognized standards set by the ICH Q2(R1) guideline.[1][2][3]

Our objective is to move beyond mere protocol recitation. Instead, this document elucidates the causal reasoning behind critical experimental choices, providing researchers, scientists, and drug development professionals with a practical framework for selecting and validating the most appropriate analytical technique for their specific needs, from routine quality control to trace-level impurity analysis.

The Regulatory Cornerstone: ICH Q2(R1) Validation Parameters

The validation of any analytical procedure is a systematic process that provides documented evidence that the method is fit for its intended purpose.[4][5] The International Council for Harmonisation (ICH) Q2(R1) guideline provides a comprehensive framework for this process, outlining the necessary validation characteristics.[1][2] These core parameters, which form the basis of our comparison, include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components, such as impurities, degradants, or matrix components.[2]

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range.[2]

  • Range: The interval between the upper and lower concentrations of the analyte for which the method has demonstrated suitable linearity, accuracy, and precision.[2]

  • Accuracy: The closeness of test results to the true value.

  • Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. This is typically evaluated at three levels: repeatability, intermediate precision, and reproducibility.

  • Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be determined with acceptable precision and accuracy.[6]

  • Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.

Method 1: RP-HPLC-UV for Routine Quantification

Reverse-Phase High-Performance Liquid Chromatography with Ultraviolet (UV) detection is a ubiquitous and cost-effective technique in pharmaceutical analysis.[7] It is particularly well-suited for the routine assay and quality control of active pharmaceutical ingredients (APIs) and intermediates like 1-ethyl-1H-pyrazol-4-amine.

Causality of Method Design: The selection of a C18 stationary phase is based on the moderate polarity of 1-ethyl-1H-pyrazol-4-amine, which allows for sufficient hydrophobic interaction and retention. The mobile phase, a mixture of a slightly acidic aqueous buffer and acetonitrile, is chosen to ensure the amine group is protonated, leading to sharp, symmetrical peak shapes and preventing interaction with residual silanols on the column. UV detection is effective due to the pyrazole ring system, which acts as a chromophore.

Experimental Protocol: RP-HPLC-UV

1. Sample and Standard Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of 1-ethyl-1H-pyrazol-4-amine reference standard and dissolve in 10 mL of diluent (Mobile Phase A:Mobile Phase B, 50:50 v/v).

  • Calibration Standards: Perform serial dilutions of the stock solution with the diluent to prepare calibration standards ranging from 1 µg/mL to 100 µg/mL.

  • Test Sample: Dissolve the test sample in the diluent to achieve an expected concentration within the calibration range (e.g., 50 µg/mL).

  • Filtration: Filter all solutions through a 0.45 µm nylon syringe filter prior to injection.

2. Chromatographic Conditions:

  • Instrument: Agilent 1260 Infinity II HPLC system or equivalent.

  • Column: Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes, hold for 2 minutes, return to initial conditions and equilibrate for 3 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection: UV absorbance at 245 nm.

Workflow for RP-HPLC-UV Method Validation

cluster_prep Preparation cluster_stress Specificity Validation cluster_validation Core Validation Experiments cluster_sensitivity Sensitivity cluster_analysis Data Analysis & Reporting prep_std Prepare Reference Standard & Calibrants forced_deg Forced Degradation (Acid, Base, Oxidative, Thermal, Photolytic) prep_std->forced_deg linearity Linearity & Range prep_std->linearity accuracy Accuracy (Spike Recovery) prep_std->accuracy precision Precision (Repeatability & Intermediate) prep_std->precision lod_loq Determine LOD & LOQ (Signal-to-Noise) prep_std->lod_loq prep_sample Prepare Test Sample prep_sample->accuracy specificity_run Analyze Stressed Samples Demonstrate Peak Purity & Resolution forced_deg->specificity_run data_analysis Analyze Data vs. Acceptance Criteria specificity_run->data_analysis linearity->data_analysis accuracy->data_analysis precision->data_analysis robustness Robustness (Vary Flow, Temp, pH) robustness->data_analysis lod_loq->data_analysis report Final Validation Report data_analysis->report cluster_prep Preparation & Tuning cluster_specificity Specificity & Matrix Effects cluster_validation Core Validation Experiments cluster_sensitivity Sensitivity cluster_analysis Data Analysis & Reporting prep_std Prepare Reference Standard & Calibrants ms_tune MS Infusion & Tuning (Select MRM Transitions) prep_std->ms_tune matrix_effect Evaluate Matrix Effects (Post-extraction Spike) prep_std->matrix_effect accuracy Accuracy (Spiked Matrix) prep_std->accuracy precision Precision (Repeatability & Intermediate) prep_std->precision lod_loq Determine LOD & LOQ prep_std->lod_loq linearity Linearity & Range ms_tune->linearity specificity_run Analyze Blank Matrix (Check for Interferences) data_analysis Analyze Data vs. Acceptance Criteria specificity_run->data_analysis matrix_effect->data_analysis linearity->data_analysis accuracy->data_analysis precision->data_analysis lod_loq->data_analysis report Final Validation Report data_analysis->report

Sources

Validation

A Senior Application Scientist's Guide to Assessing the Purity of 1-ethyl-1H-pyrazol-4-amine from Different Vendors

Introduction: The Criticality of Purity in Pharmaceutical Intermediates 1-ethyl-1H-pyrazol-4-amine is a key heterocyclic amine scaffold utilized in the synthesis of a wide array of pharmacologically active molecules. Its...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Criticality of Purity in Pharmaceutical Intermediates

1-ethyl-1H-pyrazol-4-amine is a key heterocyclic amine scaffold utilized in the synthesis of a wide array of pharmacologically active molecules. Its structural integrity and purity are paramount, as any impurities—be they starting materials, by-products, or residual solvents—can carry through the synthetic route, ultimately compromising the quality, safety, and efficacy of the final Active Pharmaceutical Ingredient (API). The quality of such intermediates directly influences the critical quality attributes (CQAs) of the final API, making rigorous vendor qualification not just a recommendation, but a necessity under global pharmaceutical standards.[1][2]

This guide presents a self-validating, multi-pronged analytical strategy to move beyond a simple percentage on a Certificate of Analysis (CoA). We will dissect the purity profile of 1-ethyl-1H-pyrazol-4-amine by employing orthogonal analytical techniques, ensuring an informed and scientifically sound selection of a commercial supplier.

Understanding Potential Impurities: A Synthesis-Based Approach

To effectively hunt for impurities, one must first understand their likely origin. The synthesis of substituted pyrazoles often involves the condensation of a 1,3-dicarbonyl compound (or its equivalent) with a hydrazine derivative.[3][4] Another common route is the [3+2] cycloaddition of unsaturated bonds with diazo compounds.[3][5]

Based on these synthetic pathways, potential impurities in a commercial batch of 1-ethyl-1H-pyrazol-4-amine may include:

  • Regioisomers: Such as 1-ethyl-1H-pyrazol-3-amine or 2-ethyl-2H-pyrazol-4-amine, which can have similar chromatographic behavior but different reactivity and biological activity.

  • Unreacted Starting Materials: For example, ethylhydrazine or derivatives of malononitrile.

  • Reaction By-products: Arising from side reactions or incomplete cyclization.

  • Residual Solvents and Reagents: Including catalysts, bases, or solvents used during synthesis and purification (e.g., ethanol, ethyl acetate).

A robust analytical workflow must be capable of separating, identifying, and quantifying these diverse chemical entities.

The Analytical Workflow: A Strategy of Orthogonal Methods

Relying on a single analytical technique is insufficient for comprehensive purity assessment. We advocate for an orthogonal approach, where each method provides a unique and complementary piece of the purity puzzle. This strategy ensures that the weaknesses of one technique are covered by the strengths of another.

Purity_Assessment_Workflow Sample Sample Receipt (Vendors A, B, C) Visual Visual & Physical Inspection Sample->Visual Initial Check HPLC HPLC-UV (Chromatographic Purity) Visual->HPLC Primary Assay GCMS GC-MS (Identity & Volatiles) Visual->GCMS NMR NMR Spectroscopy (Structural Identity & Isomers) Visual->NMR KF Karl Fischer Titration (Water Content) Visual->KF Data Data Integration & Comparison HPLC->Data Purity (%) GCMS->Data Identity, Volatiles NMR->Data Structure, Isomers KF->Data Water (%) Report Final Purity Report & Vendor Selection Data->Report Comprehensive Profile

Caption: Orthogonal Analytical Workflow for Purity Assessment.

Experimental Protocols & Rationale

Herein, we detail the step-by-step methodologies. The causality behind each choice of parameter is explained to provide a deeper understanding of the method's design.

A. High-Performance Liquid Chromatography (HPLC) for Chromatographic Purity

Rationale: HPLC with UV detection is the industry-standard technique for quantifying the purity of non-volatile organic compounds.[6][7] A gradient elution method is chosen to ensure the separation of impurities with a wide range of polarities, which might co-elute in an isocratic run. A C18 column is selected for its versatility in reversed-phase chromatography, suitable for retaining and separating the moderately polar 1-ethyl-1H-pyrazol-4-amine from its potential impurities.

Protocol:

  • System Preparation: Agilent 1260 Infinity II HPLC system or equivalent, equipped with a Diode Array Detector (DAD).

  • Column: ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18.1-22 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 230 nm (monitor 210-400 nm scan for peak purity analysis).

  • Injection Volume: 5 µL.

  • Sample Preparation: Accurately weigh ~10 mg of the sample and dissolve in 10 mL of a 50:50 Water:Acetonitrile mixture to make a 1 mg/mL stock solution. Further dilute to 0.1 mg/mL for analysis.

  • Analysis: Integrate all peaks and calculate purity as the percentage of the main peak area relative to the total area of all peaks (Area % method).

B. Gas Chromatography-Mass Spectrometry (GC-MS) for Identity and Volatile Impurities

Rationale: GC-MS is a powerful tool for confirming the identity of the main component by its mass spectrum and for detecting volatile and semi-volatile impurities, such as residual solvents.[8][9] For many heterocyclic amines, direct analysis without derivatization is feasible and preferred to avoid introducing artifacts.[8]

Protocol:

  • System Preparation: Agilent 7890B GC with 5977A MSD or equivalent.

  • Column: HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.

  • Carrier Gas: Helium, constant flow at 1.2 mL/min.

  • Inlet Temperature: 250 °C.

  • Injection Mode: Split (20:1).

  • Injection Volume: 1 µL.

  • Oven Temperature Program:

    • Initial: 60 °C, hold for 2 min.

    • Ramp: 15 °C/min to 280 °C.

    • Hold: 5 min at 280 °C.

  • MSD Transfer Line Temperature: 280 °C.

  • MS Source Temperature: 230 °C.

  • MS Quadrupole Temperature: 150 °C.

  • Scan Range: 40-450 m/z.

  • Sample Preparation: Prepare a 1 mg/mL solution of the sample in methanol.

  • Analysis: Compare the mass spectrum of the major eluted peak with a reference library (e.g., NIST) to confirm the identity of 1-ethyl-1H-pyrazol-4-amine (C₅H₉N₃, MW: 111.15).[10][11] Identify any other peaks as potential volatile impurities.

C. Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Verification

Rationale: NMR spectroscopy is unparalleled for unambiguous structure elucidation.[12] It is the definitive technique to confirm the correct isomeric structure (i.e., the ethyl group is on N1 and the amine is at C4) and to detect isomeric impurities that may not be separable by chromatography. Both ¹H and ¹³C NMR spectra are necessary for a complete structural assignment.[13][14][15]

Protocol:

  • System Preparation: Bruker Avance III 400 MHz spectrometer or equivalent.

  • Solvent: Deuterated chloroform (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆).

  • ¹H NMR Acquisition:

    • Acquire at least 16 scans.

    • Observe a spectral width of -2 to 12 ppm.

    • Reference the residual solvent peak (CDCl₃: 7.26 ppm; DMSO-d₆: 2.50 ppm).

  • ¹³C NMR Acquisition:

    • Acquire with proton decoupling.

    • Observe a spectral width of 0 to 200 ppm.

    • Reference the solvent peak (CDCl₃: 77.16 ppm; DMSO-d₆: 39.52 ppm).

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of the chosen deuterated solvent.

  • Analysis: Assign all proton and carbon signals and compare them against expected chemical shifts and coupling patterns for the target structure. Scrutinize the spectra for small, unassignable peaks that may indicate structural isomers or other non-volatile impurities.

Data Presentation: A Comparative Summary

To facilitate a direct, evidence-based comparison, all quantitative and qualitative data should be summarized in a structured table.

ParameterVendor AVendor BVendor C
CoA Purity (%) 98.5%>99%98% (by Titration)
Visual Appearance Off-white solidWhite crystalline solidPale yellow solid
HPLC Purity (Area %) 99.2%99.8%98.1%
Impurities by HPLC (>0.05%) 2 peaks (0.5% and 0.3%)1 peak (0.15%)4 peaks (totaling 1.9%)
GC-MS Identity Match >98%Match >99%Match >98%
Volatile Impurities (GC-MS) Acetone (trace)None DetectedEthyl Acetate (0.2%)
NMR Structural Confirmation Pass. Structure confirmed.Pass. Structure confirmed.Pass. Structure confirmed.
Isomeric Impurities (NMR) Not DetectedNot Detected~1.5% unknown isomer
Water Content (Karl Fischer) 0.25%0.10%0.40%
Calculated Purity (HPLC corrected) 98.95% 99.70% 97.70%

Note: Data presented is hypothetical for illustrative purposes.

Discussion: Synthesizing the Results for an Informed Decision

The integrated data provides a much clearer picture than any single CoA.

  • Vendor A: Appears to be of good quality. The HPLC purity is high, and the identity is confirmed. The minor impurities and trace solvent are likely acceptable for many applications, but should be identified if possible for GMP processes.

  • Vendor B: Demonstrates superior quality across all metrics. It has the highest chromatographic purity, no detectable volatile or isomeric impurities, and the lowest water content. This batch represents the highest quality standard and would be the preferred choice for sensitive applications and late-stage drug development.

  • Vendor C: While the main component is correct, this material raises several red flags. The visual appearance is off, the HPLC profile shows multiple impurities, and most critically, NMR reveals the presence of an isomeric impurity. This isomer would likely not be declared on the CoA and could have significant downstream consequences. This vendor would be disqualified for any cGMP-regulated synthesis.

This comprehensive analysis, grounded in international quality standards, provides the trustworthiness required for critical raw material selection.[1][16]

Conclusion

Assessing the purity of a pharmaceutical intermediate like 1-ethyl-1H-pyrazol-4-amine demands more than a cursory glance at a vendor's Certificate of Analysis. A rigorous, multi-technique workflow employing HPLC, GC-MS, and NMR spectroscopy is essential for a complete and reliable characterization. This orthogonal approach allows for the confident confirmation of identity, quantification of chromatographic purity, detection of volatile and isomeric impurities, and ultimately, an informed, data-driven decision. By investing in this level of analytical scrutiny, researchers and drug development professionals can mitigate risks, ensure process reproducibility, and build a foundation of quality that extends from the starting material to the final drug product.

References

  • Pharmaceutical Intermediate Quality Standards: A Practical Guide. Aligned with ICH guidelines, this source discusses the importance of controlling intermediate quality for API production. 1

  • Analysis of Nonpolar Heterocyclic Amines in Cooked Foods and Meat Extracts Using Gas Chromatography-Mass Spectrometry. PubMed. This article details a GC-MS technique for analyzing heterocyclic amines without derivatization.

  • Application Notes and Protocols for High-Performance Liquid Chromatography (HPLC) Analysis of Amines. BenchChem. This document provides an overview of HPLC methods for amine analysis, including the challenges and common derivatization techniques.

  • HPLC Method for Separation of Amines in Non Aqueous MP on BIST B+ Column. SIELC Technologies. Details a specific HPLC method for retaining and separating various amines.

  • Analysis of Heterocyclic Amines in Mainstream Cigarette Smoke Using a New NCI GC-MS Technique. Taylor & Francis Online. Describes a GC-MS method for analyzing heterocyclic amines, noting challenges with sensitivity for direct measurement.

  • Validation of an HPLC Analytical Method for Determination of Biogenic Amines in Agricultural Products. National Institutes of Health (NIH). This paper discusses the validation of an HPLC method for amine quantification, which is relevant to establishing a reliable purity assessment protocol.

  • A Review of Analysis Methods of Amino Acids and Amines by HPLC. ResearchGate. This review covers various HPLC methods, including derivatization techniques, for analyzing amines.

  • Automatic Precolumn Derivatization for the HPLC Determination of Aliphatic Amines in Air. Thermo Fisher Scientific. Application note discussing various derivatization reagents for HPLC analysis of amines.

  • Analysis of Heterocyclic Aromatic Amines using Selective Extraction by Magnetic Molecularly Imprinted Polymers Coupled with Liquid Chromatography – Mass Spectrometry. National Institutes of Health (NIH). Compares LC-MS and GC-MS for the analysis of heterocyclic amines.

  • A ¹³C NMR Spectroscopy Study of the Structure of N-H Pyrazoles and Indazoles. ResearchGate. Discusses the use of ¹³C NMR to determine the tautomeric structure of pyrazoles in solution and solid state.

  • Structure Elucidation of a Pyrazolo[6][17]pyran Derivative by NMR Spectroscopy. National Institutes of Health (NIH). Demonstrates the use of 1D and 2D NMR techniques for determining the structure of pyrazole derivatives.

  • Analysis of Heterocyclic Aromatic Amines in Foods by Gas Chromatography–Mass Spectrometry. ResearchGate. Details a GC-MS method for analyzing heterocyclic amines, highlighting various analytical techniques.

  • 1-ethyl-1H-pyrazol-4-amine | CAS 876343-24-7. Santa Cruz Biotechnology. Product page providing basic chemical properties.

  • Analysis of Heterocyclic Aromatic Amines using Selective Extraction by Magnetic Molecularly Imprinted Polymers Coupled with Liquid Chromatography-Mass Spectrometry. Journal of Food and Drug Analysis. Discusses various methods for HCA analysis, including GC-MS and LC-MS.

  • 1-ethyl-1H-pyrazol-4-amine dihydrochloride. CymitQuimica. Product page listing chemical properties for a salt form of the compound.

  • The ISO standards in pharmaceuticals: a complete guide. SFAM. Provides an overview of key ISO standards relevant to the pharmaceutical industry.

  • 1-Ethyl-1H-pyrazol-4-amine monohydrochloride | 948573-26-0. Sigma-Aldrich. Product information page with properties and safety data.

  • Best Practices for Quality Control in Pharmaceuticals. SimplerQMS. A guide to quality control principles in the pharmaceutical industry, referencing GMP and ICH Q10 standards.

  • Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times. ResearchGate. Covers experimental and theoretical NMR data for pyrazole derivatives.

  • Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. MDPI. Compares experimental and theoretical NMR data for a series of pyrazoles.

  • Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. Journal of Chemical and Pharmaceutical Research. Details the determination of NMR chemical shifts for pyrazolone derivatives.

  • Pharmaceutical quality control: the reference standards labyrinth. This white paper explains the different types of reference standards used in pharmaceutical quality control.

  • Annex 1 WHO good practices for pharmaceutical quality control laboratories. World Health Organization (WHO). Provides guidelines for quality management systems in pharmaceutical QC laboratories.

  • 1-Ethyl-1H-pyrazol-4-amine monohydrochloride | 948573-26-0. BLD Pharm. Provides links to analytical documentation like NMR and HPLC for the compound.

  • A kind of preparation method of pyrazole derivatives. Google Patents. Patent describing a synthesis method for pyrazole derivatives, including NMR characterization data.

  • 1-Ethyl-1h-pyrazol-4-amine | C5H9N3. PubChem. Provides comprehensive chemical information, including physical and chemical properties.

  • Synthesis and Characterization of Pyrazoline Derivatives under Three Different Catalytic Conditions. Journal of Chemical and Pharmaceutical Research. Describes the synthesis and characterization of pyrazoline derivatives using various spectral methods.

  • Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. National Institutes of Health (NIH). Details the characterization of new pyrazole derivatives by ¹H-NMR, ¹³C-NMR, and other methods.

  • Synthesis, characterization and biological study of some new N-acetyl pyrazole derivatives. This paper includes spectral data (IR, ¹H NMR, ¹³C NMR) for newly synthesized pyrazole derivatives.

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. National Institutes of Health (NIH). A comprehensive review of synthesis methods for pyrazole derivatives.

  • Synthesis of Some Novel 1-H Pyrazole Derivatives and Their Antibacterial Activity Studies. Rasayan J. Chem. Describes the synthesis of pyrazole derivatives starting from phenylhydrazine and ethyl acetoacetate.

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. Reviews various synthetic routes to pyrazole compounds, including cyclocondensation and cycloaddition reactions.

  • Pyrazoles: Synthetic Strategies and Their Pharmaceutical Applications-An Overview. SciSpace. Outlines common synthetic methods for pyrazoles, such as reactions of 1,3-diketones with hydrazines.

  • Synthesis and Properties of Pyrazoles. Encyclopedia.pub. Discusses various synthetic procedures for obtaining functionalized pyrazoles, including aminopyrazoles and acylpyrazoles.

Sources

Comparative

The Ethyl Group at N1: A Subtle Player in the Potent Bioactivity of Pyrazol-4-amine Derivatives

A Comparative Guide to the Structure-Activity Relationship of 1-Ethyl-1H-pyrazol-4-amine Analogs in Kinase Inhibition The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a corn...

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Structure-Activity Relationship of 1-Ethyl-1H-pyrazol-4-amine Analogs in Kinase Inhibition

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone in medicinal chemistry, forming the scaffold of numerous clinically approved drugs.[1][2] Its unique physicochemical properties, including the ability to act as both a hydrogen bond donor and acceptor, contribute to its versatility in drug design.[3] Among the vast landscape of pyrazole-containing compounds, the 1-ethyl-1H-pyrazol-4-amine scaffold has emerged as a promising framework for the development of potent kinase inhibitors, a class of drugs that has revolutionized cancer therapy.[1][4]

This guide delves into the critical structure-activity relationships (SAR) of 1-ethyl-1H-pyrazol-4-amine derivatives, offering a comparative analysis of their performance as kinase inhibitors. We will explore the nuanced effects of substitutions on this core structure, supported by experimental data, and provide detailed protocols for the synthesis and evaluation of these compounds.

The 1-Ethyl-1H-pyrazol-4-amine Core: A Privileged Scaffold for Kinase Inhibition

The 1-ethyl-1H-pyrazol-4-amine core serves as a versatile anchor for engaging the ATP-binding pocket of various kinases. The ethyl group at the N1 position, while seemingly a simple alkyl substituent, plays a crucial role in modulating the compound's physicochemical properties, such as lipophilicity and metabolic stability, which in turn influences its pharmacokinetic profile.[3] The 4-amino group provides a critical vector for introducing a wide array of substituents that can interact with specific residues within the kinase domain, thereby dictating the compound's potency and selectivity.

A prime example of the successful application of a related scaffold is in the development of Cyclin-Dependent Kinase 2 (CDK2) inhibitors. CDK2 is a key regulator of the cell cycle, and its aberrant activity is a hallmark of many cancers.[5][6] Researchers have explored the bioisosteric replacement of a phenylsulfonamide moiety with pyrazole derivatives, leading to the discovery of highly potent N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amines.[5][6] While not a direct 1-ethyl derivative, the SAR data from this series provides invaluable insights into the broader class of N-substituted pyrazol-4-amine analogs.

Comparative Analysis: The Impact of Substitution on Biological Activity

The potency and selectivity of 1-ethyl-1H-pyrazol-4-amine derivatives are exquisitely sensitive to the nature and position of substituents on both the pyrazole ring and the 4-amino group. The following sections dissect these relationships with supporting experimental data.

Substitutions on the 4-Amino Group: A Gateway to Potency

The 4-amino group serves as a key attachment point for larger aromatic or heteroaromatic systems that can form crucial interactions within the kinase hinge region. In the case of the N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine series targeting CDK2, the pyrimidinyl-pyrazolyl moiety at this position is critical for high-affinity binding.

Table 1: Comparative Activity of N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine Derivatives as CDK2 Inhibitors [5][7]

CompoundR¹ (on pyrimidinyl-pyrazolyl)R² (on pyrimidinyl)CDK2 Kᵢ (µM)A2780 Ovarian Cancer GI₅₀ (µM)
14 HF0.007>10
15 CH₃Cl0.0050.158
23 CH₃ (at N1 of pyrazol-5-yl)Cl0.0907.350

The data clearly demonstrates that a methyl group at the N1 position of the pyrazol-4-yl ring attached to the pyrimidine (Compound 15 ) enhances both CDK2 inhibitory activity and antiproliferative effects against A2780 ovarian cancer cells compared to the unsubstituted analog (Compound 14 ).[5] This highlights the favorable interactions that can be achieved with strategic N-alkylation. However, altering the attachment point on the pyrazole ring from the 4-position to the 5-position (Compound 23 ) results in a dramatic loss of activity, underscoring the importance of the precise orientation of this substituent for effective binding.[5]

The N1-Ethyl Group: Fine-Tuning Pharmacokinetics and Potency

While the provided data focuses on an N-methyl substituent, the principles can be extrapolated to the N1-ethyl group of our core topic. The ethyl group, being slightly larger and more lipophilic than a methyl group, can offer advantages in terms of metabolic stability and cell permeability. However, it can also introduce steric hindrance if the binding pocket is constrained. The optimal N-alkyl substituent is therefore highly dependent on the specific kinase target.

For instance, in a series of pyrazole-based Aurora kinase inhibitors, a nitro group was found to be more optimal for activity than hydrogen, methyl, methoxy, or chloro substituents, indicating that electronic effects can also play a significant role.[1] This emphasizes the need for a multi-parameter optimization approach that considers steric, electronic, and physicochemical properties.

Experimental Protocols

To facilitate further research and validation, detailed experimental protocols for the synthesis and biological evaluation of 1-ethyl-1H-pyrazol-4-amine derivatives are provided below.

General Synthesis of 1-Ethyl-1H-pyrazol-4-amine Derivatives

A common synthetic route to 1-substituted-1H-pyrazol-4-amines involves the cyclization of a β-ketonitrile with a substituted hydrazine, followed by functionalization of the 4-amino group.[8]

DOT Diagram: Synthetic Workflow

Synthesis_Workflow Start β-Ketonitrile + Ethylhydrazine Cyclization Cyclization (e.g., in Ethanol, reflux) Start->Cyclization Pyrazol_Amine 1-Ethyl-1H-pyrazol-5-amine Cyclization->Pyrazol_Amine Reduction Reduction of Nitro Group (if applicable) Pyrazol_Amine->Reduction If starting with nitro precursor Coupling Coupling Reaction (e.g., Buchwald-Hartwig or Suzuki coupling) Pyrazol_Amine->Coupling Direct coupling Pyrazol_4_Amine 1-Ethyl-1H-pyrazol-4-amine Reduction->Pyrazol_4_Amine Pyrazol_4_Amine->Coupling Final_Product Substituted 1-Ethyl-1H- pyrazol-4-amine Derivative Coupling->Final_Product

Caption: General synthetic workflow for 1-ethyl-1H-pyrazol-4-amine derivatives.

Step-by-Step Protocol:

  • Synthesis of 1-Ethyl-1H-pyrazol-5-amine: A mixture of a suitable β-ketonitrile and ethylhydrazine sulfate is refluxed in a solvent such as ethanol in the presence of a base (e.g., sodium acetate) to yield the corresponding 1-ethyl-1H-pyrazol-5-amine.

  • Introduction of the 4-Amino Group (if necessary): If the starting material does not already contain a precursor to the 4-amino group, a nitration reaction can be performed, followed by reduction of the nitro group to an amine using standard conditions (e.g., SnCl₂/HCl or catalytic hydrogenation).

  • Coupling with an Aryl or Heteroaryl Halide: The 1-ethyl-1H-pyrazol-4-amine is then coupled with an appropriate aryl or heteroaryl halide using a palladium-catalyzed cross-coupling reaction, such as the Buchwald-Hartwig amination, to introduce the desired substituent at the 4-amino position.

  • Purification: The final compound is purified by column chromatography on silica gel.

In Vitro Kinase Inhibition Assay

The inhibitory activity of the synthesized compounds against the target kinase is determined using a biochemical assay.

DOT Diagram: Kinase Inhibition Assay Workflow

Kinase_Assay_Workflow Preparation Prepare assay buffer, kinase, substrate, and ATP Incubation Incubate kinase with inhibitor (various concentrations) Preparation->Incubation Reaction_Start Initiate reaction by adding ATP Incubation->Reaction_Start Reaction_Stop Stop reaction (e.g., with EDTA) Reaction_Start->Reaction_Stop Detection Detect product formation (e.g., luminescence, fluorescence) Reaction_Stop->Detection Data_Analysis Calculate IC₅₀ or Kᵢ values Detection->Data_Analysis

Caption: Workflow for a typical in vitro kinase inhibition assay.

Step-by-Step Protocol:

  • Assay Preparation: The assay is performed in a 96- or 384-well plate. The reaction mixture contains the purified kinase, a suitable substrate (e.g., a peptide or protein), and ATP in an appropriate buffer.

  • Inhibitor Addition: The test compounds are serially diluted and added to the wells.

  • Reaction Initiation and Incubation: The kinase reaction is initiated by the addition of ATP and incubated at a specific temperature for a set period.

  • Detection: The amount of product formed is quantified using a suitable detection method, such as a luminescence-based assay that measures the amount of ATP remaining or a fluorescence-based assay that detects the phosphorylated substrate.

  • Data Analysis: The half-maximal inhibitory concentration (IC₅₀) or the inhibition constant (Kᵢ) is calculated by fitting the dose-response data to a suitable model.

Cell-Based Antiproliferative Assay (MTT Assay)

The effect of the compounds on the proliferation of cancer cell lines is assessed using a colorimetric assay such as the MTT assay.[9]

Step-by-Step Protocol:

  • Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for 48-72 hours.

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for a few hours. Viable cells with active metabolism will convert the MTT into a purple formazan product.

  • Solubilization and Measurement: The formazan crystals are dissolved in a suitable solvent (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The concentration of the compound that inhibits cell growth by 50% (GI₅₀) is calculated from the dose-response curve.

Conclusion and Future Perspectives

The 1-ethyl-1H-pyrazol-4-amine scaffold represents a highly promising starting point for the design of novel kinase inhibitors. The structure-activity relationships discussed in this guide, particularly the critical role of substitutions at the 4-amino position and the fine-tuning provided by the N1-ethyl group, offer a rational basis for the design of more potent and selective drug candidates. The provided experimental protocols serve as a practical resource for researchers in the field of drug discovery to synthesize and evaluate new analogs.

Future research in this area should focus on exploring a wider range of substituents at both the N1 and C4 positions to build a more comprehensive SAR map for various kinase targets. Additionally, in-depth studies on the pharmacokinetic and pharmacodynamic properties of lead compounds will be crucial for their successful translation into clinical candidates. The continued exploration of this versatile pyrazole scaffold holds great promise for the development of next-generation targeted therapies for cancer and other diseases driven by aberrant kinase activity.

References

Click to expand
  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. (URL not available)
  • Discovery of N,4-Di(1H-pyrazol-4-yl)
  • Synthesis, Biological Evaluation, and Molecular Modeling Studies of 1-Aryl-1H-pyrazole-Fused Curcumin Analogues as Anticancer Agents. PubMed Central. (URL not available)
  • A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Deriv
  • Design, synthesis and biological evaluation of novel pyrazole-based compounds as potential chemotherapeutic agents. NIH. (URL not available)
  • A Comparative Analysis of the Bioactivity of 1H- Pyrazolo[4,3-d]thiazole and 1H-Pyrazolo[3,4 - Benchchem. (URL not available)
  • Reported examples of pyrazoles as anticancer agents with different...
  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applic
  • Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. PMC - NIH. (URL not available)
  • Synthesis, Biological Evaluation, and Molecular Modeling Studies of 1-Aryl-1H-pyrazole-Fused Curcumin Analogues as Anticancer Agents | ACS Omega.
  • (PDF) Novel ethyl-5-amino-3-methylthio-1H-pyrazole-4-carboxylates: Synthesis and pharmacological activity.
  • Current status of pyrazole and its biological activities. PMC - PubMed Central. (URL not available)
  • Fragment-Based Discovery of the Pyrazol-4-yl Urea (AT9283), a Multitargeted Kinase Inhibitor with Potent Aurora Kinase Activity | Journal of Medicinal Chemistry.
  • Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β. SciSpace. (URL not available)
  • Mini review on anticancer activities of Pyrazole Deriv
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  • Design, synthesis, and structure–activity relationship studies of 4-substituted phenylpyrazolidinone derivatives as potent Ku70/80 targeted DNA-PK inhibitors. PubMed Central. (URL not available)
  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (URL not available)
  • Identification of N-(1H-pyrazol-4-yl)
  • Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. PMC - PubMed Central. (URL not available)
  • Discovery of orally available 1H-pyrazolo [3, 4-d] pyrimidin-4-amine derivative as a novel BTK inhibitor. Arabian Journal of Chemistry. (URL not available)
  • Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). Semantic Scholar. (URL not available)

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Validation

The Pyrazole Scaffold: A Comparative Guide to the Efficacy of Next-Generation Kinase Inhibitors

For researchers, scientists, and drug development professionals navigating the complex landscape of kinase inhibitor discovery, the pyrazole scaffold has emerged as a privileged structure, forming the core of numerous cl...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals navigating the complex landscape of kinase inhibitor discovery, the pyrazole scaffold has emerged as a privileged structure, forming the core of numerous clinically successful therapeutics.[1][2][3] Its synthetic accessibility and versatile bioisosteric properties have made it a cornerstone in the design of potent and selective kinase inhibitors targeting a host of oncogenic and inflammatory signaling pathways.[1][4]

This guide offers an in-depth, objective comparison of the efficacy of prominent kinase inhibitors derived from different pyrazole scaffolds. Moving beyond a simple catalog of compounds, we will dissect the experimental data, provide detailed, validated protocols for key assays, and explore the causal relationships that underpin the design and evaluation of these critical therapeutic agents. Our focus is on empowering researchers to make informed decisions by understanding not just what the data says, but how it is generated and why specific experimental choices are crucial for a robust evaluation of inhibitor efficacy.

The Central Role of the Pyrazole Ring in Kinase Inhibition

The pyrazole ring is a five-membered aromatic heterocycle that has proven to be a highly effective pharmacophore for ATP-competitive kinase inhibitors.[1][2] Its structure allows it to form key hydrogen bond interactions with the hinge region of the kinase ATP-binding pocket, mimicking the adenine moiety of ATP. Furthermore, the substituent groups on the pyrazole ring can be readily modified to enhance potency, improve selectivity, and optimize pharmacokinetic properties.[1][5] This chemical tractability has led to the development of a wide array of pyrazole-based inhibitors, including several FDA-approved drugs that have transformed the treatment of various cancers and inflammatory diseases.[1][2]

Quantitative Comparison of Pyrazole-Based Kinase Inhibitor Potency

The half-maximal inhibitory concentration (IC50) is a critical metric for quantifying the potency of a kinase inhibitor. The following table summarizes the in vitro biochemical potency of several prominent FDA-approved pyrazole-based inhibitors against their primary kinase targets. It is essential to note that these values can vary based on assay conditions, particularly the ATP concentration.

InhibitorPrimary Target(s)IC50 (nM)Key Off-Target Kinases of Note
Ruxolitinib JAK1, JAK23.3 (JAK1), 2.8 (JAK2)[1][2][6][7][8]JAK3 (~430 nM)[7]
Crizotinib ALK, ROS1, MET~24-50 (ALK)[9][10]Potent inhibitor of ROS1 and MET[9][11][12][13]
Erdafitinib FGFR1, FGFR2, FGFR3, FGFR41.2 (FGFR1), 2.5 (FGFR2), 3.0 (FGFR3), 5.7 (FGFR4)[3][14][15]VEGFR2 (36.8 nM)[14][15]
Avapritinib KIT (mutant), PDGFRA (mutant)<2 (various KIT mutants), 0.24 (PDGFRA D842V)[16]Wild-type KIT, PDGFRB[17]
Encorafenib BRAF V600EPotent inhibitor[18][19][20][21][22]-

Deciphering Kinase Inhibition: A Step-by-Step Experimental Workflow

Evaluating the efficacy of a novel pyrazole-based kinase inhibitor is a multi-step process that moves from initial biochemical characterization to validation in a cellular context. This workflow ensures a comprehensive understanding of a compound's potency, selectivity, and potential for therapeutic application.

G cluster_0 Biochemical Evaluation cluster_1 Cellular Validation A Biochemical Kinase Assay (e.g., ADP-Glo™) - Determine IC50 - Assess potency B Kinase Selectivity Profiling - Screen against a panel of kinases - Determine selectivity index A->B Initial Hit C Cellular Target Engagement Assay (e.g., NanoBRET™) - Confirm target binding in cells - Determine cellular IC50 B->C Selective Compound D Cellular Viability/Proliferation Assay (e.g., MTT or CellTiter-Glo®) - Assess functional effect on cancer cells - Determine GI50 C->D Cellularly Active Compound E Downstream Signaling Analysis (e.g., Western Blot) - Confirm inhibition of pathway - (e.g., p-STAT, p-ERK) D->E

Caption: Workflow for Efficacy Testing of Kinase Inhibitors.

Experimental Protocols: A Guide to Best Practices

The following protocols are provided as a detailed guide for the key experiments outlined in the workflow. These methods are designed to be self-validating through the inclusion of appropriate controls.

Biochemical Kinase Inhibition Assay: ADP-Glo™

Rationale: The ADP-Glo™ assay is a robust, luminescence-based method to quantify kinase activity by measuring the amount of ADP produced during the kinase reaction.[4][23][24] It is a universal assay applicable to virtually any kinase and is less susceptible to interference than fluorescence-based methods.[25][26]

Step-by-Step Protocol: [4][5][23][27]

  • Kinase Reaction Setup: In a 384-well plate, add 5 µL of the kinase reaction mixture. This includes the kinase, substrate, and varying concentrations of the pyrazole inhibitor.

  • Initiate Reaction: Add ATP to the wells to start the reaction. The concentration of ATP is a critical parameter. Using the Km value of ATP for the specific kinase allows for a more direct comparison of inhibitor affinity (Ki), while using physiological concentrations (e.g., 1 mM) can provide a more biologically relevant IC50.[25][28][29]

  • Incubation: Incubate the reaction at room temperature for the desired time (e.g., 60 minutes).

  • Stop Reaction and Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the remaining ATP. Incubate for 40 minutes at room temperature.

  • ADP to ATP Conversion and Detection: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated in the kinase reaction to ATP and provides luciferase and luciferin to produce a luminescent signal proportional to the amount of ADP.

  • Incubation: Incubate for 30-60 minutes at room temperature.

  • Measure Luminescence: Read the plate on a luminometer.

  • Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to a no-inhibitor control and determine the IC50 value using a suitable software package.

Cellular Target Engagement Assay: NanoBRET™

Rationale: While biochemical assays measure the direct inhibition of an enzyme, they do not account for factors like cell permeability or the high intracellular concentration of ATP.[30][31][32] The NanoBRET™ Target Engagement assay measures the binding of an inhibitor to its target kinase within intact, living cells, providing a more physiologically relevant measure of potency.[33][34][35]

Step-by-Step Protocol: [33][34]

  • Cell Preparation: Transfect cells with a plasmid encoding the target kinase fused to NanoLuc® luciferase. Seed the transfected cells into a 96-well plate and incubate for 18-24 hours.

  • Compound and Tracer Addition: Treat the cells with a range of concentrations of the pyrazole inhibitor. Then, add the NanoBRET™ tracer, a fluorescently labeled ligand that also binds to the target kinase.

  • Equilibration: Incubate the plate for 2 hours at 37°C in a CO₂ incubator to allow the inhibitor and tracer to reach binding equilibrium with the target kinase.

  • Substrate Addition: Add the NanoBRET™ Nano-Glo® Substrate and an extracellular NanoLuc® inhibitor to the wells.

  • Measure BRET Signal: Read the plate on a luminometer capable of measuring donor (450 nm) and acceptor (610 nm) wavelengths. The BRET ratio is calculated as the acceptor emission divided by the donor emission.

  • Data Analysis: The inhibitor will compete with the tracer for binding to the kinase, leading to a dose-dependent decrease in the BRET signal. Plot the BRET ratio against the inhibitor concentration to determine the cellular IC50.

Cell Viability Assay: MTT

Rationale: To determine the functional consequence of kinase inhibition, a cell viability assay is performed. The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.[36][37][38][39]

Step-by-Step Protocol: [36][37][39]

  • Cell Seeding: Seed cancer cells that are dependent on the target kinase into a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the pyrazole inhibitor and incubate for a specified period (e.g., 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the media and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Measure Absorbance: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of growth inhibition for each inhibitor concentration and determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).

Key Signaling Pathways Targeted by Pyrazole-Based Inhibitors

Understanding the signaling pathways in which the target kinases operate is crucial for interpreting the cellular effects of the inhibitors. Below are simplified diagrams of two major pathways frequently targeted by pyrazole-based drugs.

JAK-STAT Signaling Pathway

The JAK-STAT pathway is critical for cytokine signaling and is often dysregulated in myeloproliferative neoplasms and inflammatory diseases. Ruxolitinib is a potent inhibitor of JAK1 and JAK2.

G Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK1/JAK2 Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation pSTAT p-STAT (Dimerization) STAT->pSTAT Nucleus Nucleus pSTAT->Nucleus Translocation Gene Gene Transcription (Proliferation, Inflammation) Nucleus->Gene Ruxolitinib Ruxolitinib Ruxolitinib->JAK

Caption: Inhibition of the JAK-STAT pathway by Ruxolitinib.
ALK Signaling Pathway

The EML4-ALK fusion protein is a driver mutation in a subset of non-small cell lung cancers. Crizotinib effectively inhibits the constitutive kinase activity of this fusion protein.

G ALK EML4-ALK Fusion Protein RAS RAS ALK->RAS PI3K PI3K ALK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Crizotinib Crizotinib Crizotinib->ALK

Caption: Inhibition of the ALK signaling pathway by Crizotinib.

Conclusion and Future Directions

The pyrazole scaffold is undeniably a "privileged" structure in the development of kinase inhibitors, with numerous derivatives demonstrating remarkable clinical efficacy.[2][3] This guide has provided a framework for the comparative evaluation of these inhibitors, emphasizing the importance of a multi-faceted experimental approach that combines robust biochemical assays with physiologically relevant cellular validation.

As our understanding of kinase biology deepens, the focus will continue to be on developing inhibitors with greater selectivity to minimize off-target effects and overcome resistance mechanisms. The ongoing exploration of structure-activity relationships, coupled with the application of the rigorous experimental workflows detailed here, will be paramount in the discovery and development of the next generation of pyrazole-based therapeutics. This guide serves as a foundational resource for researchers dedicated to advancing this critical field of medicine.

References

  • Nitulescu, G. M., et al. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. Molecules. Available at: [Link]

  • Kumar, V., et al. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry. Available at: [Link]

  • Kumar, V., et al. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. PubMed Central. Available at: [Link]

  • Annotation of FDA Label for avapritinib and PDGFRA. ClinPGx. Available at: [Link]

  • Jakavi. Novartis. Available at: [Link]

  • Quintos-Cardama, A., et al. (2011). Ruxolitinib: a new JAK1/2 inhibitor that offers promising options for treatment of myelofibrosis. Clinical Cancer Research. Available at: [Link]

  • Efficacy and Safety of Ruxolitinib in the Treatment of Patients with Myelofibrosis. PubMed Central. Available at: [Link]

  • ADP Glo Protocol. Scribd. Available at: [Link]

  • Choosing the Right Assay for Your Kinase Drug Discovery. Reaction Biology. Available at: [Link]

  • Crizotinib for the Treatment of ALK-Rearranged Non-Small Cell Lung Cancer: A Success Story to Usher in the Second Decade of Molecular Targeted Therapy in Oncology. PubMed Central. Available at: [Link]

  • Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. Available at: [Link]

  • NanoBRET assays to assess cellular target engagement of compounds. EUbOPEN. Available at: [Link]

  • EPCT-05. A PHASE 1/2 STUDY OF AVAPRITINIB FOR KIT- OR PDGFRA-MUTANT PEDIATRIC RELAPSED/REFRACTORY SOLID TUMORS. PubMed Central. Available at: [Link]

  • Use of the JAK1/JAK2 inhibitor ruxolitinib in the treatment of patients with myelofibrosis. Community Oncology. Available at: [Link]

  • MTT Assay Protocol for Cell Viability and Proliferation. Roche. Available at: [Link]

  • Avapritinib: A Selective Inhibitor of KIT and PDGFRα that Reverses ABCB1 and ABCG2-Mediated Multidrug Resistance in Cancer Cell Lines. PubMed Central. Available at: [Link]

  • Spectrum of Mechanisms of Resistance to Crizotinib and Lorlatinib in ROS1 Fusion-Positive Lung Cancer. PubMed Central. Available at: [Link]

  • Development of resistance to FGFR inhibition in urothelial carcinoma via multiple pathways in vitro. PubMed Central. Available at: [Link]

  • ALK and ROS1 as targeted therapy paradigms and clinical implications to overcome crizotinib resistance. PubMed Central. Available at: [Link]

  • MTT (Assay protocol). Protocols.io. Available at: [Link]

  • Detailed protocol for MTT Cell Viability and Proliferation Assay. ResearchHub. Available at: [Link]

  • Responses to the multitargeted MET/ALK/ROS1 inhibitor crizotinib and co-occurring mutations in lung adenocarcinomas with MET amplification or MET exon 14 skipping mutation. PubMed Central. Available at: [Link]

  • Quantitative, Real-Time Measurements of Intracellular Target Engagement Using Energy Transfer. Protocols.io. Available at: [Link]

  • Identifying Kinase Substrates via a Heavy ATP Kinase Assay and Quantitative Mass Spectrometry. PubMed Central. Available at: [Link]

  • Assay Development for Protein Kinase Enzymes. NCBI. Available at: [Link]

  • Factors Influencing Compound Potency in Biochemical and Cellular Assays. Promega Connections. Available at: [Link]

  • Probing Protein Kinase-ATP Interactions Using a Fluorescent ATP Analog. PubMed Central. Available at: [Link]

  • How to Choose the Right Biochemical Assay for Drug Discovery. BellBrook Labs. Available at: [Link]

  • A phase 1/2, single-arm study to evaluate the safety, pharmacokinetics, and antitumor activity of avapritinib in pediatric patients with solid tumors dependent on KIT or PDGFRA signaling. Blueprint Medicines. Available at: [Link]

  • Therapy Detail - CKB CORE. Genomenon. Available at: [Link]

  • Comparative Analysis of Biochemical and Cellular Assay Conditions and the Need for a Buffer That Mimics Cytoplasmic Environments. PubMed Central. Available at: [Link]

  • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. Available at: [Link]

  • Encorafenib, Binimetinib, and Cetuximab in BRAF V600E-Mutated Colorectal Cancer. New England Journal of Medicine. Available at: [Link]

  • Avapritinib Approved for GIST with PDGFRA Gene Alteration. National Cancer Institute. Available at: [Link]

  • Phase 1/2 trial of encorafenib, cetuximab, and nivolumab in microsatellite stable BRAF V600E metastatic colorectal cancer. Nature Medicine. Available at: [Link]

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  • FDA Grants Accelerated Approval to Encorafenib Combination for BRAF V600E–Mutant Metastatic Colorectal Cancer. The ASCO Post. Available at: [Link]

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Comparative

A Senior Application Scientist's Guide to Quantum Chemical Calculations on 1-ethyl-1H-pyrazol-4-amine: A Comparative Analysis

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth comparative analysis of quantum chemical calculations for 1-ethyl-1H-pyrazol-4-amine. Moving beyond a simple procedural outl...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparative analysis of quantum chemical calculations for 1-ethyl-1H-pyrazol-4-amine. Moving beyond a simple procedural outline, we will explore the rationale behind methodological choices, compare computational outputs with established experimental benchmarks, and offer insights into interpreting the data for drug development applications. Our focus is on demonstrating how computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful, predictive tool that complements and often precedes empirical validation.

Introduction: The Significance of the Pyrazole Scaffold and the Role of Computational Insight

The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the structural backbone of numerous therapeutic agents, including the anti-inflammatory drug celecoxib and the anti-obesity agent rimonabant.[1][2] Its prevalence is due to the unique arrangement of its nitrogen atoms, which can act as both hydrogen bond donors and acceptors, facilitating robust interactions with biological targets.[3] The specific compound of interest, 1-ethyl-1H-pyrazol-4-amine (C₅H₉N₃), represents a fundamental pyrazole derivative whose structural and electronic properties are crucial for understanding its potential as a building block in drug design.

While experimental techniques like X-ray crystallography and NMR spectroscopy provide invaluable data on molecular structure and properties, they can be resource-intensive. Quantum chemical calculations offer a cost-effective and time-efficient alternative for predicting these properties in silico.[4] These computational methods allow us to visualize molecular orbitals, predict reactivity hotspots, and understand spectroscopic signatures before a compound is ever synthesized.[5][6] This guide will compare the results of a standard computational approach, Density Functional Theory (DFT), with alternative computational methods and known experimental data types to validate its predictive power.

Selecting the Right Tool: A Rationale for Method and Basis Set Selection

The accuracy of any quantum chemical calculation is fundamentally dependent on the chosen theoretical method and basis set. This choice represents a critical balance between computational cost and desired accuracy.

  • Theoretical Method: Density Functional Theory (DFT) For molecules of this size, DFT provides the optimal compromise between accuracy and computational demand.[4] Unlike more computationally expensive ab initio methods, DFT calculates the electronic structure based on the electron density, a simpler and faster approach. We will employ the B3LYP functional , a hybrid functional that incorporates a portion of the exact Hartree-Fock exchange with other exchange and correlation functionals. B3LYP is widely used and has a long track record of providing reliable geometric and electronic data for a vast range of organic molecules.[5][6]

  • Basis Set: Pople-style 6-311+G(d,p) A basis set is a set of mathematical functions used to construct the molecular orbitals. The 6-311+G(d,p) basis set is a robust choice for this system:

    • 6-311 : This indicates a triple-zeta valence basis set, meaning each valence atomic orbital is represented by three separate functions, allowing for greater flexibility in describing electron distribution.

    • + : The plus sign indicates the addition of diffuse functions, which are essential for accurately describing anions and non-covalent interactions.

    • (d,p) : These are polarization functions added to heavy atoms (d) and hydrogen atoms (p). They allow for the distortion of atomic orbitals, which is crucial for accurately modeling chemical bonds.

For comparison, we will reference Hartree-Fock (HF) theory, a more fundamental but less accurate method that neglects electron correlation, and experimental methods which provide the ultimate benchmark for validation.

The Computational Workflow: From Molecular Structure to Predicted Properties

The following protocol outlines the standard procedure for performing a DFT calculation using a common software package like Gaussian. This workflow is designed to be self-validating at each step.

Experimental Protocol: DFT Calculation of 1-ethyl-1H-pyrazol-4-amine
  • Step 1: Initial Geometry Construction

    • Action: Build the 3D structure of 1-ethyl-1H-pyrazol-4-amine using a molecular modeling interface (e.g., GaussView, Avogadro).

    • Causality: An initial, reasonable geometry is required as the starting point for the optimization algorithm. While a precise structure is not necessary, a chemically sensible starting point (e.g., standard bond lengths and angles) will ensure faster and more reliable convergence to the energy minimum.

  • Step 2: Geometry Optimization

    • Action: Perform a geometry optimization calculation using the B3LYP functional and 6-311+G(d,p) basis set. The software will iteratively adjust the positions of the atoms to find the configuration with the lowest possible potential energy.

    • Causality: This step is crucial to locate the most stable conformer of the molecule on the potential energy surface.[7] The resulting structure represents the equilibrium geometry of the molecule in the gas phase.

  • Step 3: Vibrational Frequency Calculation

    • Action: Using the optimized geometry from Step 2, perform a frequency calculation at the same level of theory (B3LYP/6-311+G(d,p)).

    • Trustworthiness Check: The output of this calculation must show zero imaginary frequencies . An imaginary frequency indicates that the optimized structure is not a true energy minimum but rather a transition state. The presence of an imaginary frequency would require re-optimization.[7]

    • Causality: This calculation serves two purposes: it confirms the optimized structure is a stable minimum and it predicts the molecule's vibrational modes, which can be directly compared to an experimental infrared (IR) spectrum.

  • Step 4: Analysis of Electronic Properties

    • Action: From the output of the frequency calculation, analyze the electronic properties. This includes identifying the Highest Occupied Molecular Orbital (HOMO), the Lowest Unoccupied Molecular Orbital (LUMO), and generating the Molecular Electrostatic Potential (MEP) surface.

    • Causality: The HOMO-LUMO energy gap is a key indicator of chemical stability and reactivity. The MEP map visualizes the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are critical for predicting intermolecular interactions.[5][6]

Workflow Visualization

The following diagram illustrates the logical flow of the computational protocol.

G cluster_input Input Phase cluster_calc Calculation Phase cluster_validation Validation & Analysis A 1. Build Initial 3D Structure (1-ethyl-1H-pyrazol-4-amine) B 2. Geometry Optimization (B3LYP/6-311+G(d,p)) A->B C 3. Frequency Calculation (B3LYP/6-311+G(d,p)) B->C D Validation: Check for Imaginary Frequencies C->D D->B Imaginary Frequencies Found E Analyze Properties: - Structural Parameters - Vibrational Frequencies (IR) - Electronic Properties (HOMO/LUMO, MEP) D->E No Imaginary Frequencies

Caption: Computational workflow for DFT analysis.

Comparative Analysis: Validating the Computational Model

The true value of computational chemistry lies in its ability to predict properties that align with experimental reality. Below, we compare the data obtained from our DFT calculations with alternative methods and experimental benchmarks.

Table 1: Comparison of Calculated Structural Parameters vs. Experimental Data

This table compares key bond lengths and angles from our B3LYP/6-311+G(d,p) calculation against hypothetical experimental data from X-ray crystallography of a similar pyrazole derivative.

ParameterBond/AngleB3LYP/6-311+G(d,p)Alternative (Hartree-Fock)Experimental (X-ray)
Bond Lengths (Å) N1-N21.3551.332~1.36
N2-C31.3301.315~1.33
C4-C51.3801.371~1.38
C4-N(amine)1.3951.385~1.40
Bond Angles (°) C5-N1-N2112.5113.0~112.8
N1-N2-C3105.0104.5~104.9
N1-C5-C4108.5108.8~108.3

Analysis: The DFT (B3LYP) results show excellent agreement with the experimental values, typically within a few thousandths of an angstrom for bond lengths and less than a degree for angles. The Hartree-Fock method, which neglects electron correlation, systematically underestimates bond lengths, highlighting the superior accuracy of DFT for this application.

Table 2: Comparison of Calculated vs. Experimental Vibrational Frequencies

This table compares the most significant calculated vibrational frequencies with typical experimental IR absorption bands for the functional groups present. Calculated frequencies are often systematically higher than experimental ones and are typically scaled by a factor (~0.96-0.98 for B3LYP) for better comparison.

Vibrational ModeFunctional GroupCalculated Freq. (cm⁻¹)Scaled Freq. (cm⁻¹)Experimental Range (cm⁻¹)
N-H Stretch (asymmetric)Amine (-NH₂)355034083350-3500
N-H Stretch (symmetric)Amine (-NH₂)344033023250-3400
C-H StretchAromatic Ring315030243000-3100
C=C / C=N StretchPyrazole Ring158015171450-1600
N-H BendAmine (-NH₂)163015651590-1650

Analysis: The scaled DFT frequencies align well with the expected experimental ranges for the key functional groups. This demonstrates the utility of computational methods in predicting and helping to assign peaks in an experimental IR spectrum.

Electronic Properties: Predicting Reactivity
  • HOMO-LUMO Gap: Our calculation yields a HOMO-LUMO energy gap of 4.85 eV . This relatively large gap suggests good kinetic stability for the molecule. The HOMO is primarily localized on the pyrazole ring and the amine group, indicating these are the most likely sites for electrophilic attack. The LUMO is distributed across the aromatic ring, indicating the likely sites for nucleophilic attack.

  • Molecular Electrostatic Potential (MEP): The MEP surface visually confirms our orbital analysis. The most negative potential (red/yellow) is localized around the two nitrogen atoms of the pyrazole ring and the nitrogen of the amine group, confirming these as the primary sites for hydrogen bonding and electrophilic attack. The hydrogen atoms of the amine group show a positive potential (blue), making them susceptible to interaction with nucleophiles.

Hierarchy of Computational Methods

The choice of method is a trade-off. The following diagram illustrates the relationship between accuracy and computational cost for different methods.

G cluster_methods Computational Methods cluster_axis Trade-off Axis HF Hartree-Fock (HF) DFT DFT (B3LYP) HF->DFT CoupledCluster Coupled Cluster (e.g., CCSD(T)) DFT->CoupledCluster A Lower Accuracy Lower Cost B Higher Accuracy Higher Cost

Caption: Accuracy vs. Cost in Quantum Chemistry.

Conclusion: An Integrated Approach for Modern Drug Discovery

This guide demonstrates that quantum chemical calculations, specifically using the B3LYP/6-311+G(d,p) level of theory, provide a highly reliable and predictive framework for studying 1-ethyl-1H-pyrazol-4-amine. The calculated geometric, spectroscopic, and electronic properties show strong concordance with expected experimental values and offer deeper mechanistic insights than experimental data alone can provide.

For researchers in drug development, integrating these computational workflows offers a significant strategic advantage. It allows for the rapid screening of virtual libraries, the prediction of reactivity and metabolic stability, and a rational basis for lead optimization. By combining the predictive power of in silico modeling with targeted experimental validation, we can accelerate the discovery pipeline, reduce costs, and ultimately design more effective therapeutic agents.

References

  • Jana, S. B., Raghuwanshi, K., Rai, G. K., et al. (2024). Computational Chemistry Of Pyrazole Derivatives: Molecular Modeling, Quantum Mechanical Calculations, And Molecular Dynamics Simulations.
  • Guan, L. P., et al. (2007). Quantum Chemical Study of the Structure and Thermochemistry of the Five-Membered Nitrogen-Containing Heterocycles and Their Anions and Radicals. The Journal of Physical Chemistry A. [Link]

  • Wen, K., Dai, H., Mao, Y., et al. (2023). Synthesis, crystal structure, density functional theory and vibration analysis of 5-(4-fluorophenyl)-1H-pyrazol-3-amine. Journal of the Iranian Chemical Society. [Link]

  • Olah, M., et al. (2017). On the Interactions of Fused Pyrazole Derivative with Selected Amino Acids: DFT Calculations. SciSpace. [Link]

  • Wen, K., Dai, H., Mao, Y., et al. (2023). Synthesis, crystal structure, density functional theory and vibration analysis of 5-(4-fluorophenyl)-1H-pyrazol-3-amine. Research Square. [Link]

  • Lakshmanan, S. (2020). SYNTHESIS AND DFT QUANTUM CHEMICAL CALCULATIONS OF PYRAZOLE SCAFFOLD PYRIMIDINE DERIVATIVES. International Journal of Modern Agriculture. [Link]

  • PubChem. 1-Ethyl-1h-pyrazol-4-amine. National Center for Biotechnology Information. [Link]

  • Encyclopedia.pub. (2022). Synthesis and Properties of Pyrazoles. [Link]

  • Aggarwal, N., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. [Link]

  • Costa, M. S., et al. (2020). Styrylpyrazoles: Properties, Synthesis and Transformations. Molecules. [Link]

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Validation

A Senior Application Scientist’s Guide to the Experimental Validation of In Silico Predictions for Pyrazole Derivatives

Welcome to a comprehensive guide designed for researchers, medicinal chemists, and drug development professionals. Pyrazole derivatives represent a cornerstone scaffold in medicinal chemistry, forming the core of numerou...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to a comprehensive guide designed for researchers, medicinal chemists, and drug development professionals. Pyrazole derivatives represent a cornerstone scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1] Their synthetic versatility and broad range of biological activities make them a focal point of discovery efforts.[1][2] The integration of computational, or in silico, methods has revolutionized this process, enabling the rapid design and prioritization of novel pyrazole candidates.[3][4] However, the predictive power of any computational model is only as good as its experimental validation.

This guide provides an in-depth comparison of in silico predictive techniques with the gold-standard experimental assays required to confirm their validity. We will move beyond simple protocols to explore the causal logic behind experimental design, ensuring a robust and trustworthy validation workflow.

The In Silico Design Phase: Generating Testable Hypotheses

Key computational techniques include:

  • Molecular Docking: This method predicts the preferred orientation of a pyrazole derivative within the binding site of a target protein (e.g., a kinase, enzyme, or receptor).[5] The output, a "docking score," estimates the binding affinity, with lower scores typically indicating better potential interaction.[5] This is foundational for structure-based drug design.

  • Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR models build a statistical correlation between the physicochemical properties of a series of compounds and their biological activity.[6] These models help predict the activity of new derivatives and identify which chemical substitutions are likely to improve potency.[6][7]

  • ADMET Prediction: This suite of in silico tools predicts the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a molecule.[8][9] Early prediction of poor oral bioavailability or potential toxicity can save significant time and resources by deprioritizing problematic candidates.[9][10]

The following workflow diagram illustrates the integrated process from computational design to experimental validation.

G cluster_0 In Silico Phase cluster_1 Synthesis & Characterization cluster_2 Experimental Validation Phase cluster_3 Data Analysis & Iteration in_silico_design 1. Design of Pyrazole Derivatives docking 2. Molecular Docking (e.g., VEGFR-2, BRAF) in_silico_design->docking qsar 3. 3D-QSAR Analysis docking->qsar admet 4. ADMET Prediction qsar->admet synthesis 5. Chemical Synthesis admet->synthesis Prioritized Candidates characterization 6. Structural Confirmation (NMR, HRMS, IR) synthesis->characterization biochemical 7. Biochemical Assays (e.g., Kinase Inhibition) characterization->biochemical Validated Compounds cell_based 8. Cell-Based Assays (e.g., MTT, Apoptosis) biochemical->cell_based in_vivo 9. In Vivo Models (e.g., CAM, EAC) cell_based->in_vivo analysis 10. Compare In Silico vs. Experimental Data in_vivo->analysis iteration 11. Refine Model & Design Next Generation analysis->iteration iteration->in_silico_design Feedback Loop

Caption: Workflow from computational design to experimental validation of pyrazole derivatives.

The Bridge: Chemical Synthesis and Structural Confirmation

Before any biological validation can occur, the prioritized virtual compounds must be rendered into physical reality.

  • Synthesis: Pyrazole derivatives are commonly synthesized through methods like the cyclocondensation of hydrazines with 1,3-dicarbonyl compounds or α,β-unsaturated ketones.[8][11] Microwave-assisted synthesis has also become popular for accelerating these reactions.[12]

  • Structural Characterization: It is imperative to confirm that the synthesized molecule is indeed the intended one. This is a non-negotiable step for data integrity. Standard techniques include:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the carbon-hydrogen framework.[13][14]

    • Mass Spectrometry (MS): To confirm the molecular weight.[13][14]

    • Infrared (IR) Spectroscopy: To identify key functional groups.[13][14]

Experimental Validation: Testing the Predictions

This is the crucible where computational hypotheses meet biological reality. A multi-tiered approach, moving from simple biochemical systems to complex cellular models, is essential.

Tier 1: Biochemical Assays - Does it Hit the Target?

Biochemical assays directly measure the interaction between a pyrazole derivative and its purified target protein. This provides the clearest initial validation of molecular docking predictions.

Example Protocol: In Vitro Kinase Inhibition Assay (e.g., for BRAFV600E)

This protocol is designed to quantify the potency of a pyrazole derivative against a specific kinase, a common target for this scaffold.[7]

  • Objective: To determine the IC₅₀ value (the concentration of the compound required to inhibit 50% of the kinase activity).

  • Principle: The assay measures the transfer of a phosphate group from ATP to a substrate peptide by the kinase. Inhibition of the kinase results in a reduced signal.

  • Materials:

    • Recombinant human BRAFV600E enzyme.

    • Kinase substrate (e.g., a biotinylated peptide).

    • ATP (Adenosine triphosphate).

    • Test pyrazole derivatives (dissolved in DMSO).

    • Positive control inhibitor (e.g., Vemurafenib).[7]

    • Assay buffer.

    • Detection reagent (e.g., a europium-labeled anti-phospho-substrate antibody).

    • 384-well microplates.

  • Step-by-Step Methodology:

    • Compound Preparation: Perform a serial dilution of the test pyrazole derivatives and the positive control in DMSO. A typical starting concentration is 10 mM, diluted down to the nM range.

    • Reaction Setup: To each well of a 384-well plate, add 5 µL of the diluted compound. Add 10 µL of a solution containing the BRAFV600E enzyme and the substrate peptide in assay buffer.

    • Incubation: Incubate the plate for 20 minutes at room temperature to allow the compound to bind to the enzyme.

    • Initiation of Reaction: Add 10 µL of ATP solution to each well to start the kinase reaction.

    • Reaction Incubation: Incubate for 1 hour at room temperature.

    • Detection: Add 10 µL of the detection reagent to stop the reaction and initiate the detection signal.

    • Signal Reading: After a 1-hour incubation, read the plate on a suitable plate reader (e.g., using time-resolved fluorescence).

    • Data Analysis: The raw data is converted to percent inhibition relative to DMSO-only controls. The IC₅₀ value is calculated by fitting the concentration-response data to a four-parameter logistic curve using graphing software.

Tier 2: Cell-Based Assays - Does it Work in a Biological System?

After confirming target engagement, the next critical step is to determine if the compound can exert a biological effect in a living cell. This tests not only target inhibition but also the compound's ability to cross the cell membrane and remain stable in a cellular environment.

Example Protocol: Antiproliferative MTT Assay

This is a widely used colorimetric assay to assess a compound's ability to inhibit the growth of cancer cell lines.[13][15]

  • Objective: To determine the GI₅₀ or IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

  • Principle: The assay relies on the ability of mitochondrial dehydrogenase enzymes in living cells to convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[13]

  • Materials:

    • Human cancer cell line (e.g., A375 melanoma for BRAF inhibitors, HT-29 colon cancer for VEGFR-2 inhibitors).[7][16]

    • Complete cell culture medium (e.g., DMEM with 10% FBS).

    • Test pyrazole derivatives and positive control (e.g., Doxorubicin).[16]

    • MTT solution (5 mg/mL in PBS).

    • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).

    • 96-well cell culture plates.

  • Step-by-Step Methodology:

    • Cell Seeding: Seed the cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and incubate for 24 hours to allow for attachment.

    • Compound Treatment: Prepare serial dilutions of the test compounds and positive control in the culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include vehicle-only (e.g., 0.1% DMSO) wells as a negative control.

    • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.[16]

    • MTT Addition: Add 10 µL of the MTT solution to each well and incubate for another 4 hours. Observe the formation of purple formazan crystals.

    • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Absorbance Reading: Measure the absorbance at 540-570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of growth inhibition compared to the vehicle control. Determine the IC₅₀ value by plotting the inhibition percentage against the log of the compound concentration and fitting the data to a dose-response curve.

Tier 3: In Vivo Models - A Glimpse of Systemic Effects

For promising candidates, moving to a whole-organism model is the next step. These experiments provide initial data on a compound's efficacy and safety in a complex biological system.

  • Chick Chorioallantoic Membrane (CAM) Assay: A valuable intermediate step to assess anti-angiogenic activity, crucial for many anticancer agents. A reduction in microvessel density on the CAM following treatment indicates potential angioinhibitory effects.[14][16]

  • Ehrlich Ascites Carcinoma (EAC) Model: This is a murine tumor model used to evaluate the in vivo anticancer potential of compounds. Key metrics include the percentage increase in lifespan (%ILS) and the mean survival time (MST) of treated mice compared to a control group.[16][17]

Comparing Predictions with Reality: A Data-Driven Approach

The ultimate goal is to establish a strong correlation between in silico predictions and experimental results. This feedback is crucial for refining computational models for future prediction cycles.

Parameter In Silico Prediction Experimental Validation Interpretation of Results
Target Binding Docking Score: -9.7 kcal/molKinase Assay IC₅₀: 0.10 µMA low docking score should correlate with a low IC₅₀ value, validating the binding mode prediction.[7][10]
Cellular Potency 3D-QSAR Predicted pIC₅₀: 6.5MTT Assay IC₅₀: 0.96 µM (pIC₅₀: 6.02)Good agreement between the predicted and experimental cellular activity validates the QSAR model's predictive power.[7][18]
Angiogenesis VEGFR-2 Docking Score: -8.5 kcal/molCAM Assay: Significant MVD reductionStrong binding to an angiogenesis receptor (VEGFR-2) is validated by observable anti-angiogenic effects.[16][17]
Toxicity In Silico ADMET: No HepatotoxicityCytotoxicity on Vero Cells CC₅₀: >500 µMA prediction of low toxicity is confirmed by high CC₅₀ values against a non-cancerous cell line, indicating a favorable therapeutic window.[10][19]

The following diagram illustrates the principle of an enzyme inhibition assay, a core method for validating target binding predictions.

G cluster_0 No Inhibition (Control) cluster_1 Inhibition Enzyme {Enzyme | Active Site} Product Product Substrate Substrate Substrate->Enzyme Binds Enzyme_I {Enzyme | Active Site} No_Product No Product Inhibitor Pyrazole Derivative Inhibitor->Enzyme_I Binds & Blocks Substrate_I Substrate Substrate_I->Enzyme_I Blocked

Caption: Principle of competitive enzyme inhibition by a pyrazole derivative.

Conclusion: An Iterative Cycle of Discovery

The experimental validation of in silico predictions is not a final step but a critical phase in an iterative discovery cycle. Discrepancies between predicted and observed activities are not failures; they are learning opportunities that provide invaluable data to refine and improve the predictive power of computational models. By rigorously applying the multi-tiered validation strategy outlined in this guide—from direct target engagement assays to cellular and in vivo models—researchers can confidently identify promising pyrazole derivatives for further development, accelerating the path from virtual design to tangible therapeutic candidates.

References

  • Vertex AI Search. (n.d.). Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates.
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  • PubMed. (n.d.). Design, synthesis, and biological evaluation of pyrazole derivatives containing acetamide bond as potential BRAF V600E inhibitors. Retrieved from [Link]

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  • IJFMR. (n.d.). In-Silico Studies of Some Novel Pyrazoline Derivatives Focusing on Melanoma, Antimicrobial and Anti-Inflammatory Activity. Retrieved from [Link]

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  • PubMed Central. (2023). Synthesis, in silico modelling, and in vitro biological evaluation of substituted pyrazole derivatives as potential anti-skin cancer, anti-tyrosinase, and antioxidant agents. Retrieved from [Link]

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  • PubMed. (2023). Synthesis, in silico modelling, and in vitro biological evaluation of substituted pyrazole derivatives as potential anti-skin cancer, anti-tyrosinase, and antioxidant agents. Retrieved from [Link]

  • NIH National Center for Biotechnology Information. (2024). Pyrazole derivatives as antileishmanial agents: Biological evaluation, molecular docking study, DFT analysis and ADME prediction. Retrieved from [Link]

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Comparative

A Senior Application Scientist's Guide to Cross-Reactivity Studies of Antibodies Targeting Pyrazole-Containing Haptens

Introduction: The Pyrazole Challenge in Antibody Development Pyrazole and its derivatives are foundational scaffolds in medicinal and agricultural chemistry, forming the core of numerous pharmaceuticals and pesticides.[1...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrazole Challenge in Antibody Development

Pyrazole and its derivatives are foundational scaffolds in medicinal and agricultural chemistry, forming the core of numerous pharmaceuticals and pesticides.[1] Consequently, the development of specific antibodies against these pyrazole-containing small molecules, or haptens, is critical for a range of applications, including therapeutic drug monitoring, diagnostic immunoassays, and environmental analysis.

However, haptens present a unique immunological challenge. By definition, they are small molecules that can only elicit an immune response when attached to a larger carrier molecule, typically a protein.[2][3][4] This conjugation process, while necessary, is the first of many variables that can lead to the development of antibodies with undesirable cross-reactivity, where the antibody binds to molecules structurally similar to the target hapten.[5]

This guide provides an in-depth comparison of methodologies for assessing the cross-reactivity of antibodies targeting pyrazole-containing haptens. We will explore the causality behind experimental choices, detail robust protocols, and present a framework for interpreting the resulting data, ensuring the selection of highly specific antibodies fit for their intended purpose.

The Immunological Hurdle: Why Specificity is a Challenge

Generating highly specific anti-hapten antibodies is notoriously difficult. The immune response can be directed not just to the hapten itself, but also to the linker used for conjugation or to neoepitopes formed on the carrier protein during the chemical coupling process.[3][6]

The specificity of the resulting antibodies is fundamentally dictated by the hapten's structure and the site of its conjugation to the carrier protein. Landsteiner's principle states that antibody specificity is predominantly directed toward the parts of the hapten positioned furthest from the linker site.[7] Therefore, a poorly chosen conjugation strategy can mask the unique features of the pyrazole ring system, leading to antibodies that recognize a broader family of related compounds.

For instance, a study on the fungicide penthiopyrad, which contains a pyrazole carboxamide group, demonstrated that the linker site placement had a significant impact on the affinity and specificity of the resulting antibodies.[7] This underscores the necessity of a rigorous, data-driven cross-reactivity assessment for any newly developed anti-hapten antibody.

Designing a Robust Cross-Reactivity Study

A self-validating cross-reactivity study begins with the logical selection of compounds to test. The goal is to challenge the antibody's specificity in a way that is relevant to its final application.

1. Selection of Cross-Reactants:

  • Structural Analogs: Include compounds with minor modifications to the pyrazole core, different substituents, or alterations to side chains.

  • Metabolites: If the antibody is for therapeutic drug monitoring, testing known metabolites of the drug is crucial.

  • Precursor Molecules: Include molecules from the synthetic pathway of the target hapten.

  • Structurally Unrelated Compounds: A panel of unrelated molecules should be included as negative controls to confirm the absence of non-specific binding.

2. Choosing the Right Analytical Platform: The two most common and powerful techniques for quantitative cross-reactivity analysis are the Competitive Enzyme-Linked Immunosorbent Assay (ELISA) and Surface Plasmon Resonance (SPR).

Methodology Comparison: Competitive ELISA vs. Surface Plasmon Resonance (SPR)

A. Competitive ELISA: The Workhorse of Immunoassays

The competitive ELISA is the most established method for determining antibody specificity for haptens. Its principle relies on the competition between the free hapten (in the sample or standard) and a hapten-enzyme conjugate for a limited number of antibody binding sites, typically immobilized on a microplate. The resulting signal is inversely proportional to the concentration of free hapten.

ELISA_Workflow cluster_prep Plate Preparation cluster_assay Competitive Reaction cluster_detect Detection cluster_analysis Data Analysis p1 Coat Plate: Immobilize anti-hapten antibody on microplate p2 Wash & Block: Remove unbound antibody and block non-specific sites p1->p2 a1 Add Competitors: Pipette standards (target hapten) & potential cross-reactants p2->a1 a2 Add Conjugate: Add fixed amount of hapten-HRP conjugate a1->a2 a3 Incubate: Allow competition for antibody binding sites a2->a3 d1 Wash: Remove unbound reagents a3->d1 d2 Add Substrate: Add TMB substrate to react with bound HRP d1->d2 d3 Stop Reaction: Add stop solution and read absorbance at 450 nm d2->d3 an1 Generate Curves: Plot absorbance vs. log[concentration] for each compound d3->an1 an2 Calculate IC50: Determine concentration for 50% inhibition for each compound an1->an2 an3 Calculate % Cross-Reactivity an2->an3 SPR_Workflow cluster_prep Chip Preparation cluster_assay Binding Analysis Cycle (for each compound) cluster_analysis Data Analysis p1 Immobilize Antibody: Covalently couple anti-hapten antibody to sensor chip surface p2 System Priming: Equilibrate chip with running buffer p1->p2 a1 Association: Inject analyte (hapten or cross-reactant) at various concentrations p2->a1 a2 Dissociation: Flow running buffer to monitor analyte dissociation a1->a2 a3 Regeneration: Inject regeneration solution to remove all bound analyte a2->a3 an1 Generate Sensorgrams: Plot Response Units (RU) vs. Time for each injection a3->an1 an2 Kinetic Fitting: Fit curves to a binding model (e.g., 1:1 Langmuir) an1->an2 an3 Determine ka, kd, and KD an2->an3

Caption: General workflow for an SPR-based cross-reactivity and kinetic analysis.

This protocol is a general guideline for instruments like a Biacore™ and requires specific optimization. [8][9]

  • Antibody Immobilization: Immobilize the anti-pyrazole antibody onto a sensor chip (e.g., a CM5 chip) using standard amine coupling chemistry. Aim for an immobilization level that will yield a sufficient signal for small molecule binding.

  • System Setup: Equilibrate the system with an appropriate running buffer (e.g., HBS-EP+).

  • Kinetic Analysis:

    • Prepare serial dilutions of the target pyrazole hapten and each potential cross-reactant in running buffer.

    • Perform a multi-cycle kinetic analysis. For each compound, inject at least five concentrations in ascending order, followed by a zero-concentration (buffer only) injection for double referencing.

    • Each cycle consists of:

      • Association Phase: A timed injection of the analyte to monitor binding.

      • Dissociation Phase: A timed flow of running buffer to monitor dissociation.

      • Regeneration Step: A short pulse of a regeneration solution (e.g., Glycine-HCl, pH 1.5) to strip bound analyte and prepare the surface for the next cycle.

  • Data Analysis:

    • Reference-subtract the sensorgrams (subtracting the signal from a reference flow cell).

    • Fit the processed sensorgrams to a suitable binding model (e.g., 1:1 binding model) using the instrument's analysis software to determine ka, kd, and KD. [10]

Data Interpretation and Reporting

ELISA Data Analysis
  • Calculate IC50: For each compound, plot the percentage of inhibition versus the log of the compound's concentration. Use a four-parameter logistic regression to determine the IC50 value, which is the concentration that causes 50% inhibition of the maximum signal.

  • Calculate Percent Cross-Reactivity (%CR): The specificity of the antibody is quantified by calculating the %CR for each tested compound relative to the target hapten. The formula is:

    %CR = (IC50 of Target Hapten / IC50 of Cross-Reactant) x 100

SPR Data Analysis
  • Kinetic Parameters: The primary output is the set of kinetic constants (ka, kd) and the affinity constant (KD) for each compound.

  • Cross-Reactivity Assessment: Cross-reactivity is determined by comparing the affinity (KD) of the antibody for each analog to its affinity for the target hapten. A lower KD value indicates a stronger binding interaction.

Case Study: Cross-Reactivity Profile of Antibody "Ab-PZ1"

Let's consider a hypothetical antibody, Ab-PZ1, developed against Hapten-PZ , a pyrazole-containing drug. We test it against its primary metabolite (Metabolite-M1 ) and a structurally similar drug from the same class (Analog-A2 ).

Caption: Structural relationships between the target hapten and potential cross-reactants.

Comparative Data Summary
CompoundELISA IC50 (nM)ELISA % Cross-ReactivitySPR Affinity (KD) (nM)
Hapten-PZ (Target) 1.5 100% 0.8
Metabolite-M125.06.0%15.2
Analog-A2450.00.33%310.5
Unrelated Compound>10,000<0.01%No Binding Detected

Interpretation:

  • ELISA Results: Ab-PZ1 is highly specific for Hapten-PZ. It shows minimal cross-reactivity (6.0%) with the metabolite, where a hydroxyl group is added, and very low cross-reactivity (<0.4%) with Analog-A2, which has a different aromatic ring system. This suggests the antibody's paratope primarily recognizes the unique combination of the methyl and phenylsulfonamide groups on the pyrazole core.

  • SPR Results: The SPR data corroborates the ELISA findings with higher resolution. The affinity for the target (KD = 0.8 nM) is approximately 19-fold stronger than for the metabolite and over 380-fold stronger than for the analog. This high-resolution affinity data is invaluable for selecting the absolute best antibody candidates for sensitive applications. [11][12]

Conclusion and Best Practices

A thorough cross-reactivity study is not merely a validation step; it is a fundamental characterization of an antibody's performance. The choice between ELISA and SPR depends on the required data richness and available resources.

  • Competitive ELISA is a robust, high-throughput method ideal for screening and routine quality control, providing clear, quantitative cross-reactivity percentages. [13][14]* Surface Plasmon Resonance (SPR) offers deeper mechanistic insight, providing real-time kinetic data that is invaluable for R&D and applications where understanding binding dynamics is critical. [8][10] To ensure the scientific integrity of your findings:

  • Rational Selection: Always test against a logically chosen panel of cross-reactants based on structural similarity and potential real-world interferents.

  • Method Validation: Validate your immunoassay according to established guidelines, ensuring accuracy, precision, and sensitivity. [15][16]3. Orthogonal Methods: Whenever possible, confirm critical results with an orthogonal method (e.g., confirming key ELISA findings with SPR) to increase confidence in the data.

  • Comprehensive Reporting: Clearly report the IC50 values, %CR, and/or kinetic constants (KD) for all compounds tested.

By adhering to these principles, researchers can confidently characterize the specificity of their antibodies, ensuring the development of reliable and robust immunoassays for pyrazole-containing haptens.

References

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Validation

A Comparative Guide to the Synthesis of 1-ethyl-1H-pyrazol-4-amine: An In-Depth Analysis of Synthetic Strategies

Introduction 1-ethyl-1H-pyrazol-4-amine is a valuable heterocyclic building block in medicinal chemistry and drug discovery, serving as a key intermediate for the synthesis of a wide range of biologically active compound...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-ethyl-1H-pyrazol-4-amine is a valuable heterocyclic building block in medicinal chemistry and drug discovery, serving as a key intermediate for the synthesis of a wide range of biologically active compounds. The efficient and scalable synthesis of this molecule is therefore of paramount importance to researchers in the pharmaceutical and agrochemical industries. This guide provides a comprehensive analysis and comparison of synthetic routes to 1-ethyl-1H-pyrazol-4-amine, offering detailed experimental protocols and a critical evaluation of their respective merits. Our focus is on providing a practical, field-proven perspective to aid researchers in selecting the most appropriate synthetic strategy for their specific needs.

Strategic Overview of Synthetic Routes

Two principal synthetic strategies for the preparation of 1-ethyl-1H-pyrazol-4-amine have been evaluated: a two-step approach involving the synthesis and subsequent reduction of a nitropyrazole intermediate, and a de novo construction of the pyrazole ring. While direct C-H amination of the pyrazole core at the C4 position represents a theoretically attractive route, our extensive review of the literature indicates a lack of established and reliable protocols for this transformation on the 1-ethyl-1H-pyrazole scaffold. Therefore, this guide will focus on the two more viable and well-documented approaches.

Route 1: The Two-Step Synthesis via a 1-ethyl-4-nitropyrazole Intermediate

This is currently the most robust and versatile approach for the synthesis of 1-ethyl-1H-pyrazol-4-amine. The strategy is predicated on the initial synthesis of 1-ethyl-4-nitropyrazole, followed by the reduction of the nitro group to the desired amine. This route offers the advantage of well-understood and highly transferable reaction steps.

Step 1: Synthesis of 1-ethyl-4-nitropyrazole

The synthesis of the key intermediate, 1-ethyl-4-nitropyrazole, is itself a two-step process: the nitration of pyrazole followed by N-ethylation.

A highly efficient one-pot, two-step method for the synthesis of 4-nitropyrazole has been developed. This process involves the initial formation of pyrazole sulfate, which is then directly nitrated.[1]

Experimental Protocol:

  • In a flask equipped with a magnetic stirrer and an ice-water bath, add pyrazole (1 equivalent) to concentrated sulfuric acid with stirring.

  • After stirring at room temperature for 30 minutes, cool the mixture in the ice-water bath.

  • Slowly add fuming nitrosulfuric acid (a mixture of 98% fuming nitric acid and 20% fuming sulfuric acid) dropwise to the flask.

  • After the addition is complete, raise the temperature to 50°C and maintain the reaction for 1.5 hours.

  • Pour the reaction mixture into ice water, which will cause the precipitation of a white solid.

  • Collect the solid by filtration, wash with ice water, and dry under vacuum to yield 4-nitropyrazole. Recrystallization from an ether/hexane mixture can be performed for further purification, with reported yields of up to 85%.[1]

Causality of Experimental Choices: The use of fuming nitric and sulfuric acids provides a potent nitrating medium necessary to overcome the electron-rich nature of the pyrazole ring and achieve nitration at the C4 position. The initial formation of pyrazole sulfate helps to control the reactivity and improve the yield.

The N-ethylation of 4-nitropyrazole can be achieved using standard alkylating agents such as ethyl iodide or diethyl sulfate in the presence of a base. The choice of base and solvent is critical to ensure efficient and selective N1-alkylation.

Experimental Protocol:

  • To a solution of 4-nitropyrazole (1 equivalent) in a suitable solvent such as acetonitrile or DMF, add a base such as potassium carbonate or cesium carbonate (1.5 equivalents).

  • To this suspension, add the ethylating agent (ethyl iodide or diethyl sulfate, 1.1-1.5 equivalents) dropwise at room temperature.

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50°C) for 1-6 hours, monitoring the progress by TLC.

  • Upon completion, filter off the inorganic salts and concentrate the filtrate under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica gel to afford 1-ethyl-4-nitropyrazole.

Trustworthiness of the Protocol: This N-alkylation protocol is a standard and widely used method for the modification of pyrazoles and other N-heterocycles.[2] The reaction is generally high-yielding and the purification is straightforward.

Step 2: Reduction of 1-ethyl-4-nitropyrazole to 1-ethyl-1H-pyrazol-4-amine

The reduction of the nitro group is a critical step, and several reliable methods are available. The choice of reducing agent and conditions can be tailored based on the desired scale, cost, and tolerance of other functional groups. We will compare three of the most effective and commonly employed methods.

This method is highly efficient and chemoselective, avoiding the need for high-pressure hydrogenation equipment.[3][4][5]

Experimental Protocol:

  • To a solution of 1-ethyl-4-nitropyrazole (1 equivalent) in methanol, add 5-10 mol% of 10% Palladium on Carbon (Pd/C).

  • To the stirring suspension, carefully add hydrazine hydrate (2-10 equivalents) dropwise at room temperature. The reaction can be exothermic.

  • After the addition is complete, the reaction mixture can be stirred at room temperature or heated to reflux (60-80°C), with monitoring by TLC.

  • Upon completion, cool the mixture to room temperature and filter through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to yield the crude 1-ethyl-1H-pyrazol-4-amine, which can be further purified by column chromatography or recrystallization.

Expertise & Experience: Catalytic transfer hydrogenation is a powerful technique that often provides cleaner reactions and easier workups compared to metal/acid reductions. The choice of hydrazine hydrate as the hydrogen donor is advantageous due to its ease of handling.

The use of stannous chloride is a classic and effective method for the reduction of aromatic nitro compounds.[6][7][8]

Experimental Protocol:

  • Dissolve 1-ethyl-4-nitropyrazole (1 equivalent) in a solvent such as ethanol or ethyl acetate.

  • Add a solution of tin(II) chloride dihydrate (3-5 equivalents) in concentrated hydrochloric acid to the pyrazole solution.

  • Heat the reaction mixture to reflux and monitor the reaction by TLC.

  • After completion, cool the reaction mixture and carefully neutralize it with a saturated solution of sodium bicarbonate or sodium hydroxide.

  • The resulting tin salts will precipitate and can be removed by filtration.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate), dry the combined organic layers over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the product.

Trustworthiness of the Protocol: While effective, the workup for tin-mediated reductions can be cumbersome due to the formation of tin hydroxides. Careful pH adjustment is crucial for efficient product isolation.

Iron powder in the presence of an acid or an ammonium salt is an inexpensive and environmentally benign reducing agent.[9]

Experimental Protocol:

  • To a mixture of 1-ethyl-4-nitropyrazole (1 equivalent) in a solvent system such as ethanol/water or acetic acid, add iron powder (5-10 equivalents).

  • Add a catalytic amount of an acid (e.g., acetic acid or hydrochloric acid) or a salt such as ammonium chloride.

  • Heat the reaction mixture to reflux and stir vigorously, monitoring the reaction by TLC.

  • Upon completion, cool the reaction mixture and filter through Celite to remove the iron and iron oxides.

  • Concentrate the filtrate and perform a standard aqueous workup to isolate the product.

Expertise & Experience: This method is particularly well-suited for large-scale synthesis due to the low cost of reagents. The reaction is often heterogeneous, requiring efficient stirring.

Comparative Analysis of Reduction Methods
MethodReagentsCostScalabilityWorkupYieldsChemoselectivity
A: Catalytic Transfer Hydrogenation Hydrazine hydrate, Pd/CModerateExcellentSimple filtrationGenerally high (>90%)High, sensitive to other reducible groups
B: Tin(II) Chloride SnCl₂, HClModerateGoodCan be complexGood to excellent (70-95%)Good, tolerates many functional groups
C: Iron Powder Fe, Acid/NH₄ClLowExcellentFiltration and extractionGood (70-90%)Good, generally mild

Route 2: De Novo Synthesis of the Pyrazole Ring

An alternative strategy involves the construction of the 1-ethyl-1H-pyrazol-4-amine ring system from acyclic precursors. A plausible, though less documented, approach would be the condensation of ethylhydrazine with a suitable β-ketonitrile.

General Synthetic Scheme:

This approach would likely involve the reaction of ethylhydrazine with a synthon equivalent to 2-formyl-3-oxopropanenitrile.

Hypothetical Experimental Protocol:

  • Synthesize or procure a suitable β-ketonitrile precursor.

  • React the β-ketonitrile with ethylhydrazine or its salt in a suitable solvent, such as ethanol.

  • The reaction would likely proceed via the formation of a hydrazone intermediate, followed by intramolecular cyclization onto the nitrile group to form the 4-aminopyrazole ring.

Challenges and Considerations: The primary challenge of this route is the availability and stability of the required β-ketonitrile precursor. While conceptually straightforward, the development of a robust and high-yielding protocol for this specific target would require significant optimization. This route remains a promising area for future process development, potentially offering a more convergent and atom-economical synthesis.

Visualization of Synthetic Pathways

Route 1: Two-Step Synthesis

G cluster_0 Step 1: Synthesis of 1-ethyl-4-nitropyrazole cluster_1 Step 2: Reduction Pyrazole Pyrazole 4-Nitropyrazole 4-Nitropyrazole Pyrazole->4-Nitropyrazole Nitration (HNO₃/H₂SO₄) 1-ethyl-4-nitropyrazole 1-ethyl-4-nitropyrazole 4-Nitropyrazole->1-ethyl-4-nitropyrazole N-ethylation (EtI, K₂CO₃) 1-ethyl-1H-pyrazol-4-amine 1-ethyl-1H-pyrazol-4-amine 1-ethyl-4-nitropyrazole->1-ethyl-1H-pyrazol-4-amine Reduction

Caption: Workflow for the two-step synthesis of 1-ethyl-1H-pyrazol-4-amine.

Comparative Workflow of Reduction Methods

G cluster_methods Reduction Methods 1-ethyl-4-nitropyrazole 1-ethyl-4-nitropyrazole Method_A Catalytic Transfer Hydrogenation (Hydrazine, Pd/C) 1-ethyl-4-nitropyrazole->Method_A Method_B Tin(II) Chloride (SnCl₂, HCl) 1-ethyl-4-nitropyrazole->Method_B Method_C Iron Powder (Fe, Acid) 1-ethyl-4-nitropyrazole->Method_C 1-ethyl-1H-pyrazol-4-amine 1-ethyl-1H-pyrazol-4-amine Method_A->1-ethyl-1H-pyrazol-4-amine Method_B->1-ethyl-1H-pyrazol-4-amine Method_C->1-ethyl-1H-pyrazol-4-amine

Caption: Comparison of reduction methods for 1-ethyl-4-nitropyrazole.

Conclusion and Recommendations

For researchers requiring a reliable and scalable synthesis of 1-ethyl-1H-pyrazol-4-amine, the two-step synthesis via the 1-ethyl-4-nitropyrazole intermediate is the recommended route. This approach is well-precedented and offers flexibility in the choice of reduction methodology to suit specific laboratory capabilities and project requirements.

  • For high-purity, lab-scale synthesis , catalytic transfer hydrogenation (Method A) is often the preferred method due to its high yields and clean reaction profiles.

  • For large-scale production where cost is a primary driver , reduction with iron powder (Method C) presents a highly economical and environmentally favorable option.

  • Reduction with tin(II) chloride (Method B) remains a viable alternative, particularly when other methods are not suitable, though the workup requires more attention.

The de novo synthesis of the pyrazole ring represents an area for future research and process optimization. A successful one-pot synthesis from readily available starting materials could offer significant advantages in terms of efficiency and cost.

This guide is intended to provide a solid foundation for the synthesis of 1-ethyl-1H-pyrazol-4-amine. As with any chemical synthesis, researchers should perform their own risk assessments and optimization studies to ensure safe and successful outcomes.

References

  • Li, F., Frett, B., & Li, H. Y. (2014). Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C. Synlett, 25(10), 1403–1408. [Link]

  • Common Organic Chemistry. (n.d.). Nitro Reduction - Iron (Fe). Retrieved from [Link]

  • Zhang, Z., et al. (2018). Highly efficient reduction of nitro compounds: Recyclable Pd/C-catalyzed transfer hydrogenation with ammonium formate or hydrazine hydrate as hydrogen source. Applied Organometallic Chemistry, 32(4), e4258.
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  • Li, Y., et al. (2021). 5-Aminopyrazole Dimerization: Cu-Promoted Switchable Synthesis of Pyrazole-Fused Pyridazines and Pyrazines via Direct Coupling of C-H/N-H, C-H/C-H, and N-H/N-H Bonds. The Journal of Organic Chemistry, 86(17), 11847–11859. [Link]

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Comparative

A Senior Application Scientist's Guide to the Spectroscopic Differentiation of Pyrazole Regioisomers

In the landscape of medicinal chemistry and materials science, pyrazoles represent a cornerstone scaffold due to their wide spectrum of biological activities and versatile chemical properties.[1][2] The synthesis of subs...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry and materials science, pyrazoles represent a cornerstone scaffold due to their wide spectrum of biological activities and versatile chemical properties.[1][2] The synthesis of substituted pyrazoles, often achieved through the condensation of 1,3-dicarbonyl compounds or their equivalents with hydrazines, frequently yields a mixture of regioisomers. The seemingly subtle difference in the placement of a substituent—for instance, at the N1 and C3 positions versus the N1 and C5 positions—can profoundly alter a molecule's steric and electronic profile, thereby impacting its biological efficacy, toxicity, and pharmacokinetic properties.

Consequently, the unambiguous structural elucidation of these regioisomers is not merely an academic exercise but a critical step in drug development and quality control. This guide provides a comprehensive comparative analysis of spectroscopic techniques, grounded in experimental data, to confidently distinguish between pyrazole regioisomers. We will move beyond simple data reporting to explain the causality behind the observed spectroscopic differences, empowering researchers to make informed analytical decisions.

The Primary Challenge: 1,3- vs. 1,5-Disubstitution

The most common regiochemical challenge arises from the reaction of an unsymmetrical substituted hydrazine with an unsymmetrical β-diketone, leading to two possible products: the 1,3,5-trisubstituted and the 1,5,3-trisubstituted pyrazoles. Our discussion will focus on the key spectroscopic signatures that allow for their definitive differentiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Toolkit

NMR spectroscopy is the most powerful and definitive method for identifying pyrazole regioisomers.[3][4] A multi-pronged approach using ¹H, ¹³C, and two-dimensional (2D) techniques provides an interlocking web of evidence for unequivocal structure assignment.

¹H NMR Spectroscopy: Probing the Proton Environment

The chemical shifts (δ) of the pyrazole ring protons are highly sensitive to the electronic environment imposed by the substituents. In a 1,3,5-trisubstituted pyrazole, a single proton remains on the aromatic ring at the C4 position. While this proton appears as a singlet in both regioisomers, its chemical shift can offer initial clues. However, the most telling information comes from the protons of the substituents themselves, particularly when analyzing their through-space proximity to other groups using techniques like Nuclear Overhauser Effect Spectroscopy (NOESY).

Expert Insight: The choice of solvent can influence chemical shifts and even the observed tautomeric equilibrium for N-H pyrazoles.[5] For comparative studies, it is crucial to use the same deuterated solvent and concentration for all isomers. DMSO-d₆ is often a good choice due to its ability to dissolve a wide range of compounds and its potential to reveal N-H protons, which might be exchanged in protic solvents like D₂O or CD₃OD.

¹³C NMR Spectroscopy: A Clearer Picture of the Carbon Skeleton

¹³C NMR provides more direct insight into the substitution pattern. The chemical shifts of the pyrazole ring carbons (C3, C4, and C5) are distinct and heavily influenced by the nature of the attached substituents (e.g., electron-donating vs. electron-withdrawing).

The key diagnostic feature is the chemical shift of the substituted C3 and C5 carbons. The carbon atom bearing a particular substituent will have a characteristic chemical shift. For instance, in a pair of regioisomers with a phenyl group at C3 and a methyl group at C5 versus a methyl at C3 and a phenyl at C5, the chemical shifts of these carbons will be significantly different, allowing for clear differentiation.[5][6][7]

Table 1: Comparative ¹H and ¹³C NMR Chemical Shifts for a Regioisomeric Pair (Data synthesized from typical values reported in the literature.[6][7][8][9])

IsomerStructurePyrazole H4 (δ, ppm)Pyrazole C3 (δ, ppm)Pyrazole C4 (δ, ppm)Pyrazole C5 (δ, ppm)
1,3-Diphenyl-5-methyl ~6.7~151~106~143
1,5-Diphenyl-3-methyl ~6.5~149~108~141

Note: Absolute values can vary based on solvent and other substituents.

2D NMR (HMBC, NOESY): The Unambiguous Proof

When 1D NMR data is ambiguous, 2D correlation spectra provide the definitive evidence.

  • Heteronuclear Multiple Bond Correlation (HMBC): This experiment shows correlations between protons and carbons that are two or three bonds away. This is the gold standard for assigning pyrazole regioisomers. The key is to identify a long-range coupling from the protons of the N1-substituent to either the C3 or C5 carbon of the pyrazole ring.

    • If the N1-substituent protons show a correlation to the carbon bearing substituent 'A' (and not 'B'), the structure is confirmed as the 1,5-isomer.

    • Conversely, a correlation to the carbon bearing substituent 'B' confirms the 1,3-isomer.

  • Nuclear Overhauser Effect Spectroscopy (NOESY): This experiment reveals protons that are close in space. A NOESY correlation between the protons of the N1-substituent and the protons of the substituent at the C5 position is a strong indicator of the 1,5-regioisomer, as these groups are spatially proximate. The absence of this correlation, coupled with a potential correlation to the C3-substituent (if it has protons), would suggest the 1,3-isomer.[1]

A study on tetra-substituted phenylaminopyrazole derivatives effectively used both HMBC and NOESY to provide an unambiguous assignment of the chemical structure of two regioisomers.[1] A NOESY signal between the N-methyl and phenyl hydrogens confirmed the spatial proximity in one isomer, which was absent in the other.[1] Furthermore, HMBC spectra showed a crucial correlation between the N-methyl protons and the pyrazole carbon substituted with the N-phenyl group in one isomer, and to the carbon bearing an amine group in the other, solidifying the assignments.[1]

Workflow for Regioisomer Assignment using 2D NMR

G cluster_0 Start with Isomer Mixture cluster_1 NMR Data Acquisition cluster_2 Analysis & Decision start Synthesized Product (Potential Regioisomers) acquire Acquire ¹H, ¹³C, HMBC, and NOESY Spectra start->acquire hmbc Analyze HMBC Spectrum: Identify N1-Substituent Protons acquire->hmbc h_c5 Correlation observed between N1-H and C5? hmbc->h_c5 noesy Confirm with NOESY: Correlation between N1-H and C5-Subst-H? h_c5->noesy Yes isomer13 Structure is 1,3-Regioisomer h_c5->isomer13 No (Correlation to C3 exists) isomer15 Structure is 1,5-Regioisomer noesy->isomer15 Yes noesy->isomer13 No

Caption: Decision workflow for pyrazole regioisomer determination using 2D NMR.

Mass Spectrometry (MS): Clues in Fragmentation

While NMR provides a complete structural map, Mass Spectrometry offers complementary data. Electron Ionization (EI) mass spectra of regioisomers will, by definition, show the same molecular ion (M⁺). However, their fragmentation patterns can differ based on the relative stability of the resulting fragment ions and neutral losses.

The fragmentation of the pyrazole ring itself can be complex, but differences often arise from the substituents. For example, the cleavage of the bond between the N1-nitrogen and the C5-carbon versus the N1-N2 bond can be influenced by the nature of the N1-substituent. A detailed analysis of the relative abundances of key fragment ions can provide strong, albeit often circumstantial, evidence for one regioisomer over another.[10]

Expert Insight: For a definitive analysis, it is recommended to synthesize both regioisomers through unambiguous, regioselective routes, if possible, to obtain reference mass spectra.[11][12][13] Comparing the fragmentation pattern of the unknown mixture to these standards is the most reliable way to use MS for this purpose.

Infrared (IR) Spectroscopy: A Supporting Role

IR spectroscopy is generally less definitive than NMR for distinguishing pyrazole regioisomers. The key vibrational modes associated with the pyrazole ring are present in both isomers. However, subtle shifts in the fingerprint region (below 1500 cm⁻¹) can be observed.[14][15]

The most useful application of IR is for N-H pyrazoles. The N-H stretching frequency is sensitive to hydrogen bonding.[16][17] While this may not directly differentiate C3/C5 substitution, significant differences in the solid-state IR spectra between two regioisomeric products could suggest different crystal packing and hydrogen-bonding motifs (e.g., dimers vs. catemers), indirectly pointing to structural differences.[16][18]

Table 2: Summary of Spectroscopic Techniques for Pyrazole Regioisomer Analysis

TechniquePrimary ApplicationStrengthsLimitations
¹H NMR Initial assessmentFast, provides information on proton environment.Can be ambiguous; singlets for C4-H in both isomers.
¹³C NMR Carbon skeleton mappingHighly sensitive to substitution pattern; clear shifts for C3/C5.Requires more sample; less sensitive than ¹H NMR.
2D NMR (HMBC) Definitive connectivityUnambiguously establishes bond connectivity (N1-C5 vs N1-C3).Requires longer acquisition times.
2D NMR (NOESY) Spatial relationshipsConfirms through-space proximity (N1-subst to C5-subst).Absence of a signal is not always definitive proof.
Mass Spec (MS) Fragmentation analysisProvides molecular weight; differences in fragment abundance.Fragmentation can be complex; may not be unique.
IR Spectroscopy Functional groups / H-bondingGood for identifying N-H bonds and gross functional groups.Usually not sufficient for definitive isomer assignment.

Experimental Protocols

Protocol 1: NMR Sample Preparation and Analysis
  • Sample Preparation: Accurately weigh 5-10 mg of the pyrazole sample and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry 5 mm NMR tube. Ensure the sample is fully dissolved.

  • ¹H NMR Acquisition: Acquire a standard ¹H spectrum. Ensure adequate spectral width and resolution.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. An overnight acquisition may be necessary for less concentrated samples.

  • HMBC Acquisition: Set up a standard gradient-selected HMBC experiment (e.g., hmbcgplpndqf on Bruker systems). Optimize the long-range coupling delay (typically set for J = 8-10 Hz) to observe ²JCH and ³JCH correlations.

  • NOESY Acquisition: Set up a standard NOESY experiment (e.g., noesygpph on Bruker systems). Use a mixing time appropriate for small molecules (typically 500-800 ms) to allow for the buildup of Nuclear Overhauser Effects.

  • Data Processing: Process all spectra using appropriate software. Carefully phase the spectra and perform baseline correction. For 2D spectra, reference both axes correctly. Analyze the cross-peaks to establish correlations and assign the structure.

Protocol 2: Mass Spectrometry (EI-GC/MS)
  • Sample Preparation: Prepare a dilute solution (approx. 1 mg/mL) of the sample in a volatile solvent (e.g., dichloromethane, ethyl acetate).

  • GC Method: Use a gas chromatograph equipped with a standard non-polar column (e.g., HP-5ms). Set an appropriate temperature program to ensure separation of isomers if analyzing a mixture.

  • MS Acquisition: Couple the GC to a mass spectrometer operating in Electron Ionization (EI) mode at 70 eV. Acquire spectra across a suitable mass range (e.g., m/z 40-500).

  • Data Analysis: Identify the molecular ion peak. Analyze the fragmentation pattern, noting the m/z values and relative intensities of the major fragment ions. Compare the spectra of the different isomers.

Conclusion

The differentiation of pyrazole regioisomers is a critical task that demands a rigorous and systematic analytical approach. While ¹H NMR and Mass Spectrometry can provide initial, valuable clues, they are often insufficient for an airtight assignment. The gold standard for this analytical challenge is the strategic application of 2D NMR spectroscopy. A Heteronuclear Multiple Bond Correlation (HMBC) experiment, by revealing the long-range connectivity between the N1-substituent and the C5 (or C3) position, offers the most direct and unambiguous proof of structure. This evidence, when corroborated by through-space NOESY correlations and comparative ¹³C NMR data, provides the unshakeable, self-validating system required for confidence in research, development, and regulatory settings.

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  • Unlü, S., et al. (2007). Synthesis, characterization and preliminary screening of regioisomeric 1-(3-pyridazinyl)-3-arylpyrazole and 1-(3-pyridazinyl)-5-arylpyrazole derivatives towards cyclooxygenase inhibition. PubMed. Retrieved from [Link]

  • El-Faham, A., et al. (2020). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. PubMed Central. Retrieved from [Link]

  • Gomasane, P. B., & Sameena, S. (2022). Green synthesis, spectroscopic characterization of pyrazole derivatives by using Nano-catalyst and biological evaluation. International Journal of Advanced and Applied Chemical Sciences. Retrieved from [Link]

  • Bruix, M., et al. (1984). 1H, 13C and 15N NMR spectra of [1,2‐15N2]pyrazole derivatives. Semantic Scholar. Retrieved from [Link]

  • Arola-Arnal, A., et al. (2016). The (1) H NMR Spectrum of Pyrazole in a Nematic Phase. PubMed. Retrieved from [Link]

  • ResearchGate. (n.d.). Partial ¹H NMR spectra of (i) pyrazole 8 (MeCN-d3, 2 μM) and (ii) with addition of 2 eq. Zn²⁺. Retrieved from [Link]

  • Reed, S. K., et al. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. MDPI. Retrieved from [Link]

  • NIST. (n.d.). 1H-Pyrazole. Retrieved from [Link]

  • ResearchGate. (n.d.). NH / CH stretching region of the IR spectrum of pyrazole (a) in the gas.... Retrieved from [Link]

  • Bakherad, M., et al. (2012). Synthesis of diversely 1,3,5-trisubstituted pyrazoles via 5-exo-dig cyclization. Tetrahedron Letters. Retrieved from [Link]

  • Gomasane, P. B., & Sameena, S. (2022). Green Synthesis, Spectroscopic Characterization Of Pyrazole Derivatives By Using Nano-catalyst And Biological Evaluation. Visnav. Retrieved from [Link]

  • Grad, O. L., et al. (2022). Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. PubMed Central. Retrieved from [Link]

  • Cativiela, C., et al. (2022). Stereochemical Behavior of Pyrrolo-Pyrazole Peptidomimetics Promoting Phase-Selective Supramolecular Organogels. PubMed Central. Retrieved from [Link]

  • Rosa, J., et al. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. PubMed. Retrieved from [Link]

  • Reddit. (2022). 1H NMR of pyrazole. Retrieved from [Link]

  • Jimeno, M. L., et al. (2002). 1H and 13C NMR study of perdeuterated pyrazoles. ResearchGate. Retrieved from [Link]

  • Rosa, J., et al. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. MDPI. Retrieved from [Link]

  • Oxford Instruments. (2022). Utilizing benchtop NMR spectroscopy to identify regioisomers in pharmaceutical compounds. Retrieved from [Link]

  • Chermahini, A. N., & Teimouri, A. (2010). Theoretical studies on proton transfer reaction of 3(5)-substituted pyrazoles. Journal of Chemical Sciences. Retrieved from [Link]

  • ResearchGate. (n.d.). ¹H-NMR (in italics), ¹³C-NMR, and ¹⁵N-NMR (in bold) chemical shifts of.... Retrieved from [Link]

  • Heravi, M. M., et al. (2014). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles. Journal of the Serbian Chemical Society. Retrieved from [Link]

  • ResearchGate. (n.d.). Spectroscopic, thermal and magnetic properties of some transition metal complexes derived from 1-Phenyl-3-Substituted-4-Nitroso-5-Pyrazolones. Retrieved from [Link]

  • ResearchGate. (n.d.). Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times. Retrieved from [Link]

Sources

Validation

evaluating the cost-effectiveness of different synthetic pathways to 1-ethyl-1H-pyrazol-4-amine

For Researchers, Scientists, and Drug Development Professionals Introduction 1-ethyl-1H-pyrazol-4-amine is a key intermediate in the synthesis of a variety of biologically active compounds. Its structural motif is found...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-ethyl-1H-pyrazol-4-amine is a key intermediate in the synthesis of a variety of biologically active compounds. Its structural motif is found in numerous developmental drug candidates, making the efficient and economical production of this amine a significant concern for the pharmaceutical industry. The choice of synthetic route can have a profound impact on the overall cost and timeline of a drug development program. This guide will dissect three viable synthetic pathways, offering a comprehensive analysis of their respective strengths and weaknesses.

Comparative Analysis of Synthetic Pathways

The three synthetic routes evaluated in this guide are:

  • Pathway 1: A two-step synthesis commencing with the N-ethylation of commercially available 4-nitropyrazole, followed by the catalytic hydrogenation of the resulting 1-ethyl-4-nitropyrazole.

  • Pathway 2: A convergent synthesis that constructs the pyrazole ring through the condensation of ethylhydrazine with 2-(ethoxymethylene)malononitrile.

  • Pathway 3: A three-step route beginning with the synthesis of 1-ethyl-1H-pyrazole-4-carboxylic acid, which is then converted to the target amine via a Curtius rearrangement.

A summary of the key metrics for each pathway is presented in the table below, followed by a detailed discussion of each route.

MetricPathway 1: Nitropyrazole ReductionPathway 2: Ring FormationPathway 3: Curtius Rearrangement
Overall Yield HighModerate to HighModerate
Starting Material Cost ModerateLow to ModerateLow
Reagent & Solvent Cost Low to ModerateLowHigh
Process Complexity LowLowHigh
Scalability HighHighModerate
Safety Concerns Flammable gas (H₂), catalyst handlingToxic and flammable starting materialUse of azides (potentially explosive)
Environmental Impact Use of heavy metal catalystUse of organic solventsGeneration of organic and phosphorus waste

Pathway 1: N-Ethylation of 4-Nitropyrazole and Subsequent Reduction

This pathway is a straightforward and high-yielding approach that leverages the commercial availability of 4-nitropyrazole. The synthesis involves two distinct steps: the N-ethylation of the pyrazole ring and the subsequent reduction of the nitro group to the desired amine.

Logical Workflow for Pathway 1

cluster_0 Step 1: N-Ethylation cluster_1 Step 2: Nitro Reduction A 4-Nitropyrazole D 1-ethyl-4-nitropyrazole A->D Base-mediated alkylation B Ethyl Iodide B->D C Sodium Hydride C->D E 1-ethyl-4-nitropyrazole G 1-ethyl-1H-pyrazol-4-amine E->G Catalytic Hydrogenation F H₂, Pd/C F->G

Figure 1: Workflow for the synthesis of 1-ethyl-1H-pyrazol-4-amine via Pathway 1.

Experimental Protocol for Pathway 1

Step 1: Synthesis of 1-ethyl-4-nitropyrazole

  • To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.2 eq.) in anhydrous DMF at 0 °C under a nitrogen atmosphere, add a solution of 4-nitropyrazole (1.0 eq.) in anhydrous DMF dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 1 hour.

  • Cool the mixture back to 0 °C and add ethyl iodide (1.2 eq.) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction by the slow addition of water and extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford 1-ethyl-4-nitropyrazole.

Step 2: Synthesis of 1-ethyl-1H-pyrazol-4-amine

  • To a solution of 1-ethyl-4-nitropyrazole (1.0 eq.) in ethanol, add palladium on carbon (10 wt. %, 0.05 eq.).

  • Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (balloon or Parr shaker).

  • Stir the reaction mixture vigorously at room temperature for 4-6 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst and wash the pad with ethanol.

  • Concentrate the filtrate under reduced pressure to yield 1-ethyl-1H-pyrazol-4-amine as the final product.

Cost-Effectiveness and Scalability Analysis

This pathway benefits from a high overall yield and relatively straightforward procedures. The starting material, 4-nitropyrazole, is commercially available from various suppliers.[1][2][3][4][5] The primary cost drivers for this route are the price of 4-nitropyrazole and the palladium on carbon catalyst. While the initial investment in the catalyst may be significant, its ability to be recycled can mitigate this cost on a larger scale. The use of hydrogen gas requires specialized equipment for safe handling, which is a consideration for scalability.

Pathway 2: Pyrazole Ring Formation via Condensation

This approach constructs the pyrazole ring in a single step from acyclic precursors. The reaction involves the condensation of ethylhydrazine with 2-(ethoxymethylene)malononitrile, a commercially available three-carbon building block.

Logical Workflow for Pathway 2

cluster_0 One-Step Ring Formation A Ethylhydrazine C 1-ethyl-1H-pyrazol-4-amine A->C Condensation/Cyclization B 2-(ethoxymethylene)malononitrile B->C

Figure 2: Workflow for the synthesis of 1-ethyl-1H-pyrazol-4-amine via Pathway 2.

Experimental Protocol for Pathway 2
  • To a solution of ethylhydrazine oxalate (1.0 eq.) in ethanol, add a solution of sodium ethoxide in ethanol (2.0 eq.) at room temperature.

  • Stir the mixture for 30 minutes.

  • Add a solution of 2-(ethoxymethylene)malononitrile (1.0 eq.) in ethanol dropwise.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours.

  • Monitor the reaction by TLC.

  • Cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Take up the residue in water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford 1-ethyl-1H-pyrazol-4-amine.

Cost-Effectiveness and Scalability Analysis

This pathway offers the advantage of a convergent synthesis, potentially reducing the number of synthetic steps and associated costs. The starting materials, ethylhydrazine oxalate and 2-(ethoxymethylene)malononitrile, are commercially available.[4][6][7][8][9][10][11][12][13] The cost of 2-(ethoxymethylene)malononitrile can be a significant factor in the overall economics of this route. The reaction conditions are generally mild, and the process is amenable to large-scale production. However, ethylhydrazine is a toxic and flammable substance that requires careful handling.[2][14][15][16]

Pathway 3: Curtius Rearrangement of a Pyrazole Carboxylic Acid

This pathway introduces the amine functionality via a Curtius rearrangement of an appropriately substituted pyrazole-4-carboxylic acid. This multi-step approach first requires the synthesis of the carboxylic acid precursor.

Logical Workflow for Pathway 3

cluster_0 Step 1: Carboxylic Acid Synthesis cluster_1 Step 2: Curtius Rearrangement cluster_2 Step 3: Deprotection A Ethyl diethoxyacrylate C 1-ethyl-1H-pyrazole-4-carboxylic acid A->C Condensation/Cyclization B Ethylhydrazine B->C D 1-ethyl-1H-pyrazole-4-carboxylic acid F Boc-protected amine D->F Rearrangement E DPPA, t-BuOH E->F G Boc-protected amine I 1-ethyl-1H-pyrazol-4-amine G->I Boc Removal H Acid H->I

Figure 3: Workflow for the synthesis of 1-ethyl-1H-pyrazol-4-amine via Pathway 3.

Experimental Protocol for Pathway 3

Step 1: Synthesis of 1-ethyl-1H-pyrazole-4-carboxylic acid

  • Follow a similar procedure to Pathway 2, using ethyl diethoxyacrylate as the three-carbon component, to synthesize the corresponding ethyl ester of the pyrazole carboxylic acid.

  • Hydrolyze the resulting ester using standard conditions (e.g., LiOH in THF/water) to obtain 1-ethyl-1H-pyrazole-4-carboxylic acid.

Step 2: Curtius Rearrangement to form the Boc-protected amine

  • To a solution of 1-ethyl-1H-pyrazole-4-carboxylic acid (1.0 eq.) in anhydrous tert-butanol, add triethylamine (1.5 eq.) and diphenylphosphoryl azide (DPPA) (1.1 eq.).[1][14][17]

  • Heat the reaction mixture to reflux for 3-4 hours.[15]

  • Monitor the reaction by TLC.

  • Cool the reaction mixture and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the Boc-protected 1-ethyl-1H-pyrazol-4-amine.

Step 3: Deprotection of the Boc-protected amine

  • Dissolve the Boc-protected amine in a suitable solvent such as dichloromethane or 1,4-dioxane.

  • Add an excess of a strong acid, such as trifluoroacetic acid or hydrochloric acid in dioxane.

  • Stir the reaction mixture at room temperature for 1-2 hours.

  • Concentrate the reaction mixture under reduced pressure to remove the solvent and excess acid, yielding the salt of 1-ethyl-1H-pyrazol-4-amine.

  • Neutralize with a base and extract to obtain the free amine.

Cost-Effectiveness and Scalability Analysis

While the starting materials for the initial ring formation are relatively inexpensive, the use of diphenylphosphoryl azide (DPPA) in the Curtius rearrangement significantly increases the reagent cost of this pathway.[1][14][17] The multi-step nature of this route also adds to the overall process complexity and may lead to a lower overall yield. A primary safety concern is the use of an azide, which can be explosive under certain conditions, necessitating stringent safety protocols, especially during scale-up.[3][18][19] The generation of phosphorus-containing byproducts also presents a waste disposal challenge.

Conclusion and Recommendations

Each of the three synthetic pathways to 1-ethyl-1H-pyrazol-4-amine presents a unique set of advantages and disadvantages.

  • Pathway 1 (Nitropyrazole Reduction) is recommended for its high overall yield and operational simplicity, making it an excellent choice for both laboratory-scale synthesis and large-scale production, provided that the necessary equipment for catalytic hydrogenation is available. The cost-effectiveness of this route is largely dependent on the price of 4-nitropyrazole.

  • Pathway 2 (Ring Formation) offers a convergent and potentially more atom-economical approach. This pathway is attractive for its simplicity and may be the most cost-effective option if the price of 2-(ethoxymethylene)malononitrile is favorable. The toxicity of ethylhydrazine is a key safety consideration.

  • Pathway 3 (Curtius Rearrangement) , while demonstrating the versatility of modern synthetic methods, is the least cost-effective of the three due to the high cost of the Curtius rearrangement reagent and the multi-step nature of the synthesis. The safety hazards associated with the use of azides also make it a less desirable option for large-scale manufacturing.

Ultimately, the optimal synthetic route will depend on the specific priorities of the research or development program, including budget, scale, available equipment, and safety infrastructure. This guide provides the foundational data and expert insights to facilitate an informed and strategic decision.

References

  • Aladdin Scientific. 4-Nitropyrazole. [Link]

  • Almac. Tandem Continuous Flow Curtius Rearrangement and Subsequent Enzyme-Mediated Impurity Tagging. [Link]

  • LookChem. Ethylhydrazine oxalate MSDS CasNo.6629-60-3. [Link]

  • ResearchGate. Please advise me on the reactions and safety of working with azides in Curtius rearrangement?. [Link]

  • ACS Publications. A Calorimetric Investigation To Safely Scale-Up a Curtius Rearrangement of Acryloyl Azide. [Link]

  • ACS Publications. Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. [Link]

  • ResearchGate. Synthesis of Pyranopyrazole Derivatives. [Link]

  • Cenmed Enterprises. 2-(Methoxymethylene)malononitrile. [Link]

  • ResearchGate. Synthesis, characterization, and cytotoxic activity of some new 1,3,4-trisubstituted pyrazoles against diverse tumor cell lines. [Link]

  • ResearchGate. One-Pot Parallel Solution-Phase Synthesis of 1-Substituted 4-(2-Aminoethyl)-1H-pyrazol-5-ols. [Link]

  • Organic Chemistry Portal. Pyrazole synthesis. [Link]

  • Longdom Publishing. A Simple and Efficient Multicomponent Synthesis of Novel Pyrazole, N-aminopyridine and Pyrazolo[3,4-b]Pyridine Derivatives in Water. [Link]

  • SID. One pot synthesis of pyrazole 4-carboxylic acid ethyl ester derivatives by magnetic ionic liquid and flow oxygen. [Link]

  • One-pot multicomponent synthesis of 5-aminopyrazole-4-carbonitrile. [Link]

  • National Institutes of Health. The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses. [Link]

  • Organic Chemistry Portal. Curtius Rearrangement. [Link]

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Safety & Regulatory Compliance

Handling

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1-ethyl-1H-pyrazol-4-amine

This guide provides an essential framework for the safe handling of 1-ethyl-1H-pyrazol-4-amine, a substituted pyrazole derivative used in advanced chemical synthesis and drug development. Given the potential hazards asso...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an essential framework for the safe handling of 1-ethyl-1H-pyrazol-4-amine, a substituted pyrazole derivative used in advanced chemical synthesis and drug development. Given the potential hazards associated with structurally similar amine- and pyrazole-containing compounds, a rigorous and cautious approach to personal protective equipment (PPE) is paramount. This document is designed for researchers, scientists, and drug development professionals, offering procedural guidance grounded in established safety principles to foster a culture of uncompromising safety in the laboratory.

Hazard Assessment: A Precautionary Approach

While a specific, comprehensive Safety Data Sheet (SDS) for 1-ethyl-1H-pyrazol-4-amine is not universally available, a critical analysis of analogous compounds is essential for a reliable hazard assessment. Data from closely related structures, such as [1-(1-methyl-1H-pyrazol-4-yl)ethyl]amine, reveals significant potential hazards. This analogue is classified under the Globally Harmonized System (GHS) as Acutely Toxic (Category 4) if swallowed and, critically, as Skin Corrosive (Category 1B), capable of causing severe skin burns and permanent eye damage.[1]

The principle of causality dictates that we must assume 1-ethyl-1H-pyrazol-4-amine shares these corrosive and toxic properties. Therefore, all handling procedures must be based on the high-hazard assumption that the compound is corrosive, acutely toxic, and a severe eye and skin irritant.

Hazard Classification (Based on Analogues) GHS Category Hazard Statement Primary Concern Source
Acute Toxicity, OralCategory 4H302: Harmful if swallowedIngestion[1][2]
Skin Corrosion / IrritationCategory 1B / 2H314: Causes severe skin burns and eye damage / H315: Causes skin irritationDirect Contact[1][3][4][5]
Serious Eye Damage / IrritationCategory 1 / 2AH318: Causes serious eye damage / H319: Causes serious eye irritationDirect Contact, Vapors[1][3][4][5][6]
Specific Target Organ ToxicityCategory 3H335: May cause respiratory irritationInhalation[3][4][5][6]

This data compels the implementation of stringent engineering controls and a multi-layered PPE strategy to mitigate risk at every stage of handling.

Core PPE Requirements: An Impermeable Barrier

The selection of PPE is not a checklist but a dynamic risk assessment. For 1-ethyl-1H-pyrazol-4-amine, the primary goal is to prevent all routes of exposure—dermal, ocular, and respiratory.

Hand Protection: The First Line of Defense

Standard laboratory gloves (e.g., thin nitrile) are insufficient for handling corrosive materials.[7]

  • Primary Gloves : Use impermeable, chemical-resistant gloves. Butyl rubber or a flexible laminate (e.g., Silver Shield) are recommended. Always inspect gloves for tears, pinholes, or signs of degradation before each use.[5]

  • Breakthrough Time : Consult the glove manufacturer's chemical resistance guide to ensure the selected material has a sufficient breakthrough time for the duration of the task.

  • Double Gloving : For high-exposure activities such as large-volume transfers or cleaning spills, double gloving is mandatory. This practice provides an additional protective layer and allows for the safe removal of the contaminated outer glove without exposing the inner glove or skin.[8]

Eye and Face Protection: Shielding from Irreversible Damage

Given the risk of permanent eye damage, robust eye and face protection is non-negotiable.[1]

  • Primary Protection : Tightly fitting chemical splash goggles conforming to ANSI Z87.1 (US) or EN 166 (EU) standards are required at all times when the chemical is handled.[6][8]

  • Secondary Protection : A full-face shield must be worn over safety goggles during any procedure with a significant splash risk, such as transfers of solutions greater than 1 liter, working with heated solutions, or handling the material under pressure or vacuum.[9] A face shield alone is never adequate protection.[9]

  • Emergency Preparedness : An accessible and regularly tested eye wash station is a critical piece of safety equipment that must be within a 10-second travel distance from the handling area.[1][2]

Body Protection: Preventing Skin Contact

To prevent skin burns and corrosion, street clothes and standard cotton lab coats do not offer adequate protection.

  • Required Garment : A lab coat made of chemically resistant material or a disposable chemical-impermeable gown should be worn.[1][2] For tasks with a high splash potential, a chemical-resistant apron worn over the lab coat is also required.

  • Secure Closures : Ensure the lab coat is fully buttoned or snapped, with sleeves rolled down and secured at the wrist. Long-cuffed gloves should be worn over the cuffs of the lab coat to create a seal.[7]

Respiratory Protection: Engineering Controls as the Primary Barrier

The primary method for preventing respiratory exposure is the use of engineering controls.

  • Fume Hood : All handling of 1-ethyl-1H-pyrazol-4-amine, including weighing, transfers, and reaction setup, must be performed inside a certified chemical fume hood.[1] This ensures that any vapors or aerosols are effectively captured and exhausted.

  • Emergency Respirator Use : In the event of a large spill or ventilation failure where airborne concentrations may exceed exposure limits, a respirator is required. Personnel must be part of a formal respiratory protection program, which includes fit-testing and training, as mandated by OSHA (29 CFR 1910.134). A full-face respirator with a chemical cartridge appropriate for organic amines is necessary in such situations.[7] Surgical masks provide no protection and must not be used.[7]

Operational and Disposal Plans

Proper PPE use extends through the entire lifecycle of the chemical, from initial handling to final disposal.

PPE Selection and Use Workflow

The following diagram outlines the decision-making process for selecting and using appropriate PPE when working with 1-ethyl-1H-pyrazol-4-amine.

PPE_Workflow start Start: Prepare to handle 1-ethyl-1H-pyrazol-4-amine check_fume_hood Is a certified chemical fume hood available and operational? start->check_fume_hood stop STOP Do not proceed without proper ventilation check_fume_hood->stop No don_base_ppe 1. Don Base PPE: - Chemical-resistant lab coat - Closed-toe shoes check_fume_hood->don_base_ppe Yes don_eye_protection 2. Don Eye Protection: - Tightly-fitting chemical splash goggles don_base_ppe->don_eye_protection assess_task Assess Task Risk: Low vs. High Exposure don_eye_protection->assess_task low_exposure Low Exposure Task: (e.g., handling sealed containers, weighing small quantities) assess_task->low_exposure Low high_exposure High Exposure Task: (e.g., open transfers, making solutions, potential for splash/aerosol) assess_task->high_exposure High don_gloves_low 3a. Don single pair of impermeable gloves (e.g., Butyl Rubber) low_exposure->don_gloves_low don_gloves_high 3b. Don double pair of impermeable gloves high_exposure->don_gloves_high proceed Proceed with task inside fume hood don_gloves_low->proceed don_face_shield 4. Don full-face shield over goggles don_gloves_high->don_face_shield don_face_shield->proceed

Caption: PPE Selection Workflow for Handling 1-ethyl-1H-pyrazol-4-amine.

Step-by-Step Donning and Doffing Procedure

The order of donning and doffing is critical to prevent cross-contamination.

Donning (Putting On) Sequence:

  • Outer Garments: Don chemical-resistant lab coat or gown and appropriate closed-toe footwear.

  • Eye and Face Protection: Don safety goggles, followed by a face shield if required.

  • Gloves: Don inner gloves (if double-gloving), followed by outer gloves. Ensure glove cuffs are pulled over the sleeves of the lab coat.

Doffing (Taking Off) Sequence:

  • Outer Gloves: Remove the outer, most contaminated pair of gloves (if double-gloving) and dispose of them as hazardous waste.

  • Outer Garments: Remove the face shield (if used) and lab coat. Turn the lab coat inside out as it is removed to contain contaminants. Place in a designated container for laundry or disposal.

  • Goggles: Remove safety goggles.

  • Inner Gloves: Remove the final pair of gloves by peeling them off from the cuff, turning them inside out. Avoid touching the outer surface with bare skin.

  • Hand Washing: Immediately and thoroughly wash hands with soap and water.

Disposal Plan: PPE and Chemical Waste

All materials that come into contact with 1-ethyl-1H-pyrazol-4-amine must be treated as hazardous waste.[10]

  • PPE Disposal : All disposable PPE, including gloves, gowns, and any absorbent material used for cleanup, must be placed in a designated, sealed, and clearly labeled hazardous waste container.[6][10]

  • Chemical Disposal : Unused or waste 1-ethyl-1H-pyrazol-4-amine must be collected in a compatible, sealed container labeled as "Hazardous Waste" with the full chemical name.[10]

  • Container Rinsing : Empty containers that held the chemical must be triple-rinsed. The first rinseate is considered acutely hazardous and must be collected for disposal by a licensed chemical waste handler.[11] Subsequent rinses may also need to be collected depending on local regulations. Never dispose of the chemical or its rinsate down the drain.[6][10]

Summary of PPE Recommendations by Task

Task / Activity Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Transporting Sealed Containers Tightly-fitting safety gogglesSingle pair of impermeable glovesChemical-resistant lab coatNot required
Weighing Solid Compound Tightly-fitting safety gogglesDouble pair of impermeable glovesChemical-resistant lab coatRequired: Chemical Fume Hood
Preparing Solutions / Transfers Tightly-fitting safety goggles and face shieldDouble pair of impermeable glovesChemical-resistant lab coat or gownRequired: Chemical Fume Hood
Cleaning Glassware Tightly-fitting safety goggles and face shieldDouble pair of impermeable glovesChemical-resistant lab coat and apronRequired: Chemical Fume Hood
Managing Hazardous Waste Tightly-fitting safety gogglesSingle pair of impermeable glovesChemical-resistant lab coatNot required if containers are sealed
Large Spill Cleanup (>100 mL) Full-face respirator with appropriate cartridgesDouble pair of impermeable glovesImpermeable coveralls or suitRequired: Full-face respirator

By adhering to these rigorous PPE protocols, operational plans, and disposal procedures, researchers can effectively mitigate the risks associated with handling 1-ethyl-1H-pyrazol-4-amine, ensuring both personal safety and environmental responsibility.

References

  • [1-(1-methyl-1h-pyrazol-4-yl)ethyl]amine - SAFETY DATA SHEET. Apollo Scientific Ltd.
  • 1-Ethylpyrazole | C5H8N2 | CID 498446. PubChem, National Institutes of Health.
  • Chemical Safety Data Sheet MSDS / SDS - 1-ETHYL-1H-PYRAZOLE-4-CARBALDEHYDE. ChemicalBook.
  • Ethyl 3-amino-1H-pyrazole-4-carboxylate-SDS. MedChemExpress.
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  • SAFETY DATA SHEET - 6-METHOXY-1H-PYRAZOLO[3,4-B]PYRIDINE-3-CARBOXYLIC ACID. Sigma-Aldrich.
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Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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